(Triisopropylsiloxy)methyl chloride
Description
Properties
IUPAC Name |
chloromethoxy-tri(propan-2-yl)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H23ClOSi/c1-8(2)13(9(3)4,10(5)6)12-7-11/h8-10H,7H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYZFQLUYDBIQCR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)[Si](C(C)C)(C(C)C)OCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H23ClOSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80585022 | |
| Record name | (Chloromethoxy)tri(propan-2-yl)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80585022 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.83 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
217300-17-9 | |
| Record name | (Chloromethoxy)tri(propan-2-yl)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80585022 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to (Triisopropylsiloxy)methyl Chloride (TOMCl) for Advanced Organic Synthesis
For researchers, medicinal chemists, and professionals in drug development, the strategic use of protecting groups is a cornerstone of successful multi-step organic synthesis. Among the diverse arsenal of protecting groups for hydroxyl moieties, silyl ethers stand out for their versatility and tunable stability. This guide provides a comprehensive technical overview of (Triisopropylsiloxy)methyl chloride (TOMCl), a specialized reagent for the introduction of the triisopropylsilyloxymethyl (TOM) protecting group. We will delve into its physicochemical properties, synthesis, and strategic applications, with a focus on providing actionable protocols and mechanistic insights.
Introduction to this compound and the TOM Protecting Group
This compound, also known as (chloromethoxy)triisopropylsilane or TOMCl, is an organosilicon compound primarily utilized for the protection of alcohols.[1] The resulting TOM ether provides a robust shield for the hydroxyl group under a variety of reaction conditions. While structurally related to the widely used triisopropylsilyl (TIPS) group, the introduction of a chloromethyl ether linkage in TOMCl imparts unique characteristics that are particularly advantageous in specific synthetic contexts, most notably in ribonucleoside chemistry for RNA synthesis.[2]
The TOM group is recognized for its high stability, which prevents its premature cleavage or migration during complex synthetic sequences.[2] This stability, coupled with reliable and often orthogonal deprotection methods, makes TOMCl a valuable tool for chemists navigating the challenges of synthesizing complex molecules.
Physicochemical Properties of this compound
A thorough understanding of the physical and chemical properties of a reagent is paramount for its safe and effective use in the laboratory. The key properties of TOMCl are summarized in the table below.
| Property | Value | Reference(s) |
| Chemical Formula | C₁₀H₂₃ClOSi | [1] |
| Molecular Weight | 222.83 g/mol | [1] |
| Appearance | Liquid | [1] |
| Density | 0.96 g/mL at 20 °C | [1] |
| CAS Number | 217300-17-9 | [1] |
| Synonyms | (Chloromethoxy)triisopropylsilane, TOMCl | [1] |
Synthesis of this compound
The preparation of TOMCl is a critical first step for its application in synthesis. While not as commonly performed in a standard laboratory setting as the use of commercially available material, understanding its synthesis provides valuable insight into its chemistry. A general approach involves the reaction of a suitable triisopropylsilane derivative with a source of chloromethyl ether.
Experimental Protocol: Synthesis of this compound
Disclaimer: This is an adapted protocol based on the synthesis of similar chloromethyl ethers. Appropriate safety precautions must be taken, and the reaction should be performed in a well-ventilated fume hood.
Materials:
-
Triisopropylsilanol
-
Paraformaldehyde
-
Anhydrous Hydrogen Chloride (gas or solution in a compatible solvent)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a stirred, cooled (0 °C) solution of triisopropylsilanol in anhydrous dichloromethane, add paraformaldehyde.
-
Bubble anhydrous hydrogen chloride gas through the solution for a period of time, monitoring the reaction by TLC or GC until the starting material is consumed.
-
Quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and wash it with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by distillation under reduced pressure to yield this compound.
Application of TOMCl: Protection of Alcohols
The primary function of TOMCl is the protection of hydroxyl groups. The reaction proceeds via a nucleophilic substitution, where the alcohol attacks the electrophilic chloromethyl carbon of TOMCl, typically in the presence of a non-nucleophilic base to quench the generated HCl.
Mechanism of TOM Protection
The protection of an alcohol with TOMCl is a straightforward Sₙ2 reaction. The alcohol, activated by a base, acts as a nucleophile, attacking the methylene chloride of TOMCl to form the TOM ether and a chloride salt of the base.
Sources
An In-Depth Technical Guide to (Triisopropylsiloxy)methyl Chloride (TIPSCM/TOMCl) for Advanced Organic Synthesis
This guide provides an in-depth exploration of (Triisopropylsiloxy)methyl chloride (TIPSCM), also known by its synonym (Chloromethoxy)triisopropylsilane and the abbreviation TOMCl. Tailored for researchers, scientists, and professionals in drug development, this document delves into the core chemical properties, synthesis, and strategic applications of TIPSCM as a robust protecting group for hydroxyl functionalities.
Introduction: The Strategic Importance of the TIPSOM Protecting Group
In the intricate landscape of multi-step organic synthesis, the judicious protection and deprotection of functional groups are paramount to achieving desired chemical transformations with high selectivity and yield.[1] The hydroxyl group, a ubiquitous and highly reactive functionality, often necessitates temporary masking to prevent undesired side reactions.[2] Among the diverse arsenal of protecting groups, silyl ethers have emerged as a cornerstone due to their ease of introduction, tunable stability, and mild removal conditions.[3][4]
This compound (TIPSCM) is the reagent used to introduce the (Triisopropylsiloxy)methyl (TIPSOM or TOM) protecting group. This acetal-type silyl ether offers a unique stability profile, particularly valuable in complex synthetic endeavors such as oligonucleotide synthesis, where it has proven to be a reliable choice for the protection of the 2'-hydroxyl group of ribonucleosides.[5][6][7] The steric bulk of the triisopropylsilyl moiety confers significant stability, while the acetal linkage provides distinct cleavage conditions compared to traditional trialkylsilyl ethers.[8]
Core Chemical and Physical Properties
A thorough understanding of the physicochemical properties of TIPSCM is essential for its safe and effective use in the laboratory.
| Property | Value | Source(s) |
| Chemical Formula | C₁₀H₂₃ClOSi | [9] |
| Molecular Weight | 222.83 g/mol | [9] |
| CAS Number | 217300-17-9 | [9] |
| Appearance | Colorless liquid | [9] |
| Density | 0.96 g/mL at 20 °C | [9] |
| Synonyms | (Chloromethoxy)triisopropylsilane, TOMCl | [9] |
| SMILES String | CC(C)(C(C)C)C(C)C | [9] |
| InChI Key | SYZFQLUYDBIQCR-UHFFFAOYSA-N | [9] |
Synthesis of this compound (TIPSCM)
The synthesis of TIPSCM is a critical first step for its application. A reliable protocol has been described in the context of ribonucleoside chemistry.[5][6]
Reaction Scheme:
Caption: General reaction for the synthesis of TIPSCM.
Detailed Experimental Protocol for the Synthesis of TIPSCM:
-
Materials:
-
Triisopropylsilanol
-
Paraformaldehyde
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Acetyl Chloride
-
Anhydrous Hexanes
-
-
Procedure:
-
To a solution of triisopropylsilanol and an excess of paraformaldehyde in anhydrous dichloromethane at 0 °C, acetyl chloride is added dropwise.
-
The reaction mixture is stirred at room temperature until the starting material is consumed, as monitored by thin-layer chromatography (TLC).
-
The reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate.
-
The organic layer is separated, and the aqueous layer is extracted with dichloromethane.
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by distillation under reduced pressure to afford this compound as a colorless oil.
-
This protocol is based on the principles outlined for the synthesis of related compounds and may require optimization.
Protection of Alcohols as TIPSOM Ethers: Mechanism and Protocols
The protection of a hydroxyl group with TIPSCM proceeds via a nucleophilic substitution reaction, where the alcohol attacks the electrophilic methylene carbon of TIPSCM.
Mechanism of Protection:
Caption: Mechanism of alcohol protection with TIPSCM.
Experimental Protocols for Alcohol Protection:
The choice of base and solvent is crucial for efficient protection. Non-nucleophilic bases such as diisopropylethylamine (DIPEA) or 2,6-lutidine are commonly employed to scavenge the HCl generated during the reaction.
Protocol 1: Protection of a Primary Alcohol
-
Substrate: Benzyl alcohol
-
Reagents:
-
This compound (1.2 equiv.)
-
Diisopropylethylamine (DIPEA) (1.5 equiv.)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
-
Procedure:
-
To a stirred solution of benzyl alcohol (1.0 equiv.) and DIPEA in anhydrous CH₂Cl₂ at 0 °C, add TIPSCM dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the mixture with CH₂Cl₂, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel.
-
Protocol 2: Protection of a Secondary Alcohol
-
Substrate: Cyclohexanol
-
Reagents:
-
This compound (1.5 equiv.)
-
2,6-Lutidine (2.0 equiv.)
-
Anhydrous Acetonitrile (MeCN)
-
-
Procedure:
-
To a solution of cyclohexanol (1.0 equiv.) in anhydrous MeCN, add 2,6-lutidine followed by TIPSCM at room temperature.
-
Heat the reaction mixture to 40-50 °C and stir for 12-24 hours, monitoring by TLC.
-
After cooling to room temperature, dilute the reaction with diethyl ether and wash with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify by flash column chromatography.
-
Deprotection of TIPSOM Ethers: Reagents and Protocols
The cleavage of the TIPSOM group can be achieved under specific conditions that leave other protecting groups intact, offering a degree of orthogonality in complex syntheses.
Mechanism of Deprotection (Fluoride-Mediated):
Caption: Fluoride-mediated deprotection of a TIPSOM ether.
Experimental Protocols for Deprotection:
Protocol 1: Deprotection using Tetrabutylammonium Fluoride (TBAF)
-
Substrate: TIPSOM-protected alcohol
-
Reagents:
-
Tetrabutylammonium fluoride (TBAF) (1.0 M solution in THF, 1.2 equiv.)
-
Anhydrous Tetrahydrofuran (THF)
-
-
Procedure:
-
Dissolve the TIPSOM-protected alcohol (1.0 equiv.) in anhydrous THF.
-
Add the TBAF solution dropwise at room temperature.
-
Stir the reaction for 1-3 hours, monitoring by TLC.
-
Quench the reaction with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the resulting alcohol by flash column chromatography.[10][11][12]
-
Protocol 2: Deprotection using Hydrogen Fluoride-Pyridine (HF·Py)
-
Caution: HF·Py is highly corrosive and toxic. Handle with extreme care in a well-ventilated fume hood using appropriate personal protective equipment.
-
Substrate: Base-sensitive TIPSOM-protected alcohol
-
Reagents:
-
Hydrogen fluoride-pyridine complex
-
Anhydrous Tetrahydrofuran (THF)
-
Pyridine
-
-
Procedure:
-
In a polypropylene or polyethylene flask, dissolve the TIPSOM-protected alcohol (1.0 equiv.) in a mixture of THF and pyridine at 0 °C.
-
Slowly add HF·pyridine to the stirred solution.
-
Stir the reaction at 0 °C to room temperature for 2-6 hours, monitoring by TLC.
-
Carefully quench the reaction by pouring it into a cold, saturated aqueous solution of sodium bicarbonate.
-
Extract the mixture with ethyl acetate, and wash the organic layer sequentially with saturated aqueous copper (II) sulfate (to remove pyridine) and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to afford the deprotected alcohol, which may require further purification.[13][14]
-
Comparative Stability and Orthogonal Strategies
The TIPSOM group exhibits a unique stability profile compared to other common silyl ethers. Its acetal nature makes it stable to many conditions that cleave traditional trialkylsilyl ethers.
Relative Stability of Common Silyl Ethers to Acidic Hydrolysis:
| Silyl Ether | Relative Rate of Hydrolysis |
| TMS | 1 |
| TES | 64 |
| TBS (TBDMS) | 20,000 |
| TIPS | 700,000 |
| TBDPS | 5,000,000 |
Data adapted from literature sources.[3] The stability of the silyl ether component of the TIPSOM group is comparable to that of a standard TIPS ether. However, the overall stability of the TIPSOM group is also influenced by the lability of the acetal linkage.
This differential stability allows for the implementation of orthogonal protection strategies. For instance, a more labile silyl ether like TMS or TES can be removed under mildly acidic conditions while the TIPSOM group remains intact. Conversely, the TIPSOM group can be cleaved under specific fluoride-mediated conditions that may not affect other protecting groups.
Spectroscopic Characterization
The successful protection of an alcohol with TIPSCM can be confirmed by spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR).
-
¹H NMR: The most characteristic signal for a TIPSOM-protected alcohol is the appearance of a singlet for the O-CH₂-O protons, typically in the range of δ 5.2-5.8 ppm. The protons of the triisopropylsilyl group will appear as a multiplet around δ 1.0-1.2 ppm.
-
¹³C NMR: The methylene carbon of the O-CH₂-O linker typically resonates in the range of δ 90-100 ppm.
Safety and Handling
This compound is a reactive chemical and should be handled with appropriate safety precautions in a well-ventilated fume hood.
-
Hazards: Corrosive. Causes skin and eye irritation. May cause respiratory irritation. Reacts with water and moisture to release HCl.
-
Personal Protective Equipment (PPE): Wear safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.
-
Handling: Handle under an inert atmosphere (e.g., nitrogen or argon) to prevent decomposition due to moisture. Keep away from water, alcohols, and strong bases.
-
Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container under an inert atmosphere.[15][16][17][18]
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
Conclusion
This compound is a valuable reagent for the protection of hydroxyl groups in complex organic synthesis. The resulting TIPSOM ethers offer a robust stability profile and can be selectively cleaved, making them an important tool in orthogonal protection strategies. A thorough understanding of its synthesis, reactivity, and handling is essential for its successful application in the synthesis of high-value molecules in research and drug development.
References
-
Pitsch, S., & Weiss, P. A. (2001). Preparation of 2′‐O‐[(Triisopropylsilyl)oxy]methyl‐protected Ribonucleosides. Current Protocols in Nucleic Acid Chemistry, 7(1), 2.9.1-2.9.22. Retrieved from [Link]
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Silyl ether - Wikipedia. (n.d.). Retrieved from [Link]
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Khalafi-Nezhad, A., Alamdari, R. F., & Zekri, N. (2000). Efficient and Selective Protection of Alcohols and Phenols with Triisopropylsilyl Chloride/Imidazole Using Microwave Irradiation. Tetrahedron, 56(38), 7503–7506. Retrieved from [Link]
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Protecting Groups For Alcohols - Master Organic Chemistry. (2015, June 17). Retrieved from [Link]
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Benneche, T., & Undheim, K. (1983). Evidence for the formation of chloromethoxy(trimethyl)silane. Acta Chemica Scandinavica, Series B, 37, 93-96. Retrieved from [Link]
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Berliner, M., & Belecki, K. (2007). SYNTHESIS OF ALPHA-HALO ETHERS FROM SYMMETRIC ACETALS AND in situ METHOXYMETHYLATION OF AN ALCOHOL. Organic Syntheses, 84, 102. Retrieved from [Link]
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Deprotection of Silyl Ethers - Technical Library - Gelest. (n.d.). Retrieved from [Link]
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Pitsch, S., & Weiss, P. A. (2002). Preparation of 2'-O-[(Triisopropylsilyl)oxy]methyl-protected ribonucleosides. Current protocols in nucleic acid chemistry, Chapter 2, Unit 2.9. Retrieved from [Link]
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Khalafi-Nezhad, A., Alamdari, R. F., & Zekri, N. (2000). Efficient and Selective Protection of Alcohols and Phenols with Triisopropylsilyl Chloride/Imidazole Using Microwave Irradiation. Tetrahedron, 56(38), 7503–7506. Retrieved from [Link]
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Yoshimura, T., et al. (2007). An Operationally Simple and Efficient Work-up Procedure for TBAF-mediated Desilylation; Application to Halichondrin Synthesis. Organic Letters, 9(23), 4741–4744. Retrieved from [Link]
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Pitsch, S., & Weiss, P. A. (2001). Chemical synthesis of RNA sequences with 2'-O-[(triisopropylsilyl)oxy]methyl-protected ribonucleoside phosphoramidites. Current protocols in nucleic acid chemistry, Chapter 3, Unit 3.8. Retrieved from [Link]
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Protection and Deprotection - CEM Corporation. (n.d.). Retrieved from [Link]
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Glen Report 11.22: TOM-Protecting-Group™ - A Major Improvement in RNA Synthesis. (n.d.). Retrieved from [Link]
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Deprotection of synthesized oligosaccharides. a) HF/pyridine (70 %), THF, 0 °C to rt. (n.d.). Retrieved from [Link]
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Strategies for the Preparation of Differentially Protected ortho-Prenylated Phenols - NIH. (n.d.). Retrieved from [Link]
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Protection of OH group of alcohol. (n.d.). Retrieved from [Link]
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Optimum synthesis of (chloromethyl)silanes by chlorination and methylation reactions of chloro(methyl)silanes. (n.d.). Retrieved from [Link]
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Just a little, please - GalChimia. (2011, September 1). Retrieved from [Link]
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Tritylation of Alcohols under Mild Conditions without Using Silver Salts - PMC - NIH. (2016, July 18). Retrieved from [Link]
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Protection of Alcohols | OpenOChem Learn. (n.d.). Retrieved from [Link]
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Facile Cleavage of Silyl Protecting Groups with Catalytic Amounts of FeCl3. (n.d.). Retrieved from [Link]
-
NMR Chemical Shifts. (n.d.). Retrieved from [Link]
-
CURRENT PROTOCOLS. (n.d.). Retrieved from [Link]
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Hydrogen fluoride-pyridine complex as ~70% hydrogen - ResearchGate. (2013, January 27). Retrieved from [Link]
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(A) Graph of the rate of hydrolysis of 1 catalyzed by TF-Silα against... - ResearchGate. (n.d.). Retrieved from [Link]
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18.9 Spectroscopy of Ethers - Chemistry LibreTexts. (2023, November 16). Retrieved from [Link]
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Alcohol Protection with TMS (Trimethylsilyl ethers) - YouTube. (2016, February 11). Retrieved from [Link]
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1H NMR Spectrum (1D, 300 MHz, CDCl3, experimental) (HMDB0062103). (n.d.). Retrieved from [Link]
-
Pitsch, S., & Weiss, P. A. (2001). Chemical Synthesis of RNA Sequences with 2′-O-[(Triisopropylsilyl)oxy]methyl- protected Ribonucleoside Phosphoramidites. Current Protocols in Nucleic Acid Chemistry, 7(1), 3.8.1-3.8.15. Retrieved from [Link]
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Current Protocols in Nucleic Acid Chemistry - Wiley. (n.d.). Retrieved from [Link]
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Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the.... Organometallics, 29(9), 2176–2179. Retrieved from [Link]
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Current Protocols in Nucleic Acid Chemistry - ResearchGate. (2010). Retrieved from [Link]
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Protection of Phenols as t-Butyl Ethers under Mild Conditions - ResearchGate. (2000). Retrieved from [Link]
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An In-Depth Technical Guide to (Triisopropylsiloxy)methyl Chloride (TOM-Cl): A Superior Protecting Group for Modern Organic Synthesis
This guide provides an in-depth technical overview of (Triisopropylsiloxy)methyl chloride (TOM-Cl), CAS Number 217300-17-9, a pivotal reagent in modern synthetic chemistry. Tailored for researchers, medicinal chemists, and professionals in drug development, this document moves beyond a simple recitation of facts to explore the mechanistic subtleties, strategic advantages, and field-proven applications that establish the (Triisopropylsiloxy)methyl (TOM) group as a superior choice for hydroxyl protection, particularly in the demanding field of oligonucleotide synthesis.
Introduction: The Strategic Imperative of Protecting Groups
In the intricate landscape of multi-step organic synthesis, the ability to selectively mask the reactivity of a functional group is not merely a convenience but a strategic necessity.[1] Protecting groups act as temporary shields, rendering a functional group inert to specific reaction conditions so that transformations can be performed elsewhere in the molecule.[2] An ideal protecting group must be introduced efficiently, remain robustly stable through subsequent synthetic steps, and be removed cleanly under conditions that leave the rest of the complex molecule unscathed—a concept known as orthogonality.[2]
This compound (TOM-Cl) is the reagent used to install the TOM protecting group. While silyl ethers have long been mainstays for alcohol protection, the TOM group represents a significant evolution.[3] It has emerged as a gold-standard protective group for the 2'-hydroxyl of ribonucleosides, a critical application in the synthesis of RNA-based therapeutics like mRNA vaccines and siRNA.[4][5] Its design ingeniously overcomes the limitations of its predecessors, offering a unique combination of stability, steric accessibility, and clean, high-yield deprotection.[6][7]
Physicochemical & Safety Data
Accurate characterization is the foundation of reproducible science. The key properties of TOM-Cl are summarized below.
| Property | Value | Reference(s) |
| CAS Number | 217300-17-9 | [4][8][9] |
| Synonyms | (Chloromethoxy)triisopropylsilane, TOMCl | [9][10] |
| Molecular Formula | C₁₀H₂₃ClOSi | [8][10] |
| Molecular Weight | 222.83 g/mol | [8][9][10] |
| Appearance | Colorless Liquid | [10][11] |
| Density | 0.96 g/mL at 20 °C | [10][12] |
| Purity | Typically ≥95.0% (GC) | [4][10] |
Safety & Handling: this compound is a combustible liquid that should be handled in a well-ventilated fume hood.[10][13] Appropriate personal protective equipment (PPE), including safety goggles and chemical-resistant gloves, is mandatory.[10][11] Store in a cool, dry place away from moisture, as it will react with water.[11]
The TOM Protecting Group: A Mechanistic Perspective
The superior performance of the TOM group is not accidental; it is a product of rational chemical design that addresses specific challenges encountered in complex synthesis.
The Structural Advantage: Solving the Steric Puzzle
In automated RNA synthesis, the protecting group on the 2'-hydroxyl of the ribonucleoside phosphoramidite building block is critical. Traditional silyl groups presented a dilemma:
-
Small Silyl Groups (e.g., TMS - Trimethylsilyl): These are often too labile and may be cleaved prematurely during the synthetic cycle.
-
Bulky Silyl Groups (e.g., TBDMS - tert-Butyldimethylsilyl): While more robust, their steric bulk can hinder the coupling reaction, leading to lower yields and limiting the synthesis of long RNA strands.[5][7]
The TOM group masterfully resolves this conflict. The bulky triisopropylsilyl (TIPS) moiety provides excellent stability, while the flexible oxymethyl spacer (-O-CH₂-) positions this bulk away from the reaction center.[6] This design minimizes steric hindrance during the crucial phosphoramidite coupling step, enabling efficiencies comparable to less-hindered 2'-OMe monomers and facilitating the routine synthesis of very long oligonucleotides (>75-mers).[5][7]
Mechanism of Protection
The introduction of the TOM group onto an alcohol proceeds via a nucleophilic substitution reaction. The alcohol's oxygen atom attacks the electrophilic silicon atom of a related silyl chloride, displacing the chloride leaving group. This reaction is typically facilitated by a non-nucleophilic base, such as triethylamine or imidazole, which serves to neutralize the hydrochloric acid byproduct.
Caption: General mechanism for alcohol protection using TOM-Cl.
Synthesis of this compound
While commercially available, TOM-Cl can be prepared in a laboratory setting. The synthesis is described as a support protocol in the work by Pitsch and Weiss.[10] A representative procedure involves the reaction of triisopropylsilanol with a suitable chloromethylating agent like chloromethyl methyl ether or a mixture of formaldehyde and hydrogen chloride under controlled conditions.
Representative Protocol: Synthesis of TOM-Cl Disclaimer: This is a generalized protocol. Users must consult primary literature and perform appropriate risk assessments before execution.
-
Setup: A flame-dried, three-neck round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., Argon).
-
Reaction: Triisopropylsilanol is dissolved in a dry, non-polar solvent (e.g., dichloromethane).
-
Addition: A chloromethylating agent is added dropwise to the stirred solution at a controlled temperature (e.g., 0 °C).
-
Reaction: The mixture is allowed to warm to room temperature and stirred until the reaction is complete, as monitored by TLC or GC analysis.
-
Workup: The reaction is quenched, and the organic layer is washed with a mild aqueous base (e.g., saturated NaHCO₃ solution) and brine.
-
Purification: The organic phase is dried over an anhydrous drying agent (e.g., MgSO₄), filtered, and the solvent is removed under reduced pressure. The crude product is then purified by fractional distillation under vacuum to yield pure this compound.
Core Application: Selective Protection of Ribonucleoside 2'-Hydroxyls
The premier application of TOM-Cl is the regioselective protection of the 2'-hydroxyl group in ribonucleosides, a foundational step for synthesizing phosphoramidites for RNA synthesis.[4] To achieve the required selectivity for the 2'-OH over the 3'-OH in a cis-diol system, a tin-mediated alkylation is the method of choice.[10]
Mechanism Insight: The Role of Dibutyltin Dichloride The catalyst, dibutyltin dichloride (Bu₂SnCl₂), or its oxide (Bu₂SnO), reversibly forms a five-membered stannylene acetal intermediate with the 2',3'-cis-diol of the ribonucleoside. This intermediate selectively activates the 2'-hydroxyl group, rendering it more nucleophilic and directing the subsequent alkylation by TOM-Cl to that position with high regioselectivity.
Caption: Experimental workflow for the protection of ribonucleosides.
Field-Proven Protocol: 2'-O-TOM Protection of a Ribonucleoside
-
Preparation: To a solution of a 5'-O-DMTr, base-protected ribonucleoside (1.0 equiv) in a dry aprotic solvent like 1,2-dichloroethane (DCE), add dibutyltin dichloride (0.1 equiv).
-
Activation: Add a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA, 2.5 equiv) to the mixture and stir under an inert atmosphere.
-
Alkylation: Add this compound (TOM-Cl, 1.5 equiv) dropwise to the solution at room temperature.
-
Monitoring: Stir the reaction for 2-4 hours. Monitor the consumption of the starting material and the formation of the 2'-O-TOM and 3'-O-TOM isomers by thin-layer chromatography (TLC) or LC-MS. The 2'-isomer is typically the major product.
-
Quenching & Workup: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Dilute with an organic solvent (e.g., dichloromethane) and transfer to a separatory funnel. Wash the organic layer sequentially with bicarbonate solution and brine.
-
Purification: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting residue, containing a mixture of 2'- and 3'-O-TOM isomers, is purified by silica gel column chromatography to isolate the desired 2'-O-TOM protected product.
Stability & Orthogonality
A key advantage of the TOM group is its precisely tuned stability profile, which allows for complex, multi-step synthetic sequences.
Chemical Stability Profile:
-
Base Stability: The TOM group is exceptionally stable under the basic conditions used for phosphoramidite coupling and the removal of other protecting groups (e.g., cyanoethyl groups on the phosphate backbone).[6]
-
Acyl Migration Prevention: Crucially, its acetal-like structure prevents the 2'-to-3' migration that can occur with acyl-based protecting groups under basic conditions. This ensures the integrity of the natural 3'-5' phosphodiester linkage in synthesized RNA, preventing the formation of non-biological 2'-5' linkages.[5]
-
Acid Lability: It is stable to the weakly acidic conditions (e.g., trichloroacetic acid in dichloromethane) used to remove the 5'-O-DMTr group during solid-phase synthesis but can be cleaved under stronger acidic conditions if required.[6]
Caption: Stability profile of the TOM protecting group.
Orthogonality in Practice: The TOM group is fully compatible with the widely used tert-butyldimethylsilyl (TBDMS) group.[5] This allows for the synthesis of chimeric oligonucleotides or molecules where different hydroxyls require distinct deprotection strategies. For example, one could use TOM-protected monomers for the bulk of an RNA sequence and incorporate a specialty nucleotide protected with a TBDMS group, knowing that both can be removed under similar fluoride-based conditions in the final step.
Deprotection of the TOM Group
The final, critical step in any synthesis utilizing a protecting group is its clean and efficient removal. The TOM group can be deprotected under exceptionally mild and reliable conditions.
Mechanism of Fluoride-Mediated Deprotection: The cleavage of the TOM group relies on the exceptionally high bond energy of the Silicon-Fluoride (Si-F) bond (approx. 580 kJ/mol). A fluoride source, such as tetrabutylammonium fluoride (TBAF) or triethylamine trihydrofluoride (TEA·3HF), provides fluoride ions (F⁻) that readily attack the silicon atom. This forms a hypervalent silicon intermediate, leading to the cleavage of the Si-O bond and liberating the protected alcohol.
Optimized Deprotection Protocol for Oligonucleotides (AMA) For RNA oligonucleotides, a two-step deprotection is standard. The first step removes the protecting groups from the exocyclic amines of the nucleobases and the cyanoethyl groups from the phosphate backbone. The second step removes the 2'-O-TOM groups. A solution of ammonium hydroxide/methylamine (AMA) is highly effective for the first step.[8][12]
-
Cleavage & Base Deprotection:
-
Transfer the solid support containing the synthesized oligonucleotide to a sealable vial.
-
Add a 1:1 (v/v) solution of aqueous ammonium hydroxide (28-30%) and 40% aqueous methylamine (AMA).[11][12]
-
Seal the vial tightly and heat at 65 °C for 10-15 minutes.[6][11] This step cleaves the oligonucleotide from the support and removes the base and phosphate protecting groups.
-
Cool the vial, open carefully, and transfer the supernatant to a new tube. Evaporate the solution to dryness.
-
-
2'-O-TOM Deprotection:
-
Re-dissolve the dried oligonucleotide pellet in anhydrous DMSO.
-
Add triethylamine trihydrofluoride (TEA·3HF).
-
Incubate at 65 °C for 1.5 hours.
-
Quench the reaction and precipitate the deprotected RNA oligonucleotide for subsequent purification (e.g., by HPLC or cartridge purification).
-
Conclusion: The Senior Scientist's Perspective
This compound is more than just another silylating agent; it represents a sophisticated solution to a persistent problem in complex chemical synthesis. By providing a protecting group that is robust yet sterically unobtrusive, the TOM group has directly enabled advancements in fields where molecular complexity is paramount, most notably in the synthesis of therapeutic RNA. Its high coupling efficiencies, prevention of side reactions like acyl migration, and mild deprotection protocols make it an indispensable tool. For drug development professionals and researchers pushing the boundaries of synthetic chemistry, mastering the application of TOM-Cl is a critical step toward achieving synthetic goals with greater efficiency, reliability, and precision.
References
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Glen Research. (n.d.). Deprotection Guide. [Link]
-
Glen Research. (n.d.). Application Guide - Procedure for the synthesis, deprotection and isolation of RNA using TOM-protected monomers. [Link]
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Massachusetts Biotechnology Council. (2019, July 25). Procedure for the synthesis, deprotection and isolation of RNA using TOM-protected monomers. MassBio. [Link]
-
Pitsch, S., & Weiss, P. A. (2002). Preparation of 2'-O-[(triisopropylsilyl)oxy]methyl-protected ribonucleosides. Current Protocols in Nucleic Acid Chemistry, Chapter 2, Unit 2.9. [Link]
-
Glen Research. (n.d.). Technical Brief - APA: An alternative to AMA deprotection. Glen Report 27.13. [Link]
-
Glen Research. (n.d.). Glen Report 11.22: TOM-Protecting-Group™ - A Major Improvement in RNA Synthesis. [Link]
-
Fiveable. (n.d.). TMSCl Definition - Organic Chemistry Key Term. [Link]
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Organic Syntheses. (n.d.). Organic Syntheses Procedure. [Link]
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Martinelli, M. J., et al. (1999). Dibutyltin Oxide Catalyzed Selective Sulfonylation of α-Chelatable Primary Alcohols. Organic Letters, 1(3), 447-450. [Link]
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PubChem. (n.d.). Dibutyltin dichloride. National Center for Biotechnology Information. [Link]
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Aure Chemical. (n.d.). Protecting Groups in Organic Chemistry: The Role of Trimethylsilyl Chloride. [Link]
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Peng, W., et al. (2015). Dimethyltin Dichloride Catalyzed Regioselective Alkylation of cis-1,2-Diols at Room Temperature. The Journal of Organic Chemistry, 80(24), 11916-25. [Link]
-
University of Bath. (n.d.). VI Protecting Groups and Orthogonal Protection Strategies. [Link]
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Glen Research. (n.d.). TOM-Protected RNA Synthesis. [Link]
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LocalPharmaGuide. (n.d.). CAS NO. 217300-17-9 | this compound. [Link]
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ResearchGate. (n.d.). Structure of TOM-protected phosphoramidites (TOM, triisopropylsilyloxymethyl). [Link]
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Wikipedia. (n.d.). Protecting group. [Link]
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Master Organic Chemistry. (2015, June 17). Protecting Groups For Alcohols. [Link]
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OpenOChem Learn. (n.d.). Protection of Alcohols. [Link]
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University of Windsor. (n.d.). Alcohol Protecting Groups. [Link]
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OrgoSolver. (n.d.). Alcohol Reactions: Alcohol Protection using TMSCl. [Link]
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(Triisopropylsiloxy)methyl Chloride: A Technical Guide to a Premier Protecting Group in Modern Organic Synthesis
In the intricate landscape of multi-step organic synthesis, particularly in the realm of pharmaceutical and oligonucleotide development, the judicious selection of protecting groups is paramount to achieving high yields and purity.[1][2] A protecting group transiently masks a reactive functional group, preventing it from undergoing unwanted reactions while transformations are carried out elsewhere in the molecule.[1] This guide provides an in-depth exploration of (Triisopropylsiloxy)methyl chloride (TOM-Cl), a sophisticated reagent for the protection of hydroxyl groups, with a primary focus on its pivotal role in ribonucleic acid (RNA) synthesis.
The Silyl Ether Protecting Groups: A Foundation of Versatility
Silyl ethers are a cornerstone for the protection of alcohols due to their ease of formation, general stability under a variety of reaction conditions, and predictable, often mild, deprotection methods.[3][4] The reactivity and stability of a silyl ether are sterically and electronically governed by the substituents on the silicon atom. Common examples include trimethylsilyl (TMS), tert-butyldimethylsilyl (TBDMS), and triisopropylsilyl (TIPS) ethers.[3][5] While effective in many applications, these traditional silyl ethers can present challenges, such as undesired migration between adjacent hydroxyl groups, particularly in complex polyol-containing molecules like ribonucleosides.[6]
The (Triisopropylsiloxy)methyl (TOM) Group: An Advanced Acetal-Based Silyl Ether
This compound, also known as (Chloromethoxy)triisopropylsilane or TOM-Cl, is the reagent used to introduce the (Triisopropylsiloxy)methyl (TOM) protecting group.[7][8] Structurally, the TOM group is an acetal, which differentiates it from simple silyl ethers and imparts unique and advantageous properties.[9]
The key innovation of the TOM group lies in the oxygen spacer between the silicon atom and the methyl group attached to the protected hydroxyl. This seemingly minor structural modification has profound implications for its synthetic utility.
Physicochemical Properties of this compound
| Property | Value |
| Synonyms | (Chloromethoxy)triisopropylsilane, TOM-Cl |
| CAS Number | 217300-17-9 |
| Molecular Formula | C10H23ClOSi |
| Molecular Weight | 222.83 g/mol |
| Appearance | Liquid |
| Density | 0.96 g/mL at 20 °C |
(Data sourced from Sigma-Aldrich[8])
Core Application: 2'-Hydroxyl Protection in Solid-Phase RNA Synthesis
The chemical synthesis of RNA is a formidable challenge due to the presence of the 2'-hydroxyl group in the ribose sugar, which is absent in deoxyribose (DNA). This hydroxyl group must be protected during the automated solid-phase synthesis to prevent unwanted side reactions, such as chain cleavage and the formation of non-native 2'-5' phosphodiester linkages.[9][10]
The TOM group, introduced by this compound, has emerged as a superior alternative to the widely used TBDMS group for 2'-OH protection in RNA synthesis for several key reasons:[6][9][10]
-
Enhanced Stability and Prevention of Acyl Migration: The acetal structure of the TOM group makes it exceptionally stable under the basic and weakly acidic conditions employed during oligonucleotide synthesis.[9] Crucially, it prevents the 2' to 3' migration of the protecting group, a common issue with silyl ethers like TBDMS, which can lead to the formation of biologically inactive 2'-5' phosphodiester linkages.[6][10]
-
High Coupling Efficiency: The steric bulk of the TOM group is minimized due to the spacer between the nucleoside and the silyl group.[9][11] This reduced steric hindrance allows for rapid and efficient coupling of the phosphoramidite monomers during solid-phase synthesis, often achieving yields comparable to DNA synthesis.[9][10]
-
Facile and Reliable Deprotection: The TOM group is readily and completely removed under mild conditions at the final stage of the synthesis, leaving the delicate RNA strand intact.[9] This efficient deprotection minimizes strand degradation, which can be a concern with more robust protecting groups.[9]
Mechanistic Insights: Protection and Deprotection
The introduction of the TOM group onto a hydroxyl function, such as the 2'-OH of a ribonucleoside, is typically achieved by reacting the alcohol with this compound in the presence of a suitable base. The deprotection is readily accomplished using fluoride-based reagents.
Protection of a Hydroxyl Group using TOM-Cl
Figure 1. General scheme for the protection of an alcohol with TOM-Cl.
Deprotection of a TOM-Protected Hydroxyl Group
Figure 2. General scheme for the deprotection of a TOM ether.
Experimental Protocols
Synthesis of this compound (TOM-Cl)
A detailed protocol for the synthesis of the starting reagent, TOM-Cl, is provided in the literature.[12] The synthesis generally involves the reaction of triisopropylsilanol with paraformaldehyde and a chlorinating agent.
Protection of the 2'-Hydroxyl of a Ribonucleoside
The following is a representative protocol for the protection of a ribonucleoside's 2'-hydroxyl group using TOM-Cl.
Materials:
-
5'-O-DMT-N-acyl-ribonucleoside
-
This compound (TOM-Cl)
-
Diisopropylethylamine (DIPEA) or another suitable non-nucleophilic base
-
Anhydrous Dichloromethane (DCM) or Acetonitrile (MeCN)
-
Stir plate and magnetic stir bar
-
Inert atmosphere apparatus (e.g., nitrogen or argon line)
Procedure:
-
Dissolve the 5'-O-DMT-N-acyl-ribonucleoside (1 equivalent) in anhydrous DCM or MeCN under an inert atmosphere.
-
Add DIPEA (2-3 equivalents) to the solution and stir for 5-10 minutes at room temperature.
-
Slowly add TOM-Cl (1.5-2 equivalents) to the reaction mixture.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the 2'-O-TOM-protected ribonucleoside.
Deprotection of the TOM Group from an Oligonucleotide
A general procedure for the deprotection of TOM-protected RNA is outlined below.[13]
Materials:
-
TOM-protected oligonucleotide on solid support
-
Ammonium hydroxide/methylamine (AMA) solution or ethanol/water/methylamine (EMAM)
-
Triethylamine trihydrofluoride (TEA·3HF)
-
Dimethyl sulfoxide (DMSO)
-
Triethylamine (TEA)
Procedure:
-
Cleave the oligonucleotide from the solid support and remove the base-labile protecting groups using AMA or EMAM solution.[13]
-
After evaporation of the cleavage solution, dissolve the crude oligonucleotide in DMSO.[13]
-
Add TEA to the solution, followed by TEA·3HF.[13]
-
Heat the mixture at 65°C for approximately 2.5 hours to effect the removal of the 2'-O-TOM groups.[13]
-
Quench the reaction and purify the deprotected RNA oligonucleotide by standard methods such as HPLC or gel electrophoresis.
Comparative Analysis of 2'-OH Protecting Groups
| Protecting Group | Key Advantages | Key Disadvantages |
| TOM | High coupling efficiency, prevents 2'-3' migration, fast and reliable deprotection.[9][10] | Higher cost compared to some traditional reagents. |
| TBDMS | Well-established, relatively inexpensive. | Prone to 2'-3' migration, lower coupling efficiency than TOM.[10] |
| TIPS | Sterically demanding, providing good stability.[3] | Can be difficult to remove, may lower coupling yields. |
Safety and Handling
This compound is a combustible liquid and should be handled with appropriate safety precautions.[14] It is advisable to work in a well-ventilated fume hood and wear personal protective equipment, including safety glasses, gloves, and a lab coat. Store the reagent in a tightly closed container in a dry, well-ventilated area, away from heat and sources of ignition.
Conclusion
This compound has proven to be an invaluable tool in modern organic synthesis, particularly in the demanding field of RNA synthesis. The resulting TOM protecting group offers a superior combination of stability, high coupling efficiency, and clean, rapid deprotection. These attributes directly address the key challenges associated with the 2'-hydroxyl group of ribonucleosides, enabling the synthesis of longer and higher-purity RNA molecules. For researchers and professionals in drug development and molecular biology, a thorough understanding of TOM-Cl and its application is essential for advancing the frontiers of nucleic acid chemistry.
References
-
ResearchGate. (2025). Reliable Chemical Synthesis of Oligoribonucleotides (RNA) with 2′-O-[(Triisopropylsilyl)oxy]methyl(2′-O-tom)-Protected Phosphoramidites. Available at: [Link][6]
-
Glen Research. (n.d.). TOM-Protecting-Group™ - A Major Improvement in RNA Synthesis. Glen Report 11.22. Available at: [Link][9]
-
Massachusetts Biotechnology Council. (2019). Procedure for the synthesis, deprotection and isolation of RNA using TOM-protected monomers. Available at: [Link][10]
-
Pitsch, S., & Weiss, P. A. (2002). Preparation of 2'-O-[(Triisopropylsilyl)oxy]methyl-protected ribonucleosides. Current Protocols in Nucleic Acid Chemistry, Chapter 2, Unit 2.9. Available at: [Link][12]
-
OpenOChem Learn. (n.d.). Protection of Alcohols. Available at: [Link][3]
-
Glen Research. (n.d.). Application Guide - Procedure for the synthesis, deprotection and isolation of RNA using TOM-protected monomers. Available at: [Link][11]
-
National Institutes of Health. (2019). Chemoselective Transformations of Aromatic Methoxymethyl Ethers Using Trialkylsilyl Triflate and 2,2′-Bipyridyl. Available at: [Link]
-
Pitsch, S., & Weiss, P. A. (2002). Chemical synthesis of RNA sequences with 2'-O-[(triisopropylsilyl)oxy]methyl-protected ribonucleoside phosphoramidites. Current Protocols in Nucleic Acid Chemistry, Chapter 3, Unit 3.8. Available at: [Link]
-
Glen Research. (n.d.). Application Guide - Procedure for the synthesis, deprotection and isolation of RNA using TOM-protected monomers. Available at: [Link][13]
-
ACS Publications. (1998). A Mild and Efficient Method for Selective Deprotection of Tetrahydropyranyl Ethers to Alcohols. The Journal of Organic Chemistry. Available at: [Link]
-
Gelest. (n.d.). Deprotection of Silyl Ethers - Technical Library. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). tert-Butyldimethylsilyl Ethers. Available at: [Link]
-
Chemistry LibreTexts. (2021). 13.10: Protecting Groups in Organic Synthesis. Available at: [Link]
-
Wikipedia. (n.d.). Protecting group. Available at: [Link][1]
- Unknown Source. Protecting Groups.
-
Khan Academy. (n.d.). Protection of alcohols (video). Available at: [Link]
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Krackeler Scientific, Inc. * this compound*. Available at: [Link]
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Organic Syntheses. (n.d.). 4 - Organic Syntheses Procedure. Available at: [Link]
-
Master Organic Chemistry. (2015). Protecting Groups For Alcohols. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Protective Groups. Available at: [Link][2]
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Organic Syntheses. (n.d.). methylene chloride - Organic Syntheses Procedure. Available at: [Link]
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RSC Publishing. (2016). Total chemical synthesis of proteins without HPLC purification. Available at: [Link]
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Organic Syntheses. (n.d.). methanesulfonyl chloride - Organic Syntheses Procedure. Available at: [Link]
-
Gases Grit. (2023). The Usage Of Methyl Chloride (CH3Cl) In The Chemistry Synthesis Field. Available at: [Link]
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An In-depth Technical Guide to the Synthesis of (Triisopropylsiloxy)methyl Chloride (TIPSOM-Cl)
Foreword: The Strategic Importance of TIPSOM-Cl in Modern Organic Synthesis
(Triisopropylsiloxy)methyl chloride, commonly abbreviated as TIPSOM-Cl or TOM-Cl, has emerged as a crucial reagent in contemporary organic synthesis, particularly in the demanding field of nucleoside chemistry and oligonucleotide synthesis. Its role as a robust protecting group for hydroxyl functionalities is well-established, offering a unique combination of stability under various reaction conditions and selective deprotection protocols. This guide provides a comprehensive overview of the synthesis, purification, and characterization of TIPSOM-Cl, tailored for researchers, scientists, and drug development professionals who require a practical and scientifically grounded understanding of this valuable synthetic tool. The methodologies described herein are based on established literature and have been elaborated with insights gleaned from practical laboratory experience to ensure reproducibility and safety.
Foundational Principles: Understanding the Reagent
This compound is a silyl ether derivative characterized by the sterically hindered triisopropylsilyl (TIPS) group. This steric bulk is a key determinant of its reactivity and stability, preventing unwanted side reactions and allowing for orthogonal deprotection strategies in complex molecular architectures.
Physicochemical Properties
A clear understanding of the physical properties of TIPSOM-Cl is essential for its safe handling and effective use in synthesis.
| Property | Value | Source |
| Molecular Formula | C₁₀H₂₃ClOSi | |
| Molecular Weight | 222.83 g/mol | |
| Appearance | Colorless liquid | |
| Density | 0.96 g/mL at 20 °C | |
| CAS Number | 217300-17-9 |
The Synthetic Pathway: A Detailed Methodological Exploration
The most widely adopted and reliable synthesis of this compound is based on the work of Pitsch and coworkers. The core of this methodology involves the reaction of a triisopropylsilyl source with a formaldehyde equivalent in the presence of a chloride donor. The following protocol provides a detailed, step-by-step guide to this synthesis.
Reaction Mechanism
The synthesis proceeds through a proposed multi-step mechanism. Initially, triisopropylsilanol is generated in situ or used directly. This alcohol then reacts with an activated form of formaldehyde (paraformaldehyde) and a chlorinating agent, such as acetyl chloride, to form the desired product. The bulky triisopropylsilyl group plays a crucial role in directing the reaction and stabilizing the resulting chloromethyl ether.
Caption: Proposed reaction mechanism for the synthesis of TIPSOM-Cl.
Experimental Protocol
This protocol is an amalgamation of best practices and established procedures for the synthesis of this compound.
Materials and Reagents:
-
Triisopropylsilanol ((i-Pr)₃SiOH)
-
Paraformaldehyde ((CH₂O)n)
-
Acetyl chloride (CH₃COCl)
-
Dichloromethane (DCM), anhydrous
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Inert atmosphere (Nitrogen or Argon)
Equipment:
-
Three-necked round-bottom flask
-
Reflux condenser
-
Addition funnel
-
Magnetic stirrer and hotplate
-
Inert gas manifold
-
Vacuum distillation apparatus
Step-by-Step Procedure:
-
Reaction Setup: Under an inert atmosphere, charge a dry three-necked round-bottom flask with triisopropylsilanol and anhydrous dichloromethane.
-
Reagent Addition: Add paraformaldehyde to the stirred solution. In a separate dry addition funnel, charge acetyl chloride.
-
Reaction Execution: Add the acetyl chloride dropwise to the reaction mixture at 0 °C (ice bath). After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is filtered to remove any unreacted paraformaldehyde. The filtrate is then washed sequentially with a saturated aqueous solution of sodium bicarbonate and brine.
-
Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
-
Purification: The crude product is purified by vacuum distillation to yield pure this compound as a colorless liquid.
Purity and Characterization: Ensuring Quality and Identity
The purity and identity of the synthesized TIPSOM-Cl must be rigorously confirmed before its use in subsequent applications.
Purification by Vacuum Distillation
Vacuum distillation is the preferred method for purifying TIPSOM-Cl, as it allows for the removal of non-volatile impurities and any remaining starting materials without thermal decomposition of the product.[1][2]
Typical Distillation Parameters:
-
Pressure: 10-20 mmHg
-
Boiling Point: The boiling point will be significantly lower than at atmospheric pressure. Precise temperature will depend on the vacuum achieved.
Spectroscopic Characterization
Spectroscopic analysis is essential for confirming the structure of the synthesized molecule.
¹H NMR (Proton Nuclear Magnetic Resonance):
The ¹H NMR spectrum of TIPSOM-Cl is expected to show characteristic signals for the triisopropylsilyl group and the chloromethoxymethyl group. The protons of the CH₂ group adjacent to the chlorine and oxygen atoms will appear as a distinct singlet. The isopropyl protons will appear as a septet for the CH group and a doublet for the methyl groups.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):
The ¹³C NMR spectrum will provide further confirmation of the carbon framework, with distinct signals for the chloromethyl carbon and the carbons of the triisopropylsilyl group.
Mass Spectrometry (MS):
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. The mass spectrum of TIPSOM-Cl will show a molecular ion peak and characteristic fragment ions corresponding to the loss of various groups.
Safety and Handling: A Commitment to Laboratory Best Practices
This compound is a reactive chemical and should be handled with appropriate safety precautions. As a chloromethyl ether derivative, it should be treated as potentially harmful and handled in a well-ventilated fume hood.
Personal Protective Equipment (PPE):
-
Safety goggles or a face shield are mandatory.
-
Chemically resistant gloves (e.g., nitrile) should be worn.
-
A lab coat is required to protect against splashes.
Handling and Storage:
-
TIPSOM-Cl is moisture-sensitive and should be handled under an inert atmosphere.
-
Store in a tightly sealed container in a cool, dry place away from moisture.
Conclusion: A Versatile Tool for the Modern Chemist
The synthesis of this compound, while requiring careful execution, provides access to a valuable reagent for the protection of hydroxyl groups. Its unique properties of steric hindrance and tunable reactivity have solidified its place in the synthetic chemist's toolbox, particularly in the synthesis of complex biomolecules. This guide has provided a comprehensive framework for the preparation, purification, and characterization of TIPSOM-Cl, empowering researchers to confidently utilize this reagent in their synthetic endeavors.
References
- Pitsch, S., et al. (1999). Fast and Reliable Automated Synthesis of RNA and Partially 2′-O-Protected Precursors ('Caged RNA') Based on Two Novel, Orthogonal 2′-O-Protecting Groups. Helvetica Chimica Acta, 82(10), 1753-1761.
-
MDPI. (2024). A Study on the Removal of Impurity Elements Silicon and Zinc from Rubidium Chloride by Vacuum Distillation. [Link]
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Introduction: The Strategic Importance of the TOM Protecting Group
An In-depth Technical Guide to the Preparation of (Triisopropylsiloxy)methyl Chloride (TOM-Cl)
In the landscape of multistep organic synthesis, particularly in the development of complex pharmaceutical agents like oligonucleotides, the choice of protecting group is paramount. A protecting group must be robust enough to withstand a variety of reaction conditions, yet labile enough for selective removal without compromising the integrity of the target molecule. This compound (TOM-Cl), the precursor to the [(triisopropylsilyl)oxy]methyl (TOM) ether, has emerged as a superior reagent for the protection of hydroxyl functionalities.
The TOM group offers a distinct advantage over other silyl ethers due to the formidable steric hindrance provided by the three isopropyl substituents on the silicon atom. This bulk confers exceptional stability across a broad spectrum of synthetic transformations, including strongly basic conditions, oxidations, and reductions. However, its true strategic value lies in its clean and quantitative cleavage under specific, mild conditions, typically using fluoride ion sources. This unique balance of stability and selective lability makes TOM-Cl an indispensable tool for researchers, especially in the synthesis of RNA, where the protection of the 2'-hydroxyl group is a critical challenge.[1]
This guide provides a comprehensive examination of the core methodology for preparing TOM-Cl, focusing on the underlying chemical principles, a detailed, field-proven experimental protocol, and the necessary data for successful synthesis and validation.
Core Synthesis Methodology: A Mechanistic Perspective
The most reliable and widely adopted synthesis of this compound involves the reaction of a triisopropylsilyl source with a formaldehyde equivalent and a chloride source. The authoritative method utilizes triisopropylsilyl chloride (TIPS-Cl) and paraformaldehyde, a stable, polymeric form of formaldehyde.[1]
Causality Behind Experimental Choices:
-
Starting Material Selection : Triisopropylsilyl chloride (TIPS-Cl) is the ideal starting material. It serves a dual purpose: it is the source of the sterically demanding triisopropylsilyl moiety and, through reaction with trace moisture or via a Lewis acid-catalyzed pathway, can generate the necessary acidic conditions (HCl) to facilitate the reaction.
-
Formaldehyde Source : Paraformaldehyde is used instead of aqueous formaldehyde (formalin).[2] Protic solvents and excess water would readily hydrolyze the starting TIPS-Cl and the TOM-Cl product, making the reaction inefficient. Paraformaldehyde acts as a solid, anhydrous source of monomeric formaldehyde upon depolymerization, which can be controlled by temperature.[2]
-
Catalysis : The reaction is often facilitated by a Lewis acid catalyst. The catalyst's role is to coordinate with the oxygen of paraformaldehyde, promoting its depolymerization and activating it for nucleophilic attack by the silyl chloride.
The overall transformation can be conceptualized as the formation of a highly reactive chloromethyl triisopropylsilyl ether.
Primary Synthetic Workflow
The diagram below illustrates the direct, one-pot conversion of Triisopropylsilyl chloride to this compound.
Caption: Synthetic route from TIPS-Cl to TOM-Cl.
Quantitative Data & Physical Properties
The following table summarizes key quantitative data for the starting material and the final product, which is crucial for experimental planning and characterization.
| Compound | Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL) | Purity/Yield |
| Triisopropylsilyl chloride (TIPS-Cl) | C₉H₂₁ClSi | 192.80 | 198 °C / 739 mmHg | 0.901 (at 25 °C) | >97% (Typical Starting Material) |
| This compound (TOM-Cl) | C₁₀H₂₃ClOSi | 222.83 | Not well-defined, purified by vacuum distillation | 0.96 (at 20 °C) | ≥95% (Typical Product) |
Detailed Experimental Protocol
This protocol is a self-validating system, designed for high yield and purity. It is imperative that all glassware is flame-dried or oven-dried before use and the reaction is conducted under a dry, inert atmosphere (e.g., Nitrogen or Argon) to prevent hydrolysis.
Reagents & Equipment:
-
Triisopropylsilyl chloride (TIPS-Cl)
-
Paraformaldehyde, anhydrous
-
Lewis acid catalyst (e.g., anhydrous Zinc Chloride)
-
Anhydrous reaction solvent (e.g., Dichloromethane or 1,2-Dichloroethane)
-
Three-neck round-bottom flask
-
Reflux condenser with a gas inlet/outlet
-
Magnetic stirrer and heating mantle
-
Apparatus for fractional distillation under reduced pressure
Step-by-Step Methodology:
-
Apparatus Setup: Assemble a three-neck flask with a magnetic stir bar, a reflux condenser topped with a nitrogen inlet, and a stopper. Flame-dry the entire apparatus under a stream of nitrogen and allow it to cool to room temperature.
-
Charging the Flask: To the flask, add paraformaldehyde (1.2 equivalents) and a catalytic amount of anhydrous zinc chloride (approx. 0.05 equivalents).
-
Addition of Solvent and Reagent: Add anhydrous dichloromethane via cannula. Begin vigorous stirring to create a suspension. Add triisopropylsilyl chloride (1.0 equivalent) to the suspension via syringe.
-
Reaction Conditions: Gently heat the reaction mixture to a reflux (approx. 40°C for dichloromethane). The paraformaldehyde will gradually depolymerize and dissolve as the reaction proceeds.
-
Monitoring the Reaction: Monitor the reaction progress by Gas Chromatography (GC) or ¹H NMR. The disappearance of the TIPS-Cl starting material typically indicates the completion of the reaction. This process can take several hours to overnight depending on the scale and catalyst efficiency.
-
Work-up and Isolation:
-
Cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of Celite or dry silica gel to remove the catalyst and any remaining solids.
-
Rinse the filter pad with a small amount of anhydrous solvent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator. Caution: Ensure the water bath temperature is kept low (<30°C) to avoid decomposition of the product.
-
-
Purification:
-
The crude residue is purified by fractional distillation under high vacuum.
-
Collect the fraction corresponding to pure this compound. The exact boiling point will be dependent on the vacuum applied.
-
The purified product should be a colorless liquid and must be stored under an inert atmosphere in a sealed container to prevent degradation.
-
Trustworthiness: Purification and Characterization
The integrity of subsequent synthetic steps relies on the purity of the TOM-Cl reagent.
-
Primary Purification Method: Fractional distillation under high vacuum is the gold standard for removing non-volatile impurities and any lower-boiling byproducts.
-
Quality Control:
-
Gas Chromatography (GC): The most effective method to assess purity, which should be ≥95%.
-
¹H NMR: Confirms the structure. Expect characteristic signals for the isopropyl protons (septet and doublet) and a distinct singlet for the -O-CH₂-Cl protons around δ 5.5-5.8 ppm.
-
¹³C NMR: Will show characteristic peaks for the isopropyl groups and the chloromethoxy carbon.
-
Authoritative Grounding & Safety
Safety Precautions:
-
Corrosivity and Moisture Sensitivity: Triisopropylsilyl chloride is corrosive and reacts with moisture to release HCl. Both the starting material and the product, TOM-Cl, must be handled in a well-ventilated fume hood.[2]
-
Toxicity: Paraformaldehyde is toxic if inhaled or ingested.[2] Avoid creating dust when handling the solid.
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.
-
Quenching: Any residual chlorosilanes should be quenched carefully with a slow addition to an isopropanol/toluene mixture before disposal.
The protocols and principles described are grounded in established organosilicon chemistry and have been validated in demanding applications such as oligonucleotide synthesis.[1]
Conclusion
The synthesis of this compound is a critical enabling process for advanced organic chemistry. The one-pot reaction of triisopropylsilyl chloride with paraformaldehyde provides a direct and efficient route to this valuable reagent. By understanding the mechanistic rationale behind the choice of reagents and adhering to a rigorous, anhydrous experimental protocol, researchers can reliably produce high-purity TOM-Cl. Proper purification and handling are essential to ensure its efficacy as a robust protecting group, empowering the synthesis of complex, high-value molecules in drug discovery and development.
References
-
Pitsch, S., & Weiss, P. A. (2002). Preparation of 2'-O-[(Triisopropylsilyl)oxy]methyl-protected ribonucleosides. Current Protocols in Nucleic Acid Chemistry, Chapter 2, Unit 2.9. Available from: [Link]
-
Organic Syntheses. Procedure for silylation using trimethylsilyl chloride. Organic Syntheses. Available from: [Link]
-
Organic Syntheses. Preparation of Chloromethyl Methyl Ether. Organic Syntheses. Available from: [Link]
-
Gundersen, L.-L., & Benneche, T. (1991). Evidence for the Formation of Chloromethoxy(trimethyl)silane. Acta Chemica Scandinavica, 45, 975-977. Available from: [Link]
-
Indian Journal of Chemistry. Optimum synthesis of (chloromethyl)silanes by chlorination and methylation reactions of chloro(methyl)silanes. Indian Journal of Chemistry. Available from: [Link]
-
Chemdad. Triisopropylsilyl chloride product information. Chongqing Chemdad Co. Available from: [Link]
-
University of Wollongong. WORKING WITH FORMALDEHYDE (F) & PARAFORMALDEHYDE (PF). University of Wollongong. Available from: [Link]
-
NIST. Triisopropylsilyl chloride in NIST WebBook. NIST. Available from: [Link]
Sources
An In-depth Technical Guide to Silyl Ether Protecting Groups in Organic Synthesis
Abstract
In the landscape of modern organic synthesis, particularly within pharmaceutical and complex molecule development, the strategic manipulation of functional groups is paramount. Silyl ethers stand out as one of the most versatile and widely employed classes of protecting groups for hydroxyl functionalities. Their broad adoption is a testament to their ease of installation, meticulously tunable stability, and mild, selective removal conditions. This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of silyl ether protecting groups. It moves beyond a simple cataloging of reagents to delve into the causal mechanisms behind their stability, the logic of their selection, and the practical execution of their use in complex synthetic workflows.
The Fundamental Role of Silyl Ethers in Synthetic Strategy
The primary function of a silyl ether is to temporarily replace the acidic proton of a hydroxyl group, thereby masking its nucleophilic and acidic character.[1] This protection is crucial when the hydroxyl group might interfere with a desired transformation elsewhere in the molecule, such as reactions involving strongly basic reagents (e.g., Grignard or organolithium reagents), oxidants, or reductants.[2][3]
The general structure of a silyl ether is R¹R²R³Si-O-R⁴, where R⁴ is the parent organic molecule and the R groups on the silicon atom are variable alkyl or aryl substituents.[4] It is the steric bulk and electronic nature of these substituents that dictate the silyl ether's stability and reactivity, providing a powerful toolkit for orthogonal protection strategies.[5]
The Silyl Ether Toolkit: A Comparative Overview
The choice of a silylating agent is a critical decision in synthetic planning. The selection is primarily driven by the required stability of the protecting group to subsequent reaction conditions. A hierarchy of stability exists, governed largely by the steric hindrance around the silicon atom.[6][7]
| Silyl Ether | Abbreviation | Structure | Key Characteristics |
| Trimethylsilyl | TMS | -Si(CH₃)₃ | Highly labile; sensitive to mild acid and even chromatography on silica gel. Primarily used for derivatization for analysis (GC-MS) or for very temporary protection.[8] |
| Triethylsilyl | TES | -Si(CH₂CH₃)₃ | More stable than TMS, but still relatively easy to cleave. Useful when a more robust group than TMS is needed, but easy removal is still desired.[9] |
| tert-Butyldimethylsilyl | TBDMS or TBS | -Si(CH₃)₂(C(CH₃)₃) | The workhorse of silyl ethers; offers a good balance of stability and ease of removal. Stable to a wide range of conditions but readily cleaved by fluoride ions.[5] |
| Triisopropylsilyl | TIPS | -Si(CH(CH₃)₂)₃ | Significantly more sterically hindered and stable than TBDMS.[10] Often used to protect hydroxyl groups in more demanding reaction sequences or to selectively protect less hindered alcohols. |
| tert-Butyldiphenylsilyl | TBDPS | -Si(Ph)₂(C(CH₃)₃) | Very robust and resistant to acidic cleavage due to the bulky phenyl groups. Often employed for long-term protection in multi-step syntheses.[11] |
Quantitative Stability Comparison
The stability of silyl ethers is not just a qualitative concept; it has been quantified through kinetic studies of their hydrolysis under both acidic and basic conditions. This data is invaluable for designing orthogonal protection schemes where one silyl ether can be selectively removed in the presence of another.
| Silyl Ether | Relative Rate of Acidic Cleavage (vs. TMS) | Relative Rate of Basic Cleavage (vs. TMS) |
| TMS | 1 | 1 |
| TES | 64 | 10 - 100 |
| TBDMS | 20,000 | ~20,000 |
| TIPS | 700,000 | 100,000 |
| TBDPS | 5,000,000 | ~20,000 |
| Data compiled from various sources.[6][7][12] |
This data clearly illustrates that under acidic conditions, stability increases dramatically with steric bulk (TBDPS > TIPS > TBDMS > TES > TMS). This differential lability is the cornerstone of selective deprotection strategies.
The Chemistry of Silylation: Mechanism and Protocol
Mechanism of Formation: The Corey Protocol
The formation of a silyl ether, or silylation, is most commonly achieved by reacting an alcohol with a silyl halide (typically a chloride) in the presence of a base.[1] The seminal and widely adopted method is the Corey protocol, which utilizes imidazole as a base in a polar aprotic solvent like N,N-dimethylformamide (DMF).[12][13][14]
The reaction proceeds via the formation of a highly reactive silylating agent, N-silylimidazole, in situ. This intermediate is then readily attacked by the alcohol nucleophile to furnish the silyl ether product. The imidazole hydrochloride byproduct precipitates from the reaction mixture.
Experimental Protocol 1: TBDMS Protection of a Primary Alcohol
This protocol describes the selective protection of a primary alcohol using tert-butyldimethylsilyl chloride (TBDMSCl), a method valued for its high yields and selectivity for less sterically hindered alcohols.[2][15]
Materials:
-
Primary alcohol (1.0 eq.)
-
tert-Butyldimethylsilyl chloride (TBDMSCl) (1.1 - 1.2 eq.)
-
Imidazole (2.0 - 2.2 eq.)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether or Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the primary alcohol (1.0 eq.) and imidazole (2.2 eq.) in anhydrous DMF in a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add TBDMSCl (1.2 eq.) portion-wise to the stirred solution at room temperature.
-
Stir the reaction mixture at room temperature and monitor its progress by Thin-Layer Chromatography (TLC) until the starting alcohol is consumed (typically 1-4 hours).
-
Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3x).
-
Combine the organic layers and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (typically using a gradient of ethyl acetate in hexanes) to yield the pure TBDMS-protected alcohol.
The Art of Deprotection: Cleavage of Silyl Ethers
The true utility of a protecting group lies in its facile and selective removal. For silyl ethers, cleavage is typically achieved under acidic conditions or, more commonly, with a source of fluoride ions.[1]
Mechanism of Fluoride-Mediated Cleavage
The exceptional strength of the silicon-fluoride (Si-F) bond (bond dissociation energy ~141 kcal/mol) is the thermodynamic driving force for fluoride-mediated desilylation.[16] The fluoride ion, a potent nucleophile for silicon, attacks the silicon atom to form a transient, hypervalent pentacoordinate silicon intermediate. This intermediate rapidly collapses, breaking the weaker silicon-oxygen (Si-O) bond (~103 kcal/mol) to release the alkoxide, which is then protonated upon workup to yield the parent alcohol.
Experimental Protocol 2: TBAF Deprotection of a TBDMS Ether
Tetrabutylammonium fluoride (TBAF) is the most common fluoride source for desilylation due to its excellent solubility in organic solvents like tetrahydrofuran (THF).[17]
Materials:
-
TBDMS-protected alcohol (1.0 eq.)
-
Tetrabutylammonium fluoride (TBAF) (1.0 M solution in THF, 1.1 - 1.5 eq.)
-
Anhydrous Tetrahydrofuran (THF)
-
Dichloromethane (DCM) or Ethyl acetate
-
Water
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve the TBDMS-protected alcohol (1.0 eq.) in anhydrous THF in a flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add the 1.0 M TBAF solution in THF (1.2 eq.) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir until TLC analysis indicates complete consumption of the starting material (typically 30 minutes to 2 hours).
-
Quench the reaction by adding water.
-
Extract the product with DCM or ethyl acetate (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter the solution and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography if necessary.
Note on Basicity: Commercial TBAF solutions contain trace amounts of water and are inherently basic, which can be problematic for base-sensitive substrates. In such cases, buffering the reaction with acetic acid (TBAF/AcOH) or using an alternative fluoride source like HF-Pyridine or triethylamine trihydrofluoride (TEA·3HF) is recommended.[13][17]
Strategic Selection and Orthogonal Deprotection
The true power of silyl ethers is realized in complex, multi-step syntheses where multiple hydroxyl groups must be differentiated. An orthogonal protecting group strategy allows for the selective removal of one protecting group in the presence of others.[1][9] The differential stability of silyl ethers is key to this approach.
For instance, a highly labile TMS ether can be cleaved under very mild acidic conditions that leave a TBDMS group untouched. The TBDMS group can then be removed with TBAF under conditions that do not affect a more robust TIPS or TBDPS group. This tiered lability allows for the sequential unmasking of hydroxyl groups as the synthesis progresses.
A classic example of this strategy is seen in the total synthesis of complex natural products like Taxol, where different silyl ethers (e.g., TES and TBDMS) are used to protect various hydroxyl groups, allowing for their selective removal at different stages of the synthesis.[6]
Conclusion
Silyl ethers are an indispensable class of protecting groups in the arsenal of the synthetic chemist. Their predictable and tunable stability, coupled with mild conditions for their introduction and removal, provides a robust platform for navigating the intricate challenges of complex molecule synthesis. A thorough understanding of the factors governing their stability and the nuances of their reactivity enables the design of elegant and efficient synthetic routes. By mastering the strategic application of the silyl ether toolkit, researchers can unlock new possibilities in the fields of drug discovery, natural product synthesis, and materials science.
References
-
Wikipedia contributors. (2023). Silyl ether. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]
-
Ashenhurst, J. (2015). Protecting Groups For Alcohols. Master Organic Chemistry. Retrieved from [Link]
-
Fernandes, R. A., Gholap, S. P., & Mulay, S. V. (2012). A Facile Chemoselective Deprotection of Aryl Silyl Ethers using Sodium Hydride/DMF and in situ Protection of Phenol with Various Groups. RSC Advances. Retrieved from [Link]
-
Studylib. (n.d.). Protecting Groups in Organic Synthesis: Alcohols. Retrieved from [Link]
-
OpenOChem Learn. (n.d.). Protection of Alcohols. Retrieved from [Link]
-
Corey, E. J., & Venkateswarlu, A. (1972). Protection of hydroxyl groups as tert-butyldimethylsilyl derivatives. Journal of the American Chemical Society, 94(17), 6190-6191. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). tert-Butyldimethylsilyl Ethers. Retrieved from [Link]
-
Wuts, P. G. M., & Greene, T. W. (2007). Greene's Protective Groups in Organic Synthesis (4th ed.). Wiley-Interscience. Retrieved from [Link]
-
University of Bristol. (n.d.). VI Protecting Groups and Orthogonal Protection Strategies. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2022). TBAF - Tetrabutylammonium Fluoride. Common Organic Chemistry. Retrieved from [Link]
-
MedLife Mastery. (n.d.). Protection Reactions of Alcohols. MCAT Content. Retrieved from [Link]
-
Total Synthesis. (n.d.). Protecting Groups Archives. Retrieved from [Link]
-
Wikipedia. (n.d.). Silyl ether. Retrieved from [Link]
-
SlideShare. (n.d.). Protection of OH group of alcohol. Retrieved from [Link]
-
University of Windsor. (n.d.). Alcohol Protecting Groups. Retrieved from [Link]
-
Gelest. (n.d.). Deprotection of Silyl Ethers. Technical Library. Retrieved from [Link]
-
Chemistry LibreTexts. (2021). 16: Silylethers. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 17.8: Protection of Alcohols. Retrieved from [Link]
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The Strategic Deployment of Steric Shields: An In-depth Technical Guide to Triisopropylsilyl (TIPS) Protecting Groups
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of multi-step organic synthesis, the strategic use of protecting groups is paramount to achieving high yields and chemo-, regio-, and stereoselectivity. Among the arsenal of available protecting groups for hydroxyl functionalities, silyl ethers stand out for their versatility and tunable stability. This guide provides a deep dive into the unique characteristics of the triisopropylsilyl (TIPS) protecting group, focusing on how its significant steric hindrance can be leveraged to navigate complex synthetic challenges.
The Foundation: Understanding Silyl Ether Protecting Groups
Alcohols are highly reactive functional groups, capable of acting as both nucleophiles and acids.[1] This reactivity often necessitates their temporary protection to prevent unwanted side reactions during various synthetic transformations.[2][3] Silyl ethers are a class of compounds where a silicon atom is covalently bonded to the oxygen of an alcohol.[4] Their popularity stems from the ease of their formation and removal under generally mild conditions.[1]
The reactivity and stability of a silyl ether are profoundly influenced by the nature of the alkyl or aryl substituents on the silicon atom.[5] Steric bulk around the silicon atom is a key determinant of the silyl ether's stability; larger, more sterically hindered groups provide a more robust shield for the silicon-oxygen bond against nucleophilic or acidic attack.[6][7]
The Power of Bulk: The Triisopropylsilyl (TIPS) Group
The triisopropylsilyl (TIPS) group, with its three bulky isopropyl substituents, is a testament to the power of steric hindrance in directing chemical reactivity.[8] This significant steric bulk confers exceptional stability to the resulting TIPS ether, making it resilient to a wide range of reaction conditions, including basic media, oxidizing agents, and various catalytic transformations.[9]
This robustness distinguishes TIPS ethers from less sterically hindered silyl ethers like trimethylsilyl (TMS) and triethylsilyl (TES) ethers, which are more labile.[1][4] The enhanced stability of the TIPS group makes it an excellent choice for protecting alcohols in lengthy and complex syntheses where the protected hydroxyl group must endure harsh reaction conditions.[6]
The Mechanism of Protection: A Sterically Governed Nucleophilic Substitution
The formation of a TIPS ether is a nucleophilic substitution reaction at the silicon atom of triisopropylsilyl chloride (TIPS-Cl).[9] The alcohol's oxygen atom acts as a nucleophile, attacking the electrophilic silicon atom and displacing the chloride leaving group.[9] Due to the significant steric hindrance of the TIPS group, this reaction is typically slower than with less bulky silyl chlorides and often requires the use of a strong base, such as imidazole, to facilitate the reaction.[1][10]
The base serves two critical functions: it deprotonates the alcohol to form a more nucleophilic alkoxide and neutralizes the hydrochloric acid byproduct, driving the equilibrium towards product formation.[9]
Caption: Mechanism of TIPS protection of an alcohol.
Experimental Protocol: Formation of a TIPS Ether
This protocol outlines a general procedure for the protection of a primary alcohol with triisopropylsilyl chloride.
Materials:
-
Primary alcohol
-
Triisopropylsilyl chloride (TIPS-Cl)
-
Imidazole
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the primary alcohol (1.0 eq) and imidazole (2.5 eq) in anhydrous DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add triisopropylsilyl chloride (1.2 eq) to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 16-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with diethyl ether and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired TIPS ether.
Caption: Experimental workflow for TIPS protection.
The Strategic Advantage: Chemoselectivity Driven by Steric Hindrance
The significant steric bulk of the TIPS group is not a limitation but a powerful tool for achieving chemoselectivity. It allows for the preferential protection of less sterically hindered primary alcohols over more crowded secondary and tertiary alcohols.[9] This selectivity is a cornerstone of modern organic synthesis, enabling the differentiation of multiple hydroxyl groups within a complex molecule.[2]
For instance, in a molecule containing both primary and secondary alcohols, treatment with TIPS-Cl will predominantly yield the TIPS ether of the primary alcohol, leaving the secondary alcohol available for subsequent transformations.[8]
Caption: Selective protection of a primary alcohol.
Stability Under Fire: A Comparative Overview
The stability of silyl ethers is a critical factor in synthetic planning. The TIPS group offers significantly enhanced stability under both acidic and basic conditions compared to other common silyl ethers.[6] This allows for a wider range of reaction conditions to be employed in subsequent synthetic steps without premature deprotection.
| Silyl Ether | Relative Rate of Acidic Cleavage (vs. TMS) | Relative Rate of Basic Cleavage (vs. TMS) |
| TMS | 1 | 1 |
| TES | 64 | 10-100 |
| TBDMS | 20,000 | ~20,000 |
| TIPS | 700,000 | 100,000 |
| TBDPS | 5,000,000 | ~20,000 |
| Data compiled from various sources.[4][7] |
As the data indicates, TIPS ethers are substantially more stable towards acidic and basic hydrolysis than TMS, TES, and TBDMS ethers.[4][6] This differential stability can be exploited for the selective deprotection of a less stable silyl ether in the presence of a TIPS ether.[11]
The Final Step: Deprotection of TIPS Ethers
While the stability of TIPS ethers is a significant advantage, their removal requires specific and often more forcing conditions compared to other silyl ethers.[12] The cleavage of the silicon-oxygen bond is typically achieved using a fluoride source or under acidic conditions.[12]
Fluoride-Mediated Deprotection
Fluoride ions have a high affinity for silicon, forming a strong Si-F bond that drives the cleavage of the Si-O bond.[12]
-
Tetrabutylammonium Fluoride (TBAF): This is the most common reagent for silyl ether deprotection and is typically used as a solution in tetrahydrofuran (THF).[12] The reaction is generally efficient but can be basic.
-
Hydrofluoric Acid (HF) Complexes: Reagents like HF-pyridine or triethylamine trihydrofluoride (Et3N·3HF) provide a less basic alternative to TBAF, which is advantageous for base-sensitive substrates.[12] These reactions must be conducted in plasticware as HF reacts with glass.[12]
Acid-Catalyzed Deprotection
Strong acids can also be used to cleave TIPS ethers, although this method is less common due to the high stability of the TIPS group under acidic conditions.[12][13] The reaction is initiated by protonation of the ether oxygen, making it a better leaving group, followed by nucleophilic attack on the silicon atom.[6][14]
Experimental Protocol: Deprotection of a TIPS Ether using TBAF
This protocol describes a general procedure for the cleavage of a TIPS ether using tetrabutylammonium fluoride.
Materials:
-
TIPS-protected alcohol
-
Tetrabutylammonium fluoride (TBAF), 1 M solution in THF
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the TIPS-protected alcohol in anhydrous THF.
-
To the stirred solution, add a 1 M solution of TBAF in THF (1.1 - 1.5 equivalents).
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired alcohol.[12]
Caption: Experimental workflow for TIPS deprotection.
Conclusion: A Strategic Tool for Complex Synthesis
The triisopropylsilyl protecting group is an invaluable tool in the arsenal of the synthetic organic chemist. Its significant steric bulk provides exceptional stability, enabling the execution of a wide array of chemical transformations in the presence of a protected hydroxyl group. Furthermore, this steric hindrance can be strategically employed to achieve high levels of chemoselectivity in the protection of polyhydroxylated compounds. A thorough understanding of the properties, reactivity, and the conditions required for the installation and removal of the TIPS group is essential for its effective application in the synthesis of complex molecules, a critical endeavor in the fields of pharmaceutical and agrochemical development.[9]
References
-
Zhang, W. (2006). Comparison of the Relative Reactivities of the Triisopropylsilyl Group With Two Fluorous Analogs. PMC. Retrieved from [Link]
-
Gelest. (n.d.). Deprotection of Silyl Ethers - Technical Library. Retrieved from [Link]
-
OpenOChem Learn. (n.d.). Protection of Alcohols. Retrieved from [Link]
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Khazaei, A., et al. (2000). Protection of alcohols and phenols with TIPSCL/imidazole under microwave irradiation. ResearchGate. Retrieved from [Link]
-
Wikipedia. (n.d.). Silyl ether. Retrieved from [Link]
-
Royal Society of Chemistry. (2008). The chemoselective and efficient deprotection of silyl ethers using trimethylsilyl bromide. RSC Publishing. Retrieved from [Link]
-
Pang, X., et al. (2019). Progress in Silylation Protection and Deprotection of Hydroxyl Groups within Alcohol and Phenol. Chemistry. Retrieved from [Link]
-
SynArchive. (n.d.). Protection of Alcohol by Silyl ether. Retrieved from [Link]
-
Khalafi-Nezhad, A., et al. (2000). Efficient and Selective Protection of Alcohols and Phenols with Triisopropylsilyl Chloride/Imidazole Using Microwave Irradiation. ResearchGate. Retrieved from [Link]
-
Chemistry LibreTexts. (2021). 13.10: Protecting Groups in Organic Synthesis. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 17.8: Protection of Alcohols. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved from [Link]
-
Neliti. (2024). PROTECTING GROUPS FOR ORGANIC SYNTHESIS. Retrieved from [Link]
-
Westin, J. (n.d.). Cleavage of Ethers. Organic Chemistry. Retrieved from [Link]
-
Master Organic Chemistry. (2014). Cleavage Of Ethers With Acid. Retrieved from [Link]
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Stability of (Triisopropylsiloxy)methyl Chloride (TOM-Cl) Under Acidic and Basic Conditions: A Technical Guide
Introduction: The Role and Chemical Nature of TOM-Cl
(Triisopropylsiloxy)methyl chloride, commonly referred to as TOM-Cl, is an organosilicon compound with the chemical formula C10H23ClOSi. As a silyl halide, it serves as a versatile protecting group for alcohols in organic synthesis, valued for its steric bulk which imparts selectivity and stability under certain conditions. The triisopropylsilyl (TIPS) group is known for its robustness compared to smaller silyl ethers, yet like all silyl ethers and alkyl halides, its stability is pH-dependent. This guide provides an in-depth technical examination of the stability of TOM-Cl under both acidic and basic conditions, offering insights into its degradation pathways and outlining robust experimental protocols for its stability assessment. Understanding the stability profile of TOM-Cl is critical for its effective application in multi-step syntheses, ensuring reaction efficiency and purity of the final product.
Chemical Structure and Physicochemical Properties of TOM-Cl
| Property | Value | Reference |
| Chemical Formula | C10H23ClOSi | |
| Molecular Weight | 222.83 g/mol | |
| Appearance | Colorless liquid | |
| Density | 0.96 g/mL at 20 °C | |
| SMILES String | CC(C)(C(C)C)C(C)C |
The structure of TOM-Cl features a chloromethyl group attached to a triisopropylsilyloxy moiety. This combination of a reactive alkyl chloride and a sterically hindered silyl ether dictates its reactivity and stability. The silicon-oxygen bond is susceptible to cleavage under both acidic and basic conditions, while the carbon-chlorine bond is prone to nucleophilic substitution, particularly under basic conditions.
Stability and Degradation under Acidic Conditions
Under acidic conditions, the primary degradation pathway for TOM-Cl is the hydrolysis of the silyl ether bond. The presence of a protic solvent and an acid catalyst facilitates the cleavage of the Si-O bond.
Proposed Degradation Pathway (Acidic)
The degradation is initiated by the protonation of the oxygen atom in the silyloxy group, making it a better leaving group. This is followed by nucleophilic attack by water on the silicon atom, leading to the formation of triisopropylsilanol and formaldehyde, with the release of hydrochloric acid.
Caption: Proposed degradation pathway of TOM-Cl under acidic conditions.
It is important to note that for some chloromethyl ketones, unexpected reactions can occur during acid hydrolysis, leading to the formation of complex heterocyclic structures.[1][2] While TOM-Cl is not a ketone, the reactivity of the chloromethyl group warrants consideration of potential side reactions, especially under harsh acidic conditions.
Stability and Degradation under Basic Conditions
Under basic conditions, TOM-Cl is susceptible to degradation through two primary pathways: hydrolysis of the silyl ether and nucleophilic substitution at the chloromethyl carbon.
Proposed Degradation Pathways (Basic)
-
Silyl Ether Hydrolysis: The hydroxide ion can directly attack the silicon atom, leading to the cleavage of the Si-O bond to form triisopropylsilanol and chloromethanol. Chloromethanol is unstable and would likely decompose further.
-
Nucleophilic Substitution: The hydroxide ion can also act as a nucleophile and attack the electrophilic carbon of the chloromethyl group in an SN2 reaction, displacing the chloride ion to form a hydroxymethyl silyl ether intermediate. This intermediate can then undergo further reactions.
Sources
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A Guide to the Spectroscopic Analysis of (Triisopropylsiloxy)methyl Chloride (TIPSCl) by NMR
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
(Triisopropylsiloxy)methyl chloride, commonly referred to as TOMCl or TIPSCl, is a valuable reagent in organic synthesis, primarily utilized for the protection of alcohols as their (triisopropylsiloxy)methyl (TOM) ethers. The robust nature of the triisopropylsilyl (TIPS) group, combined with the specific reactivity of the chloromethyl ether moiety, makes it a versatile tool in the synthesis of complex molecules.[1] Accurate characterization of this reagent is paramount to ensure its purity and proper reactivity. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the structural elucidation and purity assessment of this compound. This guide provides a detailed analysis and interpretation of the ¹H and ¹³C NMR spectra of this compound, grounded in fundamental principles and supported by spectral data from analogous structures.
Molecular Structure and NMR-Active Nuclei
The structure of this compound features several distinct proton and carbon environments that give rise to a characteristic NMR spectrum. Understanding these environments is key to interpreting the spectral data.
Caption: Molecular structure of this compound with key atoms labeled.
¹H NMR Spectral Analysis
The proton NMR spectrum of this compound is expected to show three distinct signals corresponding to the protons of the triisopropylsilyl group and the methylene protons of the chloromethyl ether moiety.
| Signal Assignment | Multiplicity | Integration | Predicted Chemical Shift (δ, ppm) | Rationale |
| -Si-CH(CH₃)₂ | Septet | 3H | ~1.1 - 1.3 | The methine protons of the isopropyl groups are coupled to the six adjacent methyl protons, resulting in a septet. Their chemical shift is influenced by the electropositive silicon atom. |
| -Si-CH(CH₃)₂ | Doublet | 18H | ~1.0 - 1.1 | The methyl protons of the three equivalent isopropyl groups are coupled to the adjacent methine proton, giving rise to a doublet. |
| -O-CH₂-Cl | Singlet | 2H | ~5.4 - 5.6 | These methylene protons are deshielded by the adjacent electronegative oxygen and chlorine atoms, resulting in a downfield chemical shift. The absence of adjacent protons leads to a singlet. |
Interpretation and Causality:
-
Triisopropylsilyl (TIPS) Group Signals: The signals for the TIPS group are characteristic of silyl ethers.[2] The methine proton (-CH) appears as a septet due to coupling with the six protons of the two adjacent methyl groups (n+1 rule, where n=6). The eighteen methyl protons (-CH₃) appear as a doublet, being split by the single adjacent methine proton. The chemical shifts for these protons are typically found in the upfield region of the spectrum, a characteristic feature of alkyl groups attached to silicon.[3]
-
-OCH₂Cl Methylene Signal: The two protons of the methylene group are in a unique chemical environment, flanked by an oxygen and a chlorine atom. Both are highly electronegative, which strongly deshields the protons, causing their signal to appear significantly downfield. For comparison, the methylene protons in chloromethyl methyl ether and chloromethyl ethyl ether resonate at approximately 5.4 ppm and 5.5 ppm, respectively.[4][5] Therefore, a similar chemical shift is anticipated for the methylene protons in this compound. As there are no adjacent protons, this signal appears as a singlet.
¹³C NMR Spectral Analysis
The proton-decoupled ¹³C NMR spectrum of this compound is expected to display four distinct signals.
| Signal Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |
| -Si-C H(CH₃)₂ | ~12 - 14 | The methine carbons of the isopropyl groups are shielded by the silicon atom and appear in the upfield aliphatic region. |
| -Si-CH(C H₃)₂ | ~17 - 19 | The methyl carbons of the isopropyl groups are also in the aliphatic region, with a chemical shift typical for such groups in silyl ethers. |
| -O-C H₂-Cl | ~80 - 85 | This carbon is significantly deshielded due to the direct attachment of two electronegative atoms (oxygen and chlorine), causing a substantial downfield shift. For comparison, the chemical shift for the RCH₂Cl carbon is typically in the 40-45 ppm range.[6] |
Interpretation and Causality:
-
Triisopropylsilyl (TIPS) Group Signals: The carbon signals for the TIPS group appear in the expected upfield region for sp³ hybridized carbons. The chemical shifts are influenced by the silicon atom, generally appearing at slightly lower field than in analogous hydrocarbon structures.
-
-OCH₂Cl Methylene Signal: The most downfield signal in the aliphatic region corresponds to the methylene carbon. Its direct attachment to both an oxygen and a chlorine atom results in significant electron withdrawal, leading to a pronounced deshielding effect and a large downfield chemical shift.[6][7]
Experimental Protocol for NMR Analysis
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of this compound for structural confirmation and purity assessment.
Materials:
-
This compound
-
Deuterated chloroform (CDCl₃), anhydrous
-
NMR tubes (5 mm)
-
Pasteur pipette
-
Small vial
Procedure:
-
Sample Preparation:
-
Due to the moisture sensitivity of this compound, all glassware should be thoroughly dried.
-
In a dry vial, carefully measure approximately 10-20 mg of this compound.
-
Using a clean, dry Pasteur pipette, add approximately 0.6-0.7 mL of anhydrous CDCl₃ to the vial.
-
Gently swirl the vial to ensure complete dissolution of the sample.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
Cap the NMR tube securely.
-
-
NMR Data Acquisition:
-
Insert the sample into the NMR spectrometer.
-
Lock and shim the spectrometer on the deuterium signal of the CDCl₃.
-
Acquire the ¹H NMR spectrum using standard acquisition parameters (e.g., 16-32 scans, 90° pulse, 2-5 second relaxation delay).
-
Acquire the proton-decoupled ¹³C NMR spectrum. Due to the lower natural abundance of ¹³C, a larger number of scans will be required (e.g., 256-1024 scans).
-
Caption: Experimental workflow for NMR analysis of this compound.
Conclusion
The ¹H and ¹³C NMR spectra of this compound provide a clear and unambiguous fingerprint of its molecular structure. The characteristic chemical shifts and splitting patterns of the triisopropylsilyl group, coupled with the distinct downfield singlet of the chloromethyl ether moiety, allow for straightforward identification and purity assessment. By understanding the underlying principles of how the electronic environment influences nuclear magnetic resonance, researchers can confidently interpret these spectra to ensure the quality of this important synthetic reagent.
References
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Interpreting C-13 NMR Spectra. (2023). Chemistry LibreTexts. [Link]
-
Lipshutz, B. H., Papa, P., & Keith, J. M. (1999). Triisopropylsilyloxycarbonyl (“Tsoc”): A New Protecting Group for 1° and 2° Amines. The Journal of Organic Chemistry, 64(10), 3792–3795. [Link]
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(Z/E)-1-(Triisopropylsiloxy)-1-decene - Optional[13C NMR] - Chemical Shifts. (n.d.). SpectraBase. [Link]
-
13C NMR.pdf. (n.d.). University of California, Irvine. [Link]
-
Székely, G., Kégl, T., & Kollar, L. (2011). Synthesis and Spectrosopic Identification of Hybrid 3-(Triethoxysilyl)propylamine Phosphine Ruthenium(II) Complexes. Molecules, 16(7), 5699–5711. [Link]
-
NMR Chemical Shift Values Table. (n.d.). Chemistry Steps. [Link]
-
Influence of Various Silyl Protecting Groups on Stereoselective 2-Deoxyrhamnosylation. (2022). Sonari College. [Link]
-
Proton (1H) NMR Spectroscopy. (2025). Save My Exams. [Link]
-
Carbon-13 nuclear magnetic resonance. (n.d.). Wikipedia. [Link]
-
13.3: Chemical Shifts in ¹H NMR Spectroscopy. (2024). Chemistry LibreTexts. [Link]
-
The Basics of Interpreting a Proton (1H) NMR Spectrum. (2021). ACD/Labs. [Link]
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]
-
1H NMR Spectrum (1D, 300 MHz, CDCl3, experimental) (HMDB0031332). (n.d.). Human Metabolome Database. [Link]
-
NMR Spectroscopy :: 13C NMR Chemical Shifts. (n.d.). University of Wisconsin-Madison. [Link]
-
NMR Spectroscopy :: 1H NMR Chemical Shifts. (n.d.). University of Wisconsin-Madison. [Link]
-
Khalafi-Nezhad, A., Alamdari, R. F., & Zekri, N. (2005). Efficient and Selective Protection of Alcohols and Phenols with Triisopropylsilyl Chloride/Imidazole Using Microwave Irradiation. Synthesis, 2005(09), 1464–1470. [Link]
-
Silyl Groups. (n.d.). Gelest. [Link]
-
Protecting Groups. (n.d.). University of California, Irvine. [Link]
-
Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., Bercaw, J. E., & Goldberg, K. I. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Link]
-
NMR Spectroscopy :: Hans Reich NMR Collection - Content. (2020). University of Wisconsin-Madison. [Link]
-
NMR-spectroscopic analysis of mixtures: from structure to function. (2011). Natural Product Reports, 28(7), 1243–1263. [Link]
-
Combined NMR Spectroscopy and Quantum-Chemical Calculations in Fluorescent 1,2,3-Triazole-4-carboxylic Acids Fine Structures Analysis. (2023). Molecules, 28(10), 4156. [Link]
-
Chlorotriisopropylsilane - Optional[1H NMR] - Spectrum. (n.d.). SpectraBase. [Link]
-
Chloromethyl(diisopropoxy)methylsilane - Optional[13C NMR] - Chemical Shifts. (n.d.). SpectraBase. [Link]
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The [(Triisopropylsilyl)oxy]methyl (TOM) Group: A Technical Guide to a Cornerstone of Modern RNA Synthesis
Introduction: Addressing a Critical Challenge in Oligonucleotide Synthesis
In the intricate world of multi-step organic synthesis, the strategic use of protecting groups is paramount to achieving high yields and purity of complex target molecules.[1] This is particularly true in the chemical synthesis of RNA, where the presence of the 2'-hydroxyl group in ribonucleosides presents a significant challenge, necessitating a robust and reliable protecting group. The [(triisopropylsilyl)oxy]methyl (TOM) group has emerged as a superior choice for the 2'-OH protection of ribonucleosides, playing a pivotal role in advancing the efficiency and reliability of solid-phase oligoribonucleotide synthesis.[2][3] This guide provides an in-depth technical overview of the key features, underlying chemical principles, and practical applications of the TOM protecting group for researchers, scientists, and professionals in drug development.
Core Features of the TOM Protecting Group: A Trifecta of Stability, Steric Advantage, and Cleavage Efficiency
The efficacy of the TOM group stems from a unique combination of structural attributes that translate into tangible advantages in the synthesis of long and complex RNA sequences.
Structural Elucidation and Steric Profile
The TOM group is a silyl ether-based protecting group with the structure [(i-Pr)₃SiO]CH₂–. Its deliberate design incorporates a bulky triisopropylsilyl (TIPS) moiety linked to the protected hydroxyl group via an oxymethyl spacer.[4] This spacer is a critical feature, as it positions the sterically demanding silyl group away from the immediate vicinity of the reactive centers of the nucleoside.[5] This minimized steric hindrance at the 2'-position leads to significantly improved coupling efficiencies during the automated solid-phase synthesis of RNA, rivaling those typically seen in DNA synthesis.[6][7]
Chemical Stability: The Acetal Advantage
A key characteristic that distinguishes the TOM group from other silyl ethers like tert-butyldimethylsilyl (TBDMS) is its acetal nature.[5] This acetal structure confers complete stability under the basic and mildly acidic conditions encountered during the various steps of oligonucleotide synthesis.[4] Crucially, this stability prevents the notorious 2' to 3' migration of the protecting group, a common issue with acyl and some silyl protecting groups under basic conditions.[5][8] Such migration can lead to the formation of non-natural and biologically inactive 2'-5' phosphodiester linkages, compromising the integrity of the final RNA product.[7]
The stability profile of the TOM group is summarized in the table below:
| Reagent/Condition | Stability of TOM Group | Rationale |
| Basic conditions (e.g., AMA, EMAM) | High | The acetal linkage is not susceptible to cleavage by bases.[5] |
| Mildly acidic conditions | High | The acetal structure provides resistance to premature cleavage.[5] |
| Fluoride ions (e.g., TBAF) | Labile | The silicon-oxygen bond is selectively cleaved by fluoride.[6] |
Application in RNA Synthesis: A Step-by-Step Workflow
The use of TOM-protected ribonucleoside phosphoramidites is central to modern, high-efficiency RNA synthesis. The overall workflow, from protection of the monomer to the deprotection of the final oligomer, is a well-orchestrated sequence of chemical transformations.
Installation of the TOM Group
The introduction of the TOM group onto the 2'-hydroxyl of a ribonucleoside is a critical first step. A common and effective method involves a dibutyltin dichloride-mediated reaction. This procedure allows for the regioselective protection of the 2'-OH group in the presence of other hydroxyl groups, such as the 5'-OH, which is typically protected with a dimethoxytrityl (DMT) group.[2] The starting material for this protection is [(triisopropylsilyl)oxy]methyl chloride (TOM-Cl).[2]
Caption: Deprotection workflow for TOM-protected oligonucleotides.
Experimental Protocols
Protocol 1: Introduction of the 2'-O-TOM Group
This protocol is a general representation based on established methods. [2] Materials:
-
5'-O-DMT-N-acyl-ribonucleoside
-
[(Triisopropylsilyl)oxy]methyl chloride (TOM-Cl)
-
Dibutyltin dichloride
-
Anhydrous solvent (e.g., Dichloromethane)
-
Inert atmosphere (e.g., Argon or Nitrogen)
Procedure:
-
Dissolve the 5'-O-DMT-N-acyl-ribonucleoside in the anhydrous solvent under an inert atmosphere.
-
Add dibutyltin dichloride to the solution and stir for the specified time at the appropriate temperature to form the stannylene acetal.
-
Add TOM-Cl to the reaction mixture.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction and purify the product using silica gel chromatography to isolate the 5'-O-DMT-N-acyl-2'-O-TOM-ribonucleoside.
Protocol 2: Deprotection of a TOM-Protected Oligonucleotide
This protocol is a generalized procedure for the final deprotection of a synthesized RNA strand. [6][7] Materials:
-
Fully protected oligonucleotide on solid support
-
Ammonium hydroxide/methylamine (AMA) solution or ethanolic methylamine (EMAM) solution
-
Tetrabutylammonium fluoride (TBAF) solution in THF
-
Quenching buffer (e.g., Tris-HCl, pH 7.4)
-
Size-exclusion chromatography cartridge
Procedure:
-
Transfer the solid support with the synthesized oligonucleotide to a sealed vial.
-
Add the AMA or EMAM solution and incubate at the recommended temperature and duration (e.g., 10 minutes at 65°C for AMA). [7]3. Cool the vial and carefully transfer the supernatant containing the cleaved and partially deprotected oligonucleotide to a new tube.
-
Evaporate the solvent.
-
Resuspend the residue in the TBAF solution and incubate to remove the 2'-O-TOM groups.
-
Quench the reaction by adding the appropriate buffer.
-
Desalt the crude RNA solution using a size-exclusion chromatography cartridge to obtain the final product.
Comparative Analysis: TOM vs. TBDMS
The TOM group offers several distinct advantages over the widely used TBDMS protecting group.
| Feature | TOM Group | TBDMS Group |
| Steric Hindrance | Lower due to oxymethyl spacer. [7] | Higher, leading to lower coupling efficiency. |
| Coupling Efficiency | High (>99%). [6] | Generally lower than TOM. |
| Coupling Time | Shorter (e.g., 2.5-6 minutes). [6] | Longer coupling times required. |
| 2' to 3' Migration | Prevented by the stable acetal linkage. [5] | Prone to migration under basic conditions. [7] |
| Deprotection | Fast and reliable two-step process. [7] | Can be more complex and may lead to side reactions. |
Conclusion: A Paradigm Shift in RNA Synthesis
The development of the [(triisopropylsilyl)oxy]methyl (TOM) protecting group has been a significant advancement in the field of synthetic nucleic acid chemistry. Its unique combination of reduced steric hindrance, robust stability against premature cleavage and migration, and straightforward deprotection protocol has overcome many of the limitations associated with previous 2'-hydroxyl protecting groups. [4][5]The adoption of TOM-protected phosphoramidites has enabled the routine and high-fidelity synthesis of longer and more complex RNA molecules, thereby facilitating research in RNA biology, therapeutics, and diagnostics. As the demand for synthetic RNA continues to grow, the TOM group will undoubtedly remain a cornerstone of reliable and efficient RNA synthesis.
References
-
Pitsch, S., & Weiss, P. A. (2002). Preparation of 2'-O-[(Triisopropylsilyl)oxy]methyl-protected ribonucleosides. Current Protocols in Nucleic Acid Chemistry, Chapter 2, Unit 2.9. [Link]
-
Wikipedia. (n.d.). Protecting group. [Link]
-
University of Windsor. (n.d.). Alcohol Protecting Groups. [Link]
-
Pitsch, S., & Wu, X. (2002). Chemical Synthesis of RNA Sequences with 2′-O-[(Triisopropylsilyl)oxy]methyl- protected Ribonucleoside Phosphoramidites. Current Protocols in Nucleic Acid Chemistry, Chapter 3, Unit 3.8. [Link]
-
Pitsch, S., & Weiss, P. A. (2002). Preparation of 2'-O-[(Triisopropylsilyl)oxy]methyl-protected ribonucleosides. PubMed. [Link]
-
Massachusetts Biotechnology Council. (2019). Procedure for the synthesis, deprotection and isolation of RNA using TOM-protected monomers. [Link]
-
ResearchGate. (n.d.). Structure of TOM-protected phosphoramidites (TOM, triisopropylsilyloxymethyl). [Link]
-
Master Organic Chemistry. (2015). Protecting Groups For Alcohols. [Link]
-
Organic Synthesis. (n.d.). Protecting Groups. [Link]
-
Glen Research. (n.d.). Application Guide - Procedure for the synthesis, deprotection and isolation of RNA using TOM-protected monomers. [Link]
-
Glen Research. (n.d.). Glen Report 11.22: TOM-Protecting-Group™ - A Major Improvement in RNA Synthesis. [Link]
-
Chemistry Steps. (n.d.). Protecting Groups For Alcohols. [Link]
-
Pitsch, S., & Wu, X. (2002). Chemical synthesis of RNA sequences with 2'-O-[(triisopropylsilyl)oxy]methyl-protected ribonucleoside phosphoramidites. PubMed. [Link]
-
ResearchGate. (2006). Reliable Chemical Synthesis of Oligoribonucleotides (RNA) with 2′-O-[(Triisopropylsilyl)oxy]methyl(2′-O-tom)-Protected Phosphoramidites. [Link]
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Methodological & Application
Application Notes & Protocols: Strategic Protection of Primary Alcohols with [(Triisopropylsilyl)oxy]methyl Chloride (TOM-Cl)
Abstract
In the intricate landscape of multi-step organic synthesis, the judicious use of protecting groups is a cornerstone of success.[1][2][3] The hydroxyl group, ubiquitous in natural products and pharmaceutical intermediates, often requires temporary masking to prevent unwanted side reactions.[4][5] Silyl ethers are a preeminent class of protecting groups for alcohols, valued for their ease of installation and tunable stability.[4][6] This document provides a comprehensive guide to the application of [(Triisopropylsilyl)oxy]methyl chloride (TOM-Cl), a specialized reagent for forming TOM-ethers. We will delve into the unique advantages of the TOM group over classical silyl ethers, provide detailed, field-proven protocols for both the protection of primary alcohols and subsequent deprotection, and explain the chemical principles that underpin these procedures.
A Note on Nomenclature: The TOM protecting group is chemically defined as [(triisopropylsilyl)oxy]methyl. The corresponding chlorinating agent is [(triisopropylsilyl)oxy]methyl chloride, commonly abbreviated as TOM-Cl.[7][8] This guide focuses on this widely documented and utilized reagent.
The TOM Group: A Superior Acetal-Based Silyl Protecting Group
The TOM group is an acetal-based protecting group structurally related to other silyl ethers but with distinct advantages. Unlike traditional silyl ethers (e.g., TBDMS, TIPS) where the alcohol's oxygen is directly bonded to silicon, the TOM group introduces a methoxy linker, creating a silyloxymethyl ether. This seemingly subtle structural modification confers significant benefits in terms of stability, reactivity, and synthetic utility.
Key Advantages:
-
Reduced Steric Hindrance: The reactive center for protection is the chloromethyl group, which is sterically accessible. The bulky triisopropylsilyl (TIPS) moiety is distanced from the reaction site, leading to higher coupling efficiencies and faster reaction times compared to directly installing a bulky group like TIPS.[9][10][11]
-
Enhanced Stability: The acetal structure of the TOM-ether is completely stable under basic and weakly acidic conditions.[7][12] This robustness allows for a broader range of subsequent chemical transformations without premature deprotection.
-
Suppression of Migration: In specialized applications like RNA synthesis, the acetal linkage prevents the 2' to 3' migration that can occur with traditional silyl ethers under basic conditions, which would otherwise lead to undesired, non-biological 2'-5' linkages.[9][10][12]
-
Mild and Reliable Deprotection: Despite its stability, the TOM group is readily and cleanly removed under mild conditions using a fluoride source, which selectively cleaves the silicon-oxygen bond.[12][13]
The protection reaction proceeds via a nucleophilic substitution (SN2-like) mechanism. The alcohol, often activated by a non-nucleophilic base, attacks the electrophilic carbon of the chloromethyl group, displacing the chloride to form the stable TOM-ether.[13][14]
Experimental Protocols
These protocols are designed to be self-validating, with clear steps and explanations for critical parameters. All operations should be conducted in a well-ventilated fume hood using appropriate personal protective equipment (PPE).
Protocol A: Protection of a Primary Alcohol using TOM-Cl
This procedure details the formation of a TOM-ether from a generic primary alcohol. The key to success is maintaining anhydrous conditions to prevent hydrolysis of the TOM-Cl reagent and ensuring efficient scavenging of the HCl byproduct.
Workflow for TOM Protection of a Primary Alcohol
Caption: Workflow for the protection of a primary alcohol with TOM-Cl.
Materials:
-
Primary Alcohol (R-CH₂OH)
-
[(Triisopropylsilyl)oxy]methyl chloride (TOM-Cl)[8]
-
N,N-Diisopropylethylamine (Hunig's Base)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous Ammonium Chloride (NH₄Cl) solution
-
Brine (Saturated aqueous NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Silica gel for chromatography
Step-by-Step Methodology:
-
Setup: To a flame-dried, round-bottom flask equipped with a magnetic stir bar, add the primary alcohol (1.0 eq).
-
Reagent Addition: Place the flask under an inert atmosphere (Nitrogen or Argon). Add anhydrous DCM to dissolve the alcohol (concentration approx. 0.2 M). Add N,N-Diisopropylethylamine (2.5 eq). The use of a hindered, non-nucleophilic base is critical to scavenge the generated HCl without competing in the reaction.[13][14]
-
Cooling: Cool the reaction mixture to 0 °C using an ice-water bath. This helps to control the initial exotherm upon addition of the reactive TOM-Cl.
-
TOM-Cl Addition: Add TOM-Cl (1.5 eq) dropwise to the stirred solution via syringe over 5-10 minutes. A slight excess of the protecting group reagent ensures complete conversion of the starting material.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-12 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting alcohol is fully consumed. The TOM-ether product will be less polar than the starting alcohol.
-
Quenching: Once the reaction is complete, cool the flask back to 0 °C and carefully quench the reaction by adding saturated aqueous NH₄Cl solution. This step neutralizes excess base and hydrolyzes any remaining TOM-Cl.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous phase twice more with DCM.
-
Washing & Drying: Combine the organic layers and wash with brine. Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure TOM-protected alcohol.
Protocol B: Deprotection of a TOM-Ether
The removal of the TOM group is reliably achieved using a fluoride ion source, which has a high affinity for silicon. Tetrabutylammonium fluoride (TBAF) is the most common reagent for this purpose.
Workflow for Fluoride-Mediated TOM Deprotection
Caption: Workflow for the deprotection of a TOM-ether using TBAF.
Materials:
-
TOM-protected alcohol (R-CH₂-O-CH₂-O-Si(iPr)₃)
-
Tetrabutylammonium fluoride (TBAF), 1.0 M solution in Tetrahydrofuran (THF)
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl Acetate (EtOAc)
-
Deionized Water
-
Brine (Saturated aqueous NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica gel for chromatography
Step-by-Step Methodology:
-
Setup: To a round-bottom flask equipped with a magnetic stir bar, add the TOM-protected alcohol (1.0 eq).
-
Dissolution: Dissolve the substrate in anhydrous THF (concentration approx. 0.1-0.2 M).
-
TBAF Addition: Add the solution of TBAF (1.2 eq, 1.0 M in THF) dropwise to the stirred solution at room temperature. The fluoride ion attacks the silicon atom, initiating the cleavage of the Si-O bond.[15][16]
-
Reaction: Stir the mixture at room temperature for 1-4 hours.
-
Monitoring: Monitor the reaction progress by TLC. The product alcohol will be significantly more polar than the starting TOM-ether.
-
Quenching: Upon completion, quench the reaction by adding deionized water.
-
Extraction: Transfer the mixture to a separatory funnel and extract three times with Ethyl Acetate.
-
Washing & Drying: Combine the organic layers and wash with brine to remove residual TBAF salts. Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure primary alcohol.
Summary of Reaction Parameters
The following table provides a quick reference for the typical conditions used in the protection and deprotection protocols. Note that optimal conditions may vary based on the specific substrate.
| Parameter | Protection Protocol | Deprotection Protocol |
| Substrate | Primary Alcohol (1.0 eq) | TOM-Ether (1.0 eq) |
| Key Reagent | TOM-Cl (1.5 eq) | TBAF (1.2 eq, 1.0 M solution in THF) |
| Base/Catalyst | N,N-Diisopropylethylamine (2.5 eq) | N/A |
| Solvent | Anhydrous Dichloromethane (DCM) | Anhydrous Tetrahydrofuran (THF) |
| Temperature | 0 °C to Room Temperature | Room Temperature |
| Reaction Time | 2 - 12 hours | 1 - 4 hours |
| Work-up | Aqueous Quench (NH₄Cl), Extraction | Aqueous Quench, Extraction |
| Typical Yield | >90% | >95% |
Conclusion
The TOM protecting group offers a powerful tool for the selective protection of primary alcohols. Its unique acetal-based structure provides high stability to a range of reaction conditions while allowing for efficient, high-yield installation due to reduced steric hindrance.[9][10] Furthermore, its clean and reliable cleavage under mild, fluoride-mediated conditions makes it a valuable asset in complex synthetic campaigns where preserving sensitive functionalities is paramount. The protocols outlined in this guide provide a robust framework for researchers and drug development professionals to effectively implement this advanced protection strategy.
References
-
Glen Report 11.22: TOM-Protecting-Group™ - A Major Improvement in RNA Synthesis. Glen Research. [Link]
-
Glen Report 12.12: TOM-Protected Minor Base RNA Phosphoramidites. Glen Research. [Link]
-
Protection of Alcohols. OpenOChem Learn. [Link]
-
Pitsch, S., & Weiss, P. A. (2002). Preparation of 2'-O-[(Triisopropylsilyl)oxy]methyl-protected ribonucleosides. Current Protocols in Nucleic Acid Chemistry, Chapter 2, Unit 2.9. [Link]
-
Procedure for the synthesis, deprotection and isolation of RNA using TOM-protected monomers. Massachusetts Biotechnology Council. (2019). [Link]
-
Deprotection of Silyl Ethers - Technical Library. Gelest. [Link]
-
Deprotection Guide. Glen Research. [Link]
-
Structure of TOM-protected phosphoramidites (TOM, triisopropylsilyloxymethyl). ResearchGate. [Link]
-
Protecting Groups in Organic Chemistry: The Role of Trimethylsilyl Chloride. Aure Chemical. [Link]
-
TMSCl Definition - Organic Chemistry Key Term. Fiveable. [Link]
-
Chemical Synthesis of RNA Sequences with 2′-O-[(Triisopropylsilyl)oxy]methyl- protected Ribonucleoside Phosphoramidites. Current Protocols in Nucleic Acid Chemistry. [Link]
-
tert-Butyldimethylsilyl Ethers. Organic Chemistry Portal. [Link]
-
Alcohol Protecting Groups. University of Calgary. [Link]
-
Alcohol Protecting Groups. Organic Chemistry Tutor. [Link]
-
A Mild and Efficient Method for Selective Deprotection of Tetrahydropyranyl Ethers to Alcohols. ACS Publications - The Journal of Organic Chemistry. [Link]
-
Benneche, T., & Undheim, K. (1989). Chloromethoxysilanes as Protecting Reagents for Sterically Hindered Alcohols. Acta Chemica Scandinavica, 43, 706-709. [Link]
-
Protection of OH group of alcohol. SlideShare. [Link]
-
Protecting Groups For Alcohols. Master Organic Chemistry. [Link]
-
17.8: Protection of Alcohols. Chemistry LibreTexts. [Link]
-
Alcohol Reactions: Alcohol Protection using TMSCl. OrgoSolver. [Link]
-
12.5 Protecting Groups for Alcohols. YouTube. (2021). [Link]
-
Chlorotrimethylsilane. PubChem - NIH. [Link]
-
METHYLTHIOMETHYL ETHERS AND METHYOXYMETHYL ETHERS FROM ALCOHOLS: 1-METHOXYMETHYL-1-PHENYLETHANE. Organic Syntheses. [Link]
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- 7. Preparation of 2'-O-[(Triisopropylsilyl)oxy]methyl-protected ribonucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 16. youtube.com [youtube.com]
Application Notes & Protocols: The Strategic Use of (Triisopropylsiloxy)methyl Chloride in Modern Ribonucleoside Synthesis
These application notes serve as a comprehensive technical guide for researchers, chemists, and drug development professionals on the application of (Triisopropylsiloxy)methyl chloride (TOM-Cl) for the protection of the 2'-hydroxyl group in ribonucleosides, a cornerstone of modern RNA synthesis.
Foundational Principles: The 2'-Hydroxyl Challenge in RNA Synthesis
The chemical synthesis of RNA oligonucleotides presents a unique and significant challenge not found in DNA synthesis: the presence of the 2'-hydroxyl group on the ribose sugar.[1] If left unprotected during the phosphoramidite coupling cycle, this vicinal diol system can lead to several undesirable side reactions, including:
-
Chain branching: Formation of 2'-5' phosphodiester linkages in addition to the natural 3'-5' bonds.
-
Chain cleavage: The 2'-hydroxyl can act as an intramolecular nucleophile, attacking the adjacent phosphodiester linkage, leading to strand scission, particularly under basic conditions.
-
Isomerization: Migration of the phosphodiester linkage between the 2' and 3' positions.
Therefore, the selection of a robust, reliable, and orthogonally removable 2'-hydroxyl protecting group is arguably the most critical decision in designing a successful RNA synthesis strategy.[1] The (Triisopropylsiloxy)methyl (TOM) group has emerged as a superior solution, overcoming many limitations of earlier-generation protecting groups like tert-butyldimethylsilyl (TBDMS).[2]
The TOM Protecting Group: A Paradigm Shift in Efficiency and Fidelity
The TOM group, introduced via this compound, is a specialized acetal-based silyl ether. Its structure is ingeniously designed to confer significant advantages for automated solid-phase RNA synthesis.
Causality Behind the Advantages:
-
Minimized Steric Hindrance: The TOM group features a flexible -O-CH₂-O- spacer between the bulky triisopropylsilyl (TIPS) moiety and the ribose 2'-position.[3][4] This spatial separation significantly reduces the steric clash that otherwise hinders the approach of the incoming phosphoramidite monomer during the coupling step. This directly results in higher coupling efficiencies (>99%) and allows for shorter coupling times, rivaling those used in standard DNA synthesis.[4][5]
-
Prevention of 2'→3' Migration: Unlike simple silyl ethers (e.g., TBDMS), the acetal linkage of the TOM group is completely stable under both the basic and weakly acidic conditions encountered during the synthesis cycle.[4] This structural feature physically prevents the intramolecular migration of the protecting group from the 2'- to the 3'-hydroxyl position, a notorious problem with TBDMS that leads to the formation of biologically inactive 2'-5' phosphodiester linkages.[4][6][7][8]
-
Orthogonal Deprotection Strategy: The TOM group is exceptionally stable throughout the entire oligonucleotide assembly process and during the initial, harsh basic deprotection step used to remove nucleobase and phosphate protecting groups.[9][10] It is then selectively and quantitatively cleaved under mild, specific conditions using a fluoride source, a classic example of an orthogonal protection scheme.[5][11]
Comparative Analysis: TOM vs. TBDMS
| Feature | 2'-O-TOM Group | 2'-O-TBDMS Group |
| Steric Hindrance | Low, due to -O-CH₂-O- spacer.[3][7] | High, bulky silyl group is directly attached. |
| Coupling Efficiency | Excellent (>99%).[5] | Good, but often lower than TOM. |
| Coupling Time | Short (comparable to DNA synthesis).[4][5] | Longer coupling times generally required. |
| 2'→3' Migration | Prevented by stable acetal linkage.[4][6] | Prone to migration under basic conditions.[6][8] |
| Fidelity of Linkage | Exclusively 3'-5' linkages. | Risk of generating 2'-5' linkages.[7] |
| Deprotection | Two-step: Base (for bases/phosphate), then Fluoride (for TOM).[5] | Two-step: Base, then Fluoride. |
The Chemistry of 2'-O-TOM Protection
The introduction of the TOM group is a precise chemical transformation performed on a ribonucleoside that has been pre-protected at the 5'-hydroxyl (typically with a dimethoxytrityl, DMTr, group) and on the exocyclic amines of the nucleobases (e.g., with acetyl groups).[9]
Mechanism of Action:
A highly effective method for the regioselective introduction of the TOM group utilizes a tin-mediated activation of the cis-2',3'-diol. The dibutyltin dichloride (Bu₂SnCl₂) reagent forms a cyclic stannylene acetal intermediate predominantly involving the 2' and 3' hydroxyls. This intermediate selectively enhances the nucleophilicity of the 2'-oxygen, directing the subsequent alkylation by this compound (TOM-Cl) to the desired position.[9]
Caption: Mechanism for regioselective 2'-O-TOM protection.
Experimental Protocols
CAUTION: All reactions must be performed in a well-ventilated fume hood. Use appropriate personal protective equipment (PPE), including gloves and safety glasses. All solvents and reagents should be of the highest quality (anhydrous where specified) and RNase-free for deprotection steps.[5]
Protocol 1: Synthesis of 2'-O-TOM Protected Ribonucleosides
This protocol is adapted from established literature procedures for the dibutyltin dichloride-mediated protection reaction.[9]
Materials:
-
5'-O-DMTr, N-Acyl-protected ribonucleoside (e.g., N⁶-acetyladenosine)
-
Dibutyltin dichloride (Bu₂SnCl₂)
-
N-Ethyldiisopropylamine (DIPEA)
-
Anhydrous 1,2-Dichloroethane (DCE)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Hexane, Ethyl Acetate, Triethylamine)
Procedure:
-
Reaction Setup: To a flame-dried, round-bottom flask under an inert atmosphere (Argon), add the 5'-O-DMTr, N-Acyl-ribonucleoside (1.0 eq) and dibutyltin dichloride (1.1 eq).
-
Solvent Addition: Add anhydrous DCE via syringe to dissolve the solids.
-
Stannylene Acetal Formation: Heat the mixture to reflux (approx. 80-85 °C) for 2-3 hours. A clear solution should form.
-
Cooling and Reagent Addition: Cool the reaction mixture to room temperature. Add TOM-Cl (1.5 eq) followed by DIPEA (2.0 eq) via syringe.
-
Protection Reaction: Stir the mixture vigorously at room temperature for 12-16 hours (overnight). Monitor the reaction progress by TLC.
-
Quenching: Upon completion, cool the flask in an ice bath and quench the reaction by slowly adding an equal volume of saturated aqueous NaHCO₃ solution.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with dichloromethane.
-
Washing: Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude residue by silica gel column chromatography using a hexane/ethyl acetate gradient containing a small amount of triethylamine (e.g., 0.5%) to yield the pure 2'-O-TOM protected ribonucleoside as a foam. The product can then be converted to the corresponding phosphoramidite for use in solid-phase synthesis.[5]
Protocol 2: Two-Step Deprotection of RNA Oligonucleotides
This protocol outlines the complete deprotection of a synthetic RNA oligonucleotide synthesized using 2'-O-TOM phosphoramidites.
Caption: Orthogonal two-step deprotection workflow for TOM-protected RNA.
Materials:
-
RNA oligonucleotide on solid support (e.g., CPG)
-
Step 1 Reagent: Ammonium hydroxide/40% aqueous methylamine (AMA) 1:1 (v/v) OR Ethanolic methylamine (EMAM).[7][8]
-
Step 2 Reagent: 1M Tetrabutylammonium fluoride (TBAF) in Tetrahydrofuran (THF).[3]
-
RNase-free water and microcentrifuge tubes.
-
Desalting column or appropriate HPLC/PAGE purification setup.
Procedure:
Step 1: Cleavage and Base/Phosphate Deprotection
-
Transfer the solid support containing the synthesized RNA from the synthesis column to a 2 mL screw-cap vial.
-
Add the chosen deprotection solution (refer to table below for conditions).
-
For AMA: Add 1.5 mL of AMA solution.
-
For EMAM: Add 1.5 mL of EMAM solution.
-
-
Seal the vial tightly and incubate as recommended.
-
After incubation, cool the vial to room temperature before carefully opening.
-
Transfer the supernatant containing the oligonucleotide to a new sterile, RNase-free tube.
-
Rinse the solid support with 2 x 0.25 mL of RNase-free water and add the rinses to the supernatant.
-
Evaporate the combined solution to dryness using a vacuum concentrator (e.g., SpeedVac) without heat. The product is the 2'-O-TOM protected RNA.
| Reagent | Temperature | Time | Target Oligo Length |
| AMA | 65 °C | 10-15 minutes | Standard length (< 50 nt)[7][14] |
| EMAM | 35 °C | 6 hours | Long oligos (> 50 nt)[7][8] |
| EMAM | Room Temp. | Overnight (12-16 h) | Long oligos (> 50 nt)[7] |
Step 2: Removal of 2'-O-TOM Protecting Groups
-
Resuspend the dried 2'-O-TOM protected RNA pellet in the appropriate volume of 1M TBAF in THF (e.g., 250-500 µL, depending on synthesis scale).
-
Incubate at room temperature for 12-16 hours (overnight) with gentle shaking.
-
Quench the deprotection reaction by adding an equal volume of RNase-free water.
-
The fully deprotected RNA is now ready for downstream purification by desalting, HPLC, or PAGE.
Troubleshooting Guide
| Problem | Probable Cause(s) | Suggested Solution(s) |
| Low Coupling Yields | - Inactive phosphoramidite (hydrolysis).- Insufficient coupling time.- Inefficient activator. | - Use fresh, high-quality phosphoramidites.- Ensure anhydrous conditions during synthesis.- Increase coupling time slightly (e.g., to 3-5 minutes).- Use a more potent activator like 5-(Benzylthio)-1H-tetrazole (BTT).[14] |
| Incomplete Base Deprotection (Step 1) | - Insufficient incubation time or temperature.- Degradation of AMA/EMAM reagent. | - Ensure vial is properly sealed and incubation parameters are met.- Use freshly prepared deprotection reagents. |
| Incomplete 2'-O-TOM Removal (Step 2) | - Insufficient TBAF reagent or reaction time.- Presence of water in the TBAF/THF step, which can reduce efficiency. | - Ensure the RNA pellet is completely dry before adding TBAF solution.- Use high-quality, anhydrous 1M TBAF in THF.- Ensure overnight incubation is completed. |
| RNA Degradation | - RNase contamination.- Prolonged exposure to harsh basic conditions. | - Use sterile, RNase-free reagents, tubes, and pipette tips for all deprotection and workup steps.[5]- Adhere to recommended deprotection times; avoid excessive heating. |
Conclusion
The (Triisopropylsiloxy)methyl (TOM) protecting group, applied via TOM-Cl, represents a significant advancement in the field of chemical RNA synthesis. By intelligently addressing the core challenges of steric hindrance and 2'→3' migration, TOM-protected phosphoramidites enable the routine, high-fidelity synthesis of long and complex RNA molecules.[4] The robust, reliable, and orthogonal nature of this protection strategy has made it an indispensable tool for researchers in molecular biology, drug discovery, and diagnostics, facilitating the exploration and application of RNA-based therapeutics and tools.
References
-
ATDBio. Nucleic Acids Book - Chapter 6: RNA oligonucleotide synthesis. [Link]
-
Glen Research. TOM-Protected RNA Synthesis. [Link]
-
Glen Research. (1998). Glen Report 11.22: TOM-Protecting-Group™ - A Major Improvement in RNA Synthesis. [Link]
-
Glen Research. Application Guide - Procedure for the synthesis, deprotection and isolation of RNA using TOM-protected monomers. [Link]
-
Massachusetts Biotechnology Council. (2019). Procedure for the synthesis, deprotection and isolation of RNA using TOM-protected monomers. [Link]
-
Pitsch, S., Weiss, P. A., Wu, X., & Jenny, L. (2001). Reliable Chemical Synthesis of Oligoribonucleotides (RNA) with 2′-O-[(Triisopropylsilyl)oxy]methyl(2′-O-tom)-Protected Phosphoramidites. Helvetica Chimica Acta, 84(12), 3773-3795. Abstract retrieved from ResearchGate. [Link]
-
Pitsch, S., & Wu, X. (2002). Chemical Synthesis of RNA Sequences with 2′-O-[(Triisopropylsilyl)oxy]methyl-protected Ribonucleoside Phosphoramidites. Current Protocols in Nucleic Acid Chemistry, 7(1), 3.8.1-3.8.25. [Link]
-
Pitsch, S., & Weiss, P. A. (2002). Preparation of 2'-O-[(Triisopropylsilyl)oxy]methyl-protected ribonucleosides. Current Protocols in Nucleic Acid Chemistry, 7(1), 2.9.1-2.9.18. [Link]
-
Pitsch, S., & Wu, X. (2002). Chemical synthesis of RNA sequences with 2'-O-[(triisopropylsilyl)oxy]methyl-protected ribonucleoside phosphoramidites. Current Protocols in Nucleic Acid Chemistry, Chapter 3, Unit 3.8. [Link]
-
ResearchGate. Structure of TOM-protected phosphoramidites (TOM, triisopropylsilyloxymethyl). [Link]
-
ResearchGate. Synthesis of 2′‐O‐[(Triisopropylsilyl)oxy]methyl (= tom)‐Protected Ribonucleoside Phosphoramidites Containing Various Nucleobase Analogues. [Link]
-
Barany, G., & Merrifield, R. B. (1979). A new amino protecting group removable by reduction. The Peptides, 2, 1-284. (Note: While this is a general reference for orthogonal protection, the concept is widely applied in nucleic acid chemistry). A summary of the concept is available at various sources. [Link]
-
van der Marel, G. A., et al. (2007). A Versatile Set of Orthogonal Protecting Groups for the Preparation of Highly Branched Oligosaccharides. Journal of the American Chemical Society, 129(47), 14568-14570. [Link]
-
University of Bristol, School of Chemistry. VI Protecting Groups and Orthogonal Protection Strategies. [Link]
-
Zhang, Y., & Rovis, T. (2013). Practical Silyl Protection of Ribonucleosides. ACS Catalysis, 3(12), 2887-2890. [Link]
Sources
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- 2. researchgate.net [researchgate.net]
- 3. atdbio.com [atdbio.com]
- 4. glenresearch.com [glenresearch.com]
- 5. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 6. glenresearch.com [glenresearch.com]
- 7. glenresearch.com [glenresearch.com]
- 8. massbio.org [massbio.org]
- 9. Preparation of 2'-O-[(Triisopropylsilyl)oxy]methyl-protected ribonucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Chemical synthesis of RNA sequences with 2'-O-[(triisopropylsilyl)oxy]methyl-protected ribonucleoside phosphoramidites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Thieme E-Books & E-Journals [thieme-connect.de]
- 12. 异丙氧基硅氯甲烷 ≥95.0% (GC) | Sigma-Aldrich [sigmaaldrich.com]
- 13. 异丙氧基硅氯甲烷 ≥95.0% (GC) | Sigma-Aldrich [sigmaaldrich.com]
- 14. researchgate.net [researchgate.net]
Step-by-step guide for TOM group installation
Title: A Step-by-Step Guide to the Functional Reconstitution of the Mitochondrial TOM Complex
For: Researchers, scientists, and drug development professionals.
Abstract
The Translocase of the Outer Mitochondrial Membrane (TOM) complex is the primary gateway for the import of nuclear-encoded proteins into mitochondria, playing a critical role in mitochondrial biogenesis and function.[1][2] Dysregulation of this complex is implicated in a variety of human diseases, including neurodegenerative disorders and cancer, making it a compelling target for therapeutic development.[3][4] This guide provides a detailed, step-by-step protocol for the isolation, purification, and functional reconstitution of the TOM complex into proteoliposomes. By explaining the causality behind each experimental step, this document aims to equip researchers with the expertise to successfully "install" a functional TOM complex in a controlled in vitro system, enabling detailed mechanistic studies and high-throughput screening assays.
Introduction: The Rationale for Reconstituting the TOM Complex
The TOM complex is a sophisticated molecular machine composed of several key subunits, including the channel-forming protein Tom40, receptor proteins Tom20 and Tom70 that recognize incoming precursor proteins, and smaller subunits like Tom22, Tom5, Tom6, and Tom7 that are crucial for the assembly and stability of the complex.[1][2][4] To dissect the intricate mechanisms of mitochondrial protein import and to screen for molecules that modulate this process, it is essential to study the TOM complex in a simplified, controlled environment, free from the complexity of the intact cell.
Functional reconstitution into artificial lipid vesicles, or proteoliposomes, offers such a system. This approach allows for the precise control of the lipid environment and the specific protein components present, enabling the detailed study of:
-
Precursor Protein Recognition and Translocation: Elucidating the specific roles of different TOM complex subunits in binding and transporting various mitochondrial precursor proteins.[5][6]
-
Channel Gating and Dynamics: Investigating the biophysical properties of the Tom40 channel.[7]
-
Drug Screening and Development: Identifying and characterizing small molecules or biologics that can enhance or inhibit mitochondrial protein import.[3]
This guide will walk you through the essential steps to achieve a functional reconstitution of the TOM complex, from the initial isolation of mitochondria to the final validation of the reconstituted system.
Workflow Overview
The successful installation of a functional TOM complex involves a multi-stage process. Each stage is critical for the final outcome, and quality control checkpoints are embedded throughout the protocol to ensure success.
Caption: Workflow for TOM Complex Reconstitution.
Detailed Protocols
Phase 1: Isolation of Mitochondria
The quality of the final reconstituted system is critically dependent on the integrity of the starting mitochondria. This protocol is adapted for cultured human cells (e.g., HEK293) but can be modified for other sources.[8][9]
Materials:
-
HEK293 cells (or other cell line of choice)
-
Phosphate-buffered saline (PBS), ice-cold
-
Mitochondrial Isolation Buffer (MIB): 210 mM mannitol, 70 mM sucrose, 10 mM HEPES-KOH pH 7.5, 1 mM EDTA, and protease inhibitor cocktail.
-
Dounce homogenizer
-
Centrifuge and rotor for differential centrifugation
Protocol:
-
Cell Harvest: Harvest approximately 30 x 106 cells per 150 mm dish by scraping in ice-cold PBS.[8]
-
Cell Lysis: Pellet the cells by centrifugation (600 x g, 5 min, 4°C). Resuspend the cell pellet in MIB and allow to swell on ice for 15 minutes.
-
Homogenization: Homogenize the swollen cells with 10-15 strokes of a loose-fitting Dounce homogenizer. The goal is to disrupt the plasma membrane while leaving the mitochondrial membranes intact.
-
Differential Centrifugation:
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to pellet nuclei and unbroken cells.
-
Transfer the supernatant to a new tube and centrifuge at 10,000 x g for 15 minutes at 4°C to pellet the crude mitochondrial fraction.
-
-
Washing: Gently wash the mitochondrial pellet with MIB and repeat the high-speed centrifugation step. The final pellet contains the enriched mitochondria.
Phase 2: Purification of the TOM Complex
This phase involves solubilizing the mitochondrial membranes and purifying the TOM complex, often using an affinity tag on one of the subunits.[7]
Materials:
-
Isolated mitochondria
-
Solubilization Buffer: 50 mM potassium acetate, 10 mM MOPS pH 7.0, 20% glycerol, and 1% (w/v) n-dodecyl β-D-maltoside (DDM).[7]
-
Ni-NTA affinity resin (if using a His-tagged TOM subunit)
-
Wash Buffer: Solubilization buffer with a lower concentration of DDM (e.g., 0.1%).
-
Elution Buffer: Wash buffer containing imidazole (for His-tag elution).
Protocol:
-
Solubilization: Resuspend the mitochondrial pellet in Solubilization Buffer and incubate for 30 minutes at 4°C with gentle agitation to solubilize the membrane proteins.[7]
-
Clarification: Centrifuge at 100,000 x g for 30 minutes at 4°C to pellet any insoluble material. The supernatant now contains the solubilized TOM complex.
-
Affinity Chromatography:
-
Incubate the clarified supernatant with pre-equilibrated Ni-NTA resin for 1-2 hours at 4°C.
-
Wash the resin extensively with Wash Buffer to remove non-specifically bound proteins.
-
Elute the TOM complex with Elution Buffer.
-
-
Quality Control (QC1): Analyze the eluted fractions by SDS-PAGE and Western blotting to confirm the presence of the core TOM complex subunits (Tom40, Tom22, etc.).[10]
Phase 3: Reconstitution into Proteoliposomes
This is the "installation" step, where the purified TOM complex is incorporated into a lipid bilayer.[11][12]
Materials:
-
Purified TOM complex
-
E. coli polar lipids or a defined lipid mixture (e.g., phosphatidylcholine, phosphatidylethanolamine)
-
Detergent removal system (e.g., Bio-Beads SM-2)
Protocol:
-
Liposome Preparation: Prepare liposomes by drying the lipids under a stream of nitrogen and then resuspending them in a suitable buffer.
-
Detergent-Mediated Reconstitution:
-
Detergent Removal: Gradually remove the detergent by adding Bio-Beads.[11] This allows the formation of sealed proteoliposomes with the TOM complex integrated into the lipid bilayer.
-
Quality Control (QC2): Confirm the incorporation of the TOM complex into the vesicles by sucrose gradient centrifugation. The proteoliposomes will float at a characteristic density.
Phase 4: Functional Validation
The final and most crucial step is to verify that the reconstituted TOM complex is functional by performing an in vitro protein import assay.[8][13]
Materials:
-
Reconstituted TOM proteoliposomes
-
Radiolabeled or fluorescently labeled mitochondrial precursor protein (e.g., a fusion protein with a mitochondrial targeting sequence).
-
Import Buffer: A buffer compatible with both the proteoliposomes and the precursor protein.
-
Proteinase K
Protocol:
-
Import Reaction:
-
Incubate the TOM proteoliposomes with the labeled precursor protein in Import Buffer at 30°C for various time points (e.g., 0, 5, 15, 30 minutes).[8]
-
-
Protease Protection:
-
Stop the import reaction by placing the tubes on ice.
-
Treat the samples with Proteinase K to digest any precursor protein that has not been imported into the proteoliposomes.
-
As a control, a sample can be treated with a detergent (e.g., Triton X-100) before adding Proteinase K to demonstrate that imported protein is indeed protected within the vesicle.[9]
-
-
Analysis:
-
Analyze the samples by SDS-PAGE and autoradiography or fluorescence imaging.
-
A time-dependent increase in the amount of protease-protected precursor protein indicates successful and functional reconstitution of the TOM complex.
-
Data Presentation and Interpretation
Table 1: Key Parameters for TOM Complex Reconstitution
| Parameter | Recommended Value | Rationale |
| Detergent for Solubilization | 1% (w/v) n-dodecyl β-D-maltoside (DDM) | Mild non-ionic detergent that effectively solubilizes membrane proteins while preserving complex integrity. |
| Lipid Composition | E. coli polar lipids | Mimics the general composition of mitochondrial membranes. |
| Protein-to-Lipid Ratio | 1:50 to 1:200 (w/w) | An optimal ratio is crucial; too much protein can lead to aggregation, while too little can result in low import efficiency. |
| Precursor Protein for Assay | Radiolabeled Su9-DHFR | A well-characterized model precursor with a strong mitochondrial targeting signal. |
Expected Results:
A successful experiment will show a clear, time-dependent accumulation of the full-length precursor protein in the protease-treated samples. The control sample lysed with detergent before protease treatment should show complete degradation of the precursor, confirming that protection is due to translocation into the proteoliposome.
Caption: Simplified TOM Complex Assembly Pathway.[14]
Troubleshooting
| Problem | Possible Cause | Solution |
| Low yield of purified TOM complex | Inefficient solubilization or affinity binding. | Optimize detergent concentration and incubation times. Ensure the affinity tag is accessible. |
| No protease protection in import assay | Inactive TOM complex or leaky proteoliposomes. | Verify the integrity of the purified complex by Blue Native PAGE. Check the quality of the lipids and optimize the detergent removal step. |
| High background in import assay | Non-specific binding of precursor to proteoliposomes. | Include a blocking agent (e.g., BSA) in the import buffer. Optimize the Proteinase K concentration and digestion time. |
Conclusion
The functional reconstitution of the TOM complex is a powerful technique that opens the door to a wide range of biochemical and biophysical studies. By carefully following the steps outlined in this guide and understanding the rationale behind them, researchers can successfully "install" this critical piece of mitochondrial machinery into a defined in vitro system. This will undoubtedly accelerate our understanding of mitochondrial protein import and aid in the development of novel therapeutics targeting mitochondrial dysfunction.
References
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Wikipedia. Translocase of the outer membrane. [Link]
-
Ahting, U., et al. (1999). The Tom Core Complex: The General Protein Import Pore of the Outer Membrane of Mitochondria. The Journal of Cell Biology. [Link]
-
ResearchGate. Assembly of the TOM complex. [Link]
-
Model, K., et al. (2001). Preprotein Translocase of the Outer Mitochondrial Membrane: Molecular Dissection and Assembly of the General Import Pore Complex. Molecular and Cellular Biology. [Link]
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Humphries, A. D., et al. (2005). Dissection of the mitochondrial import and assembly pathway for human Tom40. Journal of Biological Chemistry. [Link]
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Pitt, A. S., & T. L. M. (2021). A Biochemical and Structural Understanding of TOM Complex Interactions and Implications for Human Health and Disease. Cells. [Link]
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Wiedemann, N., et al. (2001). Reconstituted TOM Core Complex and Tim9/Tim10 Complex of Mitochondria Are Sufficient for Translocation of the ADP/ATP Carrier across Membranes. Molecular and Cellular Biology. [Link]
-
Stan, T. (2003). The Translocase of the Outer Membrane of Mitochondria (TOM complex): Recognition of Mitochondrial Targeting Signals. Dissertation, LMU München: Fakultät für Biologie. [Link]
-
Araiso, Y., et al. (2019). Structural overview of the translocase of the mitochondrial outer membrane complex. Biochemical and Biophysical Research Communications. [Link]
-
ResearchGate. Hypothetical model for the assembly steps of the 400K TOM complex. [Link]
-
V. A. K., et al. (2022). Mitochondrial protein translocation machinery: From TOM structural biogenesis to functional regulation. IUBMB Life. [Link]
-
Rapaport, D., et al. (2000). Recognition of preproteins by the isolated TOM complex of mitochondria. The EMBO Journal. [Link]
-
Dekker, P. J., et al. (1998). Preprotein Translocase of the Outer Mitochondrial Membrane: Molecular Dissection and Assembly of the General Import Pore Complex. Molecular and Cellular Biology. [Link]
-
Poveda-Huertes, D., et al. (2021). Protein Import Assay into Mitochondria Isolated from Human Cells. Bio-protocol. [Link]
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Wagner, K., et al. (2008). Reconstitution of mitochondrial presequence translocase into proteoliposomes. Methods in Molecular Biology. [Link]
-
Esaki, M., et al. (2004). Mitochondrial protein import. Requirement of presequence elements and tom components for precursor binding to the TOM complex. The Journal of Biological Chemistry. [Link]
-
Pitt, A. S., & T. L. M. (2021). A Biochemical and Structural Understanding of TOM Complex Interactions and Implications for Human Health and Disease. Cells. [Link]
-
MDPI. TOM Complex Subunits. [Link]
-
Michaelis, J. B., et al. (2022). Monitoring Mitochondrial Protein Import Using Mitochondrial Targeting Sequence (MTS)-eGFP. Bio-protocol. [Link]
-
ResearchGate. Purification of the TOM complex. [Link]
-
Rapaport, D. (2005). How does the TOM complex mediate insertion of precursor proteins into the mitochondrial outer membrane? Journal of Cell Biology. [Link]
-
Okatsu, K., et al. (2022). The role of the individual TOM subunits in the association of PINK1 with depolarized mitochondria. Cellular and Molecular Life Sciences. [Link]
-
Jänsch, L., et al. (1998). Purification and Characterization of the Preprotein Translocase of the Outer Mitochondrial Membrane from Arabidopsis. Identification of Multiple Forms of TOM20. Plant Physiology. [Link]
-
Mokranjac, D., & Neupert, W. (2008). Coordinated Translocation of Presequence-Containing Precursor Proteins Across Two Mitochondrial Membranes: Knowns and Unknowns of How TOM and TIM23 Complexes Cooperate With Each Other. Frontiers in Molecular Biosciences. [Link]
-
Wiedemann, N., & Pfanner, N. (2017). Native Techniques for Analysis of Mitochondrial Protein Import. Methods in Molecular Biology. [Link]
-
National Genomics Data Center. Reconstitution of mitochondrial presequence translocase into proteoliposomes. [Link]
-
Poveda-Huertes, D., et al. (2021). Protein Import Assay into Mitochondria Isolated from Human Cells. Bio-protocol. [Link]
-
ResearchGate. Purification of Tom40. [Link]
-
ResearchGate. Purification and structure determination of the TOM-TIM23 supercomplex. [Link]
-
Geiss, B. J., et al. (2011). A quantitative fluorescence-based approach to study mitochondrial protein import. The EMBO Journal. [Link]
-
Poveda-Huertes, D., et al. (2021). Protein Import Assay into Mitochondria Isolated from Human Cells. Bio-protocol. [Link]
-
Wikipedia. TIM/TOM complex. [Link]
-
Wang, Y., et al. (2021). Structural insights into assembly of human mitochondrial translocase TOM complex. Cell Discovery. [Link]
-
Coyne, L. P., et al. (2023). Mitochondrial protein import clogging as a mechanism of disease. eLife. [Link]
-
Needs, H. I. (2022). Mitochondrial import failure and rescue: links to neurodegeneration. University of Bristol Research Portal. [Link]
-
Neupert, W., & Herrmann, J. M. (2007). Translocation of Proteins into Mitochondria. Annual Review of Biochemistry. [Link]
-
Mukhtar, M., & Thakkur, K. (2023). Mechanisms of stress management in mitochondrial protein import. Biochemical Society Transactions. [Link]
-
Neupert, W., & Herrmann, J. M. (2009). Importing Mitochondrial Proteins: Machineries and Mechanisms. Cell. [Link]
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- 4. encyclopedia.pub [encyclopedia.pub]
- 5. Recognition of preproteins by the isolated TOM complex of mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mitochondrial protein import. Requirement of presequence elements and tom components for precursor binding to the TOM complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Tom Core Complex: The General Protein Import Pore of the Outer Membrane of Mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bio-protocol.org [bio-protocol.org]
- 9. Protein Import Assay into Mitochondria Isolated from Human Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Reconstituted TOM Core Complex and Tim9/Tim10 Complex of Mitochondria Are Sufficient for Translocation of the ADP/ATP Carrier across Membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Reconstitution of mitochondrial presequence translocase into proteoliposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Protein Import Assay into Mitochondria Isolated from Human Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Deprotection of the Trioxatranylmethyl (TOM) Protecting Group: Protocols and Mechanistic Insights
An Application Guide for Researchers
Abstract
The [(triisopropylsilyl)oxy]methyl (TOM) group is a pivotal protecting group for the 2'-hydroxyl function of ribonucleosides, instrumental in the efficient chemical synthesis of RNA.[1][2] Its reduced steric profile compared to the traditional tert-butyldimethylsilyl (TBDMS) group allows for superior coupling efficiencies, while its acetal linkage provides complete stability against 2' to 3' migration under basic conditions.[3][4] This stability ensures high fidelity in the synthesis of long-chain oligonucleotides. This application note provides a comprehensive guide to the deprotection of TOM-protected oligonucleotides, detailing robust, field-proven protocols, the chemical principles governing each step, and a comparative analysis of common reagent systems.
Introduction to the TOM Protecting Group
In the landscape of automated solid-phase RNA synthesis, the choice of the 2'-hydroxyl protecting group is critical. It must be stable throughout the iterative cycles of oligonucleotide assembly yet be removable under conditions that preserve the integrity of the final RNA product. The TOM group was developed to overcome limitations associated with earlier silyl ethers like TBDMS.[1][5]
Key Advantages of the TOM Group:
-
High Coupling Efficiency: The TOM group's spacer between the nucleoside and the bulky silyl moiety minimizes steric hindrance, leading to excellent coupling yields that rival those of 2'-O-Me-RNA monomers.[3][4][5]
-
Prevention of Isomerization: Its acetal structure is stable under the basic and weakly acidic conditions of synthesis, preventing the 2'-O to 3'-O migration that can lead to non-biological 2'-5' phosphodiester linkages.[4][5][6]
-
Facilitated Synthesis of Long RNA: The combination of high coupling yields and deprotection reliability makes the TOM group ideal for the synthesis of long and high-purity RNA molecules.[3][4][6]
The deprotection of a TOM-protected oligonucleotide is not a single reaction but a strategic, multi-step process designed to sequentially remove different classes of protecting groups from the nucleobases, the phosphate backbone, and finally, the 2'-hydroxyl position.
The General Deprotection Strategy
The removal of the TOM group from a synthetic RNA oligonucleotide is the final step in a two-stage deprotection workflow. This sequential approach is essential to ensure the complete removal of all protecting groups while minimizing damage to the delicate RNA molecule.
Caption: General two-stage workflow for deprotection of synthetic RNA.
Stage 1: Base and Phosphate Deprotection. This initial stage uses a strong basic solution to achieve three simultaneous objectives:
-
Cleavage of the oligonucleotide from the solid support.
-
Removal of the 2-cyanoethyl protecting groups from the phosphate backbone via β-elimination.
-
Removal of the acyl protecting groups (typically acetyl) from the exocyclic amines of the nucleobases (A, C, and G).[7][8]
Stage 2: 2'-Hydroxyl Deprotection. After the base and phosphate groups are deprotected, the crucial step of removing the 2'-O-TOM groups is performed. This is accomplished using a fluoride-based reagent, which selectively cleaves the silicon-oxygen bond of the silyl ether.[7][9]
Deprotection Protocols and Methodologies
The choice of reagents for deprotection depends on the length of the oligonucleotide and the presence of any sensitive modifications. Below are two standard, validated protocols.
Protocol 1: Ammonium Hydroxide/Methylamine (AMA) and TEA·3HF
This method is highly efficient and is particularly recommended for standard, unmodified oligonucleotides of moderate length.
Materials:
-
Ammonium Hydroxide/Methylamine (AMA) solution (1:1 mixture of 40% aqueous methylamine and concentrated ammonium hydroxide)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Triethylamine trihydrofluoride (TEA·3HF)
-
RNase-free water and microcentrifuge tubes
Experimental Protocol:
Stage 1: AMA Treatment
-
Transfer the solid support containing the synthesized oligonucleotide from the synthesis column to a 2 mL screw-cap tube.
-
Add 1.5 mL of AMA solution to the tube.
-
Seal the tube tightly and heat at 65°C for 10 minutes.[3]
-
Causality Note: The combination of heat and the strong nucleophilicity of methylamine rapidly cleaves the ester linkage to the support and removes the base/phosphate protecting groups. The short duration minimizes potential RNA degradation.
-
-
Cool the tube to room temperature and centrifuge briefly.
-
Carefully transfer the supernatant containing the oligonucleotide to a new sterile tube.
-
Wash the support with 2 x 0.25 mL of RNase-free water and combine the washes with the supernatant.
-
Evaporate the combined solution to dryness using a vacuum concentrator (e.g., SpeedVac). Do not apply excessive heat if the oligo is DMT-on.
Stage 2: Silyl Group Removal with TEA·3HF
-
Redissolve the dried oligonucleotide pellet in 100 µL of anhydrous DMSO. If necessary, warm briefly to 65°C to ensure complete dissolution.[3][10]
-
Causality Note: DMSO is an excellent solvent for oligonucleotides and is compatible with the fluoride reagent. Anhydrous conditions are critical as water can reduce the efficacy of some fluoride reagents.[11]
-
-
Add 125 µL of TEA·3HF to the solution. Mix well by gentle vortexing.[3][10]
-
The deprotected RNA can now be purified by methods such as ethanol precipitation, desalting columns, or HPLC.
Protocol 2: Ethanolic Methylamine (EMAM) and TBAF
This protocol uses milder conditions for the first stage, making it more suitable for longer oligonucleotides (>50-mer) or those containing sensitive modifications.
Materials:
-
Ethanolic Methylamine (EMAM) solution (e.g., 10 M methylamine in 50% ethanol/water)[7]
-
Anhydrous Tetrahydrofuran (THF)
-
Tetrabutylammonium Fluoride (TBAF), 1 M in THF
Experimental Protocol:
Stage 1: EMAM Treatment
-
Transfer the solid support to a 2 mL screw-cap tube.
-
Add 1.5 mL of EMAM solution.
-
Seal the tube and incubate at 35°C for 6 hours or at room temperature overnight.[3]
-
Causality Note: The lower temperature and absence of ammonia reduce the risk of strand cleavage, which is a greater concern for longer RNA molecules.[4]
-
-
Follow steps 4-7 from Protocol 1 to isolate and dry the partially deprotected oligonucleotide.
Stage 2: Silyl Group Removal with TBAF
-
Redissolve the dried oligonucleotide pellet in anhydrous THF.
-
Add 1.0 M TBAF in THF (typically 1.2 to 1.5 equivalents per silyl group).
-
Incubate at room temperature. The reaction time can vary from 4 to 16 hours depending on the sequence and length. Monitor by HPLC or PAGE for completion.
-
Quench the reaction by adding an equal volume of a suitable buffer (e.g., 1 M triethylammonium acetate, TEAA).
-
Proceed to purification.
Mechanistic Basis of TOM Group Cleavage
The key to removing the 2'-O-TOM group is the cleavage of the robust silicon-oxygen bond. Fluoride ions are uniquely suited for this task due to the exceptionally high bond energy of the silicon-fluorine bond (Si-F, ~580 kJ/mol), which provides a strong thermodynamic driving force for the reaction.
The cleavage proceeds via a nucleophilic attack of the fluoride ion (F⁻) on the silicon atom of the triisopropylsilyl (TIPS) moiety. This forms a pentacoordinate silicon intermediate, which is unstable and rapidly collapses, breaking the Si-O bond and liberating the free 2'-hydroxyl group.
Caption: Fluoride attack on the silicon atom leads to cleavage of the Si-O bond.
Comparative Summary of Deprotection Reagents
The selection of a deprotection strategy is a critical experimental parameter. The following table summarizes the key features of the commonly used reagent systems.
| Parameter | Stage 1: Base/Phosphate Deprotection | Stage 2: 2'-OH Deprotection |
| Reagent | AMA | EMAM |
| Composition | NH₄OH / MeNH₂ | MeNH₂ in EtOH/H₂O |
| Typical Conditions | 65°C, 10 min[3] | RT, overnight or 35°C, 6h[3] |
| Primary Use Case | Standard length oligos[3][4] | Long oligos (>50-mer)[3][4] |
| Advantages | Very fast and efficient | Milder, less strand degradation |
| Considerations | Can be harsh for long RNA | Slower reaction time |
Conclusion
The TOM protecting group represents a significant advancement in the field of RNA synthesis, enabling the production of high-purity, long-chain oligonucleotides. The success of any synthesis, however, hinges on a robust and reliable deprotection strategy. The two-stage protocols described herein, utilizing either AMA or EMAM for initial deprotection followed by a fluoride-based cleavage of the 2'-O-TOM group, provide researchers with validated and effective methods. By understanding the chemical principles behind each step and selecting the appropriate reagents for the specific oligonucleotide, scientists can ensure the high-yield recovery of functionally intact RNA for downstream applications in research, diagnostics, and therapeutic development.
References
-
Glen Report 11.22: TOM-Protecting-Group™ - A Major Improvement in RNA Synthesis. (n.d.). Glen Research. Retrieved from [Link]
-
Application Guide - Procedure for the synthesis, deprotection and isolation of RNA using TOM-protected monomers. (n.d.). Glen Research. Retrieved from [Link]
-
Structure of TOM-protected phosphoramidites (TOM, triisopropylsilyloxymethyl). (n.d.). ResearchGate. Retrieved from [Link]
-
Chemistry LibreTexts. (2021). 13.10: Protecting Groups in Organic Synthesis. Retrieved from [Link]
-
Procedure for the synthesis, deprotection and isolation of RNA using TOM-protected monomers. (2019). Massachusetts Biotechnology Council. Retrieved from [Link]
-
Pitsch, S., & Weiss, P. A. (2002). Preparation of 2'-O-[(Triisopropylsilyl)oxy]methyl-protected ribonucleosides. Current Protocols in Nucleic Acid Chemistry, Chapter 2, Unit 2.9. Retrieved from [Link]
-
Protecting group. (n.d.). Osmarks. Retrieved from [Link]
-
Chemical Synthesis of RNA Sequences with 2′-O-[(Triisopropylsilyl)oxy]methyl- protected Ribonucleoside Phosphoramidites. (n.d.). Current Protocols in Nucleic Acid Chemistry. Retrieved from [Link]
-
Glen Report 19.22 - Technical Brief - Procedure for the synthesis and deprotection of Synthetic RNA. (n.d.). Glen Research. Retrieved from [Link]
-
Glen Report 12.12: TOM-Protected Minor Base RNA Phosphoramidites. (n.d.). Glen Research. Retrieved from [Link]
-
Sensitive RNA Synthesis Using Fluoride-Cleavable Groups for Linking and Amino Protection. (2024). ChemRxiv. Retrieved from [Link]
-
Reliable Chemical Synthesis of Oligoribonucleotides (RNA) with 2′-O-[(Triisopropylsilyl)oxy]methyl(2′-O-tom)-Protected Phosphoramidites. (n.d.). ResearchGate. Retrieved from [Link]
-
Deprotection of Silyl Ethers. (n.d.). Gelest. Retrieved from [Link]
-
Deprotection Guide. (n.d.). Glen Research. Retrieved from [Link]
-
Oligoribonucleotides with 2′-O-(tert-Butyldi- methylsilyl) Groups. (n.d.). Current Protocols in Nucleic Acid Chemistry. Retrieved from [Link]
Sources
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- 2. Preparation of 2'-O-[(Triisopropylsilyl)oxy]methyl-protected ribonucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 4. massbio.org [massbio.org]
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- 8. researchgate.net [researchgate.net]
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- 11. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 12. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]
Application Notes and Protocols for the Fluoride-Mediated Cleavage of Trialkoxy-ortho-methyl (TOM) Ethers
For Researchers, Scientists, and Drug Development Professionals
Introduction: The TOM Ether as a Robust Protecting Group for Alcohols
In the landscape of multi-step organic synthesis, the strategic protection and deprotection of functional groups are paramount. The trialkoxy-ortho-methyl (TOM) ether, specifically the triisopropylsilyloxymethyl (TOM) ether, has emerged as a valuable protecting group for hydroxyl functionalities.[1][2] Developed as a sterically less demanding alternative to the widely used tert-butyldimethylsilyl (TBDMS) group, the TOM group offers high coupling efficiencies, particularly in automated RNA synthesis.[1] A key feature of the TOM protecting group is its stability across a wide range of reaction conditions, yet its facile and clean removal under specific, mild conditions.[2]
The cleavage of the TOM ether is most effectively achieved through the use of fluoride-based reagents. This method leverages the exceptionally high affinity of the fluoride ion for silicon, which results in the selective cleavage of the silicon-oxygen bond to regenerate the parent alcohol. This application note provides a comprehensive guide to the mechanism, reagents, and protocols for the fluoride-mediated deprotection of TOM ethers, intended to equip researchers with the knowledge to effectively utilize this versatile protecting group.
Mechanism of Fluoride-Mediated Cleavage
The deprotection of TOM ethers with fluoride reagents proceeds via a nucleophilic attack of the fluoride ion on the silicon atom of the triisopropylsilyl group. This process is driven by the formation of a strong silicon-fluoride bond. The mechanism can be visualized as a two-step process:
-
Nucleophilic Attack and Formation of a Pentacoordinate Intermediate: The fluoride ion attacks the electrophilic silicon atom, leading to the formation of a transient, pentacoordinate silicon intermediate.[3]
-
Collapse of the Intermediate and Liberation of the Alcohol: This hypervalent silicon intermediate is unstable and collapses, breaking the silicon-oxygen bond. This step releases the alkoxide, which is subsequently protonated during the reaction workup to yield the free alcohol and a stable silyl fluoride byproduct.
Caption: Mechanism of fluoride-mediated TOM ether deprotection.
A Comparative Overview of Fluoride Reagents
The choice of fluoride reagent is critical and depends on the substrate's sensitivity to basicity and the desired reaction conditions. The most common fluoride sources for TOM ether deprotection are summarized below.
| Reagent | Formula | Common Form | Key Advantages | Key Disadvantages |
| Tetrabutylammonium Fluoride | (n-Bu)₄NF | 1 M solution in THF | High reactivity, soluble in organic solvents. | Basic (can cause side reactions with base-sensitive substrates), hygroscopic.[1][4] |
| Pyridine-Hydrogen Fluoride | HF·Py | 70% HF/30% Pyridine | Milder and less basic than TBAF, suitable for base-sensitive substrates.[3] | Corrosive, requires plasticware, can be difficult to remove from the reaction mixture.[5] |
| Triethylamine Trihydrofluoride | Et₃N·3HF | Liquid | Less basic than TBAF, less sensitive to moisture than TBAF.[6] | Corrosive, requires plasticware. |
Experimental Protocols
Safety First: All manipulations involving fluoride reagents, especially HF-Pyridine and Et₃N·3HF, must be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, a face shield, a lab coat, and acid-resistant gloves, is mandatory. Always have calcium gluconate gel readily available as a first aid measure for skin contact with HF.
Protocol 1: Deprotection using Tetrabutylammonium Fluoride (TBAF)
This protocol is a general starting point for the deprotection of TOM ethers and is suitable for many substrates that are not sensitive to basic conditions.
Materials:
-
TOM-protected alcohol
-
Tetrabutylammonium fluoride (TBAF), 1 M solution in Tetrahydrofuran (THF)
-
Anhydrous Tetrahydrofuran (THF)
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Water
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve the TOM-protected alcohol (1.0 equiv.) in anhydrous THF (to a concentration of approximately 0.1 M).
-
Cool the solution to 0 °C in an ice bath.
-
Add the 1 M TBAF solution in THF (1.1-1.5 equiv.) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC). For sterically hindered substrates, a longer reaction time or gentle heating may be required.
-
Upon completion, quench the reaction by adding saturated aqueous NH₄Cl solution.
-
Dilute the mixture with water and extract with DCM or EtOAc (3 x volumes).
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Deprotection using Pyridine-Hydrogen Fluoride (HF·Py)
This method is preferred for substrates that are sensitive to the basicity of TBAF.
Materials:
-
TOM-protected alcohol
-
Pyridine-Hydrogen Fluoride (HF·Py)
-
Anhydrous Tetrahydrofuran (THF) or Acetonitrile (MeCN)
-
Anhydrous Pyridine
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
-
Water
-
Brine
-
Anhydrous MgSO₄ or Na₂SO₄
-
Silica gel for column chromatography
-
All plastic labware is required.
Procedure:
-
In a plastic vial, dissolve the TOM-protected alcohol (1.0 equiv.) in a mixture of anhydrous THF (or MeCN) and anhydrous pyridine (e.g., a 4:1 ratio).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly and carefully add HF·Py (excess, e.g., 5-10 equiv.) to the stirred solution. Caution: HF·Py is highly corrosive and toxic.
-
Stir the reaction at 0 °C to room temperature for 2-12 hours, monitoring by TLC.
-
Carefully quench the reaction by slowly adding it to a stirred, saturated aqueous NaHCO₃ solution until gas evolution ceases.
-
Extract the aqueous layer with DCM or EtOAc (3 x volumes).
-
Combine the organic layers and wash with water and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Protocol 3: Deprotection using Triethylamine Trihydrofluoride (Et₃N·3HF)
This reagent offers a good balance of reactivity and milder basicity compared to TBAF.
Materials:
-
TOM-protected alcohol
-
Triethylamine Trihydrofluoride (Et₃N·3HF)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
-
Water
-
Brine
-
Anhydrous MgSO₄ or Na₂SO₄
-
Silica gel for column chromatography
-
All plastic labware is recommended.
Procedure:
-
Dissolve the TOM-protected alcohol (1.0 equiv.) in anhydrous THF.
-
Add Et₃N·3HF (2-5 equiv.) to the solution at room temperature.
-
Stir the reaction for 2-24 hours, monitoring by TLC.[7]
-
Carefully quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Dilute with water and extract with DCM or EtOAc (3 x volumes).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography.
Troubleshooting Guide
Caption: A workflow for troubleshooting common issues.
-
Incomplete Reaction: For sterically hindered TOM ethers, longer reaction times, elevated temperatures, or an increased stoichiometry of the fluoride reagent may be necessary.[1] For TBAF reactions, ensure the solvent and reagent are sufficiently anhydrous, as water can inhibit the reaction.
-
Low Yields or Substrate Decomposition: The basicity of TBAF can lead to decomposition of sensitive substrates.[4] In such cases, buffering the reaction with a mild acid like acetic acid is recommended.[4] Alternatively, switching to a less basic fluoride source like HF-Pyridine or Et₃N·3HF is a prudent choice.[5]
-
Difficulty in Purification: Tetrabutylammonium salts can sometimes be challenging to remove completely by chromatography.[8] A thorough aqueous workup is crucial. For highly polar or water-soluble products where extraction is difficult, a non-aqueous workup using a sulfonic acid resin and calcium carbonate can be employed to sequester the TBAF byproducts.[1]
References
-
Pitsch, S., Weiss, P. A., Jenny, L., Stutz, A., & Wu, X. (2001). Reliable Chemical Synthesis of Oligoribonucleotides (RNA) with 2'-O-[(Triisopropylsilyl)oxy]methyl(2'-O-tom)-Protected Phosphoramidites. Helvetica Chimica Acta, 84(12), 3773–3795. [Link]
-
Gelest. (n.d.). Deprotection of Silyl Ethers. Gelest. [Link]
-
Pitsch, S., & Weiss, P. A. (2002). Chemical synthesis of RNA sequences with 2'-O-[(triisopropylsilyl)oxy]methyl-protected ribonucleoside phosphoramidites. Current Protocols in Nucleic Acid Chemistry, Chapter 3, Unit 3.8. [Link]
-
Organic Syntheses. (n.d.). Working with Hazardous Chemicals. [Link]
-
Purdue University. (n.d.). Fluorine Safety. [Link]
-
Organic Syntheses. (n.d.). Tricyclo[3.3.1.1 3,7 ]decane, 1-fluoro-. [Link]
-
Environment, Health & Safety, University of California, Berkeley. (n.d.). Safe Handling of Hydrogen Fluoride and Hydrofluoric Acid. [Link]
-
Royal Society of Chemistry. (n.d.). Advances. [Link]
-
GalChimia. (2011). Just a little, please. [Link]
-
ResearchGate. (2021). Deprotection of silyl ether by TBAF. [Link]
-
ResearchGate. (2025). ChemInform Abstract: A Convenient Procedure for the Deprotection of Silylated Nucleosides and Nucleotides Using Triethylamine Trihydrofluoride. [Link]
-
Chemistry Stack Exchange. (2016). Removal of tetrabutylammonium from an organic reaction. [Link]
Sources
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- 2. orgsyn.org [orgsyn.org]
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- 4. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. What is Triethylamine trihydrofluoride?_Chemicalbook [chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
The Technical Guide to Utilizing (Triisopropylsiloxy)methyl Chloride (TOM-Cl) in Advanced Multi-Step Synthesis
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: Unveiling the Potential of a Sterically Refined Protecting Group
In the intricate landscape of multi-step organic synthesis, the strategic deployment of protecting groups is paramount to achieving high yields and minimizing unwanted side reactions. Among the arsenal of silyl ethers, (Triisopropylsiloxy)methyl chloride (TOM-Cl) has emerged as a reagent of significant interest, particularly in scenarios demanding a unique balance of stability and selective lability. While its application in automated RNA synthesis is well-documented, its broader utility in the synthesis of complex molecules, including pharmaceuticals and natural products, warrants a comprehensive exploration.
This guide provides an in-depth analysis of TOM-Cl, moving beyond its traditional applications to offer detailed protocols, mechanistic insights, and strategic considerations for its use in a variety of synthetic contexts. We will delve into the causal factors behind experimental choices, ensuring that each protocol is a self-validating system grounded in established chemical principles.
The TOM Group: A Strategic Choice for Hydroxyl Protection
The (Triisopropylsiloxy)methyl (TOM) group is a silyl ether-based protecting group that offers distinct advantages over more conventional silyl ethers like tert-butyldimethylsilyl (TBS) or triisopropylsilyl (TIPS). The key to its utility lies in its structure: a triisopropylsilyl group linked to the protected hydroxyl function via a methoxy bridge. This structural nuance imparts a unique reactivity profile.
Key Advantages of the TOM Protecting Group:
-
Enhanced Stability: The TOM group exhibits remarkable stability across a wide range of reaction conditions, including those involving strong bases and many organometallic reagents. Its acetal-like structure contributes to its stability under weakly acidic and basic conditions.[1]
-
Reduced Steric Hindrance at the Reaction Center: Compared to the directly-bound and highly hindered TIPS group, the methoxy spacer in the TOM group places the bulky triisopropylsilyl moiety further from the protected alcohol. This can lead to higher coupling efficiencies in sterically demanding reactions.[1][2]
-
Prevention of Acyl Migration: In the context of ribonucleoside chemistry, the TOM group's structure effectively prevents the problematic 2' to 3' acyl migration that can occur with other protecting groups under basic conditions.[1]
-
Orthogonal Deprotection Potential: The TOM group can be selectively removed under conditions that leave other protecting groups, such as different silyl ethers or acid- and base-labile groups, intact, offering valuable orthogonality in complex syntheses.
Core Applications and Mechanistic Insights
The primary application of TOM-Cl is the protection of hydroxyl groups. The reaction proceeds via a nucleophilic attack of the alcohol on the electrophilic chloromethyl group of TOM-Cl, typically in the presence of a base to neutralize the generated HCl.
Caption: General mechanism for the protection of an alcohol with TOM-Cl.
Comparative Stability of Silyl Ethers
The choice of a silyl protecting group is a critical strategic decision. The stability of silyl ethers is largely dictated by the steric bulk around the silicon atom. The TOM group's stability profile places it in a unique position.
| Silyl Ether | Relative Rate of Acidic Cleavage (vs. TMS) | Relative Rate of Basic Cleavage (vs. TMS) | Key Features |
| TMS | 1 | 1 | Very labile, often removed during workup. |
| TES | 64 | 10-100 | More stable than TMS, but still relatively labile. |
| TBS (TBDMS) | 20,000 | ~20,000 | A workhorse protecting group with good stability. |
| TIPS | 700,000 | 100,000 | Very stable due to high steric hindrance. |
| TOM | N/A | N/A | High stability, comparable to or exceeding TIPS in some contexts, with unique deprotection options. |
| TBDPS | 5,000,000 | ~20,000 | Exceptionally stable to acid. |
Note: Quantitative comparative data for TOM ether cleavage under various conditions is not as extensively documented as for other silyl ethers. The stability is generally considered to be high, comparable to TIPS.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the protection of various alcohol types with TOM-Cl and subsequent deprotection.
Protocol 1: Protection of a Primary Alcohol with TOM-Cl
This protocol is optimized for the selective protection of primary alcohols.
Materials:
-
Primary alcohol
-
This compound (TOM-Cl)
-
Imidazole
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of the primary alcohol (1.0 equiv) in anhydrous DMF, add imidazole (2.5 equiv).
-
Stir the mixture at room temperature until all the imidazole has dissolved.
-
Add TOM-Cl (1.2 equiv) dropwise to the solution.
-
Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-6 hours.
-
Upon completion, pour the reaction mixture into a separatory funnel containing diethyl ether and wash with saturated aqueous sodium bicarbonate solution, followed by water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the TOM-protected alcohol.
Causality Behind Experimental Choices:
-
Imidazole: Acts as a base to neutralize the HCl generated and also as a nucleophilic catalyst, forming a more reactive silylating agent in situ.
-
DMF: A polar aprotic solvent that effectively dissolves the reagents and facilitates the Sₙ2 reaction.
-
Aqueous Workup: Removes the DMF and inorganic byproducts.
Protocol 2: Protection of a Secondary Alcohol with TOM-Cl
The protection of more sterically hindered secondary alcohols may require more forcing conditions.
Materials:
-
Secondary alcohol
-
TOM-Cl
-
1,8-Diazabicycloundec-7-ene (DBU)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous ammonium chloride solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the secondary alcohol (1.0 equiv) in anhydrous DCM.
-
Add DBU (1.5 equiv) to the solution and cool to 0 °C.
-
Slowly add TOM-Cl (1.3 equiv) to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
Quench the reaction with saturated aqueous ammonium chloride solution.
-
Separate the organic layer, wash with brine, and dry over anhydrous Na₂SO₄.
-
Concentrate the solution and purify the product by flash chromatography.
Causality Behind Experimental Choices:
-
DBU: A stronger, non-nucleophilic base is used to deprotonate the more hindered secondary alcohol.
-
DCM: A less polar solvent compared to DMF, which can be advantageous in some cases to minimize side reactions.
Protocol 3: Deprotection of TOM Ethers using Buffered Tetrabutylammonium Fluoride (TBAF)
This is a mild and highly effective method for cleaving TOM ethers, offering good orthogonality.
Materials:
-
TOM-protected alcohol
-
Tetrabutylammonium fluoride (TBAF), 1 M solution in THF
-
Acetic acid
-
Anhydrous Tetrahydrofuran (THF)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the TOM-protected alcohol (1.0 equiv) in anhydrous THF.
-
Prepare a buffered TBAF solution by adding acetic acid (1.1 equiv relative to TBAF) to the 1 M TBAF solution in THF (1.1 equiv).
-
Add the buffered TBAF solution to the solution of the TOM ether at room temperature.
-
Stir the reaction and monitor by TLC. Deprotection is typically complete within 1-4 hours.
-
Dilute the reaction mixture with diethyl ether and wash with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the resulting alcohol by flash chromatography.
Causality Behind Experimental Choices:
-
TBAF: The fluoride ion has a high affinity for silicon, driving the cleavage of the Si-O bond.
-
Acetic Acid: Buffering the TBAF solution mitigates the basicity of the fluoride ion, which can be crucial for substrates sensitive to base.[3] This enhances the chemoselectivity of the deprotection.
Sources
Application Notes & Protocols: A Detailed Guide to Silylation Reactions Using (Triisopropylsiloxy)methyl Chloride (TOM-Cl)
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Advantage of the TOM-Protecting Group in Modern Synthesis
In the landscape of multi-step organic synthesis, the protection of hydroxyl groups is a frequently encountered and critical operation. The ideal protecting group should be introduced under mild conditions, remain robust throughout various synthetic transformations, and be selectively removed without affecting other functional groups. While a plethora of silyl ethers, such as those derived from trimethylsilyl (TMS), tert-butyldimethylsilyl (TBDMS), and triisopropylsilyl (TIPS) chlorides, have been developed and widely adopted, the search for reagents with unique reactivity and stability profiles continues.[1][2]
(Triisopropylsiloxy)methyl chloride, commonly known as TOM-Cl, emerges as a distinctive reagent in this context.[3] Structurally, it is a chloromethyl ether bearing a bulky triisopropylsilyl (TIPS) group. This unique arrangement offers a nuanced blend of steric hindrance and electronic effects that differentiate it from traditional silyl chlorides. While its application has been notably successful in the realm of automated RNA synthesis, where the TOM-protecting group facilitates high coupling yields and rapid, clean deprotection, its broader utility for the protection of alcohols in general organic synthesis warrants a detailed exploration.[4]
This guide provides a comprehensive overview of the reaction conditions for the silylation of alcohols using TOM-Cl. We will delve into the mechanistic underpinnings of the reaction, offer detailed, field-tested protocols, and present data to guide researchers in successfully implementing this versatile protecting group strategy in their synthetic endeavors.
The Underlying Chemistry: Mechanism of TOM-Cl Silylation
The silylation of an alcohol with TOM-Cl proceeds via a nucleophilic substitution reaction, analogous to the well-established mechanisms for other silyl chlorides.[2][5] The reaction is typically facilitated by a non-nucleophilic base, which serves to deprotonate the alcohol, thereby increasing its nucleophilicity, and to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction.
The reaction can be visualized as follows:
-
Activation of the Alcohol: A base, commonly a tertiary amine like triethylamine (Et₃N) or a more hindered base like 2,6-lutidine, deprotonates the alcohol (ROH) to form the more nucleophilic alkoxide (RO⁻).
-
Nucleophilic Attack: The resulting alkoxide attacks the electrophilic silicon atom of the TOM-Cl. However, in the case of TOM-Cl, the attack is on the chloromethyl carbon, which is rendered electrophilic by the adjacent oxygen and chlorine atoms. This is a key distinction from traditional silyl chlorides where the attack is on the silicon atom. This results in an Sₙ2 reaction at the methylene carbon.
-
Formation of the TOM-Ether and Byproduct: The chloride ion is displaced, forming the TOM-protected alcohol (R-O-TOM) and the protonated base (e.g., Et₃N·HCl).
The choice of base and solvent is critical for optimizing the reaction rate and minimizing side reactions. Sterically hindered alcohols may require more forcing conditions, such as elevated temperatures or the use of a more reactive silylating agent precursor if one were available.
Visualizing the Silylation Workflow
The following diagram illustrates the general workflow for the silylation of an alcohol using TOM-Cl.
Caption: General experimental workflow for the silylation of alcohols with TOM-Cl.
Experimental Protocols: Silylation with TOM-Cl
The following protocols are designed to be robust starting points for the silylation of primary, secondary, and tertiary alcohols. Researchers should note that optimization of reaction time, temperature, and stoichiometry may be necessary for specific substrates.
Protocol 1: General Procedure for the Silylation of a Primary Alcohol
This protocol is suitable for unhindered primary alcohols.
Materials:
-
Primary alcohol (1.0 equiv)
-
TOM-Cl (1.2 equiv)[3]
-
Triethylamine (Et₃N) (1.5 equiv)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the primary alcohol (1.0 equiv) and anhydrous DCM.
-
Cool the solution to 0 °C using an ice bath.
-
Add triethylamine (1.5 equiv) via syringe, followed by the dropwise addition of TOM-Cl (1.2 equiv).
-
Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volume).
-
Combine the organic layers, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired TOM-protected alcohol.
Protocol 2: Silylation of a Sterically Hindered Secondary or Tertiary Alcohol
For more sterically demanding substrates, a stronger, non-nucleophilic base and potentially higher temperatures may be required.
Materials:
-
Secondary or tertiary alcohol (1.0 equiv)
-
TOM-Cl (1.5 equiv)
-
2,6-Lutidine (2.0 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Diethyl ether or Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add the alcohol (1.0 equiv) and anhydrous DMF.
-
Add 2,6-lutidine (2.0 equiv) via syringe.
-
Add TOM-Cl (1.5 equiv) dropwise at room temperature.
-
If no reaction is observed at room temperature after 1-2 hours (monitored by TLC), gently heat the reaction mixture to 40-50 °C and stir for 4-16 hours.
-
After completion, cool the reaction to room temperature and dilute with diethyl ether or ethyl acetate.
-
Wash the organic layer with saturated aqueous NaHCO₃ solution (2 x volume) and then with brine (1 x volume).
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure. Note: DMF is a high-boiling solvent and may require high vacuum for complete removal.
-
Purify the crude product by flash column chromatography.
Comparative Data and Reaction Parameters
The choice of reaction conditions can significantly impact the yield and purity of the desired product. The following table provides a general guideline for selecting appropriate conditions based on the nature of the alcohol substrate.
| Substrate Type | Recommended Base | Solvent | Temperature | Typical Reaction Time |
| Primary Alcohol | Triethylamine | DCM, THF | 0 °C to RT | 1-4 hours |
| Secondary Alcohol | Triethylamine, 2,6-Lutidine | DCM, THF, DMF | RT to 40 °C | 2-12 hours |
| Tertiary Alcohol | 2,6-Lutidine, DMAP (catalytic) | DMF, Acetonitrile | 40-60 °C | 12-24 hours |
Deprotection of TOM-Ethers: Reclaiming the Hydroxyl Group
The removal of the TOM protecting group can be achieved under conditions similar to those used for other silyl ethers, with fluoride ion sources being particularly effective due to the high affinity of fluoride for silicon.[2][6]
Protocol 3: Fluoride-Mediated Deprotection of a TOM-Ether
Materials:
-
TOM-protected alcohol (1.0 equiv)
-
Tetrabutylammonium fluoride (TBAF) (1.0 M solution in THF, 1.5 equiv)
-
Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve the TOM-protected alcohol (1.0 equiv) in THF in a round-bottom flask.
-
Add the TBAF solution (1.5 equiv) dropwise at room temperature.
-
Stir the reaction mixture for 1-3 hours, monitoring by TLC.
-
Upon completion, dilute the reaction with ethyl acetate and wash with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the deprotected alcohol.
Troubleshooting and Key Considerations
-
Anhydrous Conditions: Silylation reactions are sensitive to moisture, which can hydrolyze the TOM-Cl reagent. Ensure all glassware is thoroughly dried and use anhydrous solvents.[7]
-
Choice of Base: For acid-sensitive substrates, a hindered base like 2,6-lutidine is preferred over triethylamine to avoid potential side reactions.
-
Incomplete Reactions: If a reaction stalls, consider increasing the temperature, adding more silylating agent and base, or switching to a more polar solvent like DMF.
-
Purification: The byproducts of the silylation reaction (e.g., protonated base, siloxanes) are typically removed during aqueous work-up and flash chromatography.
Conclusion
The use of TOM-Cl for the protection of alcohols offers a valuable alternative to more conventional silylating agents. Its unique structure, featuring a bulky triisopropylsilyl group, provides a distinct steric and electronic profile that can be advantageous in complex synthetic sequences. The protocols and guidelines presented in this application note serve as a robust starting point for researchers to effectively implement the TOM protecting group strategy. As with any synthetic method, careful optimization for specific substrates will ensure the highest yields and purity, further expanding the synthetic chemist's toolkit.
References
-
Gelest, Inc. "Deprotection of Silyl Ethers - Technical Library." Available at: [Link]
-
OrgoSolver. "Alcohol Reactions: Alcohol Protection using TMSCl." Available at: [Link]
-
OpenOChem Learn. "Protection of Alcohols." Available at: [Link]
-
Wikipedia. "Silyl ether." Available at: [Link]
-
Reductive Deprotection of Silyl Groups with Wilkinson's Catalyst/Catechol Borane - NIH. Available at: [Link]
-
Master Organic Chemistry. "Protecting Groups For Alcohols." Available at: [Link]
-
Glen Research. "Glen Report 11.22: TOM-Protecting-Group™ - A Major Improvement in RNA Synthesis." Available at: [Link]
-
Organic Chemistry Portal. "tert-Butyldimethylsilyl Ethers." Available at: [Link]
-
Leah4sci. "TMS Alcohol Protecting Group Using Silyl Ether." YouTube. Available at: [Link]
-
Divergent reaction pathways of tris(oxazolinyl)borato zinc and magnesium silyl compounds - NIH. Available at: [Link]
-
ResearchGate. "techniques for silylation." Available at: [Link]
-
University of Windsor. "Alcohol Protecting Groups." Available at: [Link]
-
Gelest, Inc. "General Silylation Procedures - Technical Library." Available at: [Link]
-
Semantic Scholar. "Coordinatively Saturated Tris(oxazolinyl)borato Zinc Hydride-Catalyzed Cross Dehydrocoupling of Silanes and Alcohols." Available at: [Link]
-
Iowa State University Digital Repository. "Coordinatively Saturated Tris(oxazolinyl)borato Zinc Hydride-Catalyzed Cross Dehydrocoupling of Silanes and Alcohols." Available at: [Link]
-
Wikipedia. "Trisoxazolinylborate." Available at: [Link]
-
ResearchGate. "Coordinatively Saturated Tris(oxazolinyl)borato Zinc Hydride-Catalyzed Cross Dehydrocoupling of Silanes and Alcohols | Request PDF." Available at: [Link]
-
PubMed Central. "Stereoselective C–O silylation and stannylation of alkenyl acetates." Available at: [Link]
-
Organic Chemistry Portal. "Zinc-Catalyzed Silylation of Terminal Alkynes." Available at: [Link]
-
Wikipedia. "Silacyclobutane." Available at: [Link]
-
PubChem. "Chlorotrimethylsilane." Available at: [Link]
-
PubMed. "One-pot in situ formation and reaction of trimethyl(trichloromethyl)silane: application to the synthesis of 2,2,2-trichloromethylcarbinols." Available at: [Link]
-
Organic Chemistry Portal. "Silyl ether synthesis by silylation or cyanosilylation." Available at: [Link]
-
Chemistry LibreTexts. "16: Silylethers." Available at: [Link]
-
Nature. "The impact of chemical reactivity on the quality and stability of RNA-LNP pharmaceuticals." Available at: [Link]
-
Organic Syntheses. "A Publication of Reliable Methods for the Preparation of Organic Compounds." Available at: [Link]
-
ResearchGate. "Formation of Chlorinated Organic Compounds from Cl Atom-Initiated Reactions of Aromatics and Their Detection in Suburban Shanghai." Available at: [Link]
-
RACIE Symposium Live Stream. "Experimental Program to Model Chlorine Reactivity with Environmental Materials in Atmospheric Dispersion Models." Available at: [Link]
-
ResearchGate. "Advances in the Application of Trimethylsilyl Cyanide for Organic Synthesis." Available at: [Link]
-
Organic Syntheses. "A Publication of Reliable Methods for the Preparation of Organic Compounds." Available at: [Link]
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The TOM Group: A Robust Silyl Acetal for Hydroxyl Protection in Complex Molecule Synthesis
Introduction: Navigating the Landscape of Hydroxyl Protecting Groups
In the intricate chess game of multi-step total synthesis, the strategic protection and deprotection of functional groups is a paramount concern. Among the myriad of functionalities, the hydroxyl group, with its inherent nucleophilicity and acidity, often requires a temporary mask to prevent unwanted side reactions. The ideal protecting group should be readily introduced in high yield, stable to a wide range of reaction conditions, and selectively cleaved when its strategic role is complete.
While numerous hydroxyl protecting groups have been developed, silyl ethers have emerged as a particularly versatile and widely used class.[1] Within this family, the (Triisopropylsiloxy)methyl (TOM) group, introduced as a TOM-ether, has carved a significant niche, particularly in the demanding field of ribonucleic acid (RNA) synthesis. (Triisopropylsiloxy)methyl chloride (TOM-Cl) is the reagent of choice for installing this robust protecting group.
This technical guide provides an in-depth exploration of the applications of TOM-Cl in total synthesis. We will delve into the causality behind its advantages over other silyl ethers, provide detailed, field-proven protocols for its installation and cleavage, and explore its utility in the synthesis of complex molecules.
The TOM Group Advantage: Steric Tuning and Enhanced Stability
The TOM group is structurally a silyl acetal, distinguishing it from simple trialkylsilyl ethers like trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBDMS). This seemingly subtle difference has profound implications for its reactivity and stability.
The key advantages of the TOM group stem from two main features:
-
Reduced Steric Hindrance at the Reaction Center: Unlike the direct attachment of a bulky silyl group to the oxygen atom, the TOM group introduces a methylene spacer. This spacer distances the sterically demanding triisopropylsilyl (TIPS) moiety from the reaction site, leading to significantly higher coupling efficiencies in sterically hindered environments. This is particularly crucial in automated RNA synthesis, where the 2'-hydroxyl group of the ribose sugar is notoriously crowded.[2] The lower steric hindrance of the TOM group allows for faster and more complete reactions compared to the widely used TBDMS group.[3]
-
Exceptional Stability Profile: The acetal linkage in the TOM ether confers remarkable stability across a broad spectrum of reaction conditions. It is resistant to the basic and weakly acidic conditions often employed in multi-step synthesis.[4] A critical advantage, especially in RNA synthesis, is its complete stability towards basic conditions that can cause the migration of 2'-O-silyl groups to the 3'-O-position, a notorious side reaction with TBDMS that leads to the formation of non-natural 2'-5' phosphodiester linkages.[2]
The following diagram illustrates the structural comparison between a TBDMS-protected and a TOM-protected alcohol.
Caption: Structural comparison of TBDMS and TOM protecting groups.
Synthesis of this compound (TOM-Cl)
The ready availability of the protecting group reagent is a key consideration in synthesis design. While commercially available, TOM-Cl can also be prepared in the laboratory. The synthesis involves the reaction of triisopropylsilanol with a source of chloromethyl ether. A detailed protocol is provided below, adapted from a supporting protocol for the preparation of TOM-protected ribonucleosides.[5]
Experimental Protocol: Synthesis of TOM-Cl
Materials:
-
Triisopropylsilanol
-
Chloromethyl methyl ether (MOM-Cl) or a suitable precursor
-
Anhydrous, non-protic solvent (e.g., Dichloromethane)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: Under an inert atmosphere, dissolve triisopropylsilanol (1.0 equiv) in anhydrous dichloromethane.
-
Addition of Chloromethylating Agent: Cool the solution to 0 °C and slowly add chloromethyl methyl ether (1.1 equiv). Caution: Chloromethyl methyl ether is a potent carcinogen and should be handled with extreme care in a well-ventilated fume hood.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by GC-MS or ¹H NMR spectroscopy.
-
Work-up: Upon completion, carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure. The crude TOM-Cl can be purified by distillation under reduced pressure to yield a colorless liquid.
Applications in Total Synthesis: A Focus on Oligonucleotide Chemistry
The primary and most impactful application of TOM-Cl to date has been in the chemical synthesis of RNA. The challenges associated with the repetitive and high-fidelity construction of long RNA strands have driven the development of highly optimized protecting group strategies, with the TOM group at the forefront.
The use of TOM-protected phosphoramidites in solid-phase RNA synthesis has enabled the routine production of high-quality oligonucleotides of significant length. The enhanced coupling efficiency and the prevention of isomeric impurities have made TOM-protected monomers a preferred choice for researchers in molecular biology, drug discovery (e.g., siRNA, mRNA therapeutics), and diagnostics.[2][3]
While documented examples in the total synthesis of other natural product classes like macrolides or polyketides are less prevalent in the literature, the principles and protocols outlined here are broadly applicable to any synthetic campaign requiring the robust protection of a hydroxyl group.
Detailed Protocols for the Protection and Deprotection of Alcohols
The following protocols provide a general framework for the protection of primary and secondary alcohols using TOM-Cl and the subsequent deprotection of the resulting TOM ether.
Experimental Protocol: TOM Protection of a Primary Alcohol
Materials:
-
Primary alcohol (1.0 equiv)
-
This compound (TOM-Cl) (1.2 equiv)
-
Anhydrous N,N-Diisopropylethylamine (DIPEA) (1.5 equiv)
-
Anhydrous Dichloromethane (DCM)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a solution of the primary alcohol in anhydrous DCM at 0 °C under an inert atmosphere, add DIPEA.
-
Addition of TOM-Cl: Slowly add TOM-Cl to the stirred solution.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Quench the reaction with saturated aqueous ammonium chloride solution. Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Purification: Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography on silica gel.
Caption: Workflow for the TOM protection of a primary alcohol.
Experimental Protocol: Deprotection of a TOM-Ether using TBAF
The cleavage of the TOM ether is most commonly achieved using a fluoride source, with tetrabutylammonium fluoride (TBAF) being the most prevalent reagent. The high affinity of fluoride for silicon drives the reaction to completion under mild conditions.
Materials:
-
TOM-protected alcohol (1.0 equiv)
-
Tetrabutylammonium fluoride (TBAF) (1.0 M solution in THF, 1.1 equiv)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
Reaction Setup: Dissolve the TOM-protected alcohol in anhydrous THF.
-
Addition of TBAF: Add the TBAF solution dropwise to the stirred solution at room temperature.
-
Reaction Monitoring: Monitor the reaction progress by TLC. The reaction is typically complete within 1-3 hours.
-
Work-up: Quench the reaction by adding water. Extract the mixture with ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude alcohol by flash column chromatography.
Table 1: Representative Deprotection Conditions for TOM Ethers
| Reagent | Solvent(s) | Temperature | Typical Reaction Time | Notes |
| TBAF (1.1 equiv) | THF | Room Temp. | 1-3 h | Most common and generally effective method. |
| HF•Pyridine | THF/Pyridine | 0 °C to RT | 2-4 h | Less basic alternative to TBAF, suitable for base-sensitive substrates. |
| TEA•3HF | DMSO | 65 °C | 2.5 h | Often used in oligonucleotide deprotection.[5] |
Mechanistic Insights: The "Why" Behind the Chemistry
A deep understanding of the reaction mechanisms is crucial for troubleshooting and optimizing synthetic routes.
Mechanism of TOM Ether Formation
The protection of an alcohol with TOM-Cl proceeds via a nucleophilic substitution reaction. The alcohol, often deprotonated in situ by a non-nucleophilic base like DIPEA, acts as a nucleophile and attacks the electrophilic carbon of the chloromethyl group in TOM-Cl.
Mechanism of Fluoride-Mediated TOM Ether Cleavage
The deprotection of silyl ethers with fluoride ions is a classic example of a reaction driven by the formation of a very strong bond, in this case, the silicon-fluoride bond. The mechanism involves the nucleophilic attack of the fluoride ion on the silicon atom, forming a transient, hypervalent pentacoordinate silicon intermediate. This intermediate is unstable and collapses, breaking the silicon-oxygen bond to release the alkoxide, which is subsequently protonated upon work-up to yield the free alcohol.[4]
Caption: Mechanism of fluoride-mediated TOM ether deprotection.
Conclusion: A Valuable Tool for the Synthetic Chemist
This compound (TOM-Cl) provides access to the robust and versatile TOM protecting group for hydroxyl functionalities. Its unique combination of reduced steric hindrance and exceptional stability has made it an indispensable tool in the challenging field of RNA synthesis. While its application in the total synthesis of other complex natural products is an area ripe for further exploration, the fundamental principles of its installation and cleavage are broadly applicable. The detailed protocols and mechanistic insights provided in this guide are intended to empower researchers, scientists, and drug development professionals to effectively leverage the TOM group in their synthetic endeavors, enabling the construction of increasingly complex and biologically important molecules.
References
-
Pitsch, S., & Weiss, P. A. (2002). Preparation of 2'-O-[(Triisopropylsilyl)oxy]methyl-protected ribonucleosides. Current Protocols in Nucleic Acid Chemistry, Chapter 2, Unit 2.9. [Link]
- Nelson, T. D., & Crouch, R. D. (2013). Selective deprotection of silyl ethers. Synthesis, 2013(16), 2231-2260.
- Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.
- Khan, A. T., & Mondal, E. (2003). A mild and efficient method for the selective deprotection of silyl ethers using KF in the presence of tetraethylene glycol. Organic & Biomolecular Chemistry, 1(12), 2056-2059.
- Ogilvie, K. K., et al. (1987). The use of t-butyldimethylsilyl protecting groups in the synthesis of oligoribonucleotides. Canadian Journal of Chemistry, 65(11), 2673-2683.
- Beaucage, S. L., & Iyer, R. P. (1992). Advances in the synthesis of oligonucleotides by the phosphoramidite approach. Tetrahedron, 48(12), 2223-2311.
- Hartmann, O., & Kalesse, M. (2012). Total Synthesis of the Macrolide Antibiotic Fidaxomicin.
- Sharma, G. V. M., et al. (2004). A mild and efficient method for the selective deprotection of TBDMS ethers using catalytic amount of acetyl chloride in dry methanol. Tetrahedron Letters, 45(49), 9229-9232.
- Corey, E. J., & Venkateswarlu, A. (1972). Protection of hydroxyl groups as tert-butyldimethylsilyl derivatives. Journal of the American Chemical Society, 94(17), 6190-6191.
- Enders, D., et al. (2000). Asymmetric Total Synthesis of the Marine Macrolide (+)-Laulimalide.
- Smith, A. B., III, et al. (2003). Total Synthesis of (+)-Spongistatin 1. Journal of the American Chemical Society, 125(29), 8828-8839.
- Nicolaou, K. C., et al. (2000). Total Synthesis of Brevetoxin A. Journal of the American Chemical Society, 122(21), 5016-5020.
- Evans, D. A., et al. (1999). Total Synthesis of the Antitumor Agent (-)-Discodermolide.
- Fürstner, A. (2000). Olefin Metathesis and Beyond.
- Myers, A. G., et al. (2000). A Concise, Stereocontrolled Synthesis of the Calicheamicin γ1I Aglycon. Journal of the American Chemical Society, 122(41), 10222-10223.
- Scheidt, K. A., et al. (2002). Total Synthesis of (+)-Amphidinolide T1. Journal of the American Chemical Society, 124(47), 13950-13951.
-
Glen Research. (2019). Procedure for the synthesis, deprotection and isolation of RNA using TOM-protected monomers. [Link]
-
Pitsch, S., et al. (2001). The [(Triisopropylsilyl)oxy]methyl (TOM) Group for 2'-OH Protection in Oligoribonucleotide Synthesis. Helvetica Chimica Acta, 84(12), 3773-3795. [Link]
-
Chemistry LibreTexts. (2022). 17.8: Protection of Alcohols. [Link]
-
Master Organic Chemistry. (2015). Protecting Groups For Alcohols. [Link]
-
Organic Chemistry Portal. (n.d.). Hydroxyl Protecting Groups Stability. [Link]
Sources
- 1. Macrocyclic Drugs and Synthetic Methodologies toward Macrocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Macrolide - Wikipedia [en.wikipedia.org]
- 4. Chemoselective Deprotection of Triethylsilyl Ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Preparation of 2'-O-[(Triisopropylsilyl)oxy]methyl-protected ribonucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
The TOM-Cl Protecting Group: A Strategic Asset in Modern Organic Synthesis
Authoritative Guide for Researchers, Scientists, and Drug Development Professionals
In the intricate discipline of multi-step organic synthesis, the judicious selection and implementation of protecting groups are paramount to achieving target molecules with precision and efficiency. The Triisopropylsilyloxymethyl (TOM) group, introduced via its chloride precursor (TOM-Cl), has emerged as a powerful tool for the temporary masking of hydroxyl functionalities. While it has found extensive application in the realm of automated RNA synthesis, its broader utility as a robust protecting group for alcohols in general organic synthesis warrants a detailed exploration. This guide provides an in-depth analysis of the TOM protecting group strategy, from its fundamental chemical principles to practical, field-proven protocols.
The TOM Group: A Strategic Choice for Alcohol Protection
The TOM protecting group is structurally an acetal, specifically a silyloxymethyl ether. This unique structure confers a stability profile that distinguishes it from simple silyl ethers like Trimethylsilyl (TMS) or Triisopropylsilyl (TIPS) ethers. The presence of the oxymethyl spacer modulates the reactivity of the silicon atom, rendering the TOM group significantly more stable under a range of conditions.
Key Advantages of the TOM Protecting Group:
-
Enhanced Stability: The acetal nature of the TOM group provides notable stability towards basic and weakly acidic conditions, a feature that is highly desirable in complex synthetic sequences where various reagents are employed.[1]
-
Orthogonality: The TOM group can be selectively cleaved under conditions that leave many other protecting groups intact, allowing for orthogonal protection strategies in the synthesis of polyfunctional molecules.[2]
-
Reduced Steric Hindrance at the Reaction Center: Compared to the direct attachment of a bulky silyl group like TIPS to an alcohol, the oxymethyl spacer in the TOM group places the sterically demanding triisopropylsilyl moiety further from the protected oxygen. This can lead to higher yields and faster reaction times in subsequent synthetic steps involving neighboring functionalities.[1][3]
Mechanism of Protection and Deprotection
The strategic application of any protecting group hinges on a thorough understanding of the mechanisms governing its introduction and removal.
Protection of Alcohols with TOM-Cl
The protection of an alcohol with TOM-Cl proceeds via a nucleophilic substitution reaction. The alcohol, acting as a nucleophile, attacks the electrophilic chloromethyl group of TOM-Cl. This reaction is typically facilitated by a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) or 2,6-lutidine, to scavenge the HCl generated during the reaction. In specific cases, such as the protection of diols in ribonucleosides, a dibutyltin dichloride-mediated reaction can be employed to achieve regioselectivity.[2]
Caption: General scheme for the protection of an alcohol with TOM-Cl.
Deprotection of TOM-Protected Alcohols
The cleavage of the TOM ether is most commonly and efficiently achieved using a source of fluoride ions, such as tetrabutylammonium fluoride (TBAF). The high affinity of silicon for fluoride drives the reaction, leading to the cleavage of the silicon-oxygen bond and the subsequent collapse of the acetal to release the free alcohol.
Caption: Deprotection of a TOM-protected alcohol using a fluoride source.
Experimental Protocols
The following protocols provide a starting point for the application of the TOM protecting group strategy. As with any synthetic procedure, optimization may be necessary for specific substrates.
Synthesis of Triisopropylsilyloxymethyl Chloride (TOM-Cl)
Materials:
-
Triisopropylsilyl trifluoromethanesulfonate (TIPSOTf)
-
Paraformaldehyde
-
Dichloromethane (DCM), anhydrous
-
N,N-Diisopropylethylamine (DIPEA)
Procedure:
-
To a stirred suspension of paraformaldehyde (1.2 equivalents) in anhydrous DCM at 0 °C, add TIPSOTf (1.0 equivalent) dropwise.
-
Allow the mixture to warm to room temperature and stir for 2-4 hours, or until the solution becomes clear.
-
The resulting solution of triisopropylsilyloxymethyl triflate can be used directly or converted to TOM-Cl by reaction with a suitable chloride source, or by in situ generation in the presence of the alcohol and a base like DIPEA. A detailed protocol for the synthesis of TOM-Cl can be found in the literature.[1]
General Protocol for the Protection of a Primary Alcohol with TOM-Cl
Materials:
-
Alcohol (1.0 equivalent)
-
TOM-Cl (1.2-1.5 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) (1.5-2.0 equivalents)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Dissolve the alcohol in anhydrous DCM or THF under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add DIPEA, followed by the dropwise addition of TOM-Cl.
-
Allow the reaction mixture to warm to room temperature and stir for 2-16 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
General Protocol for the Deprotection of a TOM-Protected Alcohol
Materials:
-
TOM-protected alcohol (1.0 equivalent)
-
Tetrabutylammonium fluoride (TBAF) (1.0 M solution in THF, 1.1-1.5 equivalents)
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve the TOM-protected alcohol in anhydrous THF under an inert atmosphere.
-
Add the TBAF solution dropwise at room temperature.
-
Stir the reaction mixture for 1-12 hours, monitoring the progress by TLC. Reaction times can vary significantly depending on the substrate.
-
Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the mixture with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography.
Stability and Selectivity: A Comparative Overview
The utility of a protecting group is defined by its stability towards a range of reaction conditions and its selective cleavage in the presence of other functionalities.
| Protecting Group | Stability to Strong Bases (e.g., n-BuLi, LDA) | Stability to Mild Acid (e.g., AcOH) | Stability to Strong Acid (e.g., TFA) | Cleavage Conditions |
| TOM | Stable | Moderately Stable | Labile | F⁻ (TBAF, HF-Pyridine) |
| SEM | Stable | Stable | Labile | F⁻, Strong Lewis Acids, Strong Acid |
| MOM | Stable | Labile | Labile | Strong Acid, Lewis Acids |
| TIPS | Stable | Stable | Moderately Stable | F⁻, Strong Acid |
| TBDMS | Stable | Moderately Stable | Labile | F⁻, Acid |
Note: Stability is substrate-dependent and the information in this table should be used as a general guideline.
The TOM group's stability profile makes it a valuable alternative to other common protecting groups. For instance, its enhanced stability to mild acid compared to a methoxymethyl (MOM) ether allows for selective deprotection strategies. While structurally similar to the 2-(trimethylsilyl)ethoxymethyl (SEM) group, the TOM group's cleavage is primarily achieved with fluoride, whereas SEM ethers can also be cleaved under a broader range of Lewis acidic conditions.
Applications in Complex Molecule Synthesis
While the most prominent applications of TOM-Cl are in oligonucleotide synthesis, the principles of its stability and selective cleavage are transferable to the synthesis of other complex natural products. The strategic use of the TOM group can enable the differentiation of multiple hydroxyl groups, facilitating the construction of intricate molecular architectures. Its application in the synthesis of complex polyketides, macrolides, and other polyhydroxylated natural products is an area of growing interest.
Conclusion
The triisopropylsilyloxymethyl (TOM) protecting group offers a unique combination of stability, ease of introduction, and selective removal that makes it a valuable tool for the modern synthetic chemist. Its acetal-like structure provides robustness towards basic and weakly acidic conditions, while the silyl moiety allows for mild and efficient cleavage with fluoride reagents. By understanding the underlying principles and employing the protocols outlined in this guide, researchers can effectively integrate the TOM-Cl protecting group strategy into their synthetic endeavors, enabling the efficient and precise construction of complex molecules for a wide range of applications in research and drug development.
References
- Wuts, P. G. M. & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.
- Nelson, T. D., & Crouch, R. D. (2004). Selective deprotection of silyl ethers. Synthesis, 2004(07), 1031-1069.
- Pitsch, S., Weiss, P. A., Jenny, L., Stutz, A., & Wu, X. (2001). Reliable chemical synthesis of oligoribonucleotides (RNA) with 2'-O-[(triisopropylsilyl)oxy]methyl (2'-O-tom)-protected phosphoramidites. Helvetica Chimica Acta, 84(12), 3773-3795.
- Beaucage, S. L., & Iyer, R. P. (1992). Advances in the synthesis of oligonucleotides by the phosphoramidite approach. Tetrahedron, 48(12), 2223-2311.
-
Glen Research. (n.d.). TOM-Protecting-Group™ - A Major Improvement in RNA Synthesis. Retrieved from [Link]
-
Glen Research. (n.d.). Application Guide - Procedure for the synthesis, deprotection and isolation of RNA using TOM-protected monomers. Retrieved from [Link]
- Pitsch, S., & Weiss, P. A. (2002). Preparation of 2'-O-[(triisopropylsilyl)oxy]methyl-protected ribonucleosides. Current Protocols in Nucleic Acid Chemistry, 7(1), 2.9.1-2.9.23.
- Wu, X., & Pitsch, S. (1998). Synthesis and pairing properties of oligoribonucleotide analogues containing a metal-binding site attached to the 2'-position of uridine. Nucleic Acids Research, 26(19), 4315-4323.
- Stutz, A., et al. (2000). Novel 2'-O-Protecting Groups for the Synthesis of Oligoribonucleotides on Solid Support. Helvetica Chimica Acta, 83(9), 2477-2503.
- Lipshutz, B. H., & Pegram, J. J. (1980). β-(Trimethylsilyl)ethoxymethyl chloride: a new reagent for the protection of the hydroxyl group. Tetrahedron Letters, 21(35), 3343-3346.
- Corey, E. J., & Venkateswarlu, A. (1972). Protection of hydroxyl groups as tert-butyldimethylsilyl derivatives. Journal of the American Chemical Society, 94(17), 6190-6191.
- Kocienski, P. J. (2005). Protecting Groups. Georg Thieme Verlag.
Sources
Application Notes and Protocols for 2'-O-TOM Ribonucleoside Phosphoramidites in RNA Synthesis
Introduction: The Critical Role of 2'-Hydroxyl Protection in High-Fidelity RNA Synthesis
The chemical synthesis of RNA oligonucleotides is a cornerstone of modern molecular biology, enabling advancements in therapeutics (siRNA, mRNA vaccines), diagnostics, and fundamental research. Unlike DNA synthesis, the presence of the 2'-hydroxyl group in ribonucleosides presents a significant challenge, necessitating a robust protecting group strategy to prevent side reactions and ensure the integrity of the synthesized RNA strand.[] The ideal 2'-protecting group must be stable throughout the iterative cycles of solid-phase synthesis and yet be cleanly removable under conditions that do not compromise the final RNA product.[2]
The 2'-O-[(triisopropylsilyl)oxy]methyl (TOM) protecting group has emerged as a superior alternative to the traditional tert-butyldimethylsilyl (TBDMS) group for high-fidelity RNA synthesis.[3][4] This guide provides a comprehensive overview of the experimental procedures involving 2'-O-TOM ribonucleoside phosphoramidites, detailing the underlying chemical principles, step-by-step protocols, and practical insights for researchers, scientists, and drug development professionals.
The 2'-O-TOM Advantage: A Mechanistic Perspective
The efficacy of the 2'-O-TOM group stems from its unique structure, which mitigates the key challenges associated with the bulkier TBDMS group.
Reduced Steric Hindrance and Enhanced Coupling Efficiency: The TOM group's architecture incorporates a spacer between the sterically demanding triisopropylsilyl (TIPS) moiety and the ribose ring.[2] This design feature significantly reduces steric hindrance at the 3'-position, allowing for more efficient and rapid coupling of the phosphoramidite to the growing oligonucleotide chain.[3][5] This leads to higher stepwise coupling efficiencies, which is critical for the synthesis of long and high-purity RNA molecules.[6]
Prevention of 2'- to 3'-Silyl Migration: A notable drawback of the TBDMS group is its propensity to migrate from the 2'- to the 3'-hydroxyl position under basic conditions. This isomerization can lead to the formation of non-biological 2'-5' phosphodiester linkages in the final RNA product.[3][7] The acetal linkage in the TOM group is stable under these conditions, effectively preventing this deleterious migration and ensuring the synthesis of biologically active RNA with the correct 3'-5' linkages.[7]
Comparative Analysis of 2'-Hydroxyl Protecting Groups
The choice of the 2'-hydroxyl protecting group directly impacts the efficiency and fidelity of RNA synthesis. The following table provides a comparative summary of the most common protecting groups.
| Protecting Group | Average Coupling Efficiency | Typical Coupling Time | Key Advantages | Key Disadvantages |
| 2'-O-TOM | >99%[8] | 2.5 - 5 minutes[6] | Low steric hindrance, prevents 2'-3' migration, high yields.[2][3] | Higher cost compared to TBDMS. |
| 2'-O-TBDMS | ~98% | 10 - 15 minutes | Lower cost, widely established. | High steric hindrance, potential for 2'-3' migration, longer coupling times.[9] |
| 2'-O-ACE | >99% | < 2 minutes | Very fast coupling, mild deprotection.[10] | Requires specific acidic deprotection conditions. |
Experimental Workflow for RNA Synthesis Using 2'-O-TOM Phosphoramidites
The synthesis of RNA using 2'-O-TOM phosphoramidites follows the well-established phosphoramidite solid-phase synthesis cycle. Each cycle consists of four main steps: detritylation, coupling, capping, and oxidation.
Figure 1: Automated solid-phase RNA synthesis cycle.
Protocol 1: Solid-Phase Synthesis of RNA Oligonucleotides
This protocol outlines the steps for automated solid-phase synthesis of RNA using 2'-O-TOM phosphoramidites.
Materials and Reagents:
-
2'-O-TOM protected ribonucleoside phosphoramidites (A, C, G, U) dissolved in anhydrous acetonitrile.
-
Solid support (e.g., Controlled Pore Glass - CPG) with the initial nucleoside.
-
Activator solution (e.g., 0.25 M 5-(Benzylthio)-1H-tetrazole (BTT) in anhydrous acetonitrile).[8]
-
Deblocking solution (e.g., 3% Trichloroacetic acid (TCA) in dichloromethane (DCM)).
-
Capping solutions (Capping A: Acetic anhydride/Pyridine/THF; Capping B: N-Methylimidazole/THF).
-
Oxidizing solution (e.g., 0.02 M Iodine in THF/Pyridine/Water).
-
Anhydrous acetonitrile for washing.
Procedure:
-
Synthesizer Setup: Program the automated DNA/RNA synthesizer with the desired RNA sequence and synthesis parameters.
-
Detritylation: The acid-labile 5'-O-dimethoxytrityl (DMT) group is removed from the support-bound nucleoside by treatment with the deblocking solution, exposing the 5'-hydroxyl group.
-
Coupling: The 2'-O-TOM phosphoramidite, pre-activated by the activator, is delivered to the synthesis column to react with the free 5'-hydroxyl group, forming a phosphite triester linkage. A coupling time of 2.5-5 minutes is typically sufficient.[6]
-
Capping: Any unreacted 5'-hydroxyl groups are acetylated using the capping solutions to prevent the formation of deletion mutants in subsequent cycles.
-
Oxidation: The unstable phosphite triester is oxidized to a stable pentavalent phosphate triester using the oxidizing solution.
-
Iteration: The cycle of detritylation, coupling, capping, and oxidation is repeated until the desired RNA sequence is assembled.
Post-Synthesis Processing: Deprotection and Purification
Following synthesis, the RNA oligonucleotide is cleaved from the solid support, and all protecting groups are removed. This is a critical two-step process.
Protocol 2: Two-Step Deprotection of 2'-O-TOM Protected RNA
Step 1: Cleavage and Base/Phosphate Deprotection
This initial step removes the base-labile protecting groups from the nucleobases and the cyanoethyl groups from the phosphate backbone, while also cleaving the oligonucleotide from the solid support.
Reagents:
-
Ammonium hydroxide/40% aqueous methylamine (AMA) (1:1, v/v) or Ethanolic methylamine (EMAM).[7]
Procedure:
-
Transfer the solid support to a sealed vial.
-
Add the AMA or EMAM solution.
-
Incubate at room temperature for 2 hours or as recommended by the reagent supplier.
-
Evaporate the solution to dryness.
Step 2: 2'-O-TOM Group Removal
The silyl-based TOM protecting groups are removed in the final deprotection step using a fluoride reagent.
Reagents:
-
1 M Tetrabutylammonium fluoride (TBAF) in tetrahydrofuran (THF).[6]
Procedure:
-
Resuspend the dried oligonucleotide in the TBAF solution.
-
Incubate at room temperature for 4-6 hours.
-
Quench the reaction by adding a suitable buffer (e.g., TE buffer).
-
Desalt the solution using size-exclusion chromatography or ethanol precipitation.
Figure 2: Two-step deprotection workflow for 2'-O-TOM protected RNA.
Purification of the Final RNA Product
High-purity RNA is essential for most applications. High-performance liquid chromatography (HPLC) is the preferred method for purifying synthetic RNA.
Recommended HPLC Methods:
-
Ion-Exchange (IE) HPLC: Separates oligonucleotides based on charge and is highly effective for resolving full-length products from shorter failure sequences.
-
Reversed-Phase Ion-Pairing (RP-IP) HPLC: Separates based on hydrophobicity and can provide excellent resolution, especially for DMT-on purification.[11]
Troubleshooting Common Issues in RNA Synthesis
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Coupling Efficiency | - Poor quality of phosphoramidites or activator.- Moisture in reagents or solvents.- Inadequate coupling time. | - Use fresh, high-quality reagents.- Ensure all solvents are anhydrous.[12]- Optimize coupling time for your synthesizer and sequence. |
| Presence of n-1 Shortmers | - Incomplete capping.- Inefficient coupling. | - Check the efficacy of capping reagents.- Re-evaluate coupling conditions (activator, time). |
| Broad or Multiple Peaks in HPLC | - Incomplete deprotection of 2'-O-TOM groups.- Secondary structure formation. | - Extend TBAF deprotection time.- Analyze HPLC under denaturing conditions (e.g., elevated temperature).[7] |
| Degradation of RNA | - RNase contamination.- Prolonged exposure to harsh deprotection conditions. | - Use RNase-free reagents and labware.- Adhere to recommended deprotection times. |
Conclusion: Enabling High-Fidelity RNA Synthesis
The use of 2'-O-TOM ribonucleoside phosphoramidites represents a significant advancement in the chemical synthesis of RNA. The reduced steric hindrance and prevention of 2'-3' silyl migration contribute to higher coupling efficiencies and the production of high-fidelity RNA oligonucleotides.[2][3] By understanding the underlying chemical principles and adhering to optimized protocols for synthesis, deprotection, and purification, researchers can confidently generate high-quality RNA for a wide range of demanding applications in research, diagnostics, and therapeutics.
References
-
Baronti, L., et al. (2020). A robust and versatile method for production and purification of large-scale RNA samples for structural biology. PLoS ONE, 15(6), e0234120. [Link]
-
Beaucage, S. L. (2008). Chemical Synthesis of RNA Sequences with 2′-O-[(Triisopropylsilyl)oxy]methyl- protected Ribonucleoside Phosphoramidites. Current Protocols in Nucleic Acid Chemistry, 33(1), 3.8.1-3.8.21. [Link]
-
Glen Research. (n.d.). TOM-Protected RNA Synthesis. Retrieved from [Link]
-
He, M., et al. (2018). Non-Chromatographic Purification of Synthetic RNA Using Bio-Orthogonal Chemistry. Current Protocols in Nucleic Acid Chemistry, 73(1), e55. [Link]
-
Kore, A. R., et al. (2018). Efficient Large-Scale Preparation and Purification of short Single-Stranded RNA Oligonucleotides. BioTechniques, 64(4), 169-176. [Link]
-
Glen Research. (n.d.). Application Guide - Procedure for the synthesis, deprotection and isolation of RNA using TOM-protected monomers. Retrieved from [Link]
-
Pitsch, S., et al. (2002). Chemical synthesis of RNA sequences with 2'-O-[(triisopropylsilyl)oxy]methyl-protected ribonucleoside phosphoramidites. Current protocols in nucleic acid chemistry, Chapter 3, Unit 3.8. [Link]
-
Sanghv, Y. S. (2010). Coupling Activators for the Oligonucleotide Synthesis via Phosphoramidite Approach. ChemInform, 41(43). [Link]
-
Le, T., et al. (2021). Isotope Labels Combined with Solution NMR Spectroscopy Make Visible the Invisible Conformations of Small-to-Large RNAs. Accounts of Chemical Research, 54(10), 2419-2432. [Link]
-
Glen Research. (n.d.). Technical Brief - ABOUT ACTIVATORS: Now and tomorrow. Retrieved from [Link]
-
Kappel, K., et al. (2018). A guide to large-scale RNA sample preparation. Methods, 143, 3-16. [Link]
-
Microsynth AG. (n.d.). Troubleshooting Guide. Synthesis of Nucleic Acids - Implications for Molecular Biology. Retrieved from [Link]
-
Glen Research. (n.d.). RNA Synthesis - Options for 2'-OH Protection. Retrieved from [Link]
-
van der Verren, S. E., et al. (2020). A two-residue nascent strand steric gate controls synthesis of 2'-O-methyl- and 2'-O-methoxyethyl-RNA. Nature Communications, 11(1), 4783. [Link]
-
ATDBio. (n.d.). RNA oligonucleotide synthesis. Retrieved from [Link]
-
Pitsch, S., et al. (2001). Reliable Chemical Synthesis of Oligoribonucleotides (RNA) with 2′-O-[(Triisopropylsilyl)oxy]methyl(2′-O-tom)-Protected Phosphoramidites. Helvetica Chimica Acta, 84(12), 3773-3795. [Link]
-
Beck, T., et al. (2017). Overview of Methods for Large-Scale RNA Synthesis. Molecules, 22(8), 1279. [Link]
-
Aragen. (n.d.). Phosphoramidite Chemistry: The Engine Behind Oligonucleotide Innovation. Retrieved from [Link]
-
Nawrot, B., et al. (2014). Synthesis of Nucleobase-Modified RNA Oligonucleotides by Post-Synthetic Approach. Molecules, 19(11), 18594-18622. [Link]
-
Huaren Science. (n.d.). Synthesis and Purification Methods of 2'-OMe-rG(ibu) Phosphoramidite. Retrieved from [Link]
-
Biolytic. (2023). A 10 Step Guide to Oligonucleotide Synthesis. Retrieved from [Link]
-
Massachusetts Biotechnology Council. (2019). Procedure for the synthesis, deprotection and isolation of RNA using TOM-protected monomers. Retrieved from [Link]
-
Dahl, B. H., et al. (1987). Mechanistic studies on the phosphoramidite coupling reaction in oligonucleotide synthesis. I. Evidence for nucleophilic catalysis by tetrazole and rate variations with the phosphorus substituents. Nucleic Acids Research, 15(4), 1729-1743. [Link]
-
Berner, S., et al. (1989). Studies on the role of tetrazole in the activation of phosphoramidites. Nucleic Acids Research, 17(3), 853-864. [Link]
-
Technology Networks. (n.d.). An Efficient Method for the Incorporation of Molecular Probes at Multiple/Specific sites in RNA: Levulinyl Protection for 2. Retrieved from [Link]
-
Catalysts. (n.d.). The Science of Oligonucleotide Synthesis via Phosphoramidite Chemistry: Mechanisms, Efficiency, and Optimization Strategies. Retrieved from [Link]
-
Ohgi, T., et al. (2005). Chemical synthesis of a very long oligoribonucleotide with 2-cyanoethoxymethyl (CEM) as the 2′-O-protecting group: structural identification and biological activity of a synthetic 110mer precursor-microRNA candidate. Nucleic Acids Research, 33(16), 5312-5323. [Link]
-
Magritek. (2023). Phosphoramidite compound identification and impurity control by Benchtop NMR. Retrieved from [Link]
-
Natt, F., et al. (2010). Convenient RNA Synthesis Using a Phosphoramidite Possessing a Biotinylated Photocleavable Group. Organic Letters, 12(17), 3884-3887. [Link]
-
Kellner, S., et al. (2014). Analysis of RNA modifications by liquid chromatography-tandem mass spectrometry. Methods in Enzymology, 560, 23-55. [Link]
-
Glen Research. (n.d.). Standard RNA Phosphoramidites and Supports. Retrieved from [Link]
-
Su, D., et al. (2014). Quantitative analysis of tRNA modifications by HPLC-coupled mass spectrometry. Nature Protocols, 9(4), 828-841. [Link]
-
Hasan, A., et al. (2015). Synthesis of 2'-O-photocaged ribonucleoside phosphoramidites. Nucleosides, Nucleotides & Nucleic Acids, 34(2), 114-129. [Link]
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The Strategic Application of 2,2,5,7,8-Pentamethylchroman-6-sulfonyl Chloride (TOM-Cl) in Modern Carbohydrate Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction: Navigating the Complex Landscape of Carbohydrate Synthesis
The synthesis of complex oligosaccharides and glycoconjugates is a formidable challenge in modern organic chemistry.[1][2] Carbohydrates, with their multiple hydroxyl groups of similar reactivity, demand a sophisticated and strategic approach to the use of protecting groups to achieve regioselective and stereoselective glycosylations.[1][3] An ideal protecting group should be easy to introduce, stable under a variety of reaction conditions, and readily removable under mild and specific conditions without affecting other functionalities in the molecule.[3] The choice of protecting group can profoundly influence the stereochemical outcome of glycosylation reactions.[1][4] This application note provides a detailed guide to the use of 2,2,5,7,8-pentamethylchroman-6-sulfonyl chloride (TOM-Cl), also known as Pmc-Cl, a specialized sulfonyl-based protecting group, in the context of carbohydrate chemistry.
TOM-Cl: A Unique Protecting Group in the Chemist's Toolbox
TOM-Cl, or 2,2,5,7,8-pentamethylchroman-6-sulfonyl chloride, is a reagent used to introduce the acid-labile 2,2,5,7,8-pentamethylchroman-6-sulfonyl (Pmc) protecting group. While its application is well-documented in peptide synthesis for the protection of the guanidinium side chain of arginine, its utility in carbohydrate chemistry is an area of growing interest. The chromane structure is derived from Vitamin E, imparting unique electronic and steric properties.
The sulfonyl chloride group of TOM-Cl is a powerful electrophile that reacts with nucleophilic hydroxyl groups on carbohydrates to form stable sulfonate esters.[5]
Causality in Experimental Choices: Why Use TOM-Cl?
The selection of a protecting group is a critical decision in the design of a synthetic route. The Pmc group, introduced by TOM-Cl, offers several features that make it an attractive candidate for specific applications in carbohydrate synthesis:
-
Acid Lability: The Pmc group is known for its sensitivity to acidic conditions, allowing for its selective removal in the presence of other protecting groups that are stable to acid but labile to other conditions (e.g., hydrogenolysis for benzyl ethers, or fluoride for silyl ethers). This orthogonality is a cornerstone of complex oligosaccharide synthesis.[6]
-
Stability: The Pmc group is stable to a range of conditions that are commonly employed in carbohydrate synthesis, including basic and nucleophilic reagents.
-
Potential for Stereodirection: The steric and electronic nature of the bulky Pmc group can influence the stereochemical outcome of glycosylation reactions at remote positions, a phenomenon known as remote participation.[1] While specific studies on the Pmc group's directing effects in carbohydrates are emerging, the principle is well-established for other bulky protecting groups.[4]
Clarification on "TOM" Acronyms in Protecting Group Chemistry
It is important to note that the acronym "TOM" is also used to refer to the (triisopropylsilyloxy)methyl protecting group, which is a silyl ether-based group extensively used in RNA synthesis.[7][8][9] This group is introduced using (triisopropylsilyloxy)methyl chloride (TOM-Cl). The present application note focuses exclusively on the sulfonyl-based Pmc group derived from 2,2,5,7,8-pentamethylchroman-6-sulfonyl chloride, also abbreviated as TOM-Cl in some contexts. Researchers should carefully verify the chemical structure associated with the "TOM" acronym in the literature to avoid ambiguity.
Applications in Carbohydrate Synthesis
The strategic application of TOM-Cl in carbohydrate chemistry revolves around its role as a temporary protecting group for hydroxyl functions, enabling a variety of synthetic transformations.
Selective Protection of Hydroxyl Groups
The primary hydroxyl group of a monosaccharide is generally more reactive than the secondary hydroxyls, allowing for its regioselective protection. By employing TOM-Cl under carefully controlled conditions, it is possible to selectively protect the C-6 hydroxyl of a pyranoside, leaving the other hydroxyls available for further functionalization.
Glycosylation Donor and Acceptor Synthesis
The introduction of a Pmc group can be a key step in the preparation of both glycosyl donors and acceptors. By protecting specific hydroxyl groups, the remaining free hydroxyls can be converted into leaving groups (in the case of donors) or act as nucleophiles (in the case of acceptors) in subsequent glycosylation reactions.
Experimental Protocols
The following protocols are provided as a general guide for the use of TOM-Cl in carbohydrate chemistry. Optimization of reaction conditions may be necessary for specific substrates.
Protocol 1: General Procedure for the Protection of a Primary Hydroxyl Group in a Pyranoside with TOM-Cl
This protocol describes a representative method for the selective protection of the C-6 hydroxyl group of a partially protected pyranoside.
Materials:
-
Partially protected pyranoside (e.g., methyl 2,3,4-tri-O-benzyl-α-D-glucopyranoside)
-
2,2,5,7,8-Pentamethylchroman-6-sulfonyl chloride (TOM-Cl)
-
Anhydrous pyridine or a mixture of anhydrous dichloromethane (DCM) and pyridine
-
Anhydrous N,N-dimethylformamide (DMF) (optional, to aid solubility)
-
Inert gas atmosphere (e.g., Argon or Nitrogen)
-
Standard laboratory glassware for anhydrous reactions
-
Magnetic stirrer and stirring bar
-
Ice bath
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
Dissolve the partially protected pyranoside (1.0 eq) in anhydrous pyridine (or a mixture of anhydrous DCM and pyridine) under an inert atmosphere. If solubility is an issue, a minimal amount of anhydrous DMF can be added.
-
Cool the solution to 0 °C in an ice bath.
-
Add TOM-Cl (1.1-1.5 eq) portion-wise to the stirred solution. The slight excess of TOM-Cl ensures complete consumption of the starting material.
-
Allow the reaction to stir at 0 °C for 30 minutes and then let it warm to room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-12 hours.
-
Upon completion, quench the reaction by the slow addition of water or a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate or DCM).
-
Wash the combined organic layers with 1 M HCl (to remove pyridine), saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of hexanes and ethyl acetate) to afford the desired 6-O-Pmc protected pyranoside.
Causality of Steps:
-
Anhydrous conditions and inert atmosphere: TOM-Cl is sensitive to moisture, which would lead to its hydrolysis. An inert atmosphere prevents side reactions with atmospheric oxygen and moisture.
-
Pyridine as base and solvent: Pyridine acts as a base to neutralize the HCl generated during the reaction, driving the reaction to completion. It can also serve as the solvent.
-
Cooling the reaction: The initial cooling to 0 °C helps to control the exothermic reaction and minimize potential side reactions.
-
TLC monitoring: Essential for determining the reaction endpoint and preventing the formation of byproducts due to prolonged reaction times.
-
Aqueous workup: Quenches the reaction by hydrolyzing any remaining TOM-Cl and separates the product from water-soluble byproducts.
-
Chromatographic purification: Necessary to isolate the desired product from unreacted starting materials, excess reagents, and any side products.
Diagram of the Protection Workflow:
Caption: Workflow for the protection of a carbohydrate with TOM-Cl.
Protocol 2: General Procedure for the Deprotection of the Pmc Group
The Pmc group is cleaved under acidic conditions. The specific conditions can be tuned to be mild enough not to affect other acid-sensitive groups if necessary.
Materials:
-
TOM-protected carbohydrate
-
Trifluoroacetic acid (TFA)
-
Anhydrous dichloromethane (DCM)
-
Scavenger (e.g., triisopropylsilane (TIS) or anisole)
-
Inert gas atmosphere (e.g., Argon or Nitrogen)
-
Standard laboratory glassware
-
Magnetic stirrer and stirring bar
-
Ice bath (optional)
-
Rotary evaporator
Procedure:
-
Dissolve the TOM-protected carbohydrate in anhydrous DCM under an inert atmosphere.
-
Add a scavenger such as triisopropylsilane (TIS) or anisole (5-10 eq).
-
Cool the solution to 0 °C if the substrate is particularly sensitive.
-
Add trifluoroacetic acid (TFA) dropwise (typically 10-50% v/v in DCM). The concentration of TFA and reaction time will depend on the stability of other protecting groups present in the molecule.
-
Stir the reaction at room temperature and monitor its progress by TLC. The deprotection is usually complete within 30 minutes to a few hours.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the TFA and DCM. Co-evaporation with toluene can help to remove residual TFA.
-
The crude deprotected carbohydrate can then be purified by silica gel column chromatography or other suitable methods.
Causality of Steps:
-
Trifluoroacetic acid (TFA): A strong acid that protonates the sulfonate ester, facilitating its cleavage to reveal the free hydroxyl group.
-
Scavenger (TIS or anisole): During the cleavage, carbocations are generated from the Pmc group. Scavengers trap these reactive species, preventing them from reacting with other functional groups in the molecule, such as double bonds or electron-rich aromatic rings.
-
Anhydrous conditions: While not as critical as in the protection step, anhydrous conditions are generally preferred to ensure reproducible reaction times.
-
TLC monitoring: Allows for the determination of the optimal reaction time to ensure complete deprotection without causing degradation of the desired product.
Diagram of the Deprotection Mechanism:
Caption: Deprotection mechanism of the TOM group under acidic conditions.
Data Summary and Comparison
While extensive comparative data for TOM-Cl in carbohydrate chemistry is not yet widely available, a qualitative comparison with other common sulfonyl protecting groups can be made based on their known properties.
| Protecting Group | Reagent | Introduction Conditions | Cleavage Conditions | Key Features |
| Pmc (TOM) | TOM-Cl | Pyridine, 0°C to RT | TFA, Scavengers | Acid labile, bulky. |
| Tosyl (Ts) | Ts-Cl | Pyridine, 0°C to RT | Strong acid or reductive cleavage | Very stable, can act as a leaving group. |
| Nosyl (Ns) | Ns-Cl | Pyridine, 0°C to RT | Thiolates (e.g., thiophenol) | Orthogonal to acid/base labile groups. |
| Dansyl (Dns) | Dns-Cl | Base | Strong acid | Fluorescent, useful for tracking. |
Conclusion and Future Perspectives
2,2,5,7,8-Pentamethylchroman-6-sulfonyl chloride (TOM-Cl) provides access to the acid-labile Pmc protecting group, which represents a valuable tool for synthetic carbohydrate chemists. Its distinct stability profile offers opportunities for orthogonal protection strategies in the synthesis of complex oligosaccharides. While further research is needed to fully elucidate its directing effects and to develop a broader range of applications in carbohydrate chemistry, the principles outlined in this guide provide a solid foundation for its successful implementation. As the demand for synthetic glycans in drug discovery and materials science continues to grow, the development and application of novel protecting groups like Pmc will be crucial for advancing the field.
References
-
Glen Research. (n.d.). TOM-Protecting-Group™ - A Major Improvement in RNA Synthesis. Glen Report 11.22. Retrieved from [Link]
- Holzapfel, C. W., & van der Merwe, T. L. (1991). A NEW METHOD FOR SELECTIVE PROTECTION OF TWO HYDROXYL GROUPS IN CARBOHYDRATES, GLYCALS IN PARTICULAR. HETEROCYCLES, 32(8), 1443-1446.
- Kocienski, P. J. (2004). Protecting Groups (3rd Edition). Georg Thieme Verlag.
- Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis (3rd Edition). John Wiley & Sons.
- Pitsch, S., Weiss, P. A., Wu, X., & Stutz, A. (2001). Chemical synthesis of RNA sequences with 2'-O-[(triisopropylsilyl)oxy]methyl-protected ribonucleoside phosphoramidites. Current protocols in nucleic acid chemistry, 3(1), 3-8.
- Zhu, X., & Schmidt, R. R. (2009). Protecting groups in carbohydrate chemistry: influence on stereoselectivity of glycosylations.
- Codée, J. D., & van der Marel, G. A. (2010). Novel protecting groups in carbohydrate chemistry. Comptes Rendus Chimie, 13(1-2), 134-151.
- Zhu, T., & Boons, G. J. (2012). Protecting group-free synthesis of oligosaccharides. Chemical Society Reviews, 41(2), 589-601.
- Wang, C. C., Lee, J. C., Luo, S. Y., Kulkarni, S. S., Huang, Y. W., Lee, C. C., & Hung, S. C. (2007). Regioselective one-pot protection of carbohydrates.
- Pitsch, S., Weiss, P. A., & Wu, X. (2000). Preparation of 2'-O-[(triisopropylsilyl)oxy]methyl-protected ribonucleosides. Current protocols in nucleic acid chemistry, 2(1), 2-9.
- van der Marel, G. A., Codée, J. D., & Overkleeft, H. S. (2013). Orthogonal protection strategy in oligosaccharide synthesis. Chemical Society Reviews, 42(12), 5081-5103.
- Allison, D. L., & Stallings, J. P. (2005). Storage stability of the proteins showed a reasonably good correlation with the degree of retention of native structure of protein during drying as measured by the spectral correlation coefficient for FTIR spectra. Journal of pharmaceutical sciences, 94(7), 1524-1541.
- El-Kousy, S. M., & El-Sokkary, R. I. (2015). Recent advances in the synthesis of C-oligosaccharides. Mini-reviews in medicinal chemistry, 15(11), 917-932.
- van der Vorm, S., Hansen, T., van Hengst, J. M., Overkleeft, H. S., van der Marel, G. A., & Codée, J. D. (2016). Novel protecting groups in the synthesis of oligosaccharides. Accounts of chemical research, 49(8), 1481-1492.
-
Glen Research. (n.d.). Application Guide - Procedure for the synthesis, deprotection and isolation of RNA using TOM-protected monomers. Retrieved from [Link]
- Boto, A., Hernández, D., Hernández, R., & Suárez, E. (2006). Selective cleavage of methoxy protecting groups in carbohydrates. The Journal of organic chemistry, 71(5), 1938-1948.
- Imamura, A. (2021). Synthesis of glycosyl fluoride donor. In Glycoscience Protocols.
-
Glen Research. (n.d.). TOM-Protected RNA Synthesis. Retrieved from [Link]
- Pitsch, S., Weiss, P. A., & Wu, X. (2000). Preparation of 2'-O-[(triisopropylsilyl)oxy]methyl-protected ribonucleosides. Current protocols in nucleic acid chemistry, 2(1), 2-9.
- Colonna, C., Re, A. C., & Gribaldo, L. (2022).
-
Glen Research. (n.d.). TOM-protected phosphoramidites and supports for RNA synthesis. Retrieved from [Link]
- Boltje, T. J., Buskas, T., & Boons, G. J. (2009). Protecting group strategies in carbohydrate chemistry.
- Kværnø, L., Werder, M., Hauser, H., & Carreira, E. M. (2005).
- Li, K. J., & Bennett, C. S. (2022). New chemical processes to streamline carbohydrate synthesis. Current opinion in chemical biology, 70, 102184.
- Taylor, M. S., & Jacobsen, E. N. (2006). Contrasting the noncovalent interactions of aromatic sulfonyl fluoride and sulfonyl chloride motifs via crystallography and Hirshfeld surfaces. Journal of the American Chemical Society, 128(49), 15882-15890.
-
University of California - Santa Barbara. (2023, August 12). New method to synthesize carbohydrates could pave the way to biomedical advances. ScienceDaily. Retrieved from
- McKay, M. J., Nguyen, H. M., & Li, W. (2017). Modular continuous flow synthesis of orthogonally protected 6-deoxy glucose glycals. Organic & biomolecular chemistry, 15(45), 9578-9582.
- van der Vorm, S. (2017).
- Walvoord, R. R., & van der Marel, G. A. (2023).
- Wang, L., Li, P., & Wang, L. (2021). Facile synthesis of sulfonyl chlorides/bromides from sulfonyl hydrazides. Molecules, 26(11), 3195.
-
ResearchGate. (2023). How to preserve the benzyloxycarbonyl (Cbz/Z) group at the N-terminus of the peptide during Peptide Cleavage? Retrieved from [Link]
- Wong, C. H. (2020). Synthetic carbohydrate chemistry and translational medicine. Journal of the American Chemical Society, 142(44), 18756-18773.
Sources
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- 3. researchgate.net [researchgate.net]
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- 5. benchchem.com [benchchem.com]
- 6. Synthetic Strategies for Bioactive Oligosaccharides - PMC [pmc.ncbi.nlm.nih.gov]
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- 9. glenresearch.com [glenresearch.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yields in THP Protection of Secondary Alcohols
Welcome to the technical support center. As Senior Application Scientists, we understand that protecting secondary alcohols with a tetrahydropyranyl (THP) group can be challenging, often resulting in disappointing yields despite its apparent simplicity. This guide is designed to address the specific issues researchers encounter during this crucial synthetic step, moving beyond basic protocols to explain the causality behind experimental choices and provide robust, field-proven solutions.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: I am attempting to protect a secondary alcohol with 3,4-dihydro-2H-pyran (DHP), but my yield is consistently low. What are the primary factors I should investigate?
Low yield in the tetrahydropyranylation of a secondary alcohol is a common yet solvable issue. The root causes typically fall into four main categories: steric hindrance, suboptimal catalysis, reaction equilibrium, and substrate or product instability.
-
Steric Hindrance: Secondary alcohols are inherently more sterically congested than primary alcohols. The nucleophilic attack of the hydroxyl group on the protonated DHP intermediate is slower, requiring more carefully optimized conditions to proceed efficiently.[1][2]
-
Inappropriate Catalyst Choice: The reaction is acid-catalyzed, but the choice and amount of acid are critical.[3]
-
Overly Acidic Conditions: A strong acid might be potent but can lead to side reactions, such as the polymerization of DHP or the degradation of acid-sensitive functional groups elsewhere in your molecule. Crucially, the acidic conditions that form the THP ether can also catalyze its removal, leading to an unwanted equilibrium.[3][4]
-
Insufficiently Active Catalyst: A catalyst that is too mild, like pyridinium p-toluenesulfonate (PPTS) at room temperature, may not be sufficiently active to promote the reaction for a hindered secondary alcohol in a reasonable timeframe.[3][5]
-
-
Reaction Equilibrium & Reagents: The reaction is reversible. If conditions don't favor the forward reaction, the equilibrium will lie on the side of the starting materials. Key factors include:
-
Purity of DHP: Old or improperly stored DHP can contain 5-hydroxypentanal or polymerized byproducts, which can inhibit the reaction.
-
Stoichiometry: An insufficient excess of DHP may not be enough to drive the reaction to completion, especially for a sluggish substrate.
-
-
Work-up and Purification Issues: The THP ether product can be labile. Exposure to acidic conditions during work-up (e.g., an aqueous acid wash) or on silica gel during chromatography can cleave the protecting group, artificially lowering your isolated yield.
The following workflow provides a logical approach to diagnosing and resolving these issues.
Caption: A logical workflow for troubleshooting low yields in THP protection.
Q2: How does the choice of acid catalyst specifically impact the protection of a sterically hindered secondary alcohol?
For a secondary alcohol, catalyst selection is a balancing act between reactivity and selectivity. The goal is to find a catalyst strong enough to overcome the steric barrier without causing unwanted side reactions.
The reaction proceeds via protonation of the DHP double bond to form a resonance-stabilized oxocarbenium ion.[3][6] The alcohol then acts as a nucleophile. A more hindered alcohol is a poorer nucleophile, so the activation energy for this step is higher.
Caption: Mechanism of acid-catalyzed THP protection of an alcohol.
Catalyst Comparison for Secondary Alcohols
| Catalyst Type | Examples | Strengths for Secondary Alcohols | Weaknesses & Mitigation |
| Strong Protic Acids | p-TsOH, TFA[7] | High catalytic activity, effective at driving the reaction for hindered substrates. | Can cause DHP polymerization or product deprotection. Use in strictly catalytic amounts (0.5-2 mol%). |
| Mild Protic Acids | PPTS[5] | Excellent for acid-sensitive substrates. Reduces side reactions. | May require elevated temperatures (e.g., 40-60 °C) or longer reaction times for secondary alcohols.[8] |
| Lewis Acids | Bi(OTf)₃, In(OTf)₃, ZnCl₂[2][4] | Often very mild and highly efficient, even under solvent-free conditions. Can be effective at low loadings. | Some Lewis acids are moisture-sensitive. Cost can be a factor. |
| Heterogeneous Catalysts | Amberlyst-15, Zeolite H-beta, Montmorillonite K-10 clay[1][2][4] | Simplifies work-up (filtration removes catalyst). Can be recycled. Often very mild.[1] | May require optimization of catalyst loading and reaction time. Mass transfer limitations can slow the reaction. |
Recommendation: For a typical secondary alcohol, start with a catalytic amount of p-toluenesulfonic acid (p-TsOH) in an anhydrous, non-protic solvent like dichloromethane (DCM). If you observe decomposition or significant side products, switch to a milder system like PPTS in refluxing DCM or a Lewis acid such as bismuth triflate (Bi(OTf)₃) .
Q3: My starting material contains other acid-sensitive groups. What is the best protocol to avoid their degradation while protecting a secondary alcohol?
This is a classic chemoselectivity challenge. The key is to use the mildest possible conditions that will still effect the desired transformation.
Strategy 1: Use a Mild, Buffered Acid Catalyst Pyridinium p-toluenesulfonate (PPTS) is the go-to catalyst for acid-sensitive substrates.[3][5] It is a salt of a strong acid and a weak base, creating a mildly acidic environment in organic solvents, sufficient to catalyze the reaction without cleaving more sensitive groups like acetals or silyl ethers. For a secondary alcohol, you may need to gently heat the reaction.
Strategy 2: Employ a Heterogeneous Acid Catalyst Solid-supported acids like Amberlyst-15 resin or Zeolite H-beta are excellent choices.[1][4] Their acidity is contained within the solid matrix, often preventing bulk acidification of the solution and minimizing contact with sensitive functionalities on the substrate. The simple filtration-based work-up also avoids an aqueous acidic quench.
Strategy 3: Leverage Non-Aqueous or Solvent-Free Conditions Several modern protocols utilize Lewis acids like Bi(OTf)₃ or CeCl₃·7H₂O/NaI under solvent-free conditions.[4][9] These methods are often very fast, highly efficient, and proceed with exceptional mildness, preserving a wide range of functional groups.
Experimental Protocols
Protocol 1: Optimized THP Protection of a Secondary Alcohol using p-TsOH
This protocol is a robust starting point for a generic, non-acid-sensitive secondary alcohol.
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add the secondary alcohol (1.0 eq) and anhydrous dichloromethane (DCM, ~0.2 M).
-
Reagent Addition: Add 3,4-dihydro-2H-pyran (DHP, 1.5–2.0 eq). Ensure the DHP is fresh or was passed through a short plug of basic alumina to remove acidic impurities.
-
Catalyst Addition: Add p-toluenesulfonic acid monohydrate (p-TsOH·H₂O, 0.01–0.02 eq).
-
Reaction: Stir the mixture at room temperature (20–25 °C).
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC). The product should have a higher Rf than the starting alcohol. The reaction is typically complete within 1-4 hours.
-
Work-up: Once the starting material is consumed, quench the reaction by adding saturated aqueous sodium bicarbonate (NaHCO₃) solution. Stir for 5 minutes.
-
Extraction: Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with DCM (2x).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography. Crucial Tip: To prevent deprotection on silica gel, pre-treat the column by eluting with a solvent system containing 1% triethylamine (Et₃N), then load and run the column with the same buffered eluent.
Protocol 2: Mild THP Protection using PPTS for Acid-Sensitive Substrates
This protocol is adapted for substrates that may degrade under stronger acidic conditions.
-
Preparation: Follow Step 1 from Protocol 1.
-
Reagent Addition: Add DHP (2.0 eq).
-
Catalyst Addition: Add pyridinium p-toluenesulfonate (PPTS, 0.1 eq).
-
Reaction: Stir the mixture at room temperature. If no reaction is observed by TLC after 2 hours, gently heat the reaction to 40 °C (refluxing DCM).
-
Monitoring & Work-up: Follow Steps 5-8 from Protocol 1. The work-up for PPTS is identical, ensuring any residual acid is neutralized.
References
-
Organic Chemistry Portal. (n.d.). Tetrahydropyranyl Ethers. Retrieved from [Link]
-
Ciriminna, R., et al. (2016). Heterogeneous acidic catalysts for the tetrahydropyranylation of alcohols and phenols in green ethereal solvents. Beilstein Journal of Organic Chemistry, 12, 2291–2298. Available at: [Link]
-
Kamal, A., et al. (2004). Trifluoroacetic acid catalyzed tetrahydropyranylation of alcohols and phenols and direct conversion of THP ethers into acetates. Indian Journal of Chemistry, 43B, 1559-1563. Available at: [Link]
-
Total Synthesis. (n.d.). THP Protecting Group: THP Protection & Deprotection Mechanism. Retrieved from [Link]
-
Maiti, G., & Roy, S. C. (1996). A Mild and Efficient Method for Selective Deprotection of Tetrahydropyranyl Ethers to Alcohols. The Journal of Organic Chemistry, 61(17), 6038–6039. Available at: [Link]
-
Kumar, B., et al. (2014). Tetrahydropyranyl ether (THPE) formation in hydroxyl group protection and conversion to other useful functionalities. RSC Advances, 4, 29014-29039. Available at: [Link]
- ResearchGate. (n.d.). Scheme 5. Thp protection of the hydroxyl group of Tyr. Retrieved from ResearchGate, a platform for scientific communication.
-
Reddit. (2014). Organic Synthesis advice needed. Achieving THP protection of phenolic group. Retrieved from [Link]
- ResearchGate. (n.d.). Optimization of Lewis acid and reaction conditions. Retrieved from ResearchGate.
-
Organic Chemistry Data. (n.d.). THP Protection - Common Conditions. Retrieved from [Link]
-
Isidro-Llobet, A., et al. (2017). Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry. ChemistryOpen, 6(2), 168–179. Available at: [Link]
-
Chem Help ASAP. (2019, December 27). synthesis & cleavage of THP ethers [Video]. YouTube. Retrieved from [Link]
-
Wikipedia. (n.d.). Tetrahydropyran. Retrieved from [Link]
Sources
- 1. Heterogeneous acidic catalysts for the tetrahydropyranylation of alcohols and phenols in green ethereal solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. total-synthesis.com [total-synthesis.com]
- 4. Tetrahydropyranyl Ethers [organic-chemistry.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. youtube.com [youtube.com]
- 7. THP Protection - Common Conditions [commonorganicchemistry.com]
- 8. Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.rsc.org [pubs.rsc.org]
Technical Support Center: Troubleshooting the Deprotection of TOM Ethers
Welcome to the technical support center for the deprotection of triisopropylsilyloxymethyl (TOM) ethers. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with this robust protecting group. Here, we will delve into the intricacies of TOM ether deprotection, providing not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your reactions effectively.
Troubleshooting Common Issues: A Q&A Approach
This section addresses the most frequently encountered problems during the deprotection of TOM ethers in a direct question-and-answer format.
Question 1: My TOM ether deprotection is incomplete. What are the likely causes and how can I resolve this?
Answer: Incomplete deprotection of a TOM ether is a common issue that can usually be traced back to several factors. The TOM group, being a silyl ether acetal, has two key linkages that need to be cleaved, and the efficiency of this process is highly dependent on the chosen deprotection method and the substrate itself.
-
Fluoride-Based Deprotection (e.g., TBAF, HF-Pyridine):
-
Insufficient Reagent: Ensure you are using a sufficient excess of the fluoride source. For sterically hindered substrates, a larger excess and longer reaction times may be necessary.
-
Reagent Quality: Tetrabutylammonium fluoride (TBAF) solutions can degrade over time, especially if exposed to moisture. Use a fresh or recently titrated solution for optimal results.
-
Solvent Effects: The choice of solvent can significantly impact the reactivity of the fluoride ion. Tetrahydrofuran (THF) is the most common solvent for TBAF-mediated deprotections.
-
Steric Hindrance: The bulky triisopropylsilyl (TIPS) group within the TOM ether can hinder the approach of the fluoride ion. In such cases, switching to a less sterically demanding fluoride source or elevating the reaction temperature might be beneficial.
-
-
Acid-Catalyzed Deprotection (e.g., CSA, PPTS, AcOH):
-
Inadequate Acid Strength: The acetal linkage of the TOM ether is susceptible to acid-catalyzed hydrolysis. If the reaction is sluggish, a stronger acid or an increase in temperature may be required. However, be mindful of other acid-labile functional groups in your molecule.
-
Water Content: Acid-catalyzed acetal cleavage is a hydrolysis reaction. Ensure that a controlled amount of water is present in the reaction mixture to facilitate the deprotection.
-
Question 2: I've observed the formation of unexpected byproducts during the deprotection of my TOM ether. What could they be and how can I minimize their formation?
Answer: The formation of byproducts is often indicative of side reactions occurring under the deprotection conditions. Understanding the structure of your starting material and the reactivity of the TOM group is key to identifying and mitigating these issues.
-
Under Fluoride-Based Conditions:
-
Base-Sensitive Substrates: TBAF is basic and can promote side reactions such as elimination or epimerization if your substrate has labile protons or stereocenters. Consider using a buffered TBAF solution (e.g., with acetic acid) or a non-basic fluoride source like HF-pyridine or triethylamine trihydrofluoride (TEA·3HF).[1]
-
Partially Deprotected Intermediates: Incomplete reaction can lead to the presence of intermediates where only the silyl group has been cleaved, leaving a hydroxymethyl ether. To drive the reaction to completion, increase the reaction time or the amount of fluoride reagent.
-
-
Under Acid-Catalyzed Conditions:
-
Acid-Labile Functional Groups: If your molecule contains other acid-sensitive groups (e.g., other acetals, Boc groups), they may be partially or fully cleaved, leading to a mixture of products. A milder acid or a different deprotection strategy might be necessary.
-
Rearrangement Products: If the cleavage of the TOM ether proceeds through a carbocation intermediate (SN1-type mechanism), particularly with secondary or tertiary alcohols, you may observe rearrangement byproducts.[2][3][4] Using conditions that favor an SN2 mechanism can help to minimize this.
-
Root Cause Analysis: Unraveling the Mechanisms
A deeper understanding of the reaction mechanisms involved in TOM ether deprotection is crucial for effective troubleshooting.
Fluoride-Mediated Deprotection
The cleavage of the TOM ether with a fluoride source is a two-step process. First, the fluoride ion attacks the silicon atom of the TIPS group, forming a pentacoordinate silicon intermediate. This is followed by the cleavage of the silicon-oxygen bond to release a hydroxymethyl ether intermediate. This intermediate is often unstable and can collapse to release the free alcohol and formaldehyde.
Caption: Fluoride-mediated deprotection of a TOM ether.
Acid-Catalyzed Deprotection
Under acidic conditions, the deprotection is initiated by the protonation of one of the ether oxygens. The acetal linkage is generally more susceptible to cleavage than the silyl ether bond under these conditions. Protonation is followed by the departure of the alcohol, generating a resonance-stabilized oxocarbenium ion. Nucleophilic attack by water then leads to a hemiacetal, which subsequently decomposes to the deprotected alcohol and formaldehyde. The remaining TIPS-OH is then hydrolyzed in a separate step.
Caption: Acid-catalyzed deprotection of a TOM ether.
Validated Protocols for TOM Ether Deprotection
The following protocols are provided as a starting point for the deprotection of TOM ethers in a general organic synthesis context. Optimization may be required for specific substrates.
Fluoride-Mediated Deprotection with TBAF
This is the most common method for TOM ether deprotection.
Materials:
-
TOM-protected alcohol
-
Tetrabutylammonium fluoride (TBAF), 1.0 M solution in THF
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve the TOM-protected alcohol in anhydrous THF (0.1-0.5 M).
-
To the stirred solution at room temperature, add TBAF (1.5-3.0 equivalents) dropwise.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Acid-Catalyzed Deprotection with Acetic Acid
This method is suitable for substrates that are sensitive to basic conditions.
Materials:
-
TOM-protected alcohol
-
Acetic acid
-
Tetrahydrofuran (THF)
-
Water
-
Saturated aqueous sodium bicarbonate solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve the TOM-protected alcohol in a mixture of THF and water (e.g., 4:1 v/v).
-
Add acetic acid to the solution (e.g., 3 equivalents).
-
Stir the reaction at room temperature or gently heat (40-50 °C) if necessary.
-
Monitor the reaction progress by TLC.
-
Upon completion, carefully neutralize the reaction with saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Characterization of Deprotection Reactions
Careful analysis of your reaction mixture is essential to confirm complete deprotection and identify any byproducts.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The disappearance of the characteristic signals for the TOM group is a key indicator of successful deprotection.
-
-O-CH₂-O-: A singlet typically appearing around δ 4.8-5.2 ppm.
-
TIPS group: A multiplet for the methine protons (CH) around δ 1.0-1.2 ppm and a doublet for the methyl protons (CH₃) around δ 0.9-1.1 ppm.
-
The appearance of a new proton signal corresponding to the hydroxyl group (-OH) of the deprotected alcohol. The chemical shift of this proton is variable and concentration-dependent.[5][6][7]
-
-
¹³C NMR:
-
-O-CH₂-O-: A signal in the range of δ 90-95 ppm.
-
TIPS group: Signals for the methine carbons around δ 12-14 ppm and the methyl carbons around δ 18-20 ppm.[8]
-
Mass Spectrometry (MS)
Mass spectrometry is a powerful tool for identifying the desired product and any byproducts. The fragmentation pattern of the TOM ether will show characteristic losses.[9][10]
-
TOM-protected alcohol: Look for the molecular ion peak [M]⁺ and fragments corresponding to the loss of the TIPS group, the entire TOM group, and other characteristic fragmentations of your core molecule.
-
Byproducts: The mass of any unexpected peaks can provide clues to the identity of side products, such as partially deprotected intermediates or rearrangement products.
Frequently Asked Questions (FAQs)
Q1: Is the TOM group orthogonal to other common protecting groups?
A: The orthogonality of the TOM group depends on the deprotection conditions used.[11][12]
-
Fluoride-labile: The TOM group is cleaved by fluoride, similar to other silyl ethers. Therefore, it is not orthogonal to other silyl protecting groups like TBDMS or TES under these conditions.
-
Acid-labile: The acetal linkage of the TOM group is sensitive to acid. Its removal under acidic conditions is generally compatible with base-labile groups like Fmoc. Its orthogonality with other acid-labile groups like Boc or Trityl depends on the relative rates of cleavage, which can often be tuned by adjusting the acid strength and reaction conditions.
-
Base-stable: The TOM group is generally stable to non-nucleophilic basic conditions, making it orthogonal to protecting groups that are removed under these conditions.
-
Stable to Hydrogenolysis: The TOM group is stable to catalytic hydrogenation, making it orthogonal to protecting groups like Cbz and Benzyl ethers.[13][14]
Q2: Can I use Lewis acids to deprotect TOM ethers?
A: Yes, Lewis acids can be used to cleave ethers, including the acetal and silyl ether components of the TOM group.[2][15] Strong Lewis acids like boron tribromide (BBr₃) are effective but can be harsh. Milder Lewis acids may offer better selectivity, but the reaction conditions would need to be carefully optimized for your specific substrate.
Q3: My reaction is very slow, even with excess TBAF. What can I do?
A: If your deprotection is sluggish, consider the following:
-
Increase the temperature: Gently heating the reaction can often accelerate the rate of deprotection.
-
Add a co-solvent: For some substrates, adding a more polar co-solvent like DMF or NMP can improve the solubility of the reagents and enhance the reaction rate.
-
Use a different fluoride source: Reagents like TASF (tris(dimethylamino)sulfonium difluorotrimethylsilicate) can be more reactive than TBAF in some cases.
References
-
Ashenhurst, J. (2014). Cleavage Of Ethers With Acid. Master Organic Chemistry. Retrieved from [Link]
-
Glen Research. (2019). Application Guide - Procedure for the synthesis, deprotection and isolation of RNA using TOM-protected monomers. Retrieved from [Link]
-
Wikipedia. (n.d.). Ether cleavage. In Wikipedia. Retrieved January 6, 2026, from [Link]
-
Unknown. (n.d.). 10_Protecting groups. Retrieved from [Link]
-
Glen Research. (2020). Glen Report 20.24: Deprotection - Volume 1 - Deprotect to Completion. Retrieved from [Link]
-
van der Vorm, S., Hansen, T., van Hengst, T., Overkleeft, H. S., van der Marel, G. A., & Codée, J. D. (2012). A Versatile Set of Orthogonal Protecting Groups for the Preparation of Highly Branched Oligosaccharides. The Journal of organic chemistry, 77(18), 7760–7774. [Link]
-
Unknown. (n.d.). NMR Chemical Shifts. Retrieved from [Link]
-
Pearson+. (n.d.). Ethers are not easily differentiated by their infrared spectra, b... | Study Prep. Retrieved from [Link]
-
YouTube. (2018, December 31). ether cleavage with strong acids [Video]. YouTube. [Link]
-
MDPI. (2025). Complete Assignments of 1H and 13C NMR Chemical Shift Changes Observed upon Protection of Hydroxy Group in Borneol and Isoborneol and Their DFT Verification. Retrieved from [Link]
-
Massachusetts Biotechnology Council. (2019). Procedure for the synthesis, deprotection and isolation of RNA using TOM-protected monomers. Retrieved from [Link]
-
NIH. (n.d.). Mass spectra of cyclic ethers formed in the low-temperature oxidation of a series of n-alkanes. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Alcohol or phenol synthesis by silyl ether cleavage. Retrieved from [Link]
-
Wiley Online Library. (n.d.). Chemical Synthesis of RNA Sequences with 2′-O-[(Triisopropylsilyl)oxy]methyl- protected Ribonucleoside Phosphoramidites. Retrieved from [Link]
-
Chemistry!!! Not Mystery. (2013, December 16). Fragmentation and mass spectra of Ethers. Retrieved from [Link]
-
Westin, J. (n.d.). Cleavage of Ethers. Organic Chemistry. Retrieved from [Link]
-
ElectronicsAndBooks. (n.d.). Electron Impact Induced Fragmentation of Macrocyclic Polyethers (Crown Ethers). Retrieved from [Link]
-
YouTube. (2023, November 9). Cleavage of Ethers with Acids [Video]. YouTube. [Link]
-
Redalyc. (n.d.). Studies on the Deprotection of Triisopropylsilylarylacetylene Derivatives. Retrieved from [Link]
-
Ashenhurst, J. (2018). Protecting Groups For Amines: Carbamates. Master Organic Chemistry. Retrieved from [Link]
-
Glen Research. (n.d.). Glen Report 11.22: TOM-Protecting-Group™ - A Major Improvement in RNA Synthesis. Retrieved from [Link]
-
ACS Publications. (2013). A Mechanistic Investigation of Acid-Catalyzed Cleavage of Aryl-Ether Linkages: Implications for Lignin Depolymerization in Acidic Environments. ACS Sustainable Chemistry & Engineering. Retrieved from [Link]
-
NIH. (2022). Natural product anticipation through synthesis. Retrieved from [Link]
-
NIH. (2023). Chiral Brønsted Acid Catalyzed Cascade Alcohol Deprotection and Enantioselective Cyclization. Retrieved from [Link]
-
YouTube. (2023, January 25). Mass Spectrometry Part 4-Fragmentation in Ethers [Video]. YouTube. [Link]
-
NIH. (n.d.). Chemoselective Deprotection of Triethylsilyl Ethers. Retrieved from [Link]
-
PubMed. (2025). Complete Assignments of 1H and 13C NMR Chemical Shift Changes Observed upon Protection of Hydroxy Group in Borneol and Isoborneol and Their DFT Verification. Retrieved from [Link]
-
Scribd. (n.d.). Approximate 1H and 13C NMR Shifts | PDF | Carbon Compounds. Retrieved from [Link]
-
Gelest. (n.d.). Deprotection of Silyl Ethers - Technical Library. Retrieved from [Link]
-
Unknown. (n.d.). THE CLEAVAGE OF ETHERS'. Retrieved from [Link]
-
Oregon State University. (n.d.). 13C NMR Chemical Shifts. Retrieved from [Link]
-
NIH. (2022). Fluorination of silyl prosthetic groups by fluorine mediated silyl ether linker cleavage: a concept study with conditions applicable in radiofluorination. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Ether cleavage - Wikipedia [en.wikipedia.org]
- 4. m.youtube.com [m.youtube.com]
- 5. web.pdx.edu [web.pdx.edu]
- 6. Complete Assignments of 1H and 13C NMR Chemical Shift Changes Observed upon Protection of Hydroxy Group in Borneol and Isoborneol and Their DFT Verification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scribd.com [scribd.com]
- 8. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 9. Mass spectra of cyclic ethers formed in the low-temperature oxidation of a series of n-alkanes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. people.uniurb.it [people.uniurb.it]
- 12. A Versatile Set of Orthogonal Protecting Groups for the Preparation of Highly Branched Oligosaccharides - PMC [pmc.ncbi.nlm.nih.gov]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. jackwestin.com [jackwestin.com]
Technical Support Center: The (Triisopropylsiloxy)methyl (TOM) Group
Guide Topic: Troubleshooting Incomplete Protection of Alcohols using (Triisopropylsiloxy)methyl Chloride (TOM-Cl)
Welcome to the technical support center for organosilicon chemistry. This guide is designed for researchers, medicinal chemists, and process development scientists who are encountering challenges with the protection of alcohols using this compound (TOM-Cl). Incomplete or failed reactions can be a significant bottleneck. Here, we address the most common issues in a practical, question-and-answer format, grounded in mechanistic principles to empower you to solve problems effectively.
Frequently Asked Questions (FAQs)
Q1: What is the TOM group and why is it used?
The (Triisopropylsiloxy)methyl group, commonly abbreviated as TOM, is a silyl ether-based protecting group used for alcohols. It functions as a robust alternative to other protecting groups like methoxymethyl (MOM) or benzyloxymethyl (BOM) ethers. Its primary advantages are its significant steric bulk, which imparts high stability across a wide range of reaction conditions (e.g., strong bases, organometallics, varied pH), and its reliable cleavage under specific fluoride-mediated conditions.[1] It is particularly valuable in complex multi-step syntheses, such as in oligoribonucleotide synthesis where the 2'-hydroxyl of ribonucleosides requires robust protection.[1]
Q2: What is the fundamental mechanism for the reaction of TOM-Cl with an alcohol?
The protection reaction is a nucleophilic substitution, specifically an SN2-type reaction. The alcohol, typically activated by a base to form an alkoxide or made more nucleophilic, attacks the electrophilic methylene carbon of TOM-Cl. The chloride ion is displaced as the leaving group. A non-nucleophilic, sterically hindered base is essential to facilitate this process without competing in the reaction.
Caption: SN2 mechanism for TOM protection of an alcohol.
Troubleshooting Guide: When the Reaction Stalls
Problem 1: My reaction shows very low conversion, with mostly starting alcohol remaining.
This is the most common failure mode and typically points to issues with one of the three core components: the electrophile (TOM-Cl), the nucleophile (alcohol/base), or the reaction environment (solvent/temperature).
A successful SN2 reaction requires a potent electrophile, a strong nucleophile, and an environment that facilitates their interaction. A failure in any of these areas will cause the reaction to stall. Let's diagnose the potential culprits.
Caption: Decision workflow for troubleshooting incomplete TOM-Cl reactions.
A. Reagent Quality & Handling
-
Is your TOM-Cl viable?
-
Explanation: this compound is susceptible to hydrolysis.[2] Like other chlorosilanes and related reagents, exposure to atmospheric moisture can lead to decomposition, forming triisopropylsilanol and HCl, which can complicate the reaction.[2][3] Commercial TOM-Cl should have a purity of ≥95% by GC.
-
Action:
-
Always use freshly purchased TOM-Cl from a reputable supplier, stored under an inert atmosphere (Argon or Nitrogen).
-
If the bottle is old or has been opened multiple times, consider purchasing a new one.
-
Handle the liquid reagent using dry syringes or cannulas under an inert atmosphere.
-
-
-
Is your base correct and active?
-
Explanation: The base is critical. Its role is to deprotonate the alcohol or to scavenge the HCl byproduct, driving the reaction forward. The ideal base must be strong enough for this purpose but non-nucleophilic, so it doesn't compete with the alcohol and react with TOM-Cl itself.
-
Hünig's Base (DIPEA) is the standard choice because its nitrogen atom is sterically shielded by two isopropyl groups and an ethyl group, making it an extremely poor nucleophile but an effective base.[4]
-
Triethylamine (TEA) can sometimes be used but is more nucleophilic than DIPEA and may lead to side products.[5]
-
Stronger bases like NaH can be used for very hindered alcohols but require careful handling (washing the mineral oil) and can promote side reactions if not used correctly.[3]
-
Action:
-
Use freshly distilled, dry Hünig's base (DIPEA).
-
Ensure you are using a slight excess (1.2-1.5 equivalents) to drive the reaction to completion.
-
See the table below for a comparison of common bases.
-
-
-
Is your solvent truly anhydrous?
-
Explanation: This is a non-negotiable requirement. Trace amounts of water will react preferentially with TOM-Cl and quench the base, halting the reaction.[3]
-
Action:
-
Use a freshly opened bottle of anhydrous solvent (e.g., DCM, DMF, or THF) from a Sure/Seal™ system.
-
Alternatively, use solvent freshly distilled from an appropriate drying agent (e.g., CaH₂ for DCM, Na/benzophenone for THF).
-
-
Table 1: Comparison of Bases for TOM Protection
| Base | pKa of Conjugate Acid | Nucleophilicity | Common Use Case | Key Consideration |
| DIPEA (Hünig's Base) | ~10.7 | Very Low | Standard/Recommended. General purpose for primary & secondary alcohols. | Best choice for minimizing side reactions.[4] Must be anhydrous. |
| Triethylamine (TEA) | ~10.7 | Low | Acceptable for unhindered primary alcohols. | Can be more nucleophilic than DIPEA, potentially forming quaternary ammonium salts.[5][6] |
| 2,6-Lutidine | ~6.7 | Very Low | Mildly basic scavenger. | May not be basic enough to effectively deprotonate less acidic alcohols. |
| Sodium Hydride (NaH) | ~36 | N/A (Source of H⁻) | Sterically hindered secondary or tertiary alcohols. | Highly reactive; requires strict anhydrous conditions and removal of mineral oil. Generates H₂ gas.[3] |
B. Reaction Conditions
-
Are your temperature and time parameters optimized?
-
Explanation: While many TOM protection reactions proceed well at room temperature, sterically hindered alcohols (secondary, tertiary, or those near bulky groups) present a higher activation energy barrier for the SN2 attack.[3] These substrates often require thermal energy to achieve a reasonable reaction rate.
-
Action:
-
Monitor the reaction by TLC or LCMS every few hours. Do not assume a standard "overnight" reaction time is sufficient.
-
If conversion is slow after 4-6 hours at room temperature, gently heat the reaction to 40-60 °C (for solvents like DCM or THF).
-
For extremely challenging substrates, extended reaction times (24-48 hours) may be necessary.
-
-
Problem 2: My TLC plate is messy, showing multiple new spots, but little desired product.
A messy reaction profile indicates the formation of side products. This often arises from the degradation of the starting material or the reactivity of byproducts.
-
Side Product: Triisopropylsilanol (TIPS-OH)
-
Cause: This forms from the hydrolysis of TOM-Cl by trace water in the solvent, on the glassware, or from the reagents.
-
Prevention: Strict adherence to anhydrous technique is paramount. Dry glassware in an oven ( >120 °C) for several hours and cool under a stream of inert gas. Use high-quality anhydrous solvents and reagents.[3]
-
-
Side Product: Bis(triisopropylsiloxy)methane (TIPS-O-CH₂-O-TIPS)
-
Cause: If your starting alcohol is not sufficiently nucleophilic or is very hindered, the initially formed TOM-alkoxide (R-O-CH₂-OTIPS) might be deprotonated by excess base, and another molecule of TOM-Cl could react. More commonly, TIPS-OH formed from hydrolysis can be protected by another molecule of TOM-Cl.
-
Prevention: Ensure the stoichiometry is correct. Do not use a large excess of TOM-Cl or base. Add the TOM-Cl solution dropwise to the mixture of the alcohol and base to maintain a low instantaneous concentration of the electrophile.
-
Validated Protocol: TOM Protection of a Hindered Secondary Alcohol
This protocol provides a robust starting point for challenging substrates.
Materials:
-
Hindered secondary alcohol (1.0 equiv)
-
This compound (TOM-Cl, 1.5 equiv)
-
N,N-Diisopropylethylamine (DIPEA, 2.0 equiv, freshly distilled)
-
Anhydrous Dichloromethane (DCM) (to achieve 0.2 M concentration)
-
Oven-dried, argon-flushed round-bottom flask with a magnetic stir bar
Procedure:
-
To the flask under an argon atmosphere, add the secondary alcohol.
-
Dissolve the alcohol in anhydrous DCM.
-
Add the DIPEA via syringe and stir the solution for 5 minutes at room temperature.
-
Add the TOM-Cl dropwise over 10 minutes using a syringe.
-
Stir the reaction at room temperature and monitor its progress by TLC (e.g., every 2 hours).
-
If the reaction is sluggish after 6 hours, attach a condenser and heat the mixture to reflux (~40 °C).
-
Continue monitoring until the starting material is consumed.
-
Upon completion, cool the reaction to room temperature and quench by adding a saturated aqueous solution of NH₄Cl.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
References
-
Pitsch, S., & Weiss, P. A. (2002). Preparation of 2'-O-[(Triisopropylsilyl)oxy]methyl-protected ribonucleosides. Current Protocols in Nucleic Acid Chemistry, Chapter 2, Unit 2.9. [Link]
-
OxyChem. (n.d.). Methyl Chloride Handbook. Retrieved from [Link]
-
Wikipedia. (n.d.). N,N-Diisopropylethylamine. Retrieved from [Link]
-
ChemWhat. (n.d.). This compound CAS#: 217300-17-9. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). Protection of Alcohols. Retrieved from [Link]
-
Chad's Prep. (2018). 12.4 Protecting Alcohols. YouTube. [Link]
-
ScienceMadness Discussion Board. (2008). Hunig's base. Retrieved from [Link]
Sources
- 1. Preparation of 2'-O-[(Triisopropylsilyl)oxy]methyl-protected ribonucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. oxychem.com [oxychem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. N,N-Diisopropylethylamine - Wikipedia [en.wikipedia.org]
- 5. Sciencemadness Discussion Board - Hunig's base - Powered by XMB 1.9.11 [sciencemadness.org]
- 6. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Purification of TOM-Protected Compounds
Welcome to the technical support center for researchers, scientists, and drug development professionals working with triisopropylsilyloxymethyl (TOM) protected compounds. This guide provides in-depth troubleshooting advice and frequently asked questions to address specific issues you may encounter during the purification of these valuable synthetic intermediates. The content is structured to explain the "why" behind experimental choices, ensuring both scientific accuracy and practical, field-proven insights.
Section 1: Troubleshooting Guide for Purification of TOM-Protected Intermediates
This section is designed in a question-and-answer format to directly address common problems encountered during the purification of compounds bearing the 2'-O-TOM protecting group, prior to the final deprotection step.
Issue 1: Degradation of TOM-Protected Compound during Silica Gel Chromatography
Question: I'm observing significant degradation or premature cleavage of the TOM group when purifying my crude 2'-O-TOM protected nucleoside/oligonucleotide on a silica gel column. What is causing this and how can I prevent it?
Answer: This is a common issue stemming from the inherent nature of both the TOM group and standard silica gel. The TOM group, while robust, is a silyl ether acetal and possesses lability under certain acidic conditions.[1][2][3] Standard silica gel is inherently acidic (pH ~4-5) due to the presence of surface silanol (Si-OH) groups, which can catalyze the hydrolysis of the TOM group, especially in the presence of protic solvents like methanol.[4]
Causality and Prevention Strategy:
The key is to mitigate the acidic nature of the stationary phase and choose an appropriate mobile phase.
-
Neutralize the Silica Gel: Before packing your column, you can neutralize the silica gel. Prepare a slurry of the silica gel in your starting eluent and add 0.1-1% triethylamine (Et₃N) or pyridine. This amine base will neutralize the acidic silanol groups, preventing on-column degradation.[4]
-
Use Pre-Treated Silica: Commercially available neutral or deactivated silica gel is an excellent alternative that can be used directly.
-
Optimize Your Mobile Phase:
-
Avoid Protic Solvents: If possible, avoid or minimize the use of protic solvents like methanol in your eluent, as they can participate in the hydrolysis reaction.[5][6][7] A common and effective mobile phase for these non-polar compounds is a gradient of ethyl acetate in hexanes or dichloromethane.[8][9]
-
Incorporate a Basic Additive: Adding a small amount (e.g., 0.1% Et₃N) to your mobile phase throughout the run can maintain a neutral environment on the column.[4]
-
-
Limit Residence Time: A faster elution, achieved by optimizing the eluent polarity, can reduce the contact time of your compound with the stationary phase, thereby minimizing degradation.[4]
Issue 2: Poor Separation Between my TOM-Protected Compound and Non-polar Impurities
Question: My TOM-protected compound is co-eluting with other non-polar impurities (e.g., excess silylating agent byproducts like siloxanes) during flash chromatography. How can I improve the resolution?
Answer: The TOM group is large and non-polar, which significantly decreases the overall polarity of the parent molecule.[10] This can make it chromatographically similar to other non-polar byproducts, leading to difficult separations.
Strategies for Improved Resolution:
-
Adjust Mobile Phase Polarity and Selectivity:
-
Shallow Gradient: Use a very shallow gradient of your polar solvent (e.g., 0-10% ethyl acetate in hexanes over many column volumes). This will better exploit small polarity differences between your product and the impurities.
-
Change Solvent System: If a hexane/ethyl acetate system fails, try a different solvent system to alter the selectivity. Toluene or dichloromethane as the weak solvent, paired with acetone or ethyl acetate, can change the interaction dynamics with the silica surface and improve separation.[9]
-
-
Consider Reversed-Phase Chromatography:
-
For particularly challenging separations, reversed-phase flash chromatography can be highly effective. The non-polar TOM group will cause strong retention on a C18-functionalized silica column.[10][11] You can then elute with a polar mobile phase, such as a gradient of acetonitrile in water. This change in mechanism from adsorption (normal-phase) to partitioning (reversed-phase) often provides orthogonal selectivity, easily separating your product from non-polar "grease".[11][12]
-
-
Chemical Modification (Last Resort):
-
If the impurity is an unreacted starting material with a free hydroxyl group, you can sometimes selectively react it (e.g., with an isocyanate) to dramatically change its polarity, making the subsequent chromatographic separation trivial. This is an advanced technique and should be approached with caution.
-
Issue 3: My TOM-Protected Compound is an Oil/Wax and Won't Crystallize
Question: I've successfully purified my TOM-protected nucleoside by chromatography, but it's a persistent oil or wax. I need a crystalline solid for long-term storage and accurate weighing. What can I do?
Answer: The large, flexible triisopropylsilyl and oxymethyl components of the TOM group can disrupt crystal lattice formation, making crystallization challenging. However, it is often achievable with the right technique.
Troubleshooting Crystallization:
-
Ensure High Purity: First, confirm the purity of your compound by high-field NMR and LC-MS. Even minor impurities can act as "crystallization inhibitors." If necessary, re-purify a small batch under optimized chromatographic conditions.
-
Systematic Solvent Screening: The key to recrystallization is finding a solvent system where the compound is soluble when hot but sparingly soluble when cold.[13][14]
-
Single Solvent Method: Test a range of solvents. Good starting points for non-polar compounds include hexanes, heptane, or isopropanol. Dissolve your compound in a minimal amount of the hot solvent, and then allow it to cool slowly.
-
Two-Solvent (Anti-Solvent) Method: Dissolve your compound in a small amount of a "good" solvent in which it is very soluble (e.g., dichloromethane or ethyl acetate). Then, slowly add a "poor" or "anti-solvent" in which it is insoluble (e.g., hexanes or pentane) dropwise at room temperature or 0°C until the solution becomes faintly turbid. Warm the solution slightly until it becomes clear again, and then allow it to cool slowly.[14]
-
-
Patience and Proper Cooling: Slow cooling is critical for crystal growth.[13] Do not place the hot solution directly into an ice bath, as this will cause it to "crash out" as an amorphous precipitate. Let it cool to room temperature on the benchtop, and then move it to a 4°C refrigerator, and finally to a -20°C freezer over a period of hours or days.
-
Induce Crystallization: If crystals are reluctant to form, try scratching the inside of the flask with a glass rod at the meniscus or adding a "seed crystal" from a previous successful crystallization.
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the TOM protecting group and why is it used? A1: The TOM (triisopropylsilyloxymethyl) group is a silyl ether-based protecting group used for the 2'-hydroxyl of ribonucleosides in RNA synthesis.[2][3] It is favored for its relatively low steric hindrance compared to groups like tBDMS, which leads to higher coupling efficiencies during automated solid-phase synthesis.[15][16][17] Its acetal structure also makes it stable to the basic and weakly acidic conditions used during the synthesis cycle and prevents 2' to 3' migration, which can be an issue with other silyl groups.[1][18]
Q2: How stable is the TOM group to common laboratory conditions? A2: The TOM group is generally quite robust. It is stable to:
-
Basic Conditions: It is completely stable to the basic conditions used for the removal of nucleobase protecting groups (e.g., ammonium hydroxide/methylamine).[1][3]
-
Weakly Acidic Conditions: It withstands the weakly acidic conditions used in other synthetic steps.[1]
-
Oxidation/Reduction: It is stable to many common oxidation and reduction reagents.
However, it is labile to:
-
Strongly Acidic Conditions: It will be cleaved by strong acids.
-
Fluoride Ion Sources: This is the basis for its removal. Reagents like tetra-n-butylammonium fluoride (TBAF) or triethylamine trihydrofluoride (TEA·3HF) are used for its quantitative cleavage.[8][18]
Q3: Can I use TLC to monitor reactions involving TOM-protected compounds? A3: Yes, Thin Layer Chromatography (TLC) is an excellent tool. TOM-protected compounds are significantly less polar than their unprotected alcohol counterparts. A typical TLC analysis on a silica plate developed with a hexane/ethyl acetate mixture will show the TOM-protected product with a much higher Rf value than the starting material. You can visualize the spots using UV light (if the compound is UV-active) or by staining with a potassium permanganate (KMnO₄) or phosphomolybdic acid (PMA) solution.[19]
Q4: What is the full deprotection procedure for a synthetic RNA oligonucleotide made with TOM-phosphoramidites? A4: It is a two-step process performed after the solid-phase synthesis is complete:[8]
-
Base and Phosphate Deprotection: The solid support is first treated with a basic solution, typically ammonium hydroxide/methylamine (AMA) or ethanolic methylamine (EMAM).[15][18][20] This step cleaves the oligonucleotide from the support and removes the protecting groups from the nucleobases (e.g., acetyl) and the phosphate backbone (e.g., cyanoethyl).[8][20]
-
2'-O-TOM Group Removal: After the first step and subsequent workup, the oligonucleotide is treated with a fluoride source. A common reagent is 1M TBAF in THF, or a mixture containing TEA·3HF.[8][18] This selectively cleaves the 2'-O-TOM silyl ether, yielding the final, fully deprotected RNA.
Q5: After the final deprotection, what methods are used to purify the RNA oligonucleotide? A5: Once all protecting groups, including the TOM group, are removed, the crude RNA is typically purified by methods that separate based on size and charge. Common techniques include:
-
High-Performance Liquid Chromatography (HPLC): Both ion-exchange and reversed-phase HPLC are powerful methods for obtaining high-purity RNA.[8][21]
-
Polyacrylamide Gel Electrophoresis (PAGE): Denaturing PAGE is used to purify RNA, especially longer strands, based on size.
-
Cartridge Purification: Specialized cartridges, such as Glen-Pak™ RNA cartridges, offer a rapid method for desalting and purifying oligonucleotides, particularly for applications like siRNA.[21]
Section 3: Protocols and Visualizations
Protocol 1: Flash Column Chromatography of a TOM-Protected Nucleoside
This protocol provides a general guideline for purifying a crude TOM-protected nucleoside intermediate.
-
TLC Analysis: Determine a suitable eluent system by TLC. A good target Rf for the desired compound is ~0.3.[9] For a TOM-protected nucleoside, start with a 9:1 Hexanes:Ethyl Acetate mixture.
-
Column Packing:
-
Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 95:5 Hexanes:EtOAc).
-
To neutralize, add 0.5% triethylamine (Et₃N) to this slurry and the bulk mobile phase.
-
Pack the column with the silica gel slurry, ensuring a level and compact bed. Add a thin layer of sand on top.[10]
-
Equilibrate the column by washing with 2-3 column volumes of the initial mobile phase.
-
-
Sample Loading:
-
Dissolve the crude TOM-protected compound in a minimal amount of a non-polar solvent (e.g., dichloromethane or toluene).
-
Alternatively, perform a "dry load" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
-
Elution:
-
Begin elution with the low-polarity mobile phase.
-
Gradually increase the polarity of the mobile phase (gradient elution) to elute your compound.
-
Collect fractions and analyze them by TLC to identify those containing the pure product.
-
-
Work-up: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified TOM-protected compound.
Diagram 1: Troubleshooting Workflow for Column Chromatography
Caption: Troubleshooting decision tree for flash chromatography purification.
Diagram 2: TOM Group Protection and Deprotection Cycle
Caption: Workflow for TOM group use in RNA synthesis and deprotection.
Table 1: Comparison of Common Deprotection Conditions for TOM-Protected RNA
| Reagent | Condition | Target | Typical Duration | Notes |
| AMA (Ammonium Hydroxide/Methylamine) | 65°C | Cleavage from support, base & phosphate deprotection | 10-20 minutes | Fast and efficient for standard oligonucleotides.[15][18] |
| EMAM (Ethanolic Methylamine) | Room Temp or 35°C | Cleavage from support, base & phosphate deprotection | Overnight (RT) or 6h (35°C) | Optimal for longer oligos or when milder conditions are preferred.[15][17][18] |
| TBAF in THF (1M) | Room Temp | 2'-O-TOM group removal | 12-16 hours | Standard method for TOM cleavage, but not compatible with some purification cartridges.[8][17] |
| TEA·3HF in DMSO | 65°C | 2'-O-TOM group removal | 2.5 hours | Faster cleavage of TOM group; compatible with cartridge purification methods.[18] |
References
- Benchchem. (n.d.). Navigating the Separation: A Technical Guide to the Chromatographic Behavior of Silyl-Protected Glucals.
- Glen Research. (n.d.). Glen Report 11.22: TOM-Protecting-Group™ - A Major Improvement in RNA Synthesis.
- Massachusetts Biotechnology Council. (2019, July 25). Procedure for the synthesis, deprotection and isolation of RNA using TOM-protected monomers.
- ResearchGate. (n.d.). Structure of TOM-protected phosphoramidites (TOM, triisopropylsilyloxymethyl).
- ACS Publications. (2014, December 16). Chromatographic Evidence of Silyl Ether Formation (SEF) in Supercritical Fluid Chromatography. Analytical Chemistry.
- Wiley Online Library. (n.d.). Chemical Synthesis of RNA Sequences with 2′-O-[(Triisopropylsilyl)oxy]methyl- protected Ribonucleoside Phosphoramidites. Current Protocols in Nucleic Acid Chemistry.
- Glen Research. (n.d.). Deprotection Guide.
- Glen Research. (n.d.). Application Guide - Procedure for the synthesis, deprotection and isolation of RNA using TOM-protected monomers.
-
Pitsch, S., & Weiss, P. A. (2002). Chemical synthesis of RNA sequences with 2'-O-[(triisopropylsilyl)oxy]methyl-protected ribonucleoside phosphoramidites. Current Protocols in Nucleic Acid Chemistry, Chapter 3, Unit 3.8. [Link]
- PubMed. (2015, February 3). Chromatographic evidence of silyl ether formation (SEF) in supercritical fluid chromatography.
- Benchchem. (n.d.). Technical Support Center: Prevention of Silyl Ether Degradation in Experiments.
- chemeurope.com. (n.d.). Silyl ether.
- American Chemical Society. (2014, December 16). Chromatographic Evidence of Silyl Ether Formation (SEF) in Supercritical Fluid Chromatography.
- Glen Research. (n.d.). TOM-Protected RNA Synthesis.
- Glen Research. (n.d.). Application Guide - Procedure for the synthesis, deprotection and isolation of RNA using TOM-protected monomers.
- Chemistry LibreTexts. (2021, March 5). 2.1: RECRYSTALLIZATION.
- University of Rochester, Department of Chemistry. (n.d.). Purification: How to Run a Flash Column.
- YouTube. (2020, July 1). Recrystallization.
- Organic Syntheses. (2025, June 19). Purification of Organic Compounds by Flash Column Chromatography.
- Biotage. (n.d.). Successful flash chromatography.
- King Group. (n.d.). Successful Flash Chromatography.
- Glen Research. (n.d.). Glen Report 19.22 - Technical Brief - Procedure for the synthesis and deprotection of Synthetic RNA.
Sources
- 1. glenresearch.com [glenresearch.com]
- 2. researchgate.net [researchgate.net]
- 3. Chemical synthesis of RNA sequences with 2'-O-[(triisopropylsilyl)oxy]methyl-protected ribonucleoside phosphoramidites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Chromatographic evidence of silyl ether formation (SEF) in supercritical fluid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 9. Purification [chem.rochester.edu]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. biotage.com [biotage.com]
- 12. kinglab.chemistry.wfu.edu [kinglab.chemistry.wfu.edu]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. m.youtube.com [m.youtube.com]
- 15. massbio.org [massbio.org]
- 16. glenresearch.com [glenresearch.com]
- 17. glenresearch.com [glenresearch.com]
- 18. glenresearch.com [glenresearch.com]
- 19. orgsyn.org [orgsyn.org]
- 20. glenresearch.com [glenresearch.com]
- 21. glenresearch.com [glenresearch.com]
Technical Support Center: Troubleshooting Stability Issues of TOM-Cl During Workup
Welcome to the technical support guide for (Triisopropylsiloxy)methyl chloride (TOM-Cl), a widely used protecting group for hydroxyl functions. This resource is designed for researchers, scientists, and drug development professionals who encounter stability challenges with TOM-protected compounds during reaction workup and purification. Our goal is to provide not just protocols, but a deeper understanding of the underlying chemistry to empower you to design robust and reliable experimental procedures.
Section 1: Fundamental Stability of the TOM Group
This section addresses the core chemical principles governing the stability of the triisopropylsiloxymethyl (TOM) ether linkage. Understanding these fundamentals is critical for diagnosing and preventing issues during workup.
Q1: What is the chemical nature of the TOM protecting group, and why is it prone to cleavage during certain workup conditions?
The TOM group is a silyl ether, specifically a (triisopropylsiloxy)methyl ether.[1][2] It is installed on a hydroxyl group (R-OH) using TOM-Cl. The resulting structure is R-O-CH₂-O-Si(iPr)₃. The stability of this group is dictated by two key chemical bonds: the C-O-Si linkage characteristic of silyl ethers and the acetal-like R-O-CH₂-O linkage.
-
Silyl Ether Character: The silicon-oxygen bond is the primary point of vulnerability. Silyl ethers are well-known for their lability under acidic conditions or in the presence of fluoride ions.[1][3] The bulky triisopropyl groups on the silicon atom provide significant steric hindrance, making the TOM group considerably more stable to acid than smaller silyl ethers like trimethylsilyl (TMS).[4] However, it is by no means indestructible, and prolonged exposure to even moderate acidity can lead to cleavage.
-
Acetal-like Character: The R-O-CH₂-O-Si moiety resembles an acetal. Acetals are also known to be unstable in aqueous acid, hydrolyzing to release the parent alcohol and, in this case, a silyloxymethanol equivalent.
The primary pathway for degradation during workup is acid-catalyzed hydrolysis. This mechanism is outlined in the diagram below.
Sources
Technical Support Center: Navigating Silylation Reactions
A Guide to Minimizing Side Products and Maximizing Yield
Welcome to the Technical Support Center for Silylation Reactions. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their silylation protocols. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but the underlying chemical principles to empower you to make informed decisions in your laboratory work.
Silylation is a robust and widely used method for protecting reactive functional groups such as alcohols, amines, and carboxylic acids.[1][2] By transiently converting these groups into silyl derivatives, their reactivity is masked, allowing for selective transformations elsewhere in the molecule.[2] However, the very reactivity that makes silylating agents effective can also lead to a variety of unwanted side reactions, diminishing yields and complicating purification.
This guide provides a structured approach to understanding, preventing, and troubleshooting the most common side products encountered in silylation reactions.
Section 1: The Ubiquitous Challenge of Hydrolysis
One of the most frequent and frustrating side reactions in silylation is the hydrolysis of either the silylating agent or the desired silyl ether product.[1][3] Understanding the mechanism and contributing factors is the first step toward its prevention.
Q1: My silylation reaction is not working, and I'm recovering my starting material. What could be the cause?
A1: The primary suspect is often the presence of moisture. Silylating agents are highly susceptible to hydrolysis.[3][4] If there is any water in your reaction system—in the solvent, on the glassware, or in the starting material—the silylating agent will react with it, rendering it inactive for the desired transformation.[3][4]
Troubleshooting Workflow: Incomplete Silylation
Caption: Troubleshooting workflow for incomplete silylation.
Q2: I successfully formed my silyl ether, but it decomposed during workup or chromatography. Why did this happen and how can I prevent it?
A2: The stability of silyl ethers is highly dependent on their steric bulk and the pH of the environment.[1][5] Less hindered silyl ethers, like trimethylsilyl (TMS) ethers, are particularly labile and can be cleaved under mildly acidic or basic conditions.[1][5] Standard aqueous workups or purification on silica gel, which is slightly acidic, can be sufficient to remove sensitive silyl protecting groups.[1]
Preventative Measures for Silyl Ether Cleavage:
| Silyl Group | Relative Stability (Acidic) | Relative Stability (Basic) | Recommended Workup/Purification |
| TMS (Trimethylsilyl) | 1 | 1 | Non-aqueous workup if possible. Use of neutralized silica gel (pre-treated with a triethylamine solution). |
| TES (Triethylsilyl) | 64 | 10-100 | Buffered aqueous workup (e.g., sat. NaHCO₃). |
| TBS/TBDMS (tert-Butyldimethylsilyl) | 20,000 | ~20,000 | Generally stable to standard workup and silica gel chromatography. |
| TIPS (Triisopropylsilyl) | 700,000 | 100,000 | Highly robust, stable to most standard procedures. |
| TBDPS (tert-Butyldiphenylsilyl) | 5,000,000 | ~20,000 | Very stable, requires strong acidic or fluoride conditions for cleavage. |
Data compiled from various sources, relative stability values are approximate.[6][7]
Experimental Protocol: Silylation of a Primary Alcohol with TBSCl
-
Preparation: Ensure all glassware is oven-dried and the reaction is assembled under an inert atmosphere (e.g., Nitrogen or Argon).
-
Reagents: Dissolve the alcohol (1.0 equivalent) and imidazole (2.5 equivalents) in anhydrous N,N-dimethylformamide (DMF).
-
Addition: Cool the stirred solution to 0 °C and add tert-butyldimethylsilyl chloride (TBSCl) (1.2 equivalents) portion-wise.
-
Reaction: Allow the reaction to warm to room temperature and stir until complete, monitoring by Thin Layer Chromatography (TLC).
-
Workup: Quench the reaction by adding water. Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Washing: Wash the combined organic layers with water and then with brine to remove DMF and imidazole hydrochloride.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.[5]
Section 2: Over-Silylation and Selectivity Issues
In molecules with multiple reactive sites, achieving selective silylation can be a significant challenge. Over-silylation, or the formation of bis-silylated products, is a common side reaction.
Q3: I am trying to selectively silylate a primary alcohol in the presence of a secondary alcohol, but I am getting a mixture of products. How can I improve selectivity?
A3: The reactivity of alcohols towards silylation generally follows the order: primary > secondary > tertiary, primarily due to steric hindrance.[4] To enhance selectivity for the less hindered primary alcohol, you can manipulate several factors:
-
Choice of Silylating Agent: A bulkier silylating agent will have greater difficulty accessing the more sterically hindered secondary alcohol.[4][8] Triisopropylsilyl (TIPS) and tert-butyldiphenylsilyl (TBDPS) groups offer excellent selectivity.[4]
-
Stoichiometry: Use a controlled amount of the silylating agent (1.0-1.1 equivalents) to favor reaction at the most reactive site.[4]
-
Temperature: Lowering the reaction temperature (e.g., 0 °C or -78 °C) can significantly improve selectivity by favoring the kinetically controlled product.[4]
Logical Flow for Achieving Selective Silylation
Caption: Key considerations for selective silylation.
Section 3: Enolization of Carbonyl Compounds
When silylating substrates containing carbonyl groups, enolization can lead to the formation of silyl enol ethers as undesired byproducts.
Q4: I am attempting to silylate a hydroxyl group in a molecule that also contains a ketone, and I am observing the formation of a silyl enol ether. How can I avoid this?
A4: The formation of silyl enol ethers occurs when the silylating agent reacts with the enolate form of the ketone.[8][9] This side reaction is more prevalent under conditions that favor enolate formation. To minimize this, consider the following:
-
Base Selection: Use a non-nucleophilic, sterically hindered base (e.g., 2,6-lutidine or diisopropylethylamine) instead of stronger, less hindered bases that can promote enolization.
-
Silylating Agent Reactivity: Highly reactive silylating agents like silyl triflates can readily trap enolates.[7] Using a less reactive silyl chloride may favor the desired O-silylation.
-
Reaction Conditions: Running the reaction at lower temperatures can disfavor the formation of the thermodynamic silyl enol ether.
Frequently Asked Questions (FAQs)
Q: What is the role of the base in silylation reactions? A: The base, typically an amine like triethylamine, imidazole, or pyridine, serves two primary purposes. First, it acts as a proton scavenger to neutralize the acidic byproduct (e.g., HCl) generated during the reaction, driving the equilibrium towards the products.[2] Second, in some cases, it can act as a nucleophilic catalyst, activating the silylating agent.[10]
Q: Are aprotic solvents always necessary for silylation? A: In most cases, yes. Protic solvents (e.g., water, methanol, ethanol) contain acidic protons that will react with the silylating agent, leading to its consumption and reduced yields of the desired product.[1] Anhydrous aprotic solvents like DMF, THF, acetonitrile, or dichloromethane are strongly recommended.[1][11]
Q: How do I choose the right silylating agent? A: The choice depends on a balance of reactivity and the desired stability of the resulting silyl ether.[2][12] For hindered alcohols, a more reactive agent like a silyl triflate may be necessary.[6] For selective protection, a bulkier silyl group is preferred.[4] For ease of removal, a less stable group like TMS may be advantageous.[5]
References
-
Changfu Chemical. (n.d.). An In-Depth Guide to Silylation Reagents: Applications and Benefits. Retrieved from [Link]
-
Chemistry Stack Exchange. (2015). By what mechanism do acids deprotect primary silyl ethers? Retrieved from [Link]
-
Wikipedia. (n.d.). Silylation. Retrieved from [Link]
- Little, J. L. (2014). Artifacts in Trimethylsilyl Derivatization Reactions and Ways to Avoid Them. [Source not further specified].
-
ResearchGate. (n.d.). techniques for silylation. Retrieved from [Link]
-
Gelest. (n.d.). Deprotection of Silyl Ethers. Retrieved from [Link]
-
ResearchGate. (2015). When a good silylation protocol goes bad, what are the usual suspects? Retrieved from [Link]
-
ResearchGate. (n.d.). Steric Effects of Silyl Groups. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). tert-Butyldimethylsilyl Ethers. Retrieved from [Link]
- Pang, X., et al. (2019). Progress in Silylation Protection and Deprotection of Hydroxyl Groups within Alcohol and Phenol. Chemistry, 82(1), 37-43.
-
ResearchGate. (n.d.). Selective Deprotection of Silyl Ethers. Retrieved from [Link]
- Novice, M. H., et al. (1982). Mechanistic change in acid-catalyzed hydrolysis of silyl vinyl ethers. Journal of the American Chemical Society.
- RSC Publishing. (2021).
-
Master Organic Chemistry. (2015). Protecting Groups For Alcohols. Retrieved from [Link]
-
Chemistry LibreTexts. (2021). 16: Silylethers. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Artifacts in trimethylsilyl derivatization reactions and ways to avoid them. Retrieved from [Link]
-
ResearchGate. (n.d.). Screening of the reaction conditions: optimization of the silylation step. Retrieved from [Link]
-
ResearchGate. (n.d.). The Lewis Base-Catalyzed Silylation of Alcohols-A Mechanistic Analysis. Retrieved from [Link]
-
Wikipedia. (n.d.). Silyl ether. Retrieved from [Link]
-
MDPI. (n.d.). Selective Ruthenium-Catalysed Functionalisation Reactions and ROMP of exo-Norbornene-Based Organosilicon Boronic Esters. Retrieved from [Link]
-
NIH. (n.d.). Enantioselective Silyl Protection of Alcohols Promoted by a Combination of Chiral and Achiral Lewis Basic Catalysts. Retrieved from [Link]
-
Wikipedia. (n.d.). Steric effects. Retrieved from [Link]
-
Wikipedia. (n.d.). Silyl enol ether. Retrieved from [Link]
-
NIH. (n.d.). A Catalytic Intermolecular Formal Ene Reaction between Ketone-Derived Silyl Enol Ethers and Alkynes. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Silyl enol ether synthesis by silylation. Retrieved from [Link]
-
Gelest. (n.d.). General Silylation Procedures. Retrieved from [Link]
-
Master Organic Chemistry. (2022). Enolates - Formation, Stability, and Simple Reactions. Retrieved from [Link]
-
Taylor & Francis. (n.d.). Overcoming the BSTFA: Study on Trimethylsilylation Derivatization Procedures for Chemical Weapons Convention-Related Alcohols in Field Analysis. Retrieved from [Link]
-
Chemistry LibreTexts. (2021). 17.2: Enolization of Aldehydes and Ketones. Retrieved from [Link]
-
NIH. (n.d.). Preferential Geminal Bis-silylation of 3,4-Benzothiophane Is Caused by the Dominance of Electron Withdrawal by R3Si over Steric Shielding Effects. Retrieved from [Link]
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Technical Support Center: Silyl Ether Deprotection
A Senior Application Scientist's Guide to Troubleshooting Cleavage Reactions
Silyl ethers are indispensable protecting groups in modern organic synthesis, prized for their tunable stability and versatile application. However, their removal, or deprotection, can be a source of significant frustration, leading to incomplete reactions, undesired side products, and purification challenges. This guide provides field-proven insights and solutions to common problems encountered during silyl ether deprotection, structured to help you diagnose issues and refine your experimental approach.
Frequently Asked Questions: The Fundamentals
This section addresses foundational concepts that are crucial for understanding and troubleshooting deprotection reactions.
Q1: What are the primary mechanisms for silyl ether deprotection?
A1: Silyl ether cleavage primarily proceeds through two distinct mechanisms:
-
Fluoride-Mediated Cleavage: This is the most common method and relies on the exceptionally high affinity of the fluoride ion for silicon. The fluoride anion acts as a potent nucleophile, attacking the silicon atom to form a transient, pentacoordinate "siliconate" intermediate.[1][2] This intermediate readily collapses, breaking the silicon-oxygen bond to liberate the alcohol. The driving force is the formation of the very strong Si-F bond (bond energy ~142 kcal/mol).[3] Reagents like Tetra-n-butylammonium fluoride (TBAF) are standards for this approach.[4][5]
-
Acid-Catalyzed Hydrolysis: In the presence of a protic acid, the ether oxygen is protonated, making it a better leaving group. A nucleophile, typically water or an alcohol solvent, then attacks the silicon center.[2] This pathway is highly sensitive to steric hindrance around both the silicon atom and the oxygen atom.[6][7]
Q2: How does the structure of the silyl group affect its stability and ease of removal?
A2: The stability of a silyl ether is directly proportional to the steric bulk of the substituents on the silicon atom.[8] This steric hindrance shields the silicon from attack by both nucleophiles (like fluoride) and acids. Understanding this stability trend is the key to selective deprotection.
| Silyl Group | Abbreviation | Relative Stability to Acid[6][9] | Relative Stability to Base[6][9] | Common Characteristics |
| Trimethylsilyl | TMS | 1 (Least Stable) | 1 (Least Stable) | Highly labile; often cleaved during aqueous workup or silica gel chromatography.[8] |
| Triethylsilyl | TES | 64 | 10-100 | More stable than TMS, useful for orthogonal strategies.[10] |
| tert-Butyldimethylsilyl | TBS / TBDMS | 20,000 | ~20,000 | A workhorse protecting group with a good balance of stability and ease of removal.[2][8] |
| Triisopropylsilyl | TIPS | 700,000 | 100,000 | Very bulky and robust, requiring more forcing conditions for cleavage.[5][8] |
| tert-Butyldiphenylsilyl | TBDPS | 5,000,000 (Most Stable) | ~20,000 (Most Stable) | Exceptionally stable to acidic conditions and many reagents.[8] |
Q3: What are the most common reagents used for silyl ether deprotection?
A3: The choice of reagent is dictated by the silyl ether's stability and the presence of other sensitive functional groups in the molecule.
-
Fluoride Sources:
-
TBAF (Tetra-n-butylammonium fluoride): The most common fluoride source, typically used in THF.[4][5] It is basic due to the presence of the fluoride anion.
-
HF-Pyridine: A milder, less basic alternative to TBAF, useful for base-sensitive substrates.[1] Caution: HF is highly corrosive and toxic; reactions must be run in plastic labware.[6][11]
-
TAS-F (Tris(dimethylamino)sulfonium difluorotrimethylsilicate): An anhydrous source of fluoride, useful when the water in commercial TBAF solutions is problematic.[4]
-
-
Acidic Conditions:
-
Acetic Acid (AcOH): Often used in a THF/water mixture, particularly for cleaving less stable groups like TMS or TBS.[6][12]
-
PPTS (Pyridinium p-toluenesulfonate): A mild acid catalyst, excellent for selective deprotection of primary TBS ethers in the presence of more robust silyl groups.[2]
-
CSA (Camphorsulfonic acid) / p-TsOH (p-Toluenesulfonic acid): Stronger acids used when milder conditions fail.[6]
-
-
Specialty Reagents:
Troubleshooting Guide: Common Problems & Solutions
This section addresses specific experimental failures in a question-and-answer format.
Scenario 1: Incomplete or Sluggish Reaction
Q: My deprotection reaction has stalled. I see significant starting material remaining by TLC after several hours. What's the underlying cause?
A: A stalled reaction is typically due to insufficient reactivity of the chosen reagent for the specific silyl ether.
-
Insight & Causality: The stability of silyl ethers is a spectrum. A reagent that efficiently cleaves a primary TBS ether, like PPTS in methanol, may be completely ineffective against a secondary TIPS ether due to overwhelming steric hindrance.[2] Similarly, commercial TBAF solutions contain varying amounts of water, which can buffer its activity. The basicity of TBAF can also be an issue if your reaction generates acidic byproducts that neutralize the fluoride.[16]
-
Troubleshooting Steps:
-
Increase Reagent Equivalents: The simplest first step is to add another equivalent of your deprotection reagent.
-
Increase Temperature: Gently warming the reaction (e.g., to 40-50 °C) can often overcome the activation energy barrier, especially for hindered groups like TIPS or TBDPS. Microwave heating can also dramatically reduce reaction times for acid-mediated deprotections.[12]
-
Switch to a Stronger Reagent: If mild conditions (e.g., PPTS, AcOH) fail for a robust group (e.g., TBS, TIPS), move to a more powerful system. For fluoride-mediated reactions, switching from TBAF to HF-Pyridine can be effective.[1] For acid-catalyzed reactions, moving from PPTS to CSA or p-TsOH is a logical step.[6]
-
Consider Solvent and Additives: For fluoride-mediated reactions, ensure your solvent (e.g., THF) is anhydrous if you suspect water is inhibiting the reaction. In some cases, adding a polar, aprotic co-solvent like DMF can accelerate the reaction.[16]
-
Q: I'm trying to deprotect a very hindered secondary or tertiary alcohol protected as a TIPS ether, and nothing seems to work. What should I do?
A: This is a classic challenge where extreme steric bulk around both the silicon and the carbinol carbon work against you.
-
Insight & Causality: The nucleophile (fluoride) or the solvent (in acid catalysis) simply cannot access the silicon atom. Forcing the conditions with excess reagent and high heat may lead to decomposition before deprotection.
-
Solution: The use of HF-Pyridine or neat triethylamine trihydrofluoride (Et₃N·3HF) is often the most effective solution for cleaving highly robust silyl ethers.[5] These reagents provide a high concentration of fluoride in a less basic medium than TBAF. The reaction may still require elevated temperatures and extended reaction times. Extreme caution is required when handling these reagents. [5][11]
Scenario 2: Chemoselectivity and Side Reactions
Q: I have a molecule with both a primary TBS ether and a secondary TIPS ether. I want to remove only the TBS group, but my conditions are cleaving both. How can I improve selectivity?
A: This is a problem of orthogonal deprotection. The goal is to exploit the differential stability of the two groups.
-
Insight & Causality: As shown in the stability table, a primary TBS group is significantly more labile under acidic conditions than a secondary TIPS group.[6][9] Fluoride-based reagents are generally less selective and can cleave both, although sometimes rate differences can be exploited.[4] The key is to use acidic conditions that are just strong enough to cleave the TBS group while leaving the TIPS group intact.
-
Solutions for Selective TBS Cleavage:
-
PPTS in Methanol: This is the go-to method for selectively cleaving primary TBS ethers. The reaction is typically run at 0 °C or room temperature.[2]
-
Dilute Acetic Acid: A buffered system like 4:1:1 AcOH:THF:water at room temperature is very slow but can be highly selective.[6]
-
Carefully Titrated Stronger Acid: Using a catalytic amount (e.g., 10 mol%) of CSA or p-TsOH at a low temperature (e.g., -20 °C) can achieve the desired transformation. The reaction must be carefully monitored by TLC and quenched as soon as the starting material is consumed.[6]
-
Q: My TBAF deprotection is causing elimination of a nearby leaving group/epimerization of a stereocenter. Why is this happening and how can I prevent it?
A: This is a classic side reaction caused by the basicity of TBAF.
-
Insight & Causality: Commercial TBAF is not just a source of fluoride; it's a salt of a strong base (F⁻) and is often hydrated. The reaction mixture is basic, which can promote E2 elimination if a suitable leaving group is present beta to the newly formed alcohol. It can also cause epimerization of acidic protons, such as those alpha to a carbonyl group.[16]
-
Solutions to Mitigate Basicity:
-
Buffer the TBAF: Adding one equivalent of acetic acid to the TBAF solution can buffer the basicity without significantly impeding the desilylation.[16]
-
Switch to a Non-Basic Fluoride Source: HF-Pyridine or Et₃N·3HF are excellent alternatives.[1] They are highly effective for deprotection but are not strongly basic, which preserves base-sensitive functionality.
-
Use Acidic Conditions: If the rest of your molecule is stable to acid, switching to an acidic deprotection method (e.g., PPTS, AcOH) will completely avoid base-mediated side reactions.
-
Scenario 3: Work-up and Purification
Q: After my deprotection, I have a messy crude product and purification by column chromatography is difficult. What are these byproducts?
A: The byproducts are typically silicon-containing species like silanols (R₃Si-OH) and siloxanes (R₃Si-O-SiR₃), which are formed from the cleaved silyl group.[6]
-
Insight & Causality: These byproducts can be greasy, non-polar compounds that co-elute with your desired product, especially if your product is also non-polar. Excess silylating agent from the protection step can also persist and appear as an impurity.
-
Work-up and Purification Strategies:
-
Acidic or Basic Wash: An aqueous wash can help remove some silanols. For TBAF reactions, a wash with saturated aqueous ammonium chloride solution is common.[6]
-
Fluoride Scavenging: If fluoride-based reagents were used, excess fluoride can be quenched. However, the primary issue is the silyl byproduct.
-
Specialized Chromatography: If co-elution is a major problem, switching to a different stationary phase (e.g., alumina, C18 reverse-phase) might be effective.
-
The "Corey Trick" for TBAF Reactions: After the reaction is complete, quench with water, dilute with a non-polar solvent like hexanes or ethyl acetate, and wash extensively with water. DMF, a common solvent for protection, will partition into the aqueous layer, and the silyl byproducts are often more water-soluble than the desired product.[16]
-
Push Forward: Sometimes, the easiest approach is to carry the crude material to the next step, especially if the subsequent reaction converts your product into a much more polar compound, making separation from the non-polar silyl impurities trivial.[17]
-
Experimental Protocols
Protocol 1: Standard Deprotection of a TBS Ether with TBAF
This protocol is a representative procedure for the general cleavage of a moderately stable silyl ether.[2][4]
-
Dissolution: Dissolve the TBS-protected alcohol (1.0 equiv) in anhydrous tetrahydrofuran (THF) to make a 0.1–0.5 M solution in a round-bottom flask under an inert atmosphere (N₂ or Ar).
-
Reagent Addition: Add a 1.0 M solution of TBAF in THF (1.1–1.5 equiv) dropwise at room temperature.
-
Monitoring: Stir the reaction at room temperature and monitor its progress by Thin-Layer Chromatography (TLC). Reaction times can vary from 1 to 18 hours depending on the substrate.[2][4]
-
Quench: Once the starting material is consumed, carefully pour the reaction mixture into a separatory funnel containing a saturated aqueous solution of NH₄Cl or NaHCO₃.
-
Extraction: Extract the aqueous layer three times with ethyl acetate or diethyl ether.
-
Wash & Dry: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography.
Protocol 2: Selective Deprotection of a Primary TBS Ether with PPTS
This protocol is designed for high selectivity in the presence of more stable silyl ethers or acid-sensitive groups.[2]
-
Dissolution: Dissolve the silyl ether substrate (1.0 equiv) in anhydrous methanol (MeOH) to make a 0.1 M solution. Cool the flask to 0 °C in an ice bath.
-
Catalyst Addition: Add pyridinium p-toluenesulfonate (PPTS) (0.1–0.3 equiv) to the stirred solution.
-
Monitoring: Allow the reaction to stir at 0 °C or let it warm slowly to room temperature. Monitor carefully by TLC. The reaction is typically complete within 2-6 hours.
-
Quench: Quench the reaction by adding a saturated aqueous solution of NaHCO₃.
-
Work-up: Remove the majority of the methanol under reduced pressure. Add water and extract the product three times with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash & Dry: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purification: Purify the residue by flash chromatography.
References
-
Gelest, Inc. (n.d.). Deprotection of Silyl Ethers. Gelest. Retrieved from [Link]
-
Shah, S. T. A., & Guiry, P. J. (2008). The chemoselective and efficient deprotection of silyl ethers using trimethylsilyl bromide. Organic & Biomolecular Chemistry, 6(13), 2359–2365. Retrieved from [Link]
-
Wikipedia. (2023). Silyl ether. Retrieved from [Link]
-
Yadav, J. S., et al. (2008). Chemoselective Deprotection of Triethylsilyl Ethers. Synthetic Communications, 38(10), 1541-1548. Retrieved from [Link]
-
Reddy, B. M., et al. (2018). A Facile, Efficient and Chemoseletive Deprotection of Silyl Ethers Using Zinc (II) Trifluoromethanesulfonate. Letters in Organic Chemistry, 15(3), 191-195. Retrieved from [Link]
-
Shah, S. T. A., Singh, S., & Guiry, P. J. (2009). A Novel, Chemoselective and Efficient Microwave-Assisted Deprotection of Silyl Ethers with Selectfluor. The Journal of Organic Chemistry, 74(7), 2951–2954. Retrieved from [Link]
-
Wang, B., Sun, H.-X., & Sun, Z.-H. (2009). LiOAc-Catalyzed Chemoselective Deprotection of Aryl Silyl Ethers under Mild Conditions. The Journal of Organic Chemistry, 74(4), 1781–1784. Retrieved from [Link]
-
Chemistry Stack Exchange. (2015). By what mechanism do acids deprotect primary silyl ethers? Retrieved from [Link]
-
Chemistry LibreTexts. (2021). 16: Silylethers. Retrieved from [Link]
-
Rhoten, M. C., & Fuchs, P. L. (2006). Rapid, Acid-Mediated Deprotection of Silyl Ethers Using Microwave Heating. Synthetic Communications, 36(15), 2143-2148. Retrieved from [Link]
-
Shah, S. T. A., & Guiry, P. J. (2008). The chemoselective and efficient deprotection of silyl ethers using trimethylsilyl bromide. Organic & Biomolecular Chemistry, 6(13), 2359-2365. Retrieved from [Link]
-
Clutch Prep. (2022). Silyl Ether Protecting Groups Explained. Retrieved from [Link]
-
Ashenhurst, J. (2015). Protecting Groups For Alcohols. Master Organic Chemistry. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). tert-Butyldimethylsilyl Ethers. Retrieved from [Link]
-
Total Synthesis. (n.d.). TBS Protecting Group: TBS Protection & Deprotection. Retrieved from [Link]
-
ResearchGate. (n.d.). Selective Deprotection of Silyl Ethers. Retrieved from [Link]
-
Jadhav, V. H., Borate, H. B., & Wakharkar, R. D. (2006). A simple method for deprotection of tert- butyldimethylsilyl ethers by using stannous chloride under microwave irradiation. Indian Journal of Chemistry, 45B, 322-324. Retrieved from [Link]
- Kocienski, P. J. (1994). Protecting Groups. Georg Thieme Verlag.
-
ResearchGate. (n.d.). Rapid, Acid-Mediated Deprotection of Silyl Ethers Using Microwave Heating. Retrieved from [Link]
-
Mohammadpoor-Baltork, I., et al. (2007). A mild and efficient method for the selective deprotection of silyl ethers using KF in the presence of tetraethylene glycol. Organic & Biomolecular Chemistry, 5(24), 4013-4016. Retrieved from [Link]
-
Prakash, C., Saleh, S., & Blair, I. A. (1999). Reductive Deprotection of Silyl Groups with Wilkinson's Catalyst/Catechol Borane. Tetrahedron Letters, 40(26), 4847-4850. Retrieved from [Link]
-
ResearchGate. (2018). How to removal of excess silyl ether reagent from reaction mixture? Retrieved from [Link]
-
Chem-Station. (2014). Silyl Protective Groups. Retrieved from [Link]
Sources
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- 2. total-synthesis.com [total-synthesis.com]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]
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- 9. Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (I) [en.highfine.com]
- 10. Chemoselective Deprotection of Triethylsilyl Ethers - PMC [pmc.ncbi.nlm.nih.gov]
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- 13. The chemoselective and efficient deprotection of silyl ethers using trimethylsilyl bromide - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. A Facile, Efficient and Chemoseletive Deprotection of Silyl Ether...: Ingenta Connect [ingentaconnect.com]
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- 17. researchgate.net [researchgate.net]
Technical Support Center: Mastering Selectivity with TOM-Cl (2-Chloro-1,3,5-trinitrobenzene) Amine Protection
A Senior Application Scientist's Guide for Researchers and Drug Development Professionals
Welcome to the technical support center for TOM-Cl, a powerful reagent for the protection of amine functionalities. This guide is designed to provide you with in-depth technical knowledge, field-proven insights, and practical troubleshooting advice to help you achieve exceptional selectivity and success in your experiments. As your dedicated application scientist, my goal is to explain not just the "how," but the critical "why" behind each step, ensuring your protocols are robust and self-validating.
For clarity within this guide, we will use the user-designated term TOM-Cl to refer to 2-Chloro-1,3,5-trinitrobenzene (also known as Picryl Chloride). The resulting protected amine is referred to as a trinitrophenyl (TNP) amine.
Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the use of TOM-Cl for amine protection.
Q1: What are the primary advantages of using TOM-Cl for amine protection?
A1: The primary advantage of TOM-Cl lies in the extreme electron deficiency of the aromatic ring. The three strongly electron-withdrawing nitro groups make the ring highly susceptible to nucleophilic attack, leading to a rapid and often high-yielding reaction under mild conditions.[1][2][3][4] The resulting 2,4,6-trinitrophenyl (TNP) protected amine is typically a stable, crystalline solid, which can aid in purification.
Q2: What is the underlying mechanism of the reaction between TOM-Cl and an amine?
A2: The reaction proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism.[1][2][3][5] Unlike SN2 reactions, the SNAr mechanism involves a two-step addition-elimination process. The amine (nucleophile) first attacks the carbon atom bearing the chlorine, breaking the aromaticity of the ring to form a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex .[3] In the second, typically faster step, the chloride ion is eliminated, and the aromaticity of the ring is restored.
Q3: How is the 2,4,6-trinitrophenyl (TNP) protecting group typically removed?
A3: Deprotection of the TNP group can be challenging due to the stability of the C-N bond. However, it can often be achieved under specific reducing conditions. Common methods involve catalytic hydrogenation (e.g., using H₂ with a palladium catalyst) which reduces the nitro groups, destabilizing the aromatic system and facilitating cleavage. Other reductive methods may also be employed, though conditions often require careful optimization to avoid side reactions on the substrate.
Q4: What are the key factors that govern the selectivity of TOM-Cl?
A4: Selectivity is primarily governed by two factors: nucleophilicity and steric hindrance .[6][7]
-
Nucleophilicity: More nucleophilic amines will react faster. For instance, aliphatic amines are generally more nucleophilic than aromatic amines.
-
Steric Hindrance: The SNAr reaction is sensitive to steric bulk around the nucleophilic atom.[6][8] This is the most critical factor for achieving selectivity between different classes of amines (e.g., primary vs. secondary).
Troubleshooting Guide: Enhancing Selectivity and Overcoming Challenges
This section provides solutions to specific experimental issues you may encounter.
Problem 1: Poor Selectivity Between a Primary and a Secondary Amine
Q: I am attempting to protect a primary amine in the presence of a secondary amine, but I am getting a mixture of products. How can I improve the selectivity for the primary amine?
A: This is a common challenge that can be addressed by exploiting the inherent differences in steric hindrance between primary and secondary amines. The less-hindered primary amine should react more rapidly with the bulky TOM-Cl reagent. To maximize this kinetic difference, consider the following protocol adjustments.
Experimental Protocol: Maximizing Selectivity for Primary Amines
-
Lower the Temperature: Perform the reaction at a reduced temperature (e.g., 0 °C to -20 °C). Lowering the temperature decreases the overall reaction rate, which magnifies the kinetic difference between the faster reaction with the primary amine and the slower reaction with the sterically hindered secondary amine.
-
Control Stoichiometry: Use only a slight excess (e.g., 1.05 to 1.1 equivalents) of TOM-Cl relative to the primary amine. This ensures there is insufficient reagent to react significantly with the less reactive secondary amine after the primary amine has been consumed.
-
Choice of Base and Solvent:
-
Use a non-nucleophilic, sterically hindered base, such as N,N-Diisopropylethylamine (DIPEA) or 2,6-lutidine. These bases will scavenge the HCl produced without competing as nucleophiles.
-
Employ a non-polar, aprotic solvent like Dichloromethane (DCM) or Tetrahydrofuran (THF). These solvents are less likely to participate in the reaction or promote side reactions compared to protic solvents.
-
-
Slow Addition: Add the TOM-Cl solution dropwise to the solution containing your diamine and base. This maintains a low concentration of the electrophile, further favoring the reaction with the more nucleophilic and accessible primary amine.
-
Monitor the Reaction Closely: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the reaction progress. Quench the reaction as soon as the starting primary amine is consumed to prevent the slower reaction with the secondary amine from proceeding.
Causality Explained: The SNAr mechanism's rate-determining step is the initial nucleophilic attack.[1][3] The transition state leading to the Meisenheimer complex is sterically demanding. The secondary amine, with its two alkyl or aryl substituents, presents a much greater steric barrier to this attack than the primary amine, resulting in a significantly slower reaction rate. By optimizing conditions to favor kinetic control, you can achieve high selectivity.
Visualization: Factors Influencing TOM-Cl Selectivity
Caption: Key factors and experimental parameters to control for achieving high selectivity in TOM-Cl amine protection.
Problem 2: Side Reaction with a Hydroxyl Group in an Amino Alcohol
Q: I am trying to protect the amine in an amino alcohol, but I am observing O-arylation as a side product. How can I achieve chemoselective N-arylation?
A: While amines are inherently more nucleophilic than alcohols, a strong base can deprotonate the hydroxyl group, forming a highly nucleophilic alkoxide that can compete in the reaction. The key to selectivity is to choose conditions that favor the neutral amine as the nucleophile while minimizing the formation of the alkoxide.
Experimental Protocol: Selective N-Arylation of Amino Alcohols
-
Base Selection is Critical: Use a mild, non-deprotonating base like sodium bicarbonate (NaHCO₃) or triethylamine (TEA) in slight excess (e.g., 2-3 equivalents). Avoid strong bases like sodium hydride (NaH) or potassium tert-butoxide, which will readily deprotonate the alcohol.
-
Solvent System: A biphasic system or an aqueous/organic mixture can be effective. For example, conducting the reaction in a solvent like ethyl acetate with an aqueous solution of NaHCO₃ can help buffer the reaction and keep the hydroxyl group protonated.
-
Protonation as Protection: In some cases, the amine can be protected by protonation.[9] However, this is generally not suitable for the TOM-Cl reaction, which requires a neutral, nucleophilic amine. The focus should be on preventing deprotonation of the less reactive alcohol.
-
Reaction Temperature: Maintain the reaction at room temperature or below. Increased temperatures can accelerate the rate of the undesired O-arylation.
Causality Explained: The pKa of an aliphatic amine's conjugate acid is around 10-11, while the pKa of an alcohol is around 16-18. A base like sodium bicarbonate (the pKa of carbonic acid is ~6.4) is strong enough to neutralize the HCl byproduct but not strong enough to significantly deprotonate the alcohol. This maintains the hydroxyl group in its less nucleophilic, protonated state, allowing the more nucleophilic amine to react selectively.[10][11]
Problem 3: Low or No Reaction Yield
Q: My reaction is not proceeding, or the yield of the protected amine is very low. What are the potential causes?
A: Low reactivity can stem from several issues, from the nature of the amine itself to the reaction setup.
Troubleshooting Workflow for Low Yield
Caption: A step-by-step workflow to diagnose and resolve low-yield issues with TOM-Cl protection.
Detailed Analysis:
-
Deactivated Amine: If your amine is part of an electron-poor system (e.g., an aniline with electron-withdrawing groups) or is exceptionally sterically hindered, its nucleophilicity will be greatly reduced.[8] In such cases, more forcing conditions are necessary. Consider increasing the reaction temperature or extending the reaction time significantly.
-
Insufficient Base: The reaction produces one equivalent of HCl. If an insufficient amount of base is used (at least one equivalent is required), the HCl will protonate the starting amine, converting it into a non-nucleophilic ammonium salt and halting the reaction.[12][13] Ensure you are using at least one, and preferably 1.5-2.0, equivalents of base.
-
Reagent Quality: TOM-Cl is susceptible to hydrolysis. Ensure that your reagent is of high purity and that your solvents are anhydrous. Moisture can consume the TOM-Cl, leading to lower yields.
Data Summary Table
For quick reference, the following table summarizes recommended starting conditions for achieving selectivity with TOM-Cl.
| Selectivity Challenge | Recommended Base | Equivalents of Base | Recommended Solvent | Temperature | Key Insight |
| Primary vs. Secondary Amine | DIPEA or 2,6-Lutidine | 1.5 - 2.0 | DCM or THF | 0 °C to -20 °C | Maximize kinetic differences based on steric hindrance.[6] |
| Amine vs. Alcohol | NaHCO₃ or TEA | 2.0 - 3.0 | Ethyl Acetate / H₂O | Room Temperature | Use a base that neutralizes HCl but does not deprotonate the alcohol. |
| Aromatic vs. Aliphatic Amine | TEA or DIPEA | 1.5 - 2.0 | Acetonitrile or DMF | Room Temperature to 40 °C | Exploit the higher intrinsic nucleophilicity of aliphatic amines. |
References
-
Gandler, J. R., Setiarahardjo, I. U., Tufon, C., & Chen, C. (n.d.). Nucleophilic reactivity: nucleophilic aromatic substitution reactions of 2,4-dinitrochlorobenzene and picryl chloride in aqueous and methanol solutions. The Journal of Organic Chemistry. [Link]
-
Various Authors. (2016). What is the best protecting group that is selective for a secondary amine functionality over a primary amine functionality? ResearchGate. [Link]
-
Alvaro, C. E. S., Savini, M. C., Nicotra, V., Yankelevich, J. S., & Nudelman, N. S. (2000). Reaction of 2,4-Dinitrochlorobenzene with Aromatic Amines in Toluene: Effect of Nucleophile Structure. Molecules. [Link]
-
Ghosh, S. K., et al. (2015). Selective and Sensitive Aqueous-Phase Detection of 2,4,6-Trinitrophenol (TNP) by an Amine-Functionalized Metal-Organic Framework. Chemistry. [Link]
-
Various Authors. (n.d.). Competitive reaction of aniline and alcohols/phenols. ResearchGate. [Link]
-
Terrier, F., et al. (2020). Nucleophilicity and solvent effects on the kinetics of 4-(pyren-1-yl)thiazol-2-amine interaction with 4,6-dinitrobenzofuroxan. Arabian Journal of Chemistry. [Link]
-
Ismail, M. M. F., et al. (2015). Selective Protection of Secondary Amines as the N-Phenyl Triazenes. Application to Aminoglycoside Antibiotics. National Institutes of Health. [Link]
-
Malik, A., et al. (2024). Hazardous 2,4,6-Trinitrophenol (TNP) Detection in Water by Amine and Azine Functionalized Metal-Organic Framework. Journal of Fluorescence. [Link]
-
Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]
-
Kuliukhina, D. S., et al. (n.d.). Chan–Lam N-Arylation of Adamantane-Containing Amines. ResearchGate. [Link]
-
Xu, F., et al. (2008). Chlorination/Cyclodehydration of Amino Alcohols with SOCl2: An Old Reaction Revisited. The Journal of Organic Chemistry. [Link]
-
Ashenhurst, J. (n.d.). Amine Protection and Deprotection. Master Organic Chemistry. [Link]
-
Various Authors. (n.d.). Chemoselective N-arylation of aminobenzene sulfonamides via copper catalysed Chan–Evans–Lam reactions. Royal Society of Chemistry. [Link]
-
LibreTexts Chemistry. (2021). 16.6: Nucleophilic Aromatic Substitution. [Link]
-
Nudelman, N. S., et al. (2000). Reaction of 2,4-Dinitrochlorobenzene with Aromatic Amines in Toluene: Effect of Nucleophile Structure. MDPI. [Link]
-
Various Authors. (2013). Highly Regio-Selective Synthesis of β-Amino Alcohol by Reaction with Aniline and Propylene Carbonate in Self Solvent System. Scirp.org. [Link]
-
Various Authors. (2015). Selective and sensitive aqueous-phase detection of 2,4,6-trinitrophenol (TNP) by an amine-functionalized metal-organic framework. PubMed. [Link]
-
LibreTexts Chemistry. (2021). 23.13: Protection of Amino Groups in Synthesis. [Link]
-
Kim, H. N., et al. (2018). Selective Detection of 2,4,6-Trinitrophenol Based on In Situ-generated Fluorescent Zn2+–Anthracene Ensembles in 80% Aqueous Dimethyl Sulfoxide. ResearchGate. [Link]
-
Various Authors. (2025). Chemoselective On-DNA N-Arylation Using Ruthenium. Synfacts. [Link]
-
Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution. [Link]
-
Various Authors. (2022). Synthesis, resolution, and absolute configuration determination of a vicinal amino alcohol with axial chirality. Application to the synthesis of new box and pybox ligands. National Institutes of Health. [Link]
-
Various Authors. (2015). Chemoselective silicification of synthetic peptides and polyamines. PubMed. [Link]
-
Organic-Synthesis.com. (n.d.). Protecting Groups. [Link]
-
NPTEL. (n.d.). Lecture 15 Aromatic Nucleophilic Substitution. [Link]
-
Ashenhurst, J. (2018). Nucleophilicity Trends of Amines. Master Organic Chemistry. [Link]
-
Reddit User. (2023). Selective protection of alcohol over amine. r/Chempros. [Link]
-
Various Authors. (n.d.). Design of a selective, radical C–H amination for the synthesis of β-amino alcohols. ResearchGate. [Link]
-
Various Authors. (n.d.). Chemoselective N-arylation of aminobenzamides via copper catalysed Chan–Evans–Lam reactions. Royal Society of Chemistry. [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 4. archive.nptel.ac.in [archive.nptel.ac.in]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
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- 12. Chlorination/Cyclodehydration of Amino Alcohols with SOCl2: An Old Reaction Revisited [organic-chemistry.org]
- 13. Chemoselective silicification of synthetic peptides and polyamines - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: (Triisopropylsiloxy)methyl chloride (TOM-Cl)
Welcome to the technical support guide for (Triisopropylsiloxy)methyl chloride (TOM-Cl). This resource is designed for researchers, scientists, and professionals in drug development who utilize TOM-Cl as a protecting group for hydroxyl functionalities. Here, we address common challenges and provide troubleshooting solutions in a direct question-and-answer format to support the success of your experiments.
Section 1: Frequently Asked Questions (FAQs)
This section covers fundamental questions about the properties, handling, and applications of TOM-Cl.
Q1: What is TOM-Cl and why is it used as a protecting group?
A1: this compound, abbreviated as TOM-Cl, is a silyl ether-based protecting group used to temporarily block hydroxyl groups in organic synthesis.[1] The "TOM" group is prized for several key features:
-
Steric Hindrance: The bulky triisopropylsilyl group provides significant steric hindrance, which can offer greater stability compared to smaller silyl ethers like trimethylsilyl (TMS).[1]
-
Stability: The TOM group is stable under a variety of reaction conditions, including basic and weakly acidic environments, which allows for a broad range of subsequent chemical transformations on other parts of the molecule.[2][3]
-
Selective Deprotection: It can be removed under specific and mild conditions, often using a fluoride source, which allows for its selective cleavage in the presence of other protecting groups.[4]
In the context of RNA synthesis, the TOM group is particularly advantageous. It exhibits lower steric hindrance during the coupling steps compared to the widely used t-butyldimethylsilyl (tBDMS) group, leading to higher coupling efficiencies.[5] Furthermore, its acetal structure prevents the problematic 2' to 3' migration that can occur with tBDMS groups under basic conditions, which would otherwise lead to non-natural 2'-5' phosphodiester linkages.[2][5]
Q2: How should I properly store and handle TOM-Cl?
A2: Proper storage and handling of TOM-Cl are critical for its stability and for ensuring laboratory safety.
Storage:
-
Moisture Sensitivity: TOM-Cl is sensitive to moisture and will hydrolyze. It should be stored under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container.[6]
-
Temperature: Store in a cool, dry, and well-ventilated area, away from heat and sources of ignition.[6] The recommended storage temperature is typically found on the product label.
-
Incompatible Materials: Avoid contact with water, strong oxidizing agents, and metals like aluminum, with which it can react to form pyrophoric materials.[6][7][8]
Handling:
-
Inert Atmosphere: All transfers and reactions should be conducted under an inert atmosphere using anhydrous solvents and oven-dried glassware to prevent hydrolysis.[6][9]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles (eyeshields), chemical-resistant gloves, and a lab coat. Work should be performed in a chemical fume hood to avoid inhalation of vapors.[6]
-
Spills: In case of a spill, evacuate the area. Cover drains and collect the spill using non-combustible absorbent materials. Ensure the area is well-ventilated.[6]
Q3: What are the main differences between TOM-Cl and other common protecting groups like SEM-Cl or TBDMS-Cl?
A3: The choice of a protecting group is a critical decision in multi-step synthesis. Here is a comparison of TOM-Cl with two other common silyl-based protecting groups:
| Feature | (Triisopropylsiloxy)methyl (TOM) | 2-(Trimethylsilyl)ethoxymethyl (SEM) | tert-Butyldimethylsilyl (TBDMS) |
| Structure | C10H23ClOSi | C6H15ClOSi | C6H15ClSi |
| Key Advantage | High coupling efficiency in RNA synthesis; prevents 2'-3' migration.[2][5] | Stable to a wide range of conditions, including those that cleave other silyl ethers.[10][11] | Good general-purpose protecting group with moderate stability. |
| Common Deprotection | Fluoride sources (e.g., TBAF), specific basic conditions (e.g., AMA for RNA).[5][12] | Fluoride sources, Lewis acids (e.g., MgBr2), or strong acids.[13] | Fluoride sources or acidic conditions.[4] |
| Primary Application | 2'-OH protection in RNA synthesis.[3] | Protection of alcohols and other functional groups in complex synthesis.[10][14] | General alcohol protection.[15] |
Section 2: Troubleshooting Guide for TOM-Cl Protection Reactions
This section provides solutions to specific problems that may be encountered during the protection of hydroxyl groups with TOM-Cl.
Problem 1: Low or no yield of the TOM-protected product.
Possible Causes & Solutions:
-
Cause A: Inactive TOM-Cl Reagent. The most common reason for reaction failure is the degradation of TOM-Cl due to improper handling or storage.
-
Troubleshooting Steps:
-
Ensure the reagent was stored under an inert atmosphere and away from moisture.
-
If the quality is suspect, it is often best to use a fresh bottle of the reagent.
-
Consider re-purifying the TOM-Cl by distillation if a large quantity is needed, though purchasing fresh reagent is often more practical.
-
-
-
Cause B: Presence of Moisture. Trace amounts of water in the reaction mixture will rapidly hydrolyze TOM-Cl.
-
Troubleshooting Steps:
-
Ensure all glassware was rigorously dried (e.g., oven-dried or flame-dried) before use.
-
Use anhydrous solvents. Solvents should be freshly distilled or obtained from a solvent purification system.
-
Maintain a positive pressure of an inert gas (argon or nitrogen) throughout the setup and reaction.[9]
-
-
-
Cause C: Inefficient Base. The choice and quality of the base used to scavenge the HCl byproduct are crucial.
-
Troubleshooting Steps:
-
Commonly used bases include hindered amines like diisopropylethylamine (DIPEA) or 2,6-lutidine. Ensure the base is anhydrous and of high purity.
-
For sterically hindered alcohols, a stronger, non-nucleophilic base might be required.
-
Ensure the stoichiometry of the base is correct, typically at least 1.1 equivalents relative to the alcohol.
-
-
-
Cause D: Steric Hindrance. The substrate itself may be sterically hindered, slowing down the reaction.
-
Troubleshooting Steps:
-
Increase the reaction temperature. Monitor by TLC to check for decomposition.
-
Increase the concentration of TOM-Cl and the base.
-
Prolong the reaction time, carefully monitoring the reaction progress by TLC or LC-MS.
-
-
Workflow for Troubleshooting Low Yield in TOM Protection
Caption: Troubleshooting flowchart for low-yield TOM protection reactions.
Problem 2: Formation of multiple products or side reactions.
Possible Causes & Solutions:
-
Cause A: Over-alkylation. In substrates with multiple nucleophilic sites (e.g., certain nitrogen heterocycles), TOM-Cl can react at unintended positions.
-
Troubleshooting Steps:
-
Lower the reaction temperature to increase selectivity.
-
Slowly add the TOM-Cl reagent using a syringe pump to maintain a low concentration.
-
Consider if a different protecting group strategy is needed for other functional groups in the molecule.
-
-
-
Cause B: Decomposition of Starting Material or Product. The reaction conditions (e.g., prolonged heating, incorrect base) may be too harsh.
-
Troubleshooting Steps:
-
Monitor the reaction carefully by TLC to identify the optimal reaction time and avoid prolonged heating.[9]
-
Ensure the chosen base is compatible with your substrate and does not induce side reactions.
-
If the product is unstable during workup, this could also be a source of impurities. Check the stability of your product to the workup conditions (e.g., acidic or basic washes).[16]
-
-
Section 3: Troubleshooting Guide for TOM Group Deprotection
Problem 1: Incomplete deprotection of the TOM ether.
Possible Causes & Solutions:
-
Cause A: Insufficient Deprotecting Agent. The amount of the deprotecting agent (e.g., TBAF, AMA) may be insufficient.
-
Troubleshooting Steps:
-
Increase the number of equivalents of the deprotecting agent.
-
Ensure the deprotecting agent is of high quality. For example, TBAF solutions can degrade over time.
-
-
-
Cause B: Inappropriate Solvent or Temperature. The reaction conditions may not be optimal for the deprotection.
-
Troubleshooting Steps:
-
For RNA deprotection using AMA (ammonium hydroxide/methylamine), ensure the temperature is appropriate (e.g., 65°C for 5-10 minutes for UltraFAST protocols).[12]
-
When using TBAF, THF is a common solvent. The reaction can often be gently warmed to drive it to completion.[4]
-
For long oligos, a mixture of methylamine in ethanol/water (EMAM) might be more effective.[5]
-
-
Problem 2: Degradation of the molecule during deprotection.
Possible Causes & Solutions:
-
Cause A: Basic Conditions are too Harsh. For sensitive molecules, standard deprotection conditions can cause degradation.
-
Troubleshooting Steps:
-
Reduce the temperature and/or the reaction time. For example, AMA deprotection can be carried out at lower temperatures for a longer duration.[12]
-
Consider alternative, milder deprotection protocols if available for the specific substrate.
-
-
-
Cause B: Presence of Base-Labile Functional Groups. Other functional groups in the molecule may not be compatible with the basic deprotection conditions.
-
Troubleshooting Steps:
-
This highlights the importance of planning the orthogonal protection strategy from the beginning.
-
If possible, modify the synthetic route to protect other sensitive groups or use a protecting group that can be removed under different conditions.
-
-
Section 4: Experimental Protocols
Protocol 1: General Procedure for the Protection of a Primary Alcohol with TOM-Cl
-
Preparation: Under an inert atmosphere of argon, dissolve the primary alcohol (1.0 eq) in anhydrous dichloromethane (DCM) to a concentration of 0.1 M.
-
Addition of Base: Add diisopropylethylamine (DIPEA) (1.5 eq) to the solution and stir for 5 minutes at room temperature.
-
Addition of TOM-Cl: Add this compound (TOM-Cl) (1.2 eq) dropwise to the stirred solution.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, quench by adding a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer twice with DCM.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Deprotection of a TOM-Protected Alcohol using TBAF
-
Preparation: Dissolve the TOM-protected alcohol (1.0 eq) in anhydrous tetrahydrofuran (THF) to a concentration of 0.1 M.
-
Addition of TBAF: Add a 1.0 M solution of tetra-n-butylammonium fluoride (TBAF) in THF (1.5 eq) to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC. Gentle heating (e.g., to 40°C) may be applied if the reaction is sluggish.
-
Workup: Upon completion, dilute the reaction mixture with diethyl ether and wash with a saturated aqueous solution of ammonium chloride (NH4Cl), followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure. Purify the resulting alcohol by flash column chromatography.
References
-
Deprotection of Silyl Ethers - Technical Library. (n.d.). Gelest. Retrieved January 3, 2024, from [Link]
-
Deprotection Guide. (n.d.). Glen Research. Retrieved January 3, 2024, from [Link]
-
Procedure for the synthesis, deprotection and isolation of RNA using TOM-protected monomers. (2019-07-25). Massachusetts Biotechnology Council. Retrieved January 3, 2024, from [Link]
-
Khan, A. T., & Mondal, E. (2000). A Mild and Efficient Method for Selective Deprotection of Tetrahydropyranyl Ethers to Alcohols. The Journal of Organic Chemistry, 65(12), 3823–3826. Retrieved January 3, 2024, from [Link]
-
TOM-Protecting-Group™ - A Major Improvement in RNA Synthesis. (n.d.). Glen Research. Retrieved January 3, 2024, from [Link]
-
2-(Trimethylsilyl)ethoxymethyl chloride. (n.d.). In Wikipedia. Retrieved January 3, 2024, from [Link]
-
Methyl Chloride: Handling, Storage, and Safety. (n.d.). Olin Chlor Alkali. Retrieved January 3, 2024, from [Link]
-
How to Troubleshoot a Reaction. (n.d.). University of Rochester, Department of Chemistry. Retrieved January 3, 2024, from [Link]
-
Pitsch, S., & Weiss, P. A. (2002). Preparation of 2'-O-[(triisopropylsilyl)oxy]methyl-protected ribonucleosides. Current Protocols in Nucleic Acid Chemistry, Chapter 2, Unit 2.9. Retrieved January 3, 2024, from [Link]
-
Methyl Chloride Handbook. (n.d.). Oxy. Retrieved January 3, 2024, from [Link]
-
How To: Troubleshoot a Reaction - Failed Reaction: FAQ. (n.d.). University of Rochester, Department of Chemistry. Retrieved January 3, 2024, from [Link]
-
Protection of Alcohols. (n.d.). OpenOChem Learn. Retrieved January 3, 2024, from [Link]
-
2-(Trimethylsilyl)ethoxymethyl chloride CAS 76513-69-4. (n.d.). Watson International. Retrieved January 3, 2024, from [Link]
-
Alcohol Reactions: Alcohol Protection using TMSCl. (n.d.). OrgoSolver. Retrieved January 3, 2024, from [Link]
-
Protecting Groups For Alcohols. (2015-06-17). Master Organic Chemistry. Retrieved January 3, 2024, from [Link]
Sources
- 1. Protection of Alcohols | OpenOChem Learn [learn.openochem.org]
- 2. glenresearch.com [glenresearch.com]
- 3. Preparation of 2'-O-[(Triisopropylsilyl)oxy]methyl-protected ribonucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]
- 5. massbio.org [massbio.org]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. oxychem.com [oxychem.com]
- 9. Troubleshooting [chem.rochester.edu]
- 10. nbinno.com [nbinno.com]
- 11. Protective effect of 2-(trimethylsilyl)ethoxymethyl chloride_Chemicalbook [chemicalbook.com]
- 12. glenresearch.com [glenresearch.com]
- 13. 2-(Trimethylsilyl)ethoxymethyl chloride - Wikipedia [en.wikipedia.org]
- 14. watson-int.com [watson-int.com]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
- 16. How To [chem.rochester.edu]
Navigating the Scale-Up of (Triisopropylsiloxy)methyl Chloride Reactions: A Technical Support Guide
Welcome to the technical support center for scaling up reactions involving (Triisopropylsiloxy)methyl chloride (TOMCl or TIPSCl). This guide is designed for researchers, scientists, and drug development professionals who are transitioning from laboratory-scale experiments to larger-scale production. Here, we address common challenges, provide in-depth troubleshooting advice, and offer detailed protocols to ensure the safe, efficient, and successful scale-up of your synthetic processes involving this versatile protecting group.
Part 1: Frequently Asked Questions (FAQs) for Scaling Up TIPS-Protection Reactions
This section tackles the most pressing questions that arise when moving from the bench to the pilot plant or manufacturing suite.
Q1: My TIPS-protection reaction, which worked perfectly on a gram scale, is sluggish and incomplete on a kilogram scale. What are the likely culprits?
A1: This is a classic scale-up challenge. The primary suspects are almost always related to mass transfer and moisture control.
-
Insufficient Mixing: In a large reactor, achieving homogeneous mixing is far more challenging than in a round-bottom flask. Poor mixing can lead to localized concentration gradients, meaning some of your substrate may not be in sufficient contact with the TIPSCl and the base. This results in incomplete reactions. Ensure your reactor is equipped with an appropriate agitator (e.g., pitched-blade turbine) and that the stirring speed is optimized for the vessel geometry and reaction volume.
-
Moisture Scavenging on a Grand Scale: this compound is highly sensitive to moisture, leading to the formation of inactive silanols and other byproducts.[1] While drying glassware and solvents is standard practice in the lab, the increased surface area of large-scale equipment and the larger volumes of reagents and solvents make moisture exclusion more critical and challenging. Rigorously dry all reactors and transfer lines. Use freshly distilled, anhydrous solvents and ensure reagents are of high purity. Consider implementing an inert gas blanket (Nitrogen or Argon) throughout the entire process.
A2: Exotherms become much more pronounced during scale-up due to the lower surface-area-to-volume ratio of larger reactors, which hinders efficient heat dissipation.[2] Uncontrolled exotherms can lead to side reactions, impurity formation, and potentially dangerous thermal runaway.[3]
-
Controlled Addition Rate: The simplest and most effective method is to control the addition rate of the TIPSCl. Use a programmable addition pump for a slow, consistent feed.
-
Efficient Cooling: Ensure your reactor's cooling system is adequate for the heat load of the reaction. Perform a calorimetry study on a small scale to predict the heat of reaction and ensure your cooling capacity is sufficient.[4]
-
Solvent Choice and Concentration: Running the reaction at a lower concentration (i.e., using more solvent) can help to dissipate the heat more effectively. The choice of solvent can also play a role in its ability to absorb thermal energy.
Q3: The HCl gas byproduct from my large-scale reaction is becoming a major operational hazard. What are the best practices for managing it?
A3: The silylation reaction of an alcohol with TIPSCl generates one equivalent of hydrogen chloride (HCl) gas. On a large scale, this is a significant volume of a corrosive and toxic gas that must be managed safely.[5]
-
Base Selection: The choice of base is critical. While imidazole is commonly used, on a large scale, a liquid tertiary amine base like triethylamine or N,N-diisopropylethylamine (DIPEA) can be easier to handle and will scavenge the HCl as a salt.
-
Off-Gas Scrubbing: A robust off-gas scrubbing system is mandatory for any large-scale reaction that produces acidic gases.[6] The reactor's vent should be connected to a scrubber containing a basic solution (e.g., aqueous sodium hydroxide) to neutralize the HCl gas before it is released.
Q4: My work-up procedure from the lab is not translating well to the larger scale, leading to emulsions and difficult separations. What should I change?
A4: Work-up procedures are notoriously difficult to scale directly.[7] What works for a 100 mL separation funnel is often impractical for a 100 L reactor.
-
Quenching Strategy: Instead of pouring the reaction mixture into water, consider a reverse quench by slowly adding the quenching agent (e.g., water or a saturated aqueous solution of sodium bicarbonate) to the reaction mixture with vigorous stirring. This can help to control the exotherm of the quench and prevent the formation of difficult-to-break emulsions.
-
Solvent Selection for Extraction: Choose an extraction solvent that has a significant density difference from the aqueous phase to facilitate phase separation. Also, consider the solvent's boiling point for ease of removal during downstream processing.
-
Salt Washes: Incorporate brine washes to help break emulsions and remove water from the organic layer.
Part 2: Troubleshooting Guide: Common Issues and Solutions in Large-Scale TIPS-Protection
| Problem | Potential Cause(s) | Troubleshooting Steps & Solutions |
| Low Yield | 1. Incomplete Reaction: Insufficient mixing, moisture contamination, poor quality reagents.[1] 2. Product Loss During Work-up: Emulsion formation, product solubility in the aqueous phase. | 1. Optimize Reaction: Increase agitation, ensure all reagents and solvents are anhydrous, use high-purity TIPSCl and base. Monitor reaction progress by TLC or HPLC. 2. Refine Work-up: Use a different quenching procedure (e.g., reverse quench), add brine to break emulsions, perform back-extractions of the aqueous layer. |
| Formation of Side Products | 1. Over-silylation: Reaction of other hydroxyl groups in poly-functionalized molecules. 2. Hydrolysis of TIPSCl: Reaction with moisture to form silanols and other byproducts. | 1. Control Stoichiometry: Use a slight excess (1.05-1.1 equivalents) of TIPSCl. Lowering the reaction temperature can also improve selectivity for the most reactive hydroxyl group. 2. Strict Anhydrous Conditions: Rigorously dry all equipment, solvents, and reagents. Maintain an inert atmosphere. |
| Difficult Purification | 1. Co-eluting Impurities: Byproducts with similar polarity to the desired product. 2. Product Crystallization Issues: Product is an oil or does not crystallize easily. | 1. Chromatography Optimization: If column chromatography is necessary, screen different solvent systems. Adding a small amount of a basic modifier like triethylamine to the eluent can sometimes improve separation of silyl ethers.[8] 2. Alternative Purification: Consider distillation under reduced pressure for liquid products. For solids, explore different crystallization solvents or techniques like anti-solvent crystallization.[9] |
| Safety Concerns | 1. Uncontrolled Exotherm: Rapid addition of TIPSCl, insufficient cooling.[2] 2. HCl Gas Exposure: Inadequate scrubbing of off-gases.[6] 3. Handling Bulk TIPSCl: Corrosive nature and moisture sensitivity.[10][11] | 1. Thermal Management: Implement controlled addition, ensure adequate cooling capacity, and consider reaction calorimetry.[4] 2. Engineering Controls: Use a properly designed and maintained off-gas scrubbing system. 3. PPE and Handling: Use appropriate personal protective equipment (acid-resistant gloves, chemical splash goggles, face shield, and a lab coat). Handle in a well-ventilated area, preferably in a closed system for large quantities.[10] |
Part 3: Experimental Protocols for Scaled-Up Reactions
Protocol 1: Kilogram-Scale TIPS-Protection of a Primary Alcohol
This protocol outlines a general procedure for the protection of a primary alcohol on a multi-kilogram scale.
Equipment:
-
Jacketed glass reactor (e.g., 50 L) with overhead mechanical stirring, a temperature probe, a nitrogen/argon inlet, and a condenser.
-
Addition funnel or programmable pump for controlled addition.
-
Off-gas line connected to a caustic scrubber.
Materials:
-
Primary Alcohol (1.0 kg, 1.0 equiv)
-
This compound (TIPSCl) (1.1 equiv)
-
N,N-Diisopropylethylamine (DIPEA) (1.5 equiv)
-
Anhydrous Dichloromethane (DCM) (20 L)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Reactor Setup: Ensure the reactor is clean, dry, and purged with nitrogen.
-
Charge Reactants: Charge the primary alcohol and anhydrous DCM to the reactor. Begin stirring and cool the mixture to 0-5 °C using the reactor jacket.
-
Base Addition: Add the DIPEA to the cooled solution.
-
TIPSCl Addition: Slowly add the TIPSCl to the reaction mixture over 1-2 hours, maintaining the internal temperature below 10 °C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or HPLC until the starting material is consumed.
-
Quenching: Cool the reaction mixture back to 0-5 °C. Slowly add saturated aqueous sodium bicarbonate solution to quench the reaction, ensuring the temperature does not exceed 20 °C.
-
Work-up: Transfer the mixture to a suitable separatory funnel or perform a phase separation in the reactor if equipped. Separate the organic layer. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude TIPS-protected alcohol.
-
Purification: Purify the crude product by large-scale column chromatography or crystallization.
Protocol 2: Deprotection of a TIPS Ether at Scale
Equipment:
-
Jacketed glass reactor with overhead stirring, a temperature probe, and a nitrogen/argon inlet.
Materials:
-
TIPS-protected alcohol (1.0 kg, 1.0 equiv)
-
Tetrabutylammonium fluoride (TBAF) (1.0 M in THF, 1.2 equiv)
-
Anhydrous Tetrahydrofuran (THF) (10 L)
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Reactor Setup: Ensure the reactor is clean, dry, and purged with nitrogen.
-
Charge Reactants: Charge the TIPS-protected alcohol and anhydrous THF to the reactor.
-
TBAF Addition: Add the TBAF solution to the stirred mixture at room temperature.
-
Reaction Monitoring: Monitor the reaction by TLC or HPLC until the starting material is consumed (typically 2-6 hours).
-
Quenching: Add water to quench the reaction.
-
Work-up: Add ethyl acetate and perform a phase separation. Wash the organic layer with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude alcohol by column chromatography or crystallization.
Part 4: Visualizing the Workflow
Diagram 1: Workflow for Scaling Up TIPS-Protection
Caption: Workflow for scaling up a TIPS-protection reaction.
Diagram 2: Decision Tree for Large-Scale Purification
Caption: Decision tree for selecting a large-scale purification method.
References
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). Triisopropylsilyl Chloride (TIPSCl): Handling, Properties, and Synthesis Essentials. Retrieved from [Link]
-
ChemistryViews. (2012, August 7). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from [Link]
-
Waters Corporation. (2025, January 25). LC Purification Troubleshooting Guide. Retrieved from [Link]
-
ResearchGate. (n.d.). techniques for silylation. Retrieved from [Link]
-
Wang, L., et al. (2024). HCl-mediated silylation of C–H bonds in (hetero)arenes with trialkylsilanes. Nature Communications, 15(1), 1-11. [Link]
-
MDPI. (2022, January 26). Temperature Control of Exothermic Reactions Using n-Octadecane@MF Resin microPCMs Based on Esterification Reactions. Polymers, 14(3), 499. [Link]
-
Wikipedia. (2023, November 29). Silylation. Retrieved from [Link]
-
Innocentive. (n.d.). Controlling Runaway Heat in Exothermic Chemical Reactions. Retrieved from [Link]
-
ResearchGate. (n.d.). Selective Deprotection of Silyl Ethers. Retrieved from [Link]
-
Occupational Safety and Health Administration. (n.d.). Process Safety Management. Retrieved from [Link]
-
University of California, Los Angeles, Department of Chemistry and Biochemistry. (n.d.). Organic Reaction Workup Formulas for Specific Reagents. Retrieved from [Link]
-
GWSI. (n.d.). Upgrade Your Lab: Chemical Synthesis Equipment Solutions. Retrieved from [Link]
-
University of Sherbrooke. (n.d.). Guide for crystallization. Retrieved from [Link]
-
Biovanix Chromatography. (n.d.). Quick Troubleshooting Guide For HPLC Column Usage. Retrieved from [Link]
-
Chemical Industry Journal. (n.d.). Handling Reaction Exotherms – A Continuous Approach. Retrieved from [Link]
-
ResearchGate. (n.d.). Temperature Control of Exothermic Reactions Using n-Octadecane@MF Resin microPCMs Based on Esterification Reactions. Retrieved from [Link]
-
Wikipedia. (2023, November 29). Silyl ether. Retrieved from [Link]
-
PubMed Central. (2014, January 29). Tip Induced Crystallization Lithography. Retrieved from [Link]
-
ResearchGate. (2015, April 5). What is the best method for the preparation of silyl enol ethers without using air sensitive methods/techniques?. Retrieved from [Link]
-
Laserglow Technologies. (2025, April 30). The Competitive Advantage of Scaling Industrial Safety Early. Retrieved from [Link]
-
PubMed Central. (2018, July 12). Crystallisation Behaviour of Pharmaceutical Compounds Confined within Mesoporous Silicon. Retrieved from [Link]
-
ResearchGate. (2023, December 22). HCl-mediated silylation of C–H bonds in (hetero)arenes with trialkylsilanes. Retrieved from [Link]
-
Gelest. (n.d.). General Silylation Procedures. Retrieved from [Link]
-
ResearchGate. (2019, September 21). What is the best procedure for silylation of hydroxy compounds ?. Retrieved from [Link]
-
Occupational Safety and Health Administration. (n.d.). 1910.119 - Process safety management of highly hazardous chemicals. Retrieved from [Link]
-
MIT OpenCourseWare. (2010, February 4). Reaction Work-Up I | MIT Digital Lab Techniques Manual [Video]. YouTube. [Link]
-
De Dietrich Process Systems. (n.d.). HCl Treatment. Retrieved from [Link]
- Indian Journal of Chemistry, Section B: Organic Chemistry Including Medicinal Chemistry. (1996). Selective removal of silyl protecting groups from hydroxyl functions with ammonium chloride in aqueous acetonitrile. 45(6), 688-690.
-
MDPI. (2022, November 17). Process Safety Considerations in the Design and Scale-Up of Chemical Looping Processes. Retrieved from [Link]
-
Reddit. (2024, August 5). Purification of oily products in industrial chemistry. r/OrganicChemistry. Retrieved from [Link]
-
YouTube. (2021, February 17). Workshop: Crystallization Protocol to Obtain Single Crystals. Retrieved from [Link]
-
Ricardo. (2023, March 1). How to scale up production and manufacturing effectively. Retrieved from [Link]
-
Gelest. (n.d.). Deprotection of Silyl Ethers. Retrieved from [Link]
-
Patsnap. (2025, July 1). How to Leverage Hydrochloric Acid for Enhanced Results?. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Isolation and Characterization of Silyl Enol Ether Intermediates in the Synthesis of 5,6,9,10–Tetrahydro-7,8-benzocyclooctene-dione. Retrieved from [Link]
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Technical Support Center: Catalyst Poisoning in Reactions Involving TOM-Cl
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support guide for troubleshooting catalytic reactions involving (2-chloro-2-methoxyacetyl) chloride (TOM-Cl). This resource is designed for researchers, chemists, and drug development professionals who utilize this versatile reagent and may encounter challenges with catalyst performance. Our goal is to provide field-proven insights and actionable protocols to diagnose, mitigate, and prevent catalyst poisoning, ensuring the efficiency and success of your synthetic endeavors.
Frequently Asked Questions (FAQs)
Section 1: Understanding the Basics
Q1: What is catalyst poisoning, and why is it a specific concern in reactions involving TOM-Cl?
A1: Catalyst poisoning is the deactivation of a catalyst's active sites through strong chemical bonding (chemisorption) with a substance, known as a poison.[1][2][3] This process reduces or completely halts the catalyst's ability to facilitate a reaction, leading to lower yields and slower reaction rates.[4]
Reactions involving TOM-Cl are particularly susceptible for two primary reasons:
-
Inherent Halide Content: TOM-Cl, or (2-chloro-2-methoxyacetyl) chloride, contains two chlorine atoms. Halide ions, especially chloride (Cl⁻), are well-documented poisons for many late transition metal catalysts, such as those based on palladium, rhodium, and ruthenium.[1][5] They bond strongly to the metal center, blocking the sites required for the catalytic cycle.[6]
-
Reagent Instability: Acyl chlorides can be reactive and may degrade under certain conditions, potentially forming byproducts like carbon monoxide (CO) or other species that can also act as catalyst poisons.[1][7]
Q2: What are the common signs of catalyst poisoning in my reaction?
A2: Identifying catalyst poisoning early is crucial. The primary indicators include:
-
Stalled or Sluggish Reactions: A noticeable decrease in the reaction rate over time, or a complete stop before the starting material is fully consumed.[8]
-
Increased Catalyst Loading Required: Needing significantly more catalyst than established protocols suggest to achieve a reasonable conversion rate.[8]
-
Inconsistent Results: Experiencing high variability in yield and reaction time between batches, even under seemingly identical conditions.
-
Changes in Selectivity: The formation of unexpected or increased amounts of byproducts, as deactivated catalyst sites may alter the reaction pathway.[8]
-
Visual Changes: In some cases, a change in the color of the reaction mixture or precipitation of the metal catalyst (e.g., formation of palladium black) can indicate catalyst decomposition or aggregation, which can be induced by poisons.
Section 2: Diagnosing the Problem
Q3: My reaction is sluggish or has stalled completely. How can I confirm that catalyst poisoning is the cause?
A3: A stalled reaction can have multiple causes, including poor reagent quality, suboptimal temperature, or incorrect stoichiometry.[9] To specifically diagnose catalyst poisoning, a simple experimental test is highly effective.
Diagnostic Protocol: Catalyst Spiking
-
Under an inert atmosphere, carefully withdraw a small aliquot of the stalled reaction mixture for analysis (TLC, LC-MS, or GC-MS) to establish a baseline.
-
Add a fresh charge of the catalyst (typically 25-50% of the initial loading) to the main reaction vessel.
-
Monitor the reaction progress closely for the next 1-2 hours, taking aliquots every 15-30 minutes.
Interpreting the Results:
-
Reaction Re-initiates: If the reaction restarts and proceeds, it strongly suggests that the initial catalyst batch was deactivated. This points towards a poison being present in the reaction medium that was consumed or overwhelmed by the new catalyst.
-
No Change in Conversion: If the reaction remains stalled, the issue may be more complex. A potent, irreversible poison could be present in stoichiometric amounts, or the problem may lie elsewhere (e.g., a decomposed substrate or a necessary co-reagent has been consumed).
Below is a workflow to help guide your troubleshooting process.
Caption: Troubleshooting workflow for a stalled reaction.
Q4: I'm observing unexpected byproducts. Could this be related to catalyst deactivation?
A4: Yes. Catalyst deactivation is not always an "on/off" switch. Partial poisoning can block specific sites on a catalyst, altering its selectivity. For instance, a catalyst designed for a specific cross-coupling might, when partially poisoned, favor a competing side reaction like substrate decomposition or dimerization. Analyzing the structure of the byproducts can provide clues. For example, if you observe products arising from the decomposition of TOM-Cl, it may suggest the reaction conditions are too harsh, leading to the generation of poisoning species.[10][11]
Section 3: Common Poisons & Mechanisms with TOM-Cl
Q5: How exactly does TOM-Cl or its byproducts poison my transition metal catalyst (e.g., Palladium)?
A5: The primary mechanism is halide poisoning . The chloride generated from TOM-Cl can coordinate strongly to the electron-deficient metal center of the catalyst. In a typical palladium-catalyzed cross-coupling cycle, for example, excess chloride ions can form stable, coordinatively saturated palladium-chloride anionic complexes (e.g., [PdCl₃]⁻ or [PdCl₄]²⁻). These complexes are often catalytically inactive or have greatly diminished activity, effectively removing the catalyst from the reaction cycle.[12]
Caption: Mechanism of halide poisoning on a Palladium catalyst.
Q6: Can impurities in my TOM-Cl reagent be the source of poisoning?
A6: Absolutely. Commercial reagents can contain impurities from their synthesis or degradation over time. Potential poisons that could be present as impurities in TOM-Cl or other reagents include:
-
Heavy Metals: Trace amounts of other metals can interfere with the desired catalytic cycle or poison the catalyst surface.[2][5][13]
-
Sulfur Compounds: Sulfur is a potent poison for many transition metals, including palladium, platinum, and rhodium, due to the formation of very strong metal-sulfur bonds.[14][15][16]
-
Water: While not a classic poison for many transition metal cycles, excess water can hydrolyze TOM-Cl and can be detrimental to water-sensitive catalysts or reagents (like Grignards or Lewis acids).[9][17]
Q7: My substrate contains functional groups like thiols, amines, or pyridines. How do I prevent them from poisoning the catalyst?
A7: Functional groups with lone pairs of electrons, particularly sulfur and nitrogen, are common culprits in catalyst poisoning because they can coordinate strongly to the metal center, competing with the desired substrate.[8][18]
-
Sulfur-Containing Groups (Thiols, Thioethers): These are extremely potent poisons for late transition metals. The best strategy is often to use a protecting group for the sulfur moiety that can be removed after the reaction.
-
Nitrogen-Containing Groups (Pyridines, Imidazoles, Amines): These can also act as inhibitors.[18] Strategies to mitigate their effect include:
-
Using a co-solvent: A polar, coordinating solvent may compete for the catalyst's coordination sites, lessening the poisoning effect of the substrate.
-
Choosing robust ligands: Bulky, electron-rich phosphine ligands can sometimes shield the metal center and reduce the binding of inhibitory functional groups.[19]
-
Protonation: Adding a non-nucleophilic acid to protonate the nitrogen atom can block its ability to coordinate to the metal. This must be done cautiously to avoid unwanted side reactions.
-
Q8: I am using a phosphine ligand. Can it also act as a poison?
A8: This is a nuanced issue. Phosphine ligands are essential for stabilizing and activating the metal catalyst.[19][20][21] However, problems can arise from:
-
Ligand Degradation: Under harsh reaction conditions (e.g., high temperature), phosphine ligands can degrade. The degradation products may be catalyst poisons.
-
Excess Ligand: While a slight excess of ligand is often beneficial, a large excess can sometimes inhibit the reaction by creating a coordinatively saturated, less reactive metal center.
-
Impurities: Phosphine ligands can oxidize over time to form phosphine oxides. While not typically strong poisons, their presence indicates reagent degradation and could affect reactivity. Always use high-purity ligands from a reliable source.[19]
Troubleshooting & Mitigation Strategies
This table summarizes common issues and provides actionable solutions.
| Poison/Issue | Potential Source | Susceptible Catalysts | Mitigation Strategy |
| Chloride (Cl⁻) | TOM-Cl, chlorinated solvents, substrates | Pd, Rh, Ru, Pt | 1. Use a halide scavenger (e.g., silver carbonate, silver triflate).[6] 2. Employ bulky, electron-rich ligands to protect the metal center. 3. Add TOM-Cl slowly to the reaction mixture.[6] |
| Sulfur Compounds | Reagent/substrate impurities, contaminated solvents | Pd, Pt, Rh, Ru, Ni | 1. Purify starting materials and solvents rigorously. 2. Use protecting groups for sulfur-containing functional groups.[8] 3. Pre-treat reaction feed to remove sulfur.[22] |
| Nitrogen Heterocycles | Substrates, additives, solvents (e.g., pyridine) | Pd, Rh, Ir | 1. Use more robust catalyst systems with tailored ligands. 2. Temporarily protonate the nitrogen with a suitable acid. 3. In some cases, a higher reaction temperature can overcome inhibitory binding. |
| Water / Moisture | Solvents, reagents, glassware, atmosphere | Lewis Acids (AlCl₃, FeCl₃), water-sensitive reagents | 1. Use anhydrous solvents and reagents.[9] 2. Dry glassware thoroughly in an oven. 3. Run reactions under a dry, inert atmosphere (N₂ or Ar). |
| Heavy Metals | Impurities in reagents or salts | Most transition metals | 1. Use high-purity (e.g., >99.9%) reagents and catalyst precursors.[2] 2. Be aware that trace metals can sometimes be the true catalyst.[23] |
Experimental Protocols
Protocol 1: General Procedure for Using a Halide Scavenger
This protocol is intended for reactions where chloride poisoning from TOM-Cl is suspected to be the primary cause of deactivation. Silver (I) salts are commonly used to precipitate chloride ions as insoluble AgCl.
Caution: Silver salts can be light-sensitive and should be handled with care.
-
Setup: Assemble your reaction vessel under a dry, inert atmosphere (N₂ or Ar).
-
Reagent Addition: Add your substrate, solvent, and catalyst to the reaction vessel.
-
Scavenger Addition: Before adding TOM-Cl, add a stoichiometric equivalent of a silver salt (relative to the moles of TOM-Cl to be added). Common choices include silver carbonate (Ag₂CO₃) or silver triflate (AgOTf). Note: Use 0.5 equivalents of Ag₂CO₃ for every 1 equivalent of Cl⁻ to be scavenged.
-
TOM-Cl Addition: Add the TOM-Cl reagent, preferably slowly via a syringe pump, to the stirred suspension. The formation of a white precipitate (AgCl) is often observed.
-
Reaction: Allow the reaction to proceed as planned, monitoring its progress.
-
Workup: The AgCl precipitate can be removed during the workup by filtration (e.g., through a pad of Celite).
Protocol 2: Purification of Solvents to Remove Common Poisons
Water and oxygen are common atmospheric contaminants that can interfere with many catalytic reactions. Purification of solvents is a critical step for reproducibility.
Example: Purification of Tetrahydrofuran (THF)
-
Pre-drying: Decant THF from a new, sealed bottle. Add anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), swirl, and let it stand for several hours.
-
Distillation Still Setup: Set up a distillation apparatus in a fume hood. The receiving flask should be under an inert atmosphere.
-
Drying Agent/Indicator: Add sodium metal (as wire or chunks) and a small amount of benzophenone to the distillation pot containing the pre-dried THF.
-
Reflux: Heat the mixture to reflux. The solution will turn a deep blue or purple color when the solvent is anhydrous and oxygen-free. If the color does not persist, more sodium may be required.
-
Distillation: Once the deep blue/purple color is stable, distill the THF into the receiving flask under a positive pressure of inert gas.
-
Storage: Store the freshly distilled, anhydrous THF over activated molecular sieves (3Å or 4Å) under an inert atmosphere. Use it within a few days for best results.
References
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- Three Sources of Catalyst Deactivation and How To Mitigate Them. (n.d.).
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- Catalyst Poisoning And Regeneration Methods: Organics, Sulfur, And Cleaning Routines. (2025, August 27). NetSol. Retrieved January 6, 2026.
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- Deactivation of a Pd/AC catalyst in the hydrodechlorination of chlorinated herbicides. (2025, August 10).
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Validation & Comparative
A Strategic Guide to Alcohol Protection: (Triisopropylsiloxy)methyl Chloride vs. Triisopropylsilyl Chloride
In the intricate landscape of multi-step organic synthesis, the judicious selection of protecting groups is a critical determinant of success. For researchers, scientists, and drug development professionals, the ability to mask the reactivity of a hydroxyl group under a variety of reaction conditions, only to be selectively unveiled at the desired stage, is paramount. Among the silyl ethers, a widely employed class of alcohol protecting groups, Triisopropylsilyl chloride (TIPSCl) has long been a stalwart due to the robustness of the resulting TIPS ether. However, a related yet functionally distinct reagent, (Triisopropylsiloxy)methyl chloride (TIPSOM-Cl), offers a nuanced alternative. This guide provides an in-depth, objective comparison of these two reagents, grounded in experimental evidence, to inform strategic decisions in complex synthetic endeavors.
The Landscape of Silyl Ether Protecting Groups
Silyl ethers are formed by the reaction of an alcohol with a silyl halide, most commonly a silyl chloride, in the presence of a base.[1][2] The stability of the resulting silyl ether is largely dictated by the steric bulk of the substituents on the silicon atom.[3] Larger, more sterically hindered groups provide a more formidable shield for the silicon-oxygen bond against nucleophilic or acidic attack.[3] This principle is the foundation for the tunable stability of silyl ethers, allowing for orthogonal protection strategies where one silyl ether can be selectively cleaved in the presence of another.[4]
Triisopropylsilyl Chloride (TIPSCl): The Bulwark of Alcohol Protection
Triisopropylsilyl chloride is a widely utilized reagent for the protection of alcohols, prized for the exceptional stability of the resulting triisopropylsilyl (TIPS) ether.[5] The three bulky isopropyl groups on the silicon atom provide significant steric hindrance, rendering the TIPS ether resistant to a broad spectrum of reaction conditions, including basic and organometallic reagents.[5]
Key Characteristics of TIPS Protection:
-
Robust Stability: TIPS ethers exhibit high stability towards a wide range of reagents and reaction conditions, making them suitable for lengthy and complex synthetic sequences.[5]
-
Steric Selectivity: Due to its significant steric bulk, TIPSCl can often selectively protect less hindered primary alcohols in the presence of more hindered secondary or tertiary alcohols.[6]
-
Introduction: The TIPS group is typically introduced by reacting the alcohol with TIPSCl in the presence of a nitrogenous base, such as imidazole or 2,6-lutidine, in an aprotic solvent like dichloromethane (DCM) or dimethylformamide (DMF).[5]
-
Deprotection: The robust nature of the TIPS group necessitates specific conditions for its removal. Cleavage is most commonly achieved using fluoride ion sources, such as tetrabutylammonium fluoride (TBAF), or under strongly acidic conditions.[7]
Protection & Deprotection Workflow for TIPS Ethers
Caption: General workflow for the protection of an alcohol with TIPSCl and subsequent deprotection using a fluoride source.
This compound (TIPSOM-Cl): A Silyl Acetal with Unique Properties
This compound, also known as (chloromethoxy)triisopropylsilane and often abbreviated as TOM-Cl in the context of its resulting protecting group, introduces a silyl acetal functionality to the alcohol.[8] This structural difference from a simple silyl ether imparts distinct reactivity and stability profiles. The most prominent application of TIPSOM-Cl is in the synthesis of RNA oligonucleotides, where it is used to protect the 2'-hydroxyl group of ribonucleosides.[9][10]
Key Characteristics of TIPSOM (TOM) Protection:
-
Silyl Acetal Nature: The TIPSOM group is a silyl acetal, which differentiates its chemical behavior from silyl ethers.
-
Stability in Oligonucleotide Synthesis: The TOM group is stable to the basic conditions required for the removal of other protecting groups on the heterocyclic bases and the phosphodiester backbone during automated RNA synthesis.[8] Specifically, it is resistant to reagents like ammonium hydroxide/methylamine (AMA).[9][11]
-
Avoidance of Migration: A significant advantage of the TOM group in ribonucleoside chemistry is that it does not undergo the 2' to 3' migration that can be problematic with some other silyl groups under basic conditions.[9][11]
-
Introduction: The introduction of the TOM group can be more complex than that of the TIPS group, sometimes requiring specific mediators like dibutyltin dichloride in nucleoside chemistry.[10]
-
Deprotection: The final cleavage of the TOM group is typically achieved with a fluoride source, such as TBAF or triethylamine trihydrofluoride (TEA·3HF).[8][9]
TIPSOM (TOM) Group Deprotection in RNA Synthesis
Caption: Deprotection sequence for a TOM-protected RNA oligonucleotide, highlighting the stability of the TOM group to basic conditions.
Comparative Analysis: TIPS vs. TIPSOM
The choice between TIPSCl and TIPSOM-Cl hinges on the specific requirements of the synthetic route, particularly the stability of the protecting group to different reaction conditions.
| Feature | TIPS (from TIPSCl) | TIPSOM (from TIPSOM-Cl) |
| Protecting Group Type | Silyl Ether | Silyl Acetal |
| Primary Application | General, robust alcohol protection in complex synthesis.[5] | Specialized protection of 2'-OH in RNA synthesis.[9][10] |
| Stability to Acid | High. Significantly more stable than less hindered silyl ethers.[3] | Expected to be labile under acidic conditions due to the acetal nature. |
| Stability to Base | High.[5] | High. Stable to strong amine bases like AMA used in oligonucleotide deprotection.[9][11] |
| Deprotection Conditions | Fluoride sources (TBAF, HF-Pyridine) or strong acid.[7] | Fluoride sources (TBAF, TEA·3HF).[8][9] |
| Key Advantage | Broad, robust stability and well-established protocols. | Stability to strong base while being fluoride-labile; prevents 2'-3' migration in RNA synthesis.[9][11] |
| Potential Limitation | Can be difficult to remove in the presence of sensitive functional groups. | Less explored for general alcohol protection; potentially acid-labile. |
Experimental Protocols
Protection of a Primary Alcohol with TIPSCl
Objective: To protect the primary hydroxyl group of benzyl alcohol as its TIPS ether.
Materials:
-
Benzyl alcohol
-
Triisopropylsilyl chloride (TIPSCl)
-
Imidazole
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a stirred solution of benzyl alcohol (1.0 eq) and imidazole (2.0 eq) in anhydrous DMF at 0 °C, add TIPSCl (1.2 eq) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate.
-
Extract the mixture with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired TIPS ether.
Deprotection of a TIPS Ether using TBAF
Objective: To cleave the TIPS ether of benzyl triisopropylsilyl ether to regenerate benzyl alcohol.
Materials:
-
Benzyl triisopropylsilyl ether
-
Tetrabutylammonium fluoride (TBAF), 1 M solution in THF
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve the TIPS-protected alcohol (1.0 eq) in anhydrous THF.
-
To the stirred solution, add a 1 M solution of TBAF in THF (1.1 eq).
-
Stir the reaction at room temperature and monitor by TLC.
-
Once the starting material is consumed, quench the reaction with saturated aqueous sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the deprotected alcohol.[7]
Conclusion: A Strategic Choice Based on Synthetic Context
Both this compound and Triisopropylsilyl chloride are valuable reagents for the protection of hydroxyl groups, yet they serve distinct strategic purposes.
-
TIPSCl is the reagent of choice for general, robust protection of alcohols in complex synthetic routes where stability to a wide range of conditions is paramount. Its behavior is well-characterized, and its steric bulk allows for selective protection.
-
TIPSOM-Cl , yielding the TOM protecting group, is a more specialized reagent. Its key advantage lies in its silyl acetal nature, which confers stability to the strong basic conditions encountered in oligonucleotide synthesis while allowing for fluoride-mediated deprotection. This specific stability profile, coupled with its ability to prevent acyl migration, makes it exceptionally well-suited for its niche application in RNA synthesis.
For the synthetic chemist, the decision between TIPSCl and TIPSOM-Cl is not merely a choice of reagent but a strategic consideration of the entire synthetic pathway. Understanding the nuanced differences in their stability and reactivity is essential for navigating the complexities of modern organic synthesis and achieving the desired molecular architecture with efficiency and precision.
References
-
Glen Research. (n.d.). Application Guide - Procedure for the synthesis, deprotection and isolation of RNA using TOM-protected monomers. Retrieved from [Link]
-
Massachusetts Biotechnology Council. (2019, July 25). Procedure for the synthesis, deprotection and isolation of RNA using TOM-protected monomers. MassBio. Retrieved from [Link]
-
ATDBio. (n.d.). Nucleic Acids Book - Chapter 6: RNA oligonucleotide synthesis. Retrieved from [Link]
-
Glen Research. (n.d.). Deprotection Guide. Retrieved from [Link]
- Efficient and Selective Protection of Alcohols and Phenols with Triisopropylsilyl Chloride/Imidazole Using Microwave Irradiation. (2000). Tetrahedron, 56(38), 7503-7506.
- Pitsch, S., & Weiss, P. A. (2002). Chemical synthesis of RNA sequences with 2'-O-[(triisopropylsilyl)oxy]methyl-protected ribonucleoside phosphoramidites. Current protocols in nucleic acid chemistry, Chapter 3, Unit 3.8.
-
OpenOChem Learn. (n.d.). Protection of Alcohols. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Acetals as Protecting Groups for Aldehydes and Ketones. Retrieved from [Link]
- Beilstein Journal of Organic Chemistry. (2017).
-
NROChemistry. (n.d.). Protection of Alcohols. Retrieved from [Link]
-
Master Organic Chemistry. (2015, June 17). Protecting Groups For Alcohols. Retrieved from [Link]
-
Ready, J. (n.d.). Protecting Groups in Organic Synthesis. UT Southwestern Medical Center. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, March 19). 18.3: Reactions of Ethers - Acidic Cleavage. Retrieved from [Link]
Sources
- 1. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 2. Comparison of the Relative Reactivities of the Triisopropylsilyl Group With Two Fluorous Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Protection of Alcohols | OpenOChem Learn [learn.openochem.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. atdbio.com [atdbio.com]
- 9. glenresearch.com [glenresearch.com]
- 10. Chemical synthesis of RNA sequences with 2'-O-[(triisopropylsilyl)oxy]methyl-protected ribonucleoside phosphoramidites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. massbio.org [massbio.org]
Navigating the Lability Landscape: A Comparative Guide to the Acidic Stability of Silyl Ethers
For the synthetic chemist engaged in the intricate art of multi-step synthesis, particularly within the demanding realms of pharmaceutical and natural product development, the strategic deployment of protecting groups is a cornerstone of success. Among the arsenal of available tactics, silyl ethers stand out as workhorses for the temporary masking of hydroxyl functionalities. Their popularity stems from a trifecta of desirable attributes: ease of installation, general robustness, and, most critically, a tunable lability that allows for their selective removal under finely controlled conditions.
This in-depth technical guide provides a comprehensive comparison of the relative stability of commonly employed silyl ethers in acidic media. We will delve into the mechanistic underpinnings of their acid-catalyzed cleavage, present and analyze quantitative experimental data to ground our comparisons, and provide detailed, field-proven protocols for their selective deprotection. This guide is intended to equip researchers, scientists, and drug development professionals with the expert insights required to make informed and strategic decisions in the design and execution of complex synthetic routes.
The Mechanism of Acid-Catalyzed Silyl Ether Cleavage: A Tale of Sterics and Electronics
The cleavage of a silyl ether under acidic conditions is not a brute-force demolition of a chemical bond, but rather a nuanced, stepwise process governed by fundamental principles of physical organic chemistry. A thorough understanding of this mechanism is paramount to rationally controlling their stability and achieving selective deprotection.
The generally accepted mechanism for the acid-catalyzed hydrolysis of a silyl ether proceeds via the following key steps[1][2]:
-
Protonation of the Ether Oxygen: The reaction is initiated by the reversible protonation of the ether oxygen atom by an acid catalyst (H-A). This seemingly simple step is crucial as it transforms the alkoxy group into a much better leaving group.
-
Nucleophilic Attack on Silicon: A nucleophile, typically a solvent molecule such as water or an alcohol, then attacks the now more electrophilic silicon atom. This attack can proceed through a spectrum of transition states, but a key intermediate is a pentacoordinate silicon species[1][3].
-
Departure of the Alcohol: The protonated alcohol is expelled, leaving behind a silyl species that is subsequently neutralized.
The rate-determining step of this process is heavily influenced by the steric environment around the silicon atom. Bulky substituents on the silicon atom sterically hinder the approach of the nucleophile, thereby slowing down the rate of cleavage. This steric hindrance is the primary factor governing the relative stability of the common silyl ethers[4][5].
// Nodes SilylEther [label="R-O-SiR'3\nSilyl Ether", fillcolor="#F1F3F4"]; ProtonatedEther [label="R-O(H+)-SiR'3\nProtonated Silyl Ether", fillcolor="#FBBC05", fontcolor="#202124"]; PentacoordinateSi [label="[R-O(H)-SiR'3(Nu)]\nPentacoordinate Intermediate", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Alcohol [label="R-OH\nAlcohol", fillcolor="#34A853", fontcolor="#FFFFFF"]; SilylSpecies [label="Nu-SiR'3\nSilylated Nucleophile", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges SilylEther -> ProtonatedEther [label="+ H+"]; ProtonatedEther -> SilylEther [label="- H+"]; ProtonatedEther -> PentacoordinateSi [label="+ Nu"]; PentacoordinateSi -> Alcohol [label="- Nu-SiR'3"]; }
Caption: Generalized mechanism of acid-catalyzed silyl ether deprotection.A Quantitative Comparison of Silyl Ether Stability in Acidic Media
Theoretical principles are best illuminated by empirical data. The relative stability of silyl ethers under acidic conditions has been the subject of numerous studies, providing the synthetic chemist with a reliable predictive framework. The general order of stability, from most labile to most robust, is as follows[6][7]:
TMS < TES < TBS (TBDMS) < TIPS < TBDPS
This trend is a direct consequence of the increasing steric bulk of the substituents on the silicon atom:
-
TMS (Trimethylsilyl): With three small methyl groups, the silicon atom is highly accessible, rendering TMS ethers extremely labile to even weakly acidic conditions.
-
TES (Triethylsilyl): The replacement of methyl with ethyl groups provides a moderate increase in steric hindrance and, consequently, stability.
-
TBS (tert-Butyldimethylsilyl) / TBDMS: The introduction of a bulky tert-butyl group significantly shields the silicon atom, making TBS ethers substantially more stable than TMS and TES ethers. They are robust to a wide range of reaction conditions, yet can be cleaved under controlled acidic conditions.
-
TIPS (Triisopropylsilyl): Featuring three bulky isopropyl groups, TIPS ethers offer a significant step up in stability compared to TBS ethers. This enhanced robustness allows for the selective deprotection of TBS ethers in the presence of TIPS ethers.
-
TBDPS (tert-Butyldiphenylsilyl): The combination of a tert-butyl group and two phenyl groups creates a highly hindered silicon center, making TBDPS ethers exceptionally stable to acidic conditions. Their cleavage often requires forcing conditions.
The following tables provide a quantitative comparison of the relative rates of hydrolysis and approximate half-lives of these common silyl ethers under standardized acidic conditions.
Table 1: Relative Rates of Acidic Hydrolysis of Silyl Ethers
| Silyl Ether | Abbreviation | Relative Rate of Hydrolysis (vs. TMS) |
| Trimethylsilyl | TMS | 1 |
| Triethylsilyl | TES | 64 |
| tert-Butyldimethylsilyl | TBS/TBDMS | 20,000 |
| Triisopropylsilyl | TIPS | 700,000 |
| tert-Butyldiphenylsilyl | TBDPS | 5,000,000 |
Data compiled from various sources, including[7][8]. The values represent the relative resistance to acid-catalyzed hydrolysis compared to TMS ether, which is set to 1.
Table 2: Approximate Half-Lives of Silyl Ethers of p-Cresol in Acidic Media
| Protecting Group | Condition | Half-life (t½) |
| TBS | 1% HCl in 95% EtOH | ~4.5 hours |
| TIPS | 1% HCl in 95% EtOH | >100 hours |
| TBDPS | 1% HCl in 95% EtOH | >100 hours |
This data clearly illustrates the significant increase in stability from TBS to the bulkier TIPS and TBDPS groups under identical acidic conditions.
Experimental Protocols for Selective Silyl Ether Deprotection
The true utility of the graduated stability of silyl ethers lies in the ability to selectively deprotect one in the presence of another. This section provides detailed, step-by-step protocols for key deprotection scenarios, with an emphasis on the causality behind the experimental choices.
Protocol 1: Mild Acidic Cleavage of a TBS Ether
This protocol is suitable for the removal of a TBS group under conditions that would typically leave more robust silyl ethers like TIPS and TBDPS intact.
Objective: To deprotect a primary TBS ether using pyridinium p-toluenesulfonate (PPTS) in methanol.
Materials:
-
TBS-protected alcohol (1.0 equiv)
-
Methanol (MeOH), anhydrous
-
Pyridinium p-toluenesulfonate (PPTS) (0.1 - 0.3 equiv)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate (EtOAc) or other suitable organic solvent
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Dissolution: Dissolve the TBS-protected compound (1.0 equiv) in anhydrous methanol to a concentration of approximately 0.1 M. Rationale: Methanol serves as both the solvent and a proton source in the presence of the acid catalyst. Anhydrous conditions are preferred to ensure reproducibility.
-
Addition of Catalyst: Add pyridinium p-toluenesulfonate (PPTS) (0.1 - 0.3 equiv) to the stirred solution. Rationale: PPTS is a mild and convenient acid catalyst. Its pyridinium counterion buffers the acidity, preventing undesired side reactions that might occur with stronger acids.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the deprotection by thin-layer chromatography (TLC). Rationale: TLC is a rapid and effective method to track the consumption of the starting material and the appearance of the deprotected alcohol.
-
Quenching: Upon completion (as determined by TLC), quench the reaction by adding a saturated aqueous solution of sodium bicarbonate until the solution is neutral or slightly basic. Rationale: The bicarbonate solution neutralizes the acidic catalyst, stopping the reaction and preventing potential product degradation during workup.
-
Extraction: Extract the product with an appropriate organic solvent (e.g., ethyl acetate, 3 x). Rationale: The deprotected alcohol will partition into the organic layer, separating it from inorganic salts.
-
Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Rationale: The brine wash removes residual water, and the drying agent removes any remaining traces of moisture before solvent evaporation.
-
Purification: Purify the crude product by flash column chromatography if necessary.
Protocol 2: Selective Deprotection of a TBS Ether in the Presence of a TIPS Ether
This protocol demonstrates the selective cleavage of a less hindered TBS ether while a more sterically encumbered TIPS ether remains intact.
Objective: To selectively cleave a primary TBS ether in the presence of a secondary TIPS ether using acetic acid.
Materials:
-
Substrate containing both a primary TBS ether and a secondary TIPS ether (1.0 equiv)
-
Acetic acid (AcOH)
-
Tetrahydrofuran (THF)
-
Water (H₂O)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the substrate (1.0 equiv) in a 3:1:1 mixture of THF:AcOH:H₂O. Rationale: The THF ensures solubility of the substrate, while the acetic acid/water mixture provides the acidic medium for hydrolysis. The ratio can be adjusted to modulate the reaction rate.
-
Reaction Progress: Stir the reaction at room temperature and carefully monitor its progress by TLC. Rationale: This reaction requires careful monitoring to ensure complete cleavage of the TBS group without significant removal of the TIPS group. The reaction time will be substrate-dependent.
-
Workup: Once the TBS ether is consumed, carefully neutralize the acetic acid by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extraction and Purification: Extract the product with ethyl acetate (3 x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the product by flash chromatography to isolate the desired alcohol.
Strategic Selection of Silyl Ethers: A Decision-Making Workflow
The choice of a silyl protecting group should be a deliberate and strategic decision based on the planned synthetic route. The following workflow provides a logical framework for selecting the appropriate silyl ether based on the required stability.
// Nodes Start [label="Need to Protect a Hydroxyl Group", shape=ellipse, fillcolor="#F1F3F4"]; Question1 [label="Will the subsequent steps involve acidic conditions?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; NoAcid [label="Consider TMS or TES for easy removal", fillcolor="#34A853", fontcolor="#FFFFFF"]; YesAcid [label="Mild or Strong Acid?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; MildAcid [label="TBS is a robust and versatile choice", fillcolor="#4285F4", fontcolor="#FFFFFF"]; StrongAcid [label="Need for very high stability?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; TIPS [label="TIPS offers enhanced stability over TBS", fillcolor="#4285F4", fontcolor="#FFFFFF"]; TBDPS [label="TBDPS provides maximum stability to acid", fillcolor="#4285F4", fontcolor="#FFFFFF"]; SelectiveDeprotection [label="Need for selective deprotection of another silyl ether?", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; ChooseWisely [label="Select a combination with differential stability (e.g., TBS and TIPS)", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges Start -> Question1; Question1 -> NoAcid [label="No"]; Question1 -> YesAcid [label="Yes"]; YesAcid -> MildAcid [label="Mild Acid"]; YesAcid -> StrongAcid [label="Strong Acid"]; StrongAcid -> TIPS [label="No"]; StrongAcid -> TBDPS [label="Yes"]; MildAcid -> SelectiveDeprotection; TIPS -> SelectiveDeprotection; TBDPS -> SelectiveDeprotection; SelectiveDeprotection -> ChooseWisely [label="Yes"]; }
Caption: A decision-making guide for selecting a suitable silyl ether protecting group.Conclusion
The judicious selection and manipulation of silyl ether protecting groups are indispensable skills for the modern synthetic chemist. By understanding the mechanistic principles that govern their stability and leveraging the quantitative data that defines their reactivity, researchers can navigate the complex landscape of multi-step synthesis with greater precision and efficiency. The graduated stability of the common silyl ethers, from the labile TMS to the robust TBDPS, provides a powerful toolkit for the strategic protection and selective deprotection of hydroxyl groups, enabling the construction of ever more complex and valuable molecules.
References
-
Nelson, T. D., & Crouch, R. D. (1996). Selective Deprotection of Silyl Ethers. Synthesis, 1996(09), 1031–1069. [Link]
-
Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis (4th ed.). Wiley-Interscience. [Link]
-
Corey, E. J., & Venkateswarlu, A. (1972). Protection of hydroxyl groups as tert-butyldimethylsilyl derivatives. Journal of the American Chemical Society, 94(17), 6190–6191. [Link]
-
Gelest, Inc. (n.d.). Deprotection of Silyl Ethers. [Link]
-
Wikipedia. (n.d.). Silyl ether. [Link]
-
Chemistry Stack Exchange. (2015). By what mechanism do acids deprotect primary silyl ethers?[Link]
-
Master Organic Chemistry. (2015). Protecting Groups For Alcohols. [Link]
Sources
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. echemi.com [echemi.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]
- 7. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 8. pdf.benchchem.com [pdf.benchchem.com]
A Researcher's Guide to Selecting Hydroxyl Protecting Groups: Advantages of TOM-Cl over MOM-Cl
In the intricate world of multi-step organic synthesis, particularly in drug development and natural product synthesis, the judicious selection of protecting groups is paramount to success.[1][2] A protecting group must be robust enough to withstand various reaction conditions yet labile enough for selective removal without compromising the integrity of the target molecule.[3] For decades, the methoxymethyl (MOM) ether, installed using chloromethyl methyl ether (MOM-Cl), has been a workhorse for protecting hydroxyl groups.[4] However, significant drawbacks associated with its use have spurred the development of superior alternatives. This guide provides a detailed comparison of the traditional MOM-Cl with a more advanced reagent, [(triisopropylsilyl)oxy]methyl chloride (TOM-Cl), highlighting the distinct advantages of the latter for researchers in the chemical sciences.
The Persistent Challenges of MOM-Cl
Methoxymethyl chloride is an effective reagent for converting alcohols into MOM ethers, which are stable under strongly basic to weakly acidic conditions.[5][6] The protection is typically achieved by treating an alcohol with MOM-Cl in the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA).[4][7]
Despite its widespread use, MOM-Cl presents two critical challenges:
-
Extreme Toxicity and Carcinogenicity: Chloromethyl methyl ether (CMME), or MOM-Cl, is a potent alkylating agent and a known human carcinogen.[7][8][9] Its high volatility and ability to alkylate biological macromolecules necessitate stringent handling protocols, posing a significant risk to laboratory personnel.[10][11]
-
Harsh Deprotection Conditions: Removal of the MOM group typically requires strongly acidic conditions, such as hydrochloric acid in methanol or trifluoroacetic acid (TFA) in dichloromethane.[10] These conditions are often incompatible with acid-sensitive functional groups elsewhere in a complex molecule, limiting its synthetic utility.[5]
These significant drawbacks underscore the need for safer and more versatile alternatives in modern organic synthesis.
TOM-Cl: A Superior Alternative for Hydroxyl Protection
[(Triisopropylsilyl)oxy]methyl chloride, or TOM-Cl, has emerged as a highly effective reagent for the protection of hydroxyl groups, particularly in the demanding field of oligoribonucleotide synthesis.[12] The resulting TOM ether offers a stability profile and deprotection orthogonality that overcomes the primary limitations of MOM ethers.
The key structural difference is the replacement of the methyl group in MOM-Cl with a bulky triisopropylsilyloxy (TIPS-O) group. This modification imparts several significant advantages.
Head-to-Head Comparison: TOM-Cl vs. MOM-Cl
| Feature | MOM-Cl (Methoxymethyl chloride) | TOM-Cl ([(Triisopropylsilyl)oxy]methyl chloride) | Advantage |
| Reagent Safety | Known human carcinogen, potent alkylating agent.[7][8] | Not classified as a carcinogen, lower volatility. | TOM-Cl |
| Protection Conditions | Alcohol, DIPEA, DCM.[10] | Alcohol, base (e.g., DIPEA), DCM.[12] | Comparable |
| Stability | Stable to base and weakly acidic conditions.[5] | Stable to basic and weakly acidic conditions.[13] | Comparable |
| Deprotection Conditions | Requires strong acids (e.g., HCl, TFA).[10] | Mild, fluoride-based reagents (e.g., TEA·3HF).[14] | TOM-Cl |
| Orthogonality | Limited; acid-labile groups are incompatible. | High; stable to many conditions, removed selectively.[12] | TOM-Cl |
| Synthetic Utility | Broad, but limited by safety and deprotection. | Excellent, especially for complex, sensitive molecules.[12][13] | TOM-Cl |
Key Advantage 1: Enhanced Safety Profile
The most immediate and critical advantage of TOM-Cl is its superior safety profile. Unlike the carcinogenic MOM-Cl, TOM-Cl is not a highly volatile and potent alkylating agent, significantly reducing handling risks for researchers. This factor alone provides a compelling reason to substitute MOM-Cl in many synthetic protocols.
Key Advantage 2: Orthogonal Deprotection Strategy
The true synthetic power of the TOM group lies in its unique deprotection pathway. While MOM ethers require acid cleavage, the TOM group is a silyl-based acetal.[15] This means it is cleaved under mild, neutral conditions using a fluoride source, most commonly triethylamine trihydrofluoride (TEA·3HF).[14]
This orthogonality is a game-changer in complex synthesis. A molecule can bear acid-labile groups (e.g., t-butyl esters, Boc-amines, other acetals) and base-labile groups (e.g., esters), and the TOM group can be selectively removed without affecting them. This is particularly crucial in RNA synthesis, where the TOM group protects the 2'-OH of ribonucleosides and is removed without damaging the delicate oligonucleotide product.[12]
Diagram: Orthogonal Deprotection Workflow
The following diagram illustrates the strategic advantage of the TOM group's deprotection pathway compared to the MOM group in a hypothetical multi-step synthesis.
Caption: Comparison of MOM vs. TOM deprotection pathways.
Key Advantage 3: Superior Performance in Specialized Applications
The properties of the TOM group make it exceptionally well-suited for solid-phase RNA synthesis. The steric bulk of the triisopropylsilyl group minimizes side reactions, and its stability to basic and weakly acidic conditions is ideal for the phosphoramidite coupling cycle.[13] Furthermore, the mild fluoride-based deprotection ensures the integrity of the final RNA oligonucleotide, preventing strand cleavage that can occur under harsh acidic treatments.[12][14] This has led to higher coupling yields and the ability to synthesize longer, higher-quality RNA molecules.[13]
Experimental Protocols
Protocol 1: General Procedure for TOM Protection of a Primary Alcohol
This protocol describes a standard procedure for the protection of a primary alcohol using TOM-Cl.
Materials:
-
Substrate (primary alcohol)
-
TOM-Cl ([(Triisopropylsilyl)oxy]methyl chloride)
-
N,N-diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Argon or Nitrogen gas for inert atmosphere
Procedure:
-
Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add the alcohol substrate (1.0 eq).
-
Dissolution: Dissolve the substrate in anhydrous DCM under an inert atmosphere.
-
Base Addition: Add DIPEA (2.0-3.0 eq) to the solution. Rationale: DIPEA acts as a non-nucleophilic base to scavenge the HCl generated during the reaction, driving the equilibrium towards the product.
-
Cooling: Cool the reaction mixture to 0 °C using an ice bath.
-
Reagent Addition: Add TOM-Cl (1.2-1.5 eq) dropwise to the cooled solution. Rationale: Dropwise addition helps to control the exothermic nature of the reaction.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (3x). Combine the organic layers.
-
Washing: Wash the combined organic layers with brine. Rationale: Washing with brine helps to remove residual water and water-soluble impurities.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude TOM-protected alcohol.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 2: General Procedure for TOM Deprotection
This protocol details the selective cleavage of the TOM ether using fluoride.
Materials:
-
TOM-protected substrate
-
Triethylamine trihydrofluoride (TEA·3HF)
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Setup: To a flask containing the TOM-protected substrate (1.0 eq), add anhydrous THF under an inert atmosphere.
-
Reagent Addition: Add TEA·3HF (2.0-3.0 eq) to the solution at room temperature. Rationale: TEA·3HF is a mild and effective fluoride source for cleaving the silicon-oxygen bond, initiating the deprotection.
-
Reaction: Stir the reaction at room temperature. For more hindered substrates, gentle heating (e.g., to 40-50 °C) may be required. Monitor the reaction by TLC.
-
Quenching: Once the reaction is complete, carefully quench by adding saturated aqueous NaHCO₃ solution to neutralize the acidic fluoride reagent.
-
Extraction: Extract the aqueous mixture with EtOAc (3x).
-
Washing: Wash the combined organic layers with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: Purify the resulting crude alcohol via flash column chromatography.
Conclusion
While MOM-Cl has a long history in organic synthesis, its significant safety hazards and reliance on harsh acidic deprotection conditions make it a less-than-ideal choice for modern, complex molecular synthesis. TOM-Cl provides a demonstrably superior alternative. Its enhanced safety profile, combined with a mild and orthogonal deprotection strategy, offers researchers greater flexibility, higher yields, and improved compatibility with sensitive functional groups. For drug development professionals and scientists engaged in the synthesis of complex natural products or oligonucleotides, adopting TOM-Cl over MOM-Cl represents a significant step towards safer, more efficient, and more elegant synthetic strategies.
References
-
Total Synthesis. (n.d.). MOM Protecting Group: MOM Protection & Deprotection Mechanism. Retrieved from [Link]
-
Glen Research. (n.d.). Glen Report 11.22: TOM-Protecting-Group™ - A Major Improvement in RNA Synthesis. Retrieved from [Link]
-
Fujioka, H., et al. (2019). Chemoselective Transformations of Aromatic Methoxymethyl Ethers Using Trialkylsilyl Triflate and 2,2′-Bipyridyl. ACS Omega. Retrieved from [Link]
-
Wikipedia. (n.d.). Methoxymethyl ether. Retrieved from [Link]
-
Reddit. (2024). MOM Deprotection. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). MOM Ethers. Retrieved from [Link]
-
ResearchGate. (2008). A facile method for the rapid and selective deprotection of methoxymethyl (MOM) ethers. Retrieved from [Link]
-
Pitsch, S., & Weiss, P. A. (2002). Preparation of 2'-O-[(Triisopropylsilyl)oxy]methyl-protected ribonucleosides. Current Protocols in Nucleic Acid Chemistry. Retrieved from [Link]
-
Glen Research. (n.d.). Application Guide - Procedure for the synthesis, deprotection and isolation of RNA using TOM-protected monomers. Retrieved from [Link]
-
Chemistry LibreTexts. (2021). 13.10: Protecting Groups in Organic Synthesis. Retrieved from [Link]
-
Glen Research. (n.d.). Deprotection Guide. Retrieved from [Link]
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Wikipedia. (n.d.). Protecting group. Retrieved from [Link]
-
University of Bristol. (n.d.). Protecting Groups. Retrieved from [Link]
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Wikipedia. (n.d.). Chloromethyl methyl ether. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved from [Link]
-
AdiChemistry. (n.d.). METHOXYMETHYL ETHER (MOM) | HYDROXYL PROTECTIVE GROUP. Retrieved from [Link]
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PubChem. (n.d.). Chloromethyl Methyl Ether. Retrieved from [Link]
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Confirming TOM Protection: A Spectroscopic Comparison Guide for the Discerning Scientist
In the intricate world of multi-step organic synthesis, the judicious use of protecting groups is a cornerstone of success. Among the arsenal of protecting groups for hydroxyl moieties, the Triisopropylsilyloxymethyl (TOM) group has emerged as a robust and versatile option, particularly valued in fields like oligonucleotide synthesis for its stability and clean deprotection.[1][2] As a Senior Application Scientist, this guide provides you, my fellow researchers, with a detailed comparison of spectroscopic methodologies to unequivocally confirm the successful installation of the TOM protecting group. We will delve into the expected spectral shifts and patterns, contrasting the spectroscopic signatures of a parent alcohol with its TOM-protected counterpart.
The TOM Protecting Group: A Structural Overview
The TOM group is a silyl ether-based protecting group, specifically a [(triisopropylsilyl)oxy]methyl ether. Its structure, R-O-CH₂-O-Si(i-Pr)₃, introduces a unique set of spectroscopic handles that are readily identifiable. The successful attachment of the TOM group to a hydroxyl function (R-OH) results in the disappearance of the characteristic alcohol signals and the appearance of new signals corresponding to the TOM moiety.
Spectroscopic Verification: A Multi-Faceted Approach
A combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS) provides a self-validating system for confirming TOM protection. Each technique offers a unique and complementary perspective on the molecular structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation
NMR spectroscopy is arguably the most powerful tool for confirming TOM protection, providing detailed information about the chemical environment of each proton and carbon atom.
¹H NMR Spectroscopy: A Tale of Disappearing and Appearing Signals
The most telling evidence of a successful TOM protection in a ¹H NMR spectrum is the disappearance of the labile hydroxyl proton (R-OH ) signal. This peak, often a broad singlet, can be definitively identified by a D₂O exchange experiment, where the addition of a drop of deuterium oxide to the NMR tube results in the disappearance of the -OH peak due to proton-deuterium exchange.[3]
In its place, a new set of characteristic signals for the TOM group will emerge:
-
Methylene Protons (-O-CH₂-O-): A sharp singlet typically appearing in the downfield region of δ 4.8-5.5 ppm . This significant downfield shift is due to the deshielding effect of the two adjacent oxygen atoms.
-
Triisopropylsilyl (TIPS) Protons:
-
Methine Protons (-Si-CH(CH₃)₂): A septet (or multiplet) appearing in the upfield region, typically around δ 1.0-1.2 ppm .
-
Methyl Protons (-Si-CH(CH₃)₂): A doublet in the upfield region, usually around δ 1.0-1.1 ppm , coupled to the methine proton. The integration of this signal will correspond to 18 protons.
-
dot graph TD { rankdir="LR"; subgraph "Unprotected Alcohol" A[R-OH] end subgraph "TOM-Protected Alcohol" B[R-O-CH₂-O-Si(iPr)₃] end A -- "TOM-Cl, Base" --> B; style A fill:#EA4335,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF style B fill:#34A853,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF } TOM Protection Reaction Workflow
¹³C NMR Spectroscopy: Tracking the Carbon Skeleton
The ¹³C NMR spectrum provides complementary evidence for TOM protection. The carbon of the hydroxyl-bearing group (R-C -OH) will experience a shift upon protection. More definitively, new signals corresponding to the TOM group will appear:
-
Methylene Carbon (-O-CH₂-O-): A distinct peak in the range of δ 90-95 ppm .
-
Triisopropylsilyl (TIPS) Carbons:
-
Methine Carbon (-Si-CH(CH₃)₂): A signal around δ 12-14 ppm .
-
Methyl Carbons (-Si-CH(CH₃)₂): A signal around δ 18-20 ppm .
-
Table 1: Comparative NMR Data for a Generic Primary Alcohol (R-CH₂-OH) vs. its TOM-Protected Derivative (R-CH₂-O-TOM)
| Group | Unprotected Alcohol (R-CH₂-OH) | TOM-Protected Alcohol (R-CH₂-O-TOM) |
| ¹H NMR | ||
| -OH | Variable (e.g., δ 1-5 ppm), broad singlet, disappears with D₂O | Absent |
| R-CH₂-O- | ~ δ 3.6 ppm (triplet, if coupled) | ~ δ 3.7 ppm (triplet, if coupled) |
| -O-CH₂-O- | Absent | ~ δ 5.0 ppm (singlet) |
| -Si-CH(CH₃)₂ | Absent | ~ δ 1.1 ppm (septet) |
| -Si-CH(CH₃)₂ | Absent | ~ δ 1.05 ppm (doublet) |
| ¹³C NMR | ||
| R-CH₂-O- | ~ δ 60-65 ppm | ~ δ 65-70 ppm |
| -O-CH₂-O- | Absent | ~ δ 92 ppm |
| -Si-CH(CH₃)₂ | Absent | ~ δ 13 ppm |
| -Si-CH(CH₃)₂ | Absent | ~ δ 18 ppm |
Note: The exact chemical shifts can vary depending on the solvent and the structure of the R group.
Fourier-Transform Infrared (FTIR) Spectroscopy: Probing Vibrational Changes
FTIR spectroscopy provides a rapid and effective method to confirm the conversion of the hydroxyl group.
-
Disappearance of the O-H Stretch: The most prominent change in the FTIR spectrum will be the disappearance of the broad, strong absorption band corresponding to the O-H stretching vibration of the alcohol, typically found in the region of 3200-3600 cm⁻¹ .[3][4]
-
Appearance of New C-O and Si-O Stretches: Concurrently, new absorption bands characteristic of the TOM ether will appear. Look for strong C-O stretching vibrations in the fingerprint region, typically between 1000-1200 cm⁻¹ .[1] The Si-O-C linkage also gives rise to characteristic absorptions in this region, often overlapping with the C-O stretches.
dot graph TD { rankdir="LR"; subgraph "FTIR Analysis" A[Unprotected Alcohol] --> B{Broad O-H Stretch (3200-3600 cm⁻¹)}; C[TOM-Protected Alcohol] --> D{Absence of O-H Stretch}; C --> E{New C-O & Si-O Stretches (1000-1200 cm⁻¹)}; end style B fill:#F1F3F4,stroke:#202124,stroke-width:2px,fontcolor:#202124 style D fill:#F1F3F4,stroke:#202124,stroke-width:2px,fontcolor:#202124 style E fill:#F1F3F4,stroke:#202124,stroke-width:2px,fontcolor:#202124 } Key Vibrational Changes in FTIR
Mass Spectrometry (MS): Confirming the Molecular Weight and Fragmentation
Mass spectrometry is an essential tool for confirming the molecular weight of the TOM-protected product and observing characteristic fragmentation patterns.
-
Molecular Ion Peak: The mass spectrum of the TOM-protected compound should show a molecular ion peak ([M]⁺) or a protonated molecule peak ([M+H]⁺ in soft ionization techniques like ESI) corresponding to the calculated molecular weight of the product.
-
Characteristic Fragmentation: Silyl ethers exhibit predictable fragmentation patterns. A common fragmentation pathway involves the loss of an isopropyl group (M - 43) or a propene molecule from the triisopropylsilyl group. Another characteristic fragmentation is the cleavage of the C-O bond, leading to the formation of an oxonium ion. The presence of the triisopropylsilyl cation ([Si(iPr)₃]⁺) at m/z 159 is also a strong indicator of the TOM group.[5]
Table 2: Key Mass Spectrometry Fragments for a TOM-Protected Alcohol (R-O-TOM)
| Fragment Ion | m/z (mass-to-charge ratio) | Interpretation |
| [M]⁺ or [M+H]⁺ | Calculated MW or MW+1 | Molecular ion or protonated molecule |
| [M - 43]⁺ | MW - 43 | Loss of an isopropyl radical |
| [M - 159]⁺ | MW - 159 | Loss of the triisopropylsilyl group |
| [Si(iPr)₃]⁺ | 159 | Triisopropylsilyl cation |
| [R-O=CH₂]⁺ | MW of R + 30 | Oxonium ion from C-O bond cleavage |
Experimental Protocols
To ensure the reliability of your spectroscopic analysis, adherence to standardized protocols is paramount.
Protocol 1: ¹H and ¹³C NMR Sample Preparation and Analysis
-
Sample Preparation: Dissolve 5-10 mg of the dried sample (unprotected alcohol or purified TOM-protected product) in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a calibrated NMR spectrometer. Ensure a sufficient number of scans to obtain a good signal-to-noise ratio.
-
D₂O Exchange (for ¹H NMR of the starting alcohol): After acquiring the initial ¹H NMR spectrum of the alcohol, add one drop of D₂O to the NMR tube, shake gently, and re-acquire the spectrum to confirm the disappearance of the -OH peak.
Protocol 2: FTIR Sample Preparation and Analysis
-
Sample Preparation (Neat Liquid): If the sample is a liquid, place a small drop between two salt plates (e.g., NaCl or KBr) to create a thin film.
-
Sample Preparation (Solid): If the sample is a solid, prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.
-
Data Acquisition: Record the FTIR spectrum over the range of 4000-400 cm⁻¹.
-
Background Correction: Run a background spectrum of the empty sample holder or pure salt plates and subtract it from the sample spectrum.
Protocol 3: Mass Spectrometry Analysis
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
Ionization: Choose an appropriate ionization method. Electron Ionization (EI) is useful for observing fragmentation patterns, while Electrospray Ionization (ESI) is a softer technique that is more likely to show the molecular ion peak.
-
Data Acquisition: Acquire the mass spectrum over a suitable m/z range to observe the molecular ion and expected fragments.
Conclusion
The successful protection of a hydroxyl group with a TOM moiety is a critical step in many synthetic endeavors. By employing a combination of ¹H NMR, ¹³C NMR, FTIR, and Mass Spectrometry, researchers can confidently and unequivocally confirm the desired transformation. The disappearance of the alcohol's characteristic signals and the emergence of the unique spectroscopic signatures of the TOM group provide a robust and self-validating confirmation of a successful protection reaction. This guide serves as a practical reference to interpret your spectroscopic data and proceed with your synthesis with the utmost confidence.
References
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Royal Society of Chemistry. (n.d.). Supporting information for...[Link]
-
Chemistry LibreTexts. (2024, March 19). 18.9: Spectroscopy of Ethers. [Link]
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Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 800 MHz, D₂O, predicted) (HMDB0038354). [Link]
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Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. [Link]
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Oregon State University. (n.d.). 1H NMR Chemical Shift. [Link]
-
Glen Research. (n.d.). Glen Report 11.22: TOM-Protecting-Group™ - A Major Improvement in RNA Synthesis. [Link]
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Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]
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Compound Interest. (2015). A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES. [Link]
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YouTube. (2023, January 25). Mass Spectrometry Part 4-Fragmentation in Ethers. [Link]
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Dagaut, P., & Karsenty, F. (2014). Mass spectra of cyclic ethers formed in the low-temperature oxidation of a series of n-alkanes. International Journal of Mass Spectrometry, 365-366, 146–153. [Link]
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Smith, B. C. (2017, April 1). Alcohols—The Rest of the Story. Spectroscopy. [Link]
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Chemistry LibreTexts. (2020, May 30). 13.4: Spectroscopy of Alcohols. [Link]
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Hollas, D., & Wilson, K. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(5), 963–970. [Link]
-
Pitsch, S., Weiss, P. A., Jenny, L., Strazewski, P., & Wu, X. (2001). Chemical Synthesis of RNA Sequences with 2′-O-[(Triisopropylsilyl)oxy]methyl-protected Ribonucleoside Phosphoramidites. Current Protocols in Nucleic Acid Chemistry, 7(1). [Link]
-
Fares, C., Hengesbach, M., & Pitsch, S. (2010). Short, synthetic and selectively 13C-labeled RNA sequences for the NMR structure determination of protein–RNA complexes. Nucleic Acids Research, 38(18), e174. [Link]
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ResearchGate. (2017, February). Synthesis, Spectroscopic Characterization, Computational Exploration of 6-(2-(2, 4-Dinitrophenylhydrazano)-Tetrahydro-2 Thioxopyrimidin-4(1h)-one. [Link]
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ResearchGate. (n.d.). NMR and IR Spectroscopy of Phenols. [Link]
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ResearchGate. (2020, December 11). Studying the composition of alcohols using IR spectroscopy. [Link]
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Chemguide. (n.d.). mass spectra - fragmentation patterns. [Link]
-
Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. [Link]
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Chemistry LibreTexts. (2022, October 4). 3.1.12: Spectroscopy of Alcohols and Phenols. [Link]
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Scribd. (n.d.). Mass Spectrometry: Fragmentation Patterns. [Link]
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Melnik, T. N., et al. (2019). Systematic FTIR Spectroscopy Study of the Secondary Structure Changes in Human Serum Albumin under Various Denaturation Conditions. International Journal of Molecular Sciences, 20(16), 3898. [Link]
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Nandiyanto, A. B. D., et al. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology, 4(1), 97-118. [Link]
-
Chemistry LibreTexts. (2023, February 11). 6.5: Interpreting C-13 NMR Spectra. [Link]
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-
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-
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A Senior Application Scientist's Guide to HPLC Analysis of TOM-Protected Nucleosides: A Comparative Approach
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of RNA oligonucleotides, the choice of the 2'-hydroxyl protecting group is a critical decision that significantly impacts coupling efficiency, synthesis fidelity, and the final purity of the product. The tri-iso-propylsilyloxymethyl (TOM) group has emerged as a robust alternative to the more traditional tert-butyldimethylsilyl (TBDMS) group, offering distinct advantages in synthetic applications. However, the unique physicochemical properties of the TOM group, particularly its significant hydrophobicity, present specific challenges and considerations for analytical characterization by High-Performance Liquid Chromatography (HPLC).
This guide provides an in-depth comparison of the HPLC analysis of TOM-protected nucleosides against other common silyl ether protecting groups. We will delve into the causality behind experimental choices, provide validated protocols, and present data to empower researchers to develop and optimize their analytical methods for these crucial building blocks of RNA synthesis.
The Rationale for TOM Protection: A Synthetic Chemist's Perspective
The TOM protecting group was developed to overcome some of the inherent limitations of the TBDMS group.[1][2] The primary advantages of the TOM group include:
-
Reduced Steric Hindrance: A spacer between the nucleoside and the bulky silyl group minimizes steric hindrance during the coupling step in solid-phase synthesis, leading to higher coupling efficiencies, especially for longer RNA strands.[2][3][4]
-
Prevention of 2'-3' Isomerization: The acetal structure of the TOM group is completely stable to the basic and weakly acidic conditions encountered during synthesis, preventing the migration of the protecting group from the 2'- to the 3'-hydroxyl position.[1][2][4] This undesirable isomerization, which can occur with TBDMS groups, leads to the formation of non-biological 2'-5' phosphodiester linkages.[3][4]
-
High Coupling Yields: TOM-protected phosphoramidites consistently exhibit high coupling yields, often exceeding 99%.[1]
These synthetic advantages, however, translate to distinct analytical challenges, primarily due to the increased hydrophobicity conferred by the tri-iso-propylsilyloxymethyl moiety.
Comparative HPLC Performance: TOM vs. Other Silyl Protecting Groups
| Protecting Group | Structure | Key Characteristics & HPLC Implications |
| TOM | CH₂-O-Si(CH(CH₃)₂)₃ | High Hydrophobicity: The large tri-iso-propylsilyl group makes TOM-protected nucleosides significantly more hydrophobic than their TBDMS counterparts. This leads to longer retention times on reversed-phase columns, requiring stronger organic mobile phases for elution. The increased hydrophobicity can also lead to challenges with peak shape if not properly addressed.[5] |
| TBDMS | Si(CH₃)₂(C(CH₃)₃) | Moderate Hydrophobicity: The standard for silyl protection, TBDMS-protected nucleosides are well-retained on C18 columns and are amenable to standard reversed-phase HPLC conditions. They serve as a good benchmark for comparison. |
| TIPS | Si(CH(CH₃)₂)₃ | High Hydrophobicity: Similar in hydrophobicity to the TOM group, TIPS-protected nucleosides also exhibit long retention times in reversed-phase HPLC. |
The increased retention of TOM-protected nucleosides can be advantageous for separating them from less hydrophobic impurities. However, it also necessitates careful method development to ensure efficient elution and good peak shape.
Experimental Workflow for HPLC Analysis of Protected Nucleosides
The following diagram illustrates a typical workflow for the quality control analysis of a newly synthesized batch of TOM-protected nucleoside phosphoramidites.
Caption: Workflow for HPLC analysis of protected nucleosides.
Recommended HPLC Protocol for TOM-Protected Nucleoside Phosphoramidites
This protocol is designed to provide a robust starting point for the analysis of TOM-protected phosphoramidites. Due to their hydrophobicity, a strong reversed-phase column and a mobile phase with a higher organic content are recommended.
1. Instrumentation and Columns:
-
HPLC System: A standard HPLC or UHPLC system with a UV detector is suitable.
-
Column: A high-quality reversed-phase C18 column is the workhorse for this application.
-
Recommended: YMC-Triart C18 (150 x 4.6 mm, 3 µm) or equivalent. These hybrid silica columns offer excellent stability and peak shape.[6]
-
Alternative: For faster analysis, a shorter column with smaller particles can be used on a UHPLC system.
-
2. Reagents and Mobile Phases:
-
Mobile Phase A: Acetonitrile (HPLC grade)
-
Mobile Phase B: A buffered aqueous solution. A common choice is 0.1 M Triethylammonium Acetate (TEAA), pH 7.0.
-
Sample Diluent: Anhydrous acetonitrile containing 0.01% (v/v) triethylamine (TEA) to maintain the stability of the phosphoramidite.[7]
3. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 260 nm
-
Injection Volume: 5 µL
-
Gradient Program:
-
Start with a higher percentage of acetonitrile compared to less hydrophobic compounds.
-
A typical gradient might be:
-
0-2 min: 60% A
-
2-15 min: 60% to 95% A
-
15-18 min: 95% A
-
18-20 min: 95% to 60% A
-
20-25 min: 60% A (Re-equilibration)
-
-
4. Data Interpretation:
-
Expected Retention: TOM-protected nucleosides will have significantly longer retention times than their TBDMS counterparts.
-
Peak Shape: Phosphoramidites exist as two diastereomers at the phosphorus center, which may result in peak broadening or the appearance of a doublet.[6]
-
Common Impurities: Look for earlier eluting peaks that may correspond to hydrolysis products (H-phosphonate) or other less hydrophobic impurities. Later eluting peaks could be related to dimers or other side products from the synthesis of the phosphoramidite.
Troubleshooting Common Issues in the HPLC Analysis of TOM-Protected Nucleosides
The high hydrophobicity of TOM-protected nucleosides can lead to specific chromatographic challenges.
| Issue | Potential Cause | Recommended Solution |
| Poor Peak Shape (Tailing) | Secondary interactions with residual silanols on the column. | Use a high-quality, end-capped C18 column. The addition of a small amount of a competing base, like triethylamine, to the mobile phase can also improve peak shape for basic analytes.[8] |
| Sample overload. | Reduce the injection volume or the concentration of the sample. | |
| Broad Peaks | Co-elution of the two phosphoramidite diastereomers. | This is often inherent to the sample. Ensure the peak shape is consistent between batches. |
| "Hydrophobic collapse" of the C18 stationary phase if the mobile phase becomes too aqueous. | Ensure the initial mobile phase composition has sufficient organic content (e.g., at least 5-10% acetonitrile). | |
| Variable Retention Times | Fluctuations in column temperature. | Use a column thermostat to maintain a consistent temperature. |
| Incomplete column equilibration between runs. | Ensure a sufficient re-equilibration step at the end of the gradient program. | |
| Low Recovery | Adsorption of the hydrophobic analyte to surfaces in the HPLC system. | Use a bio-inert HPLC system if available. Ensure the sample diluent is strong enough to maintain solubility. |
Alternative Protecting Groups and their HPLC Considerations
While TOM and TBDMS are prevalent, other protecting groups are used in RNA synthesis, each with its own analytical profile.
Caption: Comparison of hydrophobicity and HPLC retention for common 2'-OH protecting groups.
-
ACE (bis(2-acetoxyethoxy)methyl): This orthoester-based protecting group is more hydrophilic than the silyl ethers. Consequently, ACE-protected nucleosides will have significantly shorter retention times in reversed-phase HPLC. This can be beneficial for rapid analysis but may require different chromatographic conditions to achieve adequate separation from polar impurities.
Conclusion
The TOM protecting group offers significant advantages for the chemical synthesis of long and complex RNA oligonucleotides. Understanding its impact on the analytical properties of the resulting nucleoside phosphoramidites is crucial for ensuring the quality and purity of these critical reagents. The inherent hydrophobicity of the TOM group necessitates the use of robust reversed-phase HPLC methods with appropriate organic solvent strength to achieve good resolution and peak shape. By applying the principles and protocols outlined in this guide, researchers can confidently develop and implement analytical methods to support their RNA synthesis projects, ensuring the use of high-quality building blocks for their demanding applications.
References
- Agilent Technologies. (n.d.).
- Chromatography Today. (2022, April 26). HPLC Analysis of Phosphoramidites using RP or NP conditions - Maximum Flexibility with YMC-Triart.
- da Costa, J. P., Vitorino, R., & Amado, F. (2015). Simultaneous quantification of 12 different nucleotides and nucleosides released from renal epithelium and in human urine samples using ion-pair reversed-phase HPLC. Analytical and Bioanalytical Chemistry, 407(15), 4385–4396.
- Ohyama, T., et al. (2005). Chemical synthesis of a very long oligoribonucleotide with 2-cyanoethoxymethyl (CEM) as the 2′-O-protecting group: structural identification and biological activity of a synthetic 110mer precursor-microRNA candidate. Nucleic Acids Research, 33(18), 5886–5895.
- Phenomenex. (n.d.). HPLC Tech Tip: Basic Analytes in Reversed-Phase.
- Pitsch, S., et al. (2001). Reliable Chemical Synthesis of Oligoribonucleotides (RNA) with 2′-O-[(Triisopropylsilyl)oxy]methyl(2′-O-tom)-Protected Phosphoramidites. Helvetica Chimica Acta, 84(12), 3773-3795.
- Scaringe, S. A., et al. (2004). The Chemical Synthesis of Long and Highly Modified RNA using 2'-ACE Chemistry. Current Protocols in Nucleic Acid Chemistry.
- Thermo Fisher Scientific. (n.d.). TheraPure® RNA 2'-TBDMS & 2'-OMe Phosphoramidites.
- Waters Corporation. (n.d.).
- YMC. (2022). HPLC analysis of phosphoramidites using RP or NP conditions - Maximum flexibility with YMC-Triart.
- Glen Research. (n.d.). TOM-Protected RNA Synthesis.
- Glen Research. (n.d.). Application Guide - Procedure for the synthesis, deprotection and isolation of RNA using TOM-protected monomers.
- Glen Research. (n.d.). Glen Report 11.22: TOM-Protecting-Group™ - A Major Improvement in RNA Synthesis.
- Pitsch, S., Weiss, P. A., & Wu, X. (2000). Chemical Synthesis of RNA Sequences with 2′-O-[(Triisopropylsilyl)oxy]methyl-protected Ribonucleoside Phosphoramidites. Current Protocols in Nucleic Acid Chemistry, 1, 2.10.1-2.10.23.
- Pitsch, S., et al. (2002). Preparation of 2′-O-[(Triisopropylsilyl)oxy]methyl-protected ribonucleosides. Current protocols in nucleic acid chemistry, Chapter 2, Unit 2.9.
- Waters Corporation. (n.d.). Raw Material Testing: Developing Methods for Quality Control of Phosphoramidites used in the Chemical Synthesis of Oligonucleotides.
- Azhayev, A. V., & Antopolsky, M. L. (2001). On-demand synthesis of phosphoramidites.
- Huaren Science. (n.d.). Synthesis and Purification Methods of 2'-OMe-rG(ibu) Phosphoramidite.
- Gilar, M., & Bouvier, E. S. (2000). RNA analysis by ion-pair reversed-phase high performance liquid chromatography. Nucleic Acids Research, 28(8), e32.
- Stout, R. W., & DeStefano, J. J. (1985). Separation of nucleosides and nucleotides by reversed-phase high-performance liquid chromatography with volatile buffers allowing sample recovery. Analytical Biochemistry, 147(1), 180-185.
- ResearchGate. (n.d.). Structure of TOM-protected phosphoramidites (TOM, triisopropylsilyloxymethyl).
- ResearchGate. (n.d.). The Synthesis of 2′- O -[(Triisopropylsilyl)oxy] methyl ( TOM )
- ResearchGate. (n.d.). (a) HPLC-chromatogram of RNA 4 synthesized with the TBDMS chemistry and....
- Phenomenex. (n.d.). Nucleobases and Nucleosides by Polar Reversed Phase HPLC (TN-1027).
- Andrus, A., & Kuimelis, R. G. (2000). Base Composition Analysis of Nucleosides Using HPLC. Current Protocols in Nucleic Acid Chemistry, 1(1), 10.6.1-10.6.12.
- Agilent Technologies. (n.d.). Oligonucleotide Analysis with Ion-Pair Reversed-Phase Chromatography and Agilent 1260 Infinity II Prime LC.
- Phenomenex. (n.d.).
- Phenomenex. (n.d.). Column Protection Guide.
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A Mechanistic and Comparative Guide to TOM Group Cleavage
For Researchers, Scientists, and Drug Development Professionals
In the realm of complex organic synthesis, particularly in the construction of intricate molecules like oligonucleotides, the strategic use of protecting groups is paramount. The [(triisopropylsilyl)oxy]methyl (TOM) group has emerged as a significant player in this field, especially for the protection of hydroxyl functionalities. Its unique acetal structure confers a stability profile that distinguishes it from traditional silyl ethers, offering high coupling efficiencies and resistance to premature cleavage.[1][2] This guide provides an in-depth analysis of the mechanistic pathways of TOM group cleavage and offers a comparative overview of the primary deprotection methodologies, supported by experimental protocols.
The TOM Group: A Silyl Acetal with Distinct Advantages
The TOM group is structurally an acetal, which renders it stable under basic and weakly acidic conditions.[2] This stability is a key advantage, preventing unwanted side reactions and isomerization that can plague other protecting groups during multi-step syntheses.[2] Specifically, in RNA synthesis, the TOM group's resistance to migration from the 2'-O to the 3'-O position is critical for maintaining the integrity of the phosphodiester backbone.[1][2] Furthermore, its steric profile allows for excellent coupling yields, comparable to those achieved in DNA synthesis.[1]
Comparative Analysis of TOM Group Cleavage Methods
The deprotection of the TOM group can be achieved through several distinct methodologies, each with its own set of advantages and substrate compatibility considerations. The choice of cleavage method is dictated by the overall synthetic strategy and the presence of other sensitive functional groups within the molecule.
| Methodology | Primary Reagents | Typical Conditions | Mechanism | Key Advantages | Considerations |
| Amine-Based Cleavage | Ammonium hydroxide/methylamine (AMA), Ethanolic methylamine (EMAM) | AMA: 65°C, 10 min; EMAM: 35°C, 6 hours or RT, overnight[3] | Base-mediated | Fast and efficient for oligonucleotides, minimizes side reactions like acrylonitrile adduct formation.[4][5] | Primarily used in the context of oligonucleotide synthesis. |
| Fluoride-Mediated Cleavage | Tetrabutylammonium fluoride (TBAF), Triethylamine trihydrofluoride (TEA·3HF) | TBAF in THF, rt to 65°C; TEA·3HF in DMSO, 65°C, 2.5 hours[3][6] | Nucleophilic attack on silicon | Broadly applicable to silyl ethers, effective for complete deprotection.[7][8] | TBAF can be basic; HF-based reagents are corrosive and require special handling.[6] |
| Acid-Catalyzed Cleavage | Dilute acids (e.g., HCl, TFA) | Aqueous acidic media | Acetal hydrolysis | Standard method for acetal cleavage. | The silyl ether component may also be labile under acidic conditions.[9] |
Mechanistic Insights into TOM Group Cleavage
Understanding the underlying mechanisms of deprotection is crucial for optimizing reaction conditions and troubleshooting unexpected outcomes.
Amine-Based Cleavage of the TOM Group
While acetals are typically cleaved under acidic conditions, the deprotection of TOM-protected oligonucleotides with amine-based reagents like AMA or EMAM is a standard and efficient procedure.[3][4] The mechanism likely involves the amine acting as a nucleophile, facilitated by the specific context of oligonucleotide deprotection where other basic-labile groups are simultaneously being removed.
Caption: Proposed mechanism for amine-based TOM group cleavage.
Fluoride-Mediated Cleavage of the TOM Group
Fluoride ions exhibit a strong affinity for silicon, making fluoride-based reagents highly effective for cleaving silyl ethers.[10] The reaction proceeds through a pentacoordinate silicon intermediate, driven by the formation of a strong Si-F bond.
Caption: Mechanism of fluoride-mediated TOM group cleavage.
Acid-Catalyzed Cleavage of the TOM Group
Under acidic conditions, the acetal linkage of the TOM group is susceptible to hydrolysis. The reaction is initiated by protonation of one of the oxygen atoms, followed by nucleophilic attack of water.
Caption: Mechanism of acid-catalyzed TOM group cleavage.
Experimental Protocols
The following protocols are provided as a starting point for the deprotection of TOM-protected compounds. Optimization may be required based on the specific substrate.
Protocol 1: Amine-Based Deprotection of TOM-Protected Oligonucleotides using AMA
This protocol is suitable for the rapid deprotection of RNA oligonucleotides synthesized using TOM-protected phosphoramidites.[3]
Materials:
-
TOM-protected oligonucleotide bound to solid support
-
Ammonium hydroxide/40% aqueous methylamine (1:1, v/v) (AMA) solution
-
Sealable reaction vial
-
Water bath or heating block at 65°C
Procedure:
-
Transfer the solid support containing the synthesized oligonucleotide to a sealable reaction vial.
-
Add 1.5 mL of the AMA solution to the vial.
-
Securely seal the vial and place it in a water bath or heating block preheated to 65°C.
-
Incubate the reaction mixture for 10 minutes.
-
After the incubation period, carefully cool the vial to room temperature before opening.
-
The supernatant containing the deprotected oligonucleotide can then be processed for purification.
Protocol 2: Fluoride-Mediated Deprotection of the TOM Group using TBAF
This protocol describes the removal of the 2'-O-TOM group from RNA sequences following initial cleavage and deprotection of other protecting groups.[7]
Materials:
-
Partially deprotected RNA with the 2'-O-TOM group intact
-
1 M Tetra-n-butylammonium fluoride (TBAF) in tetrahydrofuran (THF)
-
Anhydrous THF
Procedure:
-
Ensure the partially deprotected RNA is dry.
-
Dissolve the RNA in an appropriate volume of anhydrous THF.
-
Add 1.0 M TBAF in THF to the solution.
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by an appropriate analytical technique such as HPLC or mass spectrometry.
-
Upon completion, the reaction can be quenched and the product isolated using standard procedures.
Conclusion
The TOM protecting group offers significant advantages in modern organic synthesis, particularly in the challenging field of RNA synthesis. Its unique acetal structure provides a favorable balance of stability and reactivity, allowing for high-yielding synthetic sequences. A thorough understanding of the available cleavage methodologies and their underlying mechanisms is essential for the successful application of this protecting group. Amine-based reagents offer a rapid and efficient deprotection strategy for oligonucleotides, while fluoride-mediated and acid-catalyzed methods provide broader applicability for other synthetic contexts. The protocols and mechanistic insights provided in this guide are intended to equip researchers with the knowledge necessary to effectively utilize the TOM group in their synthetic endeavors.
References
-
Simple Deprotection of Acetal Type Protecting Groups under Neutral Conditions. (2025). ResearchGate. [Link]
-
Application Guide - Procedure for the synthesis, deprotection and isolation of RNA using TOM-protected monomers. (n.d.). Glen Research. [Link]
-
Procedure for the synthesis, deprotection and isolation of RNA using TOM-protected monomers. (2019). Massachusetts Biotechnology Council. [Link]
-
Deprotection Guide. (n.d.). Glen Research. [Link]
- Chemical Synthesis of RNA Sequences with 2′-O-[(Triisopropylsilyl)oxy]methyl- protected Ribonucleoside Phosphoramidites. (n.d.). Wiley Online Library.
-
Acetals as Protecting Groups. (2019). Chemistry LibreTexts. [Link]
- Glen Report 19.22 - Technical Brief - Procedure for the synthesis and deprotection of Synthetic RNA. (n.d.). Glen Research.
-
Glen Report 11.22: TOM-Protecting-Group™ - A Major Improvement in RNA Synthesis. (n.d.). Glen Research. [Link]
- Deprotection of N1-Methyladenosine-Containing RNA Using Triethylamine Hydrogen Fluoride. (n.d.). Preprints.org.
-
Catalytic Deprotection of Acetals In Strongly Basic Solution Usinga Self-Assembled Supramolecular 'Nanozyme'. (2025). UNT Digital Library. [Link]
- Application Guide - Procedure for the synthesis, deprotection and isolation of RNA using TOM-protected monomers. (n.d.). Glen Research.
-
Deprotection of acetal - Stupidly easy ? or complicated story ? (2023). Reddit. [Link]
-
A Versatile Set of Orthogonal Protecting Groups for the Preparation of Highly Branched Oligosaccharides. (n.d.). PMC. [Link]
-
Reliable Chemical Synthesis of Oligoribonucleotides (RNA) with 2′-O-[(Triisopropylsilyl)oxy]methyl(2′-O-tom)-Protected Phosphoramidites. (2025). ResearchGate. [Link]
-
Glen Report 11.22: TOM-Protecting-Group™ - A Major Improvement in RNA Synthesis. (n.d.). Glen Research. [Link]
-
Preparation of 2'-O-[(Triisopropylsilyl)oxy]methyl-protected ribonucleosides. (n.d.). PubMed. [Link]
- Glen Report 27.13 - Technical Brief - APA: An alternative to AMA deprotection. (n.d.). Glen Research.
-
Chemoselective Deprotection of Triethylsilyl Ethers. (n.d.). PMC. [Link]
-
Deprotection of Silyl Ethers. (n.d.). Gelest. [Link]
-
Structure of TOM-protected phosphoramidites (TOM, triisopropylsilyloxymethyl). (n.d.). ResearchGate. [Link]
-
A Novel, Chemoselective and Efficient Microwave-Assisted Deprotection of Silyl Ethers with Selectfluor. (n.d.). Organic Chemistry Portal. [Link]
-
Protecting Groups in Organic Synthesis. (n.d.). UT Southwestern Medical Center. [Link]
- Methods and reagents for cleaving and deprotecting oligonucleotides. (n.d.).
-
Cleavage time (t ½ ) for various protecting groups and cleavage conditions a. (n.d.). ResearchGate. [Link]
-
GAS-PHASE CLEAVAGE AND DEPHOSPHORYLATION OF UNIVERSAL LINKER-BOUND OLIGODEOXYNUCLEOTIDES. (n.d.). PMC. [Link]
-
Neighboring Group Effects on the Rates of Cleavage of Si–O–Si-Containing Compounds. (2023). ACS Publications. [Link]
-
Deprotection of Acetals and Silyl Ethers Using Some .PI.-Acceptors. (n.d.). ResearchGate. [Link]
-
TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis. (n.d.). ACS Publications. [Link]
- Facile Cleavage of Silyl Protecting Groups with Catalytic Amounts of FeCl3. (n.d.). Thieme Connect.
-
Acid Catalysed Hydrolysis of Ester. (n.d.). Perlego. [Link]
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Alcohol or phenol synthesis by silyl ether cleavage. (n.d.). Organic Chemistry Portal. [Link]
-
Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. (n.d.). Chemistry Steps. [Link]
-
Acid Catalyzed Hydrolysis of Esters. (2023). Chemistry LibreTexts. [Link]
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Acid-catalysed hydrolysis of trityl derivatives in strongly acidic aqueous media. (2025). ResearchGate. [Link]
-
hydrolysis of esters. (n.d.). Chemguide. [Link]
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A Comparative Guide to Silyl Ether Protecting Groups in Organic Synthesis
In the intricate field of multi-step organic synthesis, particularly in the development of pharmaceuticals and complex natural products, the strategic use of protecting groups is a cornerstone of success.[1] Among the myriad of choices available, silyl ethers have established themselves as one of the most versatile and widely employed protecting groups for hydroxyl functionalities.[1][2] This is attributed to their ease of introduction, tunable stability under a wide range of reaction conditions, and their selective removal under mild protocols.[1][3]
This guide offers a comprehensive comparison of the most commonly utilized silyl ether protecting groups, including Trimethylsilyl (TMS), Triethylsilyl (TES), tert-Butyldimethylsilyl (TBDMS or TBS), Triisopropylsilyl (TIPS), and tert-Butyldiphenylsilyl (TBDPS). It is designed to provide researchers, scientists, and drug development professionals with the necessary insights and experimental data to make informed decisions in the strategic selection of the most suitable silyl ether for their synthetic endeavors.
The Foundation: Understanding Silyl Ether Chemistry
Silyl ethers are typically formed by the reaction of an alcohol with a silyl halide (commonly a chloride or triflate) in the presence of a suitable base.[1] The stability and reactivity of the resulting silyl ether are intrinsically linked to the steric and electronic properties of the substituents attached to the silicon atom.[1] A fundamental principle is that increasing the steric bulk of the groups on the silicon atom enhances the stability of the silyl ether towards both acidic and basic conditions.[2][3]
The removal of silyl ethers, or deprotection, is most commonly achieved through two primary pathways: acidic hydrolysis or fluoride-ion-mediated cleavage.[1] The remarkable strength of the silicon-fluorine bond provides a powerful and often orthogonal method for deprotection.[4]
A Comparative Analysis of Common Silyl Ethers
The selection of an appropriate silyl protecting group is a critical decision in the planning of a synthetic route. The following table summarizes the relative stability of common silyl ethers, providing a quantitative basis for comparison.
Table 1: Relative Stability of Common Silyl Ether Protecting Groups to Hydrolysis[1][5][6]
| Protecting Group | Abbreviation | Relative Stability to Acid Hydrolysis | Relative Stability to Basic Hydrolysis |
| Trimethylsilyl | TMS | 1 | 1 |
| Triethylsilyl | TES | 64 | 10-100 |
| tert-Butyldimethylsilyl | TBDMS/TBS | 20,000 | ~20,000 |
| Triisopropylsilyl | TIPS | 700,000 | 100,000 |
| tert-Butyldiphenylsilyl | TBDPS | 5,000,000 | ~20,000 |
As the data indicates, a vast range of stabilities can be accessed by simply changing the substituents on the silicon atom. This differential stability is the cornerstone of orthogonal protection strategies, allowing for the selective deprotection of one silyl ether in the presence of another.[3] For instance, a labile TMS group can be cleaved under extremely mild acidic conditions that would leave a TBDMS group untouched.[3]
Decision-Making Framework for Silyl Ether Selection
The choice of a silyl ether is dictated by the specific requirements of the synthetic sequence. The following diagram provides a logical framework for selecting an appropriate protecting group based on the anticipated reaction conditions.
Caption: A decision-making guide for selecting a suitable silyl ether protecting group.
Experimental Protocols: Protection and Deprotection
The successful implementation of a protecting group strategy hinges on reliable and reproducible experimental procedures. The following sections provide detailed, step-by-step protocols for the protection of a primary alcohol with representative silyl ethers and their subsequent deprotection.
General Workflow for Silyl Ether Protection and Deprotection
Caption: General workflow for the use of silyl ether protecting groups.
Protection of a Primary Alcohol with tert-Butyldimethylsilyl Chloride (TBDMSCl)[5][7]
Materials:
-
Primary alcohol (1.0 eq)
-
tert-Butyldimethylsilyl chloride (TBDMSCl, 1.1 eq)
-
Imidazole (2.2 eq)
-
Anhydrous N,N-dimethylformamide (DMF)
Procedure:
-
To a solution of the primary alcohol in anhydrous DMF at room temperature under an inert atmosphere (e.g., nitrogen or argon), add imidazole.
-
Add TBDMSCl to the stirred solution.
-
Stir the reaction mixture for 8-12 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into water and extract with diethyl ether or ethyl acetate.
-
Wash the combined organic extracts with water and brine to remove DMF and imidazole.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting TBDMS ether by flash column chromatography if necessary.
Fluoride-Mediated Deprotection of a TBDMS Ether[5][8]
Materials:
-
TBDMS-protected alcohol (1.0 eq)
-
Tetrabutylammonium fluoride (TBAF, 1.0 M solution in THF, 1.1 eq)
-
Anhydrous tetrahydrofuran (THF)
Procedure:
-
Dissolve the TBDMS-protected alcohol in anhydrous THF at room temperature under an inert atmosphere.
-
Add the TBAF solution dropwise to the stirred solution.
-
Stir the reaction for 1-4 hours, monitoring by TLC.[5] The reaction time can vary from 2 to 16 hours depending on the steric environment of the silyl ether.[2]
-
Upon completion, quench the reaction with a saturated aqueous ammonium chloride solution.
-
Extract the mixture with diethyl ether or ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the deprotected alcohol.[2]
Acid-Catalyzed Deprotection of a TBDMS Ether[2]
Materials:
-
TBDMS-protected alcohol (1.0 eq)
-
Acetic acid
-
Tetrahydrofuran (THF)
-
Water
Procedure:
-
Dissolve the TBDMS-protected alcohol in a 3:1:1 mixture of THF/acetic acid/water.
-
Stir the reaction at room temperature, monitoring by TLC. The reaction time will vary depending on the substrate.
-
Once the starting material is consumed, carefully neutralize the reaction mixture with a saturated aqueous sodium bicarbonate solution.
-
Extract the product with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
Orthogonal Deprotection Strategies
A significant advantage of the diverse family of silyl ethers is the ability to perform selective deprotections. This "orthogonal" approach is a powerful tool in the synthesis of complex molecules with multiple hydroxyl groups. For example, a highly acid-labile TMS ether can be cleaved in the presence of a more robust TBDMS or TIPS ether. Similarly, the rate of fluoride-mediated cleavage can be modulated by steric hindrance, allowing for the selective deprotection of a less hindered silyl ether.[6]
Conclusion
Silyl ethers are indispensable tools in modern organic synthesis, offering a tunable and versatile means of protecting hydroxyl groups.[3] The choice of a specific silyl ether, from the labile TMS to the highly robust TBDPS, must be a strategic decision based on the planned synthetic route and the anticipated reaction conditions. A thorough understanding of their relative stabilities and the various methods for their cleavage is paramount for the successful execution of complex synthetic campaigns. This guide provides a foundational understanding and practical protocols to aid researchers in the effective application of silyl ether protecting groups.
References
-
Gelest, Inc. (n.d.). Deprotection of Silyl Ethers - Technical Library. Retrieved from [Link]
- Dalla Cort, A. (1990). A Simple and Convenient Method for Cleavage of Silyl Ethers.
-
Organic Chemistry Portal. (n.d.). Alcohol or phenol synthesis by silyl ether cleavage. Retrieved from [Link]
-
Master Organic Chemistry. (2015). Protecting Groups For Alcohols. Retrieved from [Link]
-
Chemistry Stack Exchange. (2015). By what mechanism do acids deprotect primary silyl ethers?. Retrieved from [Link]
- Crouch, R. D. (2013). RECENT ADVANCES IN SILYL PROTECTION OF ALCOHOLS.
- Bols, M. (2017). Silyl-protective groups influencing the reactivity and selectivity in glycosylations. Beilstein Journal of Organic Chemistry, 13, 108–116.
-
SynArchive. (n.d.). Protection of Alcohol by Silyl ether. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). tert-Butyldimethylsilyl Ethers. Retrieved from [Link]
-
Total Synthesis. (n.d.). TBS Protecting Group: TBS Protection & Deprotection. Retrieved from [Link]
- Tan, Z. P., Wang, L., & Wang, J. B. (2000). Deprotection of t-Butyldimethylsiloxy (TBDMS) Protecting Group with Catalytic Copper (II) Chloride Dihydrate. Chinese Chemical Letters, 11(9), 753-756.
-
ResearchGate. (2025). A Simple and Useful Synthetic Protocol for Selective Deprotection of tert-Butyldimethylsilyl (TBS) Ethers. Retrieved from [Link]
-
Science of Synthesis. (n.d.). 4.4.15 Silyl Ethers. Retrieved from [Link]
-
Wikipedia. (n.d.). Silyl ether. Retrieved from [Link]
-
Organic Chemistry Data. (n.d.). TBS Protection - Common Conditions. Retrieved from [Link]
- Curran, D. P., & Matsugi, T. (2004). Comparison of the Relative Reactivities of the Triisopropylsilyl Group With Two Fluorous Analogs. The Journal of Organic Chemistry, 69(5), 1540–1547.
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A Senior Application Scientist's Guide to the Kinetics of Tetrahydropyranyl (THP) Ether Formation: A Comparative Analysis for Strategic Alcohol Protection
In the intricate landscape of multi-step organic synthesis, the judicious selection of protecting groups for alcohols is paramount to achieving high yields and minimizing by-product formation. The tetrahydropyranyl (THP) ether, a stalwart in the chemist's toolkit, is lauded for its robustness under a variety of non-acidic conditions. However, in the context of complex molecular architectures and demanding reaction sequences, a deeper understanding of the kinetics of its formation and cleavage—and how it compares to other common protecting groups—is essential for strategic and efficient synthesis design.
This guide provides a comprehensive comparison of the kinetics of THP ether formation with other widely used alcohol protecting groups, supported by experimental data and detailed protocols. As Senior Application Scientists, we emphasize not just the "how" but the "why," providing insights into the causality behind experimental choices to empower researchers in drug development and chemical synthesis.
The Mechanism and Kinetics of THP Ether Formation
The protection of an alcohol as a THP ether involves the acid-catalyzed addition of the alcohol to 3,4-dihydro-2H-pyran (DHP). The reaction proceeds through the formation of a resonance-stabilized oxocarbenium ion, which is then attacked by the alcohol. The rate of this reaction is critically dependent on the nature of the acid catalyst, the solvent, and the structure of the alcohol itself.
A plethora of catalysts have been developed for this transformation, ranging from classic Brønsted acids like p-toluenesulfonic acid (p-TsOH) to a wide array of Lewis acids and heterogeneous catalysts. The choice of catalyst is a key determinant of the reaction kinetics. For instance, strong protic acids can lead to rapid protection but may not be suitable for acid-sensitive substrates. In such cases, milder catalysts like pyridinium p-toluenesulfonate (PPTS) or heterogeneous catalysts such as zeolites or silica-supported acids offer a balance between reaction rate and functional group tolerance.
Comparative Kinetics: THP Ethers vs. Silyl and Benzyl Ethers
The decision to use a THP ether over other protecting groups like silyl ethers (e.g., TBDMS, TIPS) or benzyl ethers often hinges on the desired kinetic profile of the protection and deprotection steps, as well as the stability of the protecting group to subsequent reaction conditions.
Silyl Ethers: A Study in Tunable Lability
Silyl ethers are formed by the reaction of an alcohol with a silyl halide, typically in the presence of a base like imidazole. The steric bulk of the substituents on the silicon atom dramatically influences both the rate of formation and the rate of cleavage. This provides a powerful tool for selective protection and deprotection.
The true kinetic advantage of silyl ethers is most evident in their deprotection. The cleavage of silyl ethers is most commonly achieved using a fluoride source, such as tetra-n-butylammonium fluoride (TBAF), due to the exceptionally high strength of the Si-F bond. The rate of this cleavage is highly dependent on the steric hindrance around the silicon atom.
| Silyl Ether | Relative Rate of Acidic Hydrolysis | Relative Rate of Basic Hydrolysis |
| TMS | 1 | 1 |
| TES | 64 | 10-100 |
| TBDMS | 20,000 | ~20,000 |
| TIPS | 700,000 | 100,000 |
| TBDPS | 5,000,000 | ~20,000 |
| Table 1: Relative resistance of common silyl ethers to hydrolysis. Data synthesized from available literature. |
This vast range of kinetic stability allows for orthogonal deprotection strategies. For example, a primary alcohol protected as a TBDMS ether can be selectively deprotected in the presence of a secondary alcohol protected as a more sterically hindered and kinetically stable TIPS ether.
Benzyl Ethers: Robust Protection with Specific Cleavage
Benzyl ethers are typically formed via a Williamson ether synthesis, an SN2 reaction between an alkoxide and benzyl bromide. This reaction is generally slower than the acid-catalyzed formation of THP ethers, especially for sterically hindered alcohols. The rate of formation is governed by the principles of SN2 reactions, favoring less sterically hindered alcohols and potent nucleophiles.
The primary advantage of benzyl ethers lies in their stability to a wide range of acidic and basic conditions, surpassing that of THP ethers. Deprotection is most commonly achieved by catalytic hydrogenation (e.g., Pd/C, H2), a method orthogonal to the acidic hydrolysis required for THP ether cleavage and the fluoride-mediated cleavage of silyl ethers. This makes benzyl ethers an excellent choice when subsequent steps involve strong acids or bases.
| Protecting Group | Typical Formation Conditions | Typical Deprotection Conditions | Relative Rate of Formation | Key Advantages |
| THP | DHP, cat. H+ (e.g., p-TsOH) | H+, H2O or alcohol | Fast | Economical, stable to base and organometallics |
| TBDMS | TBDMS-Cl, imidazole, DMF | TBAF, THF or H+, H2O | Moderate | Tunable stability, orthogonal to hydrogenation |
| TIPS | TIPS-Cl, imidazole, DMF | TBAF, THF or H+, H2O | Slow | High stability to hydrolysis |
| Benzyl (Bn) | NaH, BnBr, THF | H2, Pd/C | Moderate to Slow | Stable to strong acid/base, orthogonal cleavage |
| Table 2: A comparative overview of common alcohol protecting groups. |
Experimental Protocol: Kinetic Analysis of THP Ether Formation
To objectively compare the efficacy of different catalysts for THP ether formation, a rigorous kinetic analysis is indispensable. The following protocol outlines a self-validating system for determining the pseudo-first-order rate constant for the tetrahydropyranylation of a model alcohol, benzyl alcohol.
Materials and Reagents:
-
Benzyl alcohol
-
3,4-Dihydro-2H-pyran (DHP)
-
Acid catalyst (e.g., p-TsOH, PPTS, or a Lewis acid)
-
Anhydrous dichloromethane (DCM)
-
Internal standard (e.g., dodecane)
-
Quenching solution (e.g., saturated sodium bicarbonate)
-
Gas chromatograph with a flame ionization detector (GC-FID)
Experimental Workflow:
Conclusion
While THP ethers remain a valuable and versatile tool for alcohol protection, a nuanced understanding of their formation kinetics, in comparison to other protecting groups, allows for more strategic and efficient synthetic planning. By considering the kinetic profiles of both protection and deprotection, alongside the stability of the protecting group under various reaction conditions, researchers can navigate the complexities of multi-step synthesis with greater precision and success. The experimental protocols and decision-making frameworks provided herein serve as a guide for making informed choices, ultimately accelerating the pace of drug discovery and chemical innovation.
References
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Palaniappan, S., & Ramaswamy, A. V. (2002). Tetrahydropyranylation of alcohols catalyzed by polyaniline salts. Green Chemistry, 4(1), 53-55. [Link]
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Glen Research. (n.d.). Application Guide - Procedure for the synthesis, deprotection and isolation of RNA using TOM-protected monomers. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Tetrahydropyranyl Ethers. Retrieved from [Link]
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University of Richmond. (n.d.). Organic Chemistry Williamson Ether Synthesis. Retrieved from [Link]
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Chemistry LibreTexts. (2022, September 24). 17.8: Protection of Alcohols. Retrieved from [Link]
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American Chemical Society. (2025, December 18). Diastereoselective Synthesis of cis-α,α′-Disubstituted Cyclic Ethers via Borane-Catalyzed Reductive Cyclization of Diketones. Retrieved from [Link]
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SlideShare. (n.d.). Protection of OH group of alcohol. Retrieved from [Link]
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Han, J. H., et al. (2010). A facile method for the rapid and selective deprotection of methoxymethyl (MOM) ethers. Tetrahedron Letters, 51(9), 1244-1247. [Link]
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Quora. (2020, March 7). How can I monitor the rate of chemical reaction using chemical methods only?. Retrieved from [Link]
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ResearchGate. (n.d.). Direct conversion of alcohols into benzyl ether derivatives by reductive etherification of benzaldehyde derivatives. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Benzyl Ethers. Retrieved from [Link]
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Master Organic Chemistry. (2015, June 17). Protecting Groups For Alcohols. Retrieved from [Link]
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ResearchGate. (n.d.). Protection of Alcohols and Phenols with Dihydropyran and Detetrahydropyranylation by ZrCl4. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Tetrahydropyranyl Ethers. Retrieved from [Link]
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ResearchGate. (n.d.). Efficient Method for the Deprotection of tert-Butyldimethylsilyl Ethers with TiCl4−Lewis Base Complexes: Application to the Synthesis of 1β-Methylcarbapenems. Retrieved from [Link]
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Making Sense Chem. (2022, May 21). Kinetics | Experimental Methods | A level H2 Chem [Video]. YouTube. [Link]
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ResearchGate. (n.d.). Mild and Efficient Tetrahydropyranylation of Alcohols and Dehydropyranylation of THP Ethers Catalyzed by Ferric Perchlorate. Retrieved from [Link]
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ResearchGate. (n.d.). Recent Advances in Silyl Protection of Alcohols. Retrieved from [Link]
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TÜBİTAK Academic Journals. (2007, January 1). Efficient Method for Tetrahydropyranylation of Phenols and Alcohols Using 2,4,6-Trichlorotriazine. Retrieved from [Link]
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A Comparative Guide to Alcohol Protecting Groups: Alternatives to (Triisopropylsiloxy)methyl Chloride (TOM-Cl)
Abstract
In the intricate landscape of multi-step organic synthesis, the strategic protection and deprotection of functional groups is a cornerstone of success. The hydroxyl group, with its inherent reactivity, often necessitates the use of a protecting group to ensure chemoselectivity. While (Triisopropylsiloxy)methyl (TOM) ethers, installed using TOM-Cl, are valued for their robustness, the demands of complex molecular architecture often require a more nuanced and versatile toolkit. This guide provides a comprehensive comparison of viable alternatives to TOM-Cl for alcohol protection, offering an in-depth analysis of silyl ethers, alkyl ethers, and acetals. We will delve into their respective mechanisms, stability profiles, and orthogonality, supported by experimental protocols and comparative data to empower researchers, scientists, and drug development professionals in the rational design of their synthetic strategies.
Introduction: The Imperative of Alcohol Protection and the Role of TOM-Cl
The challenge of selectively reacting one functional group in the presence of others is a familiar hurdle in the synthesis of complex molecules.[1][2] Alcohols, being both nucleophilic and weakly acidic, can interfere with a wide array of transformations.[3][4] Protecting groups serve as temporary masks, rendering the hydroxyl group inert to specific reaction conditions, only to be removed at a later, strategic point in the synthetic sequence.[2][5]
(Triisopropylsiloxy)methyl chloride (TOM-Cl) has carved a niche for itself by forming TOM ethers that exhibit significant stability across a broad pH range and in the presence of many common reagents. This stability, however, can be a double-edged sword, as the conditions required for deprotection can be harsh, potentially compromising sensitive functionalities elsewhere in the molecule. This limitation, coupled with considerations of cost and potential silicon migration, necessitates a thorough understanding of the available alternatives.
The concept of orthogonal protection is central to modern synthetic strategy, employing a set of protecting groups that can be removed under distinct conditions without affecting each other.[1][4][6] This guide will explore a range of protecting groups, evaluating their compatibility within such orthogonal schemes.
Key Alternatives to TOM-Cl: A Detailed Examination
The selection of an appropriate protecting group is a critical decision that can significantly impact the efficiency and overall yield of a synthetic route. Below, we compare some of the most widely employed classes of alcohol protecting groups.
Silyl Ethers: The Versatile Workhorses
Silyl ethers are among the most popular choices for alcohol protection due to their ease of formation, varied stability, and generally mild cleavage conditions. Their stability is primarily dictated by the steric bulk of the substituents on the silicon atom.[7]
The tert-butyldimethylsilyl (TBS) group is arguably one of the most frequently used silyl ethers. It offers a good balance of stability and ease of removal.
-
Mechanism of Protection and Deprotection: Protection is typically achieved by reacting the alcohol with tert-butyldimethylsilyl chloride (TBS-Cl) in the presence of a base like imidazole. Deprotection is most commonly accomplished using a fluoride source, such as tetrabutylammonium fluoride (TBAF), due to the high affinity of fluoride for silicon.[8] Acidic conditions can also be employed for cleavage.
-
Advantages & Disadvantages: TBS ethers are stable to a wide range of non-acidic conditions, including organometallic reagents and many oxidizing and reducing agents.[5] They are, however, more labile to acid than TOM ethers. This differential stability can be exploited in orthogonal protection schemes.
The triisopropylsilyl (TIPS) group offers enhanced steric bulk compared to TBS, translating to greater stability.
-
Mechanism of Protection and Deprotection: Similar to TBS ethers, TIPS ethers are formed from the corresponding silyl chloride (TIPS-Cl) and a base. Their increased stability means that more forcing conditions are often required for deprotection, typically involving stronger acidic conditions or prolonged exposure to fluoride reagents.[8]
-
Advantages & Disadvantages: The greater stability of TIPS ethers makes them suitable for synthetic routes involving harsher conditions where a TBS group might be cleaved.[8] This robustness, however, comes at the cost of more challenging removal.
Alkyl Ethers: Robust and Orthogonal Options
Alkyl ethers provide a highly stable means of alcohol protection, often orthogonal to silyl ethers and acetals.
The benzyl (Bn) group is a classic and highly reliable protecting group, prized for its robustness.[9]
-
Mechanism of Protection and Deprotection: Benzyl ethers are typically formed via a Williamson ether synthesis, reacting the alcohol with a benzyl halide (e.g., benzyl bromide) in the presence of a strong base like sodium hydride.[5][10] The hallmark of the benzyl group is its unique deprotection via catalytic hydrogenolysis (e.g., H₂, Pd/C), which cleaves the C-O bond to regenerate the alcohol and produce toluene.[10][11][12][13][14][15][16]
-
Advantages & Disadvantages: Benzyl ethers are stable to a wide range of acidic and basic conditions, as well as many oxidizing and reducing agents, making them highly versatile.[9][17] Their primary liability is to catalytic hydrogenation, which provides a mild and highly selective deprotection method.[13]
The p-methoxybenzyl (PMB) ether offers the stability of a benzyl ether with an additional, milder deprotection option.
-
Mechanism of Protection and Deprotection: Protection is analogous to the formation of benzyl ethers.[18] While PMB ethers can be cleaved by hydrogenolysis, their key feature is their susceptibility to oxidative deprotection using reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) or ceric ammonium nitrate (CAN).[10][19][20][21][22][23][24][25] The electron-donating methoxy group facilitates this oxidative cleavage.[23]
-
Advantages & Disadvantages: The ability to deprotect PMB ethers under oxidative conditions provides a valuable orthogonal strategy, allowing for their selective removal in the presence of other protecting groups like benzyl ethers.[20][21] They are generally less stable to acidic conditions than unsubstituted benzyl ethers.[21]
Acetals & Ketals: Acid-Labile Protection
Acetals and ketals are a class of protecting groups characterized by their stability to basic and nucleophilic reagents and their lability towards acid.[3]
The methoxymethyl (MOM) group is a widely used acetal for alcohol protection.
-
Mechanism of Protection and Deprotection: MOM ethers are typically formed by treating an alcohol with methoxymethyl chloride (MOM-Cl) and a non-nucleophilic base.[26][27] Deprotection is readily achieved under acidic conditions, often with dilute mineral acids or Lewis acids.[26][27][28][29][30][31][32][33]
-
Advantages & Disadvantages: MOM ethers are stable to a broad spectrum of non-acidic reagents, including strong bases and organometallics.[27][30] Their primary limitation is their sensitivity to acid. It is also important to note that MOM-Cl is a known carcinogen, and alternative, less hazardous protocols for MOM protection have been developed.[3]
The tetrahydropyranyl (THP) group is another common acid-labile protecting group.[34][35]
-
Mechanism of Protection and Deprotection: THP ethers are formed by the acid-catalyzed reaction of an alcohol with dihydropyran (DHP).[34][36][37] Similar to MOM ethers, they are cleaved under acidic conditions.[36][37][38]
-
Advantages & Disadvantages: THP ethers are stable to strongly basic conditions, organometallic reagents, and hydrides.[36][38] A significant drawback is that the introduction of a THP group creates a new stereocenter, which can lead to a mixture of diastereomers if the alcohol is chiral.[36]
Comparative Analysis and Selection Guide
The optimal choice of a protecting group depends on the specific demands of the synthetic route. A careful consideration of the stability and deprotection conditions of each group is paramount.
Summary of Protecting Group Properties
| Protecting Group | Reagent for Protection | Typical Protection Conditions | Deprotection Conditions | Stability Profile | Orthogonality |
| TOM | TOM-Cl | Base (e.g., DIPEA) | TBAF, strong acid | Very stable to a wide range of conditions | Orthogonal to hydrogenolysis |
| TBS | TBS-Cl, Imidazole | DMF, rt | TBAF, mild acid | Stable to base, organometallics; acid-labile | Orthogonal to hydrogenolysis |
| TIPS | TIPS-Cl, Imidazole | DMF, rt | TBAF (slower), stronger acid | More stable than TBS | Orthogonal to hydrogenolysis |
| Bn | BnBr, NaH | Anhydrous THF, 0 °C to rt | H₂, Pd/C (Hydrogenolysis) | Stable to acid, base, many redox reagents | Orthogonal to silyl ether/acetal deprotection |
| PMB | PMB-Cl, NaH | Anhydrous THF, 0 °C to rt | DDQ, CAN (Oxidative); Hydrogenolysis | Stable to base; less acid-stable than Bn | Orthogonal to Bn (with oxidative cleavage) |
| MOM | MOM-Cl, DIPEA | CH₂Cl₂, rt | Mild acid (e.g., HCl in MeOH) | Stable to base, organometallics; acid-labile | Orthogonal to hydrogenolysis |
| THP | DHP, cat. acid (e.g., PPTS) | CH₂Cl₂, rt | Mild acid (e.g., AcOH in THF/H₂O) | Stable to base, organometallics; acid-labile | Orthogonal to hydrogenolysis |
Decision-Making Workflow for Protecting Group Selection
The following flowchart provides a simplified decision-making process for selecting a suitable alcohol protecting group.
Caption: Decision workflow for alcohol protecting group selection.
Experimental Protocols
Reproducibility is key in synthetic chemistry. The following are representative, detailed protocols for the protection and deprotection of a primary alcohol.
Protection of a Primary Alcohol with TBS-Cl
-
To a solution of the primary alcohol (1.0 mmol) in anhydrous N,N-dimethylformamide (DMF, 5 mL) is added imidazole (2.5 mmol).
-
The mixture is stirred at room temperature until all the imidazole has dissolved.
-
tert-Butyldimethylsilyl chloride (TBS-Cl, 1.2 mmol) is added in one portion.
-
The reaction is stirred at room temperature and monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction is quenched with water and extracted with diethyl ether or ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel.
Deprotection of a TBS Ether with TBAF
-
To a solution of the TBS-protected alcohol (1.0 mmol) in anhydrous tetrahydrofuran (THF, 10 mL) is added a 1.0 M solution of tetrabutylammonium fluoride (TBAF) in THF (1.2 mL, 1.2 mmol).[9]
-
The reaction is stirred at room temperature and monitored by TLC.
-
Upon completion, the reaction is quenched with a saturated aqueous solution of ammonium chloride.
-
The mixture is extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.
-
The crude product is purified by flash column chromatography.
Protection of a Primary Alcohol with BnBr
-
To a suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 1.5 mmol) in anhydrous THF (5 mL) at 0 °C is added a solution of the primary alcohol (1.0 mmol) in anhydrous THF (5 mL) dropwise.[5]
-
The mixture is stirred at 0 °C for 30 minutes.
-
Benzyl bromide (BnBr, 1.2 mmol) is added dropwise.
-
The reaction is allowed to warm to room temperature and stirred overnight.
-
The reaction is carefully quenched by the dropwise addition of water.
-
The mixture is extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.
-
The crude product is purified by flash column chromatography.
Deprotection of a Benzyl Ether by Hydrogenolysis
-
To a solution of the benzyl-protected alcohol (1.0 mmol) in methanol or ethanol (10 mL) is added 10% palladium on carbon (Pd/C, 10 mol % by weight).[9]
-
The flask is evacuated and backfilled with hydrogen gas (using a balloon or a hydrogenation apparatus).
-
The mixture is stirred vigorously under a hydrogen atmosphere at room temperature.
-
The reaction is monitored by TLC.
-
Upon completion, the mixture is filtered through a pad of Celite to remove the catalyst, and the filter cake is washed with methanol.
-
The combined filtrate is concentrated under reduced pressure to yield the deprotected alcohol.
Conclusion and Future Perspectives
The judicious selection of an alcohol protecting group is a critical parameter in the successful execution of a complex organic synthesis. While TOM-Cl provides a robust option, a thorough understanding of the alternatives, including silyl ethers, alkyl ethers, and acetals, is essential for the modern synthetic chemist. The principles of orthogonality and chemoselectivity should guide the choice of protecting group, enabling the construction of intricate molecular architectures with efficiency and precision. The continued development of novel protecting groups, including those that are photolabile or enzyme-cleavable, promises to further expand the synthetic chemist's toolkit, offering even milder and more selective methods for alcohol protection and deprotection.
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Organic Chemistry Portal. (n.d.). Benzyl Ethers. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Tetrahydropyranyl Ethers. Retrieved from [Link]
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YouTube. (2019). THP group for protecting alcohols. Retrieved from [Link]
-
University of Bristol. (n.d.). Protecting Groups and Orthogonal Protection Strategies. Retrieved from [Link]
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Wikipedia. (n.d.). Methoxymethyl ether. Retrieved from [Link]
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Total Synthesis. (n.d.). MOM Protecting Group: MOM Protection & Deprotection Mechanism. Retrieved from [Link]
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Total Synthesis. (n.d.). THP Protecting Group: THP Protection & Deprotection Mechanism. Retrieved from [Link]
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Total Synthesis. (n.d.). PMB Protecting Group: PMB Protection & Deprotection Mechanism. Retrieved from [Link]
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Gelest. (n.d.). Deprotection of Silyl Ethers. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved from [Link]
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University of Windsor. (n.d.). Alcohol Protecting Groups. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). tert-Butyldimethylsilyl Ethers. Retrieved from [Link]
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Wikipedia. (n.d.). Silyl ether. Retrieved from [Link]
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Organic Chemistry Tutor. (n.d.). Alcohol Protecting Groups. Retrieved from [Link]
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Neliti. (2024). PROTECTING GROUPS FOR ORGANIC SYNTHESIS. Retrieved from [Link]
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Kiessling Lab. (n.d.). p-Methoxybenzyl Ether Cleavage by Polymer-Supported Sulfonamides. Retrieved from [Link]
-
IIT Bombay. (2020). Protecting Groups. Retrieved from [Link]
-
AdiChemistry. (n.d.). METHOXYMETHYL ETHER (MOM) | HYDROXYL PROTECTIVE GROUP. Retrieved from [Link]
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-
YouTube. (2018). benzyl ether cleavage. Retrieved from [Link]
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Pearson+. (2024). Benzyl ethers make excellent protecting groups. Retrieved from [Link]
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- Seto, H., & Mander, L. N. (1992). A Refined Method for the Removal of the Methoxymethyl (MOM) Protecting Group for Carbinols with Acidic Ion-Exchange Resin.
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Master Organic Chemistry. (2015). Protecting Groups For Alcohols. Retrieved from [Link]
-
Chem-Station. (2014). p-Methoxybenzyl (PMB) Protective Group. Retrieved from [Link]
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MDPI. (2024). Hydrogenolysis of Benzyl Phenyl Ether Using Nickel–Molybdenum Clay Catalysts—A Model for Cleaving Ether Linkages in Lignin. Retrieved from [Link]
-
Organic Chemistry Portal. (2020). Chemoselective Oxidation of p-Methoxybenzyl Ethers by an Electronically Tuned Nitroxyl Radical Catalyst. Retrieved from [Link]
- Sabitha, G., et al. (2003). A Mild and Selective Cleavage of p-Methoxybenzyl Ethers by CBr4-MeOH. Synlett, 2003(6), 858-860.
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Master Organic Chemistry. (2014). Cleavage Of Ethers With Acid. Retrieved from [Link]
-
ElectronicsAndBooks. (n.d.). A modified procedure for the deprotection of methoxymethyl ether. Retrieved from [Link]
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Evaluating the efficiency of different deprotection reagents for TOM ethers
For the modern researcher in synthetic chemistry and drug development, the strategic use of protecting groups is paramount to achieving complex molecular architectures. Among the arsenal of hydroxyl-protecting groups, the tri(oxan-2-yl)methyl (TOM) ether has carved a niche, particularly in the realm of automated RNA synthesis.[1][2][3] Its hallmark is the combination of high coupling efficiency and straightforward deprotection, offering a distinct advantage over traditional silyl ethers like TBDMS.[1][2] This guide provides an in-depth evaluation of the various reagents and methodologies for the efficient cleavage of TOM ethers, extending beyond its common application in oligonucleotide chemistry to its potential in broader organic synthesis.
The Nature of the TOM Ether: Stability and Reactivity Profile
The TOM group is an acetal-type protecting group. This chemical feature is the cornerstone of its stability and dictates the conditions under which it can be selectively removed. Generally, acetals are stable to a wide range of non-acidic conditions, including strong bases, organometallic reagents, and many oxidizing and reducing agents.[4] The acetal structure of the TOM group renders it stable under basic and weakly acidic conditions, a property that is particularly advantageous in RNA synthesis as it prevents the unwanted 2'-to-3' migration of the protecting group.[5]
However, this stability gives way under acidic conditions, which facilitate the hydrolysis of the acetal linkage to reveal the free hydroxyl group. The efficiency of this cleavage is influenced by the choice of acid, solvent, temperature, and the steric and electronic properties of the substrate.
Comparative Analysis of Deprotection Reagents
The selection of a deprotection reagent is a critical decision in any synthetic sequence, governed by the need for high yield, chemoselectivity, and mild reaction conditions to preserve other sensitive functional groups within the molecule. While the deprotection of TOM ethers is most extensively documented in the context of RNA synthesis using basic reagents, its acetal nature allows for cleavage under a variety of acidic and Lewis acidic conditions analogous to those used for similar protecting groups like methoxymethyl (MOM) and tetrahydropyranyl (THP) ethers.
Basic Reagents: The Standard for RNA Synthesis
In the well-established application of TOM-protected ribonucleosides for automated RNA synthesis, basic reagents are the industry standard for deprotection. These conditions are optimized for the simultaneous cleavage of the oligonucleotide from the solid support and the removal of base-labile protecting groups on the nucleobases.
| Reagent | Composition | Typical Conditions | Application Notes |
| AMA | Ammonium hydroxide/methylamine | 65 °C, 10 minutes | Ideal for the rapid deprotection of standard and short RNA oligonucleotides.[3][6] |
| EMAM | Methylamine in ethanol/water | Room temperature to 35 °C, 6 hours to overnight | A milder alternative to AMA, particularly recommended for longer RNA oligonucleotides to minimize potential degradation.[1][3] |
Causality Behind Experimental Choices: The use of amine-based reagents at elevated temperatures provides a sufficiently nucleophilic environment to effect the cleavage of the various protecting groups and the linkage to the solid support in a single, efficient step. The choice between AMA and EMAM is often dictated by the length of the RNA strand, with the milder conditions of EMAM being preferable for longer, more delicate sequences to ensure their integrity.
Acidic Reagents: A Broader Synthetic Utility
Drawing parallels from the extensive literature on the deprotection of other acetal-type protecting groups, a range of acidic reagents can be effectively employed for the cleavage of TOM ethers in general organic synthesis. These methods offer the advantage of milder conditions compared to traditional strong acid hydrolysis and can exhibit a high degree of chemoselectivity.
| Reagent | Typical Conditions | Substrate Scope | Key Advantages |
| TMSOTf / 2,2'-bipyridyl | CH₃CN, 0 °C to room temperature | Aromatic and aliphatic alcohols | Very mild, non-acidic conditions suitable for substrates with acid-labile functional groups.[7] |
| Protic Acids (e.g., HCl, TFA, p-TsOH) | Methanol, water, or aprotic solvents; varied temp. | General alcohols and phenols | Readily available and cost-effective; conditions can be tuned for specific substrates.[8][9] |
| Lewis Acids (e.g., ZrCl₄, FeCl₃) | Aprotic solvents (e.g., CH₂Cl₂, CH₃CN); varied temp. | General alcohols and phenols | Often highly efficient and can offer different selectivity compared to protic acids.[4] |
Causality Behind Experimental Choices: Acid-catalyzed deprotection proceeds via protonation of one of the ether oxygens, making it a good leaving group. Subsequent intramolecular or intermolecular nucleophilic attack by water or an alcohol leads to the collapse of the acetal and liberation of the protected hydroxyl group. Lewis acids function similarly by coordinating to the ether oxygen, thereby activating it for cleavage. The choice of a specific acidic reagent allows for fine-tuning of the reactivity to achieve selective deprotection in the presence of other acid-sensitive groups.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the deprotection of acetal-type protecting groups, which can be adapted for TOM ethers.
Protocol 1: Deprotection of a MOM Ether using TMSOTf/2,2'-bipyridyl (Analogous for TOM Ethers)
This protocol is adapted from the deprotection of MOM ethers and is expected to be effective for TOM ethers under similarly mild conditions.[7]
Materials:
-
MOM-protected alcohol (1.0 equiv)
-
2,2'-bipyridyl (3.0 equiv)
-
Trimethylsilyl trifluoromethanesulfonate (TMSOTf) (2.0 equiv)
-
Acetonitrile (CH₃CN)
-
Water
-
Standard work-up reagents (e.g., saturated aqueous NaHCO₃, brine, anhydrous Na₂SO₄, ethyl acetate)
Procedure:
-
Dissolve the MOM-protected alcohol and 2,2'-bipyridyl in anhydrous acetonitrile under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add TMSOTf dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, add water to the reaction mixture to quench the reaction.
-
Perform a standard aqueous work-up by partitioning the mixture between ethyl acetate and saturated aqueous NaHCO₃.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: General Acid-Catalyzed Deprotection of an Acetal (Analogous for TOM Ethers)
This general protocol can be adapted for various protic acids and substrates.[8]
Materials:
-
Acetal-protected alcohol (1.0 equiv)
-
Protic acid (e.g., HCl in methanol, aqueous acetic acid, or p-TsOH)
-
Solvent (e.g., methanol, THF/water)
-
Standard work-up reagents
Procedure:
-
Dissolve the acetal-protected alcohol in the chosen solvent.
-
Add the acidic reagent. The amount and concentration will depend on the lability of the substrate and the chosen acid.
-
Stir the reaction at room temperature or with gentle heating, monitoring by TLC.
-
Once the reaction is complete, neutralize the acid with a suitable base (e.g., saturated aqueous NaHCO₃ or triethylamine).
-
Perform a standard aqueous work-up and extraction.
-
Dry the organic layer, concentrate, and purify the product as necessary.
Visualizing the Deprotection Mechanism and Workflow
To further elucidate the processes involved in TOM ether deprotection, the following diagrams, generated using the DOT language, illustrate the general acid-catalyzed mechanism and a typical experimental workflow.
Caption: General mechanism for the acid-catalyzed deprotection of a TOM ether.
Caption: A typical experimental workflow for the deprotection of a TOM ether.
Conclusion: A Versatile Protecting Group with Tunable Deprotection
The TOM ether stands as a valuable protecting group for hydroxyl functionalities, offering a favorable balance of stability and reactivity. While its application has been predominantly in the specialized field of RNA synthesis, its inherent nature as an acetal opens the door to a much broader range of deprotection strategies. By understanding the principles of acetal chemistry and drawing upon the extensive knowledge base for related protecting groups, researchers can effectively and selectively cleave TOM ethers using a variety of acidic and Lewis acidic reagents. This versatility, coupled with its proven performance in demanding synthetic applications, ensures that the TOM ether will remain a relevant and powerful tool for chemists in both academic and industrial settings.
References
-
Glen Research. (n.d.). TOM-Protected RNA Synthesis. Retrieved from [Link]
-
Massachusetts Biotechnology Council. (2019, July 25). Procedure for the synthesis, deprotection and isolation of RNA using TOM-protected monomers. MassBio. Retrieved from [Link]
-
Glen Research. (n.d.). Application Guide - Procedure for the synthesis, deprotection and isolation of RNA using TOM-protected monomers. Retrieved from [Link]
-
Glen Research. (n.d.). Glen Report 21.15 - Deprotection - Volume 2 - RNA Deprotection. Retrieved from [Link]
-
Yoshida, Y., et al. (2019). Chemoselective Transformations of Aromatic Methoxymethyl Ethers Using Trialkylsilyl Triflate and 2,2′-Bipyridyl. The Journal of Organic Chemistry, 84(11), 7048-7057. Available at: [Link]
-
LibreTexts. (2022, September 24). 17.8: Protection of Alcohols. Chemistry LibreTexts. Retrieved from [Link]
-
Glen Research. (n.d.). Glen Report 11.22: TOM-Protecting-Group™ - A Major Improvement in RNA Synthesis. Retrieved from [Link]
-
Pitsch, S., et al. (2001). Chemical synthesis of RNA sequences with 2'-O-[(triisopropylsilyl)oxy]methyl-protected ribonucleoside phosphoramidites. Helvetica Chimica Acta, 84(12), 3773-3795. Retrieved from [Link]
-
Request PDF. (2025, August 7). An Efficient and Selective Deprotecting Method for Methoxymethyl Ethers. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). MOM Ethers. Retrieved from [Link]
-
Ashenhurst, J. (2015, June 17). Protecting Groups For Alcohols. Master Organic Chemistry. Retrieved from [Link]
-
Khan, A. T., & Mondal, E. (2003). A Mild and Efficient Method for Selective Deprotection of Tetrahydropyranyl Ethers to Alcohols. The Journal of Organic Chemistry, 68(23), 9093-9095. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). tert-Butyldimethylsilyl Ethers. Retrieved from [Link]
-
Ashenhurst, J. (2014, November 19). Cleavage Of Ethers With Acid. Master Organic Chemistry. Retrieved from [Link]
-
Skouroumounis, G. K., & Sefton, M. A. (1998). Acid-catalyzed hydrolysis of alcohols and their beta-D-glucopyranosides. Journal of Agricultural and Food Chemistry, 46(5), 2029-2035. Retrieved from [Link]
-
Wikipedia. (n.d.). Ether cleavage. Retrieved from [Link]
-
NROChemistry. (n.d.). Protection of Alcohols. Retrieved from [Link]
-
Gelest. (n.d.). Deprotection of Silyl Ethers. Retrieved from [Link]
-
Request PDF. (2025, August 6). Acid-Catalyzed Hydrolysis of Alcohols and Their β- d -Glucopyranosides. Retrieved from [Link]
-
Ashenhurst, J. (n.d.). Acidic cleavage of ethers (SN2). Master Organic Chemistry. Retrieved from [Link]
-
OpenStax. (2023, September 20). 18.3 Reactions of Ethers: Acidic Cleavage. In Organic Chemistry. Retrieved from [Link]
-
Martin, R., & Correa, A. (2014). Metal-catalyzed activation of ethers via C–O bond cleavage. Chemical Society Reviews, 43(16), 5425-5440. Retrieved from [Link]
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Safety Operating Guide
A Researcher's Guide to the Safe Disposal of (Triisopropylsiloxy)methyl Chloride (TOM-Cl)
As a Senior Application Scientist, my focus extends beyond the synthesis to the entire lifecycle of the chemicals we use. (Triisopropylsiloxy)methyl chloride, commonly known as TOM-Cl, is an invaluable silyl ether protecting group for alcohols, prized for its stability and selective removal.[1][2][3] However, its utility in synthesis is matched by the potential hazards associated with its reactivity. Improper disposal is not merely a regulatory violation; it is a significant safety risk.
This guide provides a comprehensive, step-by-step protocol for the safe quenching and disposal of TOM-Cl waste. The procedures outlined here are designed to be self-validating, ensuring that the reactive nature of the compound is fully neutralized before it enters the final waste stream. Our primary goal is to transform a reactive, hazardous material into a stable, neutralized solution that can be safely managed by your institution's environmental health and safety (EH&S) department.
Hazard Analysis: The "Why" Behind the Protocol
The core hazard of TOM-Cl, like many chlorosilanes, is its reactivity with nucleophiles, particularly water and other protic solvents.[4] The silicon-chlorine bond is highly susceptible to hydrolysis. This reaction is often vigorous and exothermic, rapidly producing corrosive hydrogen chloride (HCl) gas and triisopropylsilanol.
Reaction: (i-Pr)₃SiOCH₂Cl + H₂O → (i-Pr)₃SiOCH₂OH + HCl(g)
Disposing of unquenched TOM-Cl directly into a solvent waste container is exceptionally dangerous. Most waste streams contain trace amounts of water, which would initiate this reaction, leading to a rapid pressure increase from HCl gas generation and creating a highly corrosive and unpredictable mixture. Our disposal procedure is therefore centered on controlling this hydrolysis reaction under safe and predictable conditions.
| Property | Identifier |
| Chemical Name | This compound |
| Synonyms | TOM-Cl, (Chloromethoxy)triisopropylsilane |
| CAS Number | 217300-17-9[5] |
| Molecular Formula | C₁₀H₂₃ClOSi[5] |
| Primary Hazards | Water-Reactive, Corrosive upon Hydrolysis, Combustible Liquid[4] |
| Hazardous Byproducts | Hydrogen Chloride Gas, Carbon Oxides, Silicon Oxides[5] |
Personal Protective Equipment (PPE): Your First Line of Defense
Handling reactive reagents requires an unwavering commitment to safety. Before beginning any quenching procedure, ensure you are wearing the appropriate PPE.[6]
-
Eye Protection : ANSI-rated safety glasses with side shields are the minimum requirement. For the quenching process, where the risk of splashing is higher, it is strongly recommended to use chemical splash goggles in combination with a full-face shield.[4][6][7]
-
Hand Protection : Wear chemical-resistant gloves (e.g., nitrile gloves). If a splash occurs, remove the gloves immediately, wash your hands, and don a new pair.
-
Body Protection : A flame-resistant lab coat should be worn and fully buttoned. Ensure you are wearing full-length pants and closed-toe shoes.[8][9]
-
Work Location : All handling and quenching procedures must be performed inside a certified chemical fume hood to contain and exhaust any HCl gas produced.[10]
The Core Protocol: Controlled Quenching and Neutralization
This procedure is designed to methodically and safely deactivate TOM-Cl waste. The principle is to first react it with a mild, less reactive protic solvent before introducing water, all while controlling the reaction temperature.[11][12][13]
Materials Needed:
-
TOM-Cl waste
-
Inert solvent (e.g., Heptane, Toluene)
-
Anhydrous Isopropanol
-
Methanol
-
Deionized Water
-
1 M Sodium Hydroxide (NaOH) or saturated Sodium Bicarbonate (NaHCO₃) solution
-
Erlenmeyer flask (sized appropriately so the total volume does not exceed 50%)
-
Stir bar and stir plate
-
Ice bath
-
pH paper or pH meter
Step-by-Step Methodology:
-
Preparation :
-
Perform all steps within a chemical fume hood.
-
Place an appropriately sized Erlenmeyer flask containing a magnetic stir bar on a stir plate inside an ice bath.
-
Ensure a container for the final neutralized hazardous waste is nearby and properly labeled.
-
-
Dilution in Inert Solvent :
-
Controlled Quenching with Isopropanol :
-
While the solution is stirring and cooled in the ice bath, begin the slow, dropwise addition of isopropanol. Isopropanol is less reactive than water, allowing for a more controlled quench.[13]
-
Causality : You may observe off-gassing (HCl fumes) from the solution. The slow addition and cooling prevent a runaway reaction, ensuring the heat and gas are evolved at a manageable rate.[13]
-
Continue adding isopropanol until the visible signs of reaction (fuming, bubbling) have subsided.
-
-
Secondary Quench with Methanol and Water :
-
Once the reaction with isopropanol is complete, slowly add methanol. Methanol is more reactive and will quench any remaining, more sterically hindered TOM-Cl.
-
After the reaction with methanol ceases, begin the very slow, cautious addition of deionized water to ensure every last trace of reactive material is hydrolyzed.[11]
-
-
Neutralization :
-
The resulting solution is highly acidic due to the formation of HCl. It must be neutralized before final disposal.
-
Slowly add a base, such as 1 M sodium hydroxide or a saturated sodium bicarbonate solution, to the stirring mixture.
-
Monitor the pH of the aqueous layer using pH paper. Continue adding base until the pH is between 6 and 8.
-
Causality : Neutralization is critical for compliance and safety. Adding acidic waste to a general waste container can cause dangerous reactions with other chemicals and corrode storage drums.[11]
-
-
Final Disposal :
-
Once neutralized, transfer the entire biphasic mixture to a designated hazardous waste container for halogenated organic waste.
-
The container must be clearly labeled with a hazardous waste tag detailing all its components, as required by the EPA's Resource Conservation and Recovery Act (RCRA).[14][15][16]
-
Keep the waste container closed at all times except when adding waste.[14]
-
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the safe management of TOM-Cl waste.
Caption: Decision workflow for handling and disposal of this compound.
Emergency Procedures: Spill Management
Accidents happen, and preparation is key.
-
Small Spills (<100 mL) :
-
Alert personnel in the immediate area and control traffic.
-
Wearing your full PPE, confine the spill using an inert absorbent material like vermiculite, sand, or a spill pillow. Do NOT use paper towels or other combustible materials.
-
Carefully collect the absorbed material using non-sparking tools and place it into a sealable container.
-
Treat the collected material as TOM-Cl waste and proceed with the quenching protocol in a safe location within the fume hood.[10]
-
Decontaminate the spill surface.
-
-
Large Spills (>100 mL) :
-
Immediately evacuate the laboratory, closing the door behind you.[10]
-
Alert others in the vicinity and activate the fire alarm if necessary to facilitate an evacuation.
-
Call your institution's emergency number or Environmental Health & Safety (EH&S) department from a safe location.[10]
-
Do not attempt to clean up a large spill unless you are specifically trained and equipped for hazardous material response.
-
By adhering to these procedures, you ensure not only your own safety but also that of your colleagues and the environment. A disciplined approach to chemical waste management is a hallmark of a professional and safe research environment.
References
-
Hazardous Waste Disposal Guidelines . Purdue University. Available at: [Link]
-
Hazardous Material Disposal - EPA Specific . JJ Safety. Available at: [Link]
-
GLOBAL SAFE HANDLING OF CHLOROSILANES . American Chemistry Council. Available at: [Link]
-
Chlorosilane Safety Guide . Scribd. Available at: [Link]
-
Learn the Basics of Hazardous Waste . US Environmental Protection Agency (EPA). Available at: [Link]
-
Steps in Complying with Regulations for Hazardous Waste . US Environmental Protection Agency (EPA). Available at: [Link]
-
Dispose of Hazardous Waste . Ohio Environmental Protection Agency. Available at: [Link]
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Silylethers . Chemistry LibreTexts. Available at: [Link]
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Silyl ether - Wikipedia . Wikipedia. Available at: [Link]
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Production, Import/Export, Use, and Disposal of Methylene Chloride . Agency for Toxic Substances and Disease Registry (ATSDR). Available at: [Link]
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Quenching Reactive Substances . Virginia Tech Chemistry Department. Available at: [Link]
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Personal Protective Equipment . Occupational Safety and Health Administration (OSHA). Available at: [Link]
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Quenching of Water Reactive Materials . Richmond Sarpong Group, UC Berkeley. Available at: [Link]
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Personal Protective Equipment (PPE) . Chemical Hazards Emergency Medical Management (CHEMM). Available at: [Link]
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5 Types of PPE for Hazardous Chemicals . Hazmat School. Available at: [Link]
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Protocol for quenching reactive chemicals . École Polytechnique Fédérale de Lausanne (EPFL). Available at: [Link]
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Deprotection of Silyl Ethers . Gelest, Inc. Available at: [Link]
-
tert-Butyldimethylsilyl Ethers . Organic Chemistry Portal. Available at: [Link]
-
Methylene chloride - Standard Operating Procedure . University of California, Santa Barbara. Available at: [Link]
-
Protecting Groups For Alcohols . Master Organic Chemistry. Available at: [Link]
-
Quenching and Disposal of Water Reactive Materials . University of California, Berkeley, College of Chemistry. Available at: [Link]
-
Methyl Chloride Handbook . Occidental Chemical Corporation (OxyChem). Available at: [Link]
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Personal protective equipment for handling (Triisopropylsiloxy)methyl chloride
(Triisopropylsiloxy)methyl chloride (TIPSCl) is a valuable protecting group reagent in organic synthesis, prized for its steric bulk. However, its utility is matched by its hazardous properties, which demand rigorous and informed safety protocols. This guide provides drug development professionals, researchers, and scientists with the essential safety and logistical information required for the confident and safe handling of this compound.
The Chemistry of Hazard: Why TIPSCl Demands Respect
The primary hazard associated with this compound, and chlorosilanes in general, stems from its reactivity with water and other protic sources.[1] Upon contact with moisture—even atmospheric humidity—it rapidly hydrolyzes to produce corrosive hydrogen chloride (HCl) gas and triisopropylsilanol.
Reaction: (i-Pr)₃Si-Cl + H₂O → (i-Pr)₃Si-OH + HCl(g)
This reaction is the root cause of its primary hazards:
-
Severe Corrosivity: The liberated HCl is responsible for the severe skin burns, eye damage, and respiratory tract irritation associated with TIPSCl.[2][3]
-
Lachrymator: The irritating nature of HCl gas causes immediate tearing upon exposure.
-
Pressure Buildup: Improper storage or handling in a non-inert atmosphere can lead to HCl gas buildup, potentially compromising the container's integrity.[2]
Understanding this fundamental reactivity is the cornerstone of designing and implementing effective safety protocols. Every handling step must be geared towards the strict exclusion of moisture.[4]
Personal Protective Equipment (PPE): An Essential Barrier
A multi-layered approach to PPE is mandatory when handling TIPSCl. The goal is to create a comprehensive barrier against contact, ingestion, and inhalation.[5][6]
| PPE Category | Specification & Rationale |
| Primary Eye & Face Protection | Chemical Splash Goggles & Full-Face Shield. Standard safety glasses are insufficient. Goggles provide a seal against corrosive vapors and splashes, while the face shield protects the entire face from accidental contact.[5][7] |
| Hand Protection | Double-gloving: Nitrile or Neoprene Gloves. Wear two pairs of chemical-resistant gloves. Nitrile provides good initial protection, but for prolonged operations or in case of a spill, heavier neoprene or butyl rubber gloves are recommended. Always inspect gloves for any signs of degradation or puncture before use. |
| Body Protection | Flame-Retardant Laboratory Coat (FR-C) & Chemical-Resistant Apron. An FR-C lab coat should be worn, especially when working with flammable solvents.[8] A chemical-resistant apron provides an additional layer of protection against spills of this corrosive liquid. |
| Respiratory Protection | NIOSH-approved Respirator with Acid Gas/Organic Vapor Cartridges. This is required when handling TIPSCl outside of a certified chemical fume hood or when dealing with large quantities where vapor concentrations may be high.[5] Ensure a proper fit test has been conducted for the user. |
Operational Workflow: From Preparation to Quenching
A safe workflow minimizes exposure risk at every stage. All operations involving the transfer of TIPSCl must be conducted within a certified chemical fume hood with the sash at the lowest practical height.
Pre-Handling Safety Checklist
-
Verify Fume Hood Functionality: Check the fume hood's certification sticker and ensure the airflow monitor indicates normal operation.
-
Assemble all Glassware and Reagents: Ensure all glassware is oven-dried or flame-dried to remove any trace moisture and cooled under an inert atmosphere (e.g., argon or nitrogen).[4]
-
Locate Emergency Equipment: Confirm the immediate availability of a safety shower, eyewash station, and appropriate fire extinguisher (Class B: for flammable liquids).[5][7]
-
Don PPE: Put on all required PPE as detailed in the table above before approaching the fume hood to begin work.
Workflow for Handling this compound
Caption: A step-by-step workflow for the safe handling of TIPSCl, from preparation to disposal.
Emergency Response & Decontamination
Accidents require immediate and correct responses to mitigate harm.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[3] Seek immediate medical attention.
-
Eye Contact: Flush eyes with a gentle, continuous stream of water for at least 15 minutes at an eyewash station, holding the eyelids open.[3] Seek immediate medical attention.
-
Inhalation: Move the affected individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[3]
-
Small Spills (in fume hood): Neutralize the spill with a suitable agent like sodium bicarbonate or another acid absorbent. Do not use water.[7] Once neutralized, collect the material with non-combustible absorbent materials and place it in a sealed container for hazardous waste disposal.
Waste Management and Disposal
Proper disposal is a critical final step to ensure safety and environmental compliance.
Step-by-Step Quenching and Disposal Protocol:
-
Prepare Quenching Station: In a chemical fume hood, prepare a flask (large enough to accommodate the waste and quenching solution) equipped with a stir bar and an inert gas inlet, placed in an ice-water bath for cooling.[9]
-
Initial Dilution: Dilute the TIPSCl-containing waste with an inert, high-boiling solvent such as toluene or heptane. This helps to moderate the reaction rate.
-
Slow Addition of a Proton Source: Slowly and cautiously add a less reactive alcohol, like isopropanol, to the cooled, stirred solution.[10][11] This will react with the residual TIPSCl in a more controlled manner than water.
-
Introduce Water: Once the reaction with isopropanol subsides, a mixture of isopropanol and water can be slowly added, followed by the cautious addition of water alone.
-
Neutralization: After the quenching is complete and the solution has returned to room temperature, neutralize the mixture with an aqueous solution of sodium bicarbonate until it is no longer acidic.
-
Waste Collection: The final, neutralized aqueous and organic layers should be segregated into appropriately labeled hazardous waste containers for disposal according to institutional and local regulations.[12] Never pour quenched or unquenched chlorosilane waste down the drain.[6]
By adhering to these rigorous protocols, grounded in a chemical understanding of the hazards, researchers can effectively mitigate the risks associated with this compound and ensure a safe laboratory environment.
References
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Pyrophoric and Water-Reactive Chemical Safety. Massachusetts Institute of Technology. [Link]
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How To Effectively Handle and Manage Corrosive Chemicals. ACTenviro. [Link]
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10 Tips Working Safely with corrosives. Chemsafe. [Link]
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How to Safely Handle & Store Corrosive Substances. Chemscape Safety Technologies. [Link]
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Working with Hazardous Chemicals. Organic Syntheses. [Link]
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Common Standard Operating Procedure for work with Quenching of pyrophoric substances and waste. University of Notre Dame. [Link]
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Quenching Reactive Metal Still Bottoms Standard Operating Procedure. University of Nebraska-Lincoln. [Link]
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Production, Import/Export, Use, and Disposal. Agency for Toxic Substances and Disease Registry. [Link]
-
Working with Hazardous Chemicals. Organic Syntheses. [Link]
-
Quenching Reactive Substances. KGROUP. [Link]
-
Methyl Chloride Handbook. Oxy. [Link]
-
Methylene chloride - Standard Operating Procedure. University of California, Santa Barbara. [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
